molecular formula C8H4O4-2 B1215562 Phthalate CAS No. 3198-29-6

Phthalate

Katalognummer: B1215562
CAS-Nummer: 3198-29-6
Molekulargewicht: 164.11 g/mol
InChI-Schlüssel: XNGIFLGASWRNHJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalates, or phthalate esters, are synthetic chemical compounds primarily utilized as plasticizers in industrial and research applications to increase the flexibility, transparency, durability, and longevity of plastics, most notably polyvinyl chloride (PVC) . These compounds are diesters of phthalic acid, formed by the reaction of phthalic anhydride with various alcohols, which determines their specific molecular weight and properties . Phthalates are broadly categorized into two groups: low-molecular-weight (LMW) phthalates (e.g., DMP, DEP, DBP, DiBP) with 3-6 carbon atoms in their alkyl chains, and high-molecular-weight (HMW) phthalates (e.g., DEHP, DINP, DIDP) with 7-13 carbon atoms . In research settings, phthalates are indispensable for studying polymer plasticity and material science, with flexible PVC potentially consisting of over 85% plasticizer by mass . Beyond their role as plasticizers, they are critical compounds in toxicological and endocrine disruption research. Phthalates are established endocrine-disrupting chemicals (EDCs) that interfere with the hypothalamic-pituitary-gonadal (HPG) axis, steroidogenesis, and the function of nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR) . Researchers utilize phthalates to investigate mechanisms underlying reproductive toxicity, including testicular dysgenesis, reduced sperm count, ovarian toxicity, and alterations in pubertal development . Their effects on neurological processes, thyroid dysfunction via the hypothalamic-pituitary-thyroid (HPT) axis, and the potential links to neurodevelopmental disorders like ADHD and autism spectrum disorders are also key areas of scientific inquiry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3198-29-6

Molekularformel

C8H4O4-2

Molekulargewicht

164.11 g/mol

IUPAC-Name

phthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI-Schlüssel

XNGIFLGASWRNHJ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Andere CAS-Nummern

3198-29-6

Synonyme

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Herkunft des Produkts

United States

Foundational & Exploratory

Mechanisms of Phthalate Endocrine Disruption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants that have been identified as endocrine-disrupting chemicals (EDCs). Their ability to interfere with the body's hormonal systems poses significant risks to reproductive and developmental health. This technical guide provides a comprehensive overview of the core mechanisms through which phthalates exert their endocrine-disrupting effects. It details the molecular signaling pathways affected, presents quantitative data on hormonal and gene expression changes, and outlines key experimental protocols for studying these effects. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the impact of phthalate exposure.

Introduction

Phthalates are diesters of phthalic acid and are broadly categorized into high and low molecular weight compounds. Due to their non-covalent binding to polymer matrices, they can easily leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[1] The endocrine-disrupting properties of phthalates are of particular concern due to their potential to interfere with the synthesis, metabolism, and action of steroid and thyroid hormones.[2][3] This disruption can lead to a range of adverse health outcomes, including reproductive abnormalities in both males and females, developmental defects, and an increased risk of hormone-dependent cancers.[4][5]

This guide will delve into the primary mechanisms of this compound-induced endocrine disruption, focusing on:

  • Disruption of Steroidogenesis and Androgen Signaling: Primarily targeting testicular Leydig and Sertoli cells to inhibit testosterone (B1683101) production and function.

  • Interaction with Nuclear Receptors: Particularly Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in reproductive and metabolic processes.

  • Disruption of Thyroid Hormone Homeostasis: Interfering with the hypothalamic-pituitary-thyroid (HPT) axis and thyroid hormone synthesis.

Disruption of Steroidogenesis and Androgen Signaling

The male reproductive system is a primary target of this compound toxicity.[4] Phthalates, particularly their monoester metabolites, can significantly impair testicular function by affecting Leydig and Sertoli cells, leading to reduced testosterone synthesis and disrupted spermatogenesis.[6][7]

Effects on Leydig Cells and Testosterone Synthesis

Leydig cells are responsible for producing testosterone, the primary male sex hormone. Phthalates disrupt this process through multiple mechanisms:

  • Downregulation of Steroidogenic Genes: Phthalates have been shown to decrease the expression of key genes involved in cholesterol transport and testosterone biosynthesis.[8][9] This includes genes for the steroidogenic acute regulatory protein (StAR), which transports cholesterol into the mitochondria, and enzymes like P450scc (cytochrome P450 side-chain cleavage) and 3β-HSD (3β-hydroxysteroid dehydrogenase).[10]

  • Inhibition of Enzyme Activity: Mono-(2-ethylhexyl) this compound (MEHP), a primary metabolite of di-(2-ethylhexyl) this compound (DEHP), directly inhibits the activity of CYP17, an enzyme crucial for the conversion of progesterone (B1679170) to androgens.[8]

  • Induction of Apoptosis: Exposure to phthalates like DEHP can induce apoptosis (programmed cell death) in Leydig cells, reducing the overall capacity for testosterone production.[4]

Effects on Sertoli Cells

Sertoli cells are essential for providing structural and nutritional support to developing germ cells within the seminiferous tubules. This compound-induced injury to Sertoli cells can lead to:

  • Disruption of Cell Junctions: Phthalates can cause the breakdown of tight junctions between Sertoli cells, compromising the integrity of the blood-testis barrier.[6]

  • Altered Hormone Response: Monoesters of toxic phthalates can inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation in Sertoli cells, impairing their normal function.[11]

  • Induction of Germ Cell Apoptosis: By disrupting Sertoli cell function, phthalates can indirectly lead to the apoptosis of germ cells, resulting in reduced sperm counts.[6]

Anti-Androgenic Effects

While phthalates do not typically bind directly to the androgen receptor (AR), they exert potent anti-androgenic effects primarily by inhibiting testosterone production.[12][13] This reduction in circulating testosterone can lead to a variety of reproductive abnormalities, especially during fetal development, a critical window for sexual differentiation.[14] This collection of symptoms in animal models is often referred to as the "this compound syndrome."[4]

dot

cluster_Leydig Leydig Cell cluster_this compound This compound Action Cholesterol Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Transport StAR StAR Pregnenolone Pregnenolone Mitochondria->Pregnenolone P450scc SER Smooth Endoplasmic Reticulum Pregnenolone->SER Progesterone Progesterone SER->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17 CYP17 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Bloodstream Bloodstream Testosterone->Bloodstream Secretion Phthalates Phthalates Phthalates->StAR Inhibits Expression Phthalates->CYP17 Inhibits Activity

Caption: this compound disruption of testosterone synthesis in Leydig cells.

Interaction with Nuclear Receptors: The Role of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid metabolism, cell differentiation, and inflammation.[15] Phthalates and their metabolites can act as ligands for PPARs, thereby influencing gene expression and contributing to their endocrine-disrupting effects.[16][17]

There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in the liver, kidney, and heart, and involved in fatty acid catabolism.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and cell proliferation.

  • PPARγ: Highly expressed in adipose tissue and crucial for adipogenesis and insulin (B600854) sensitivity.

This compound monoesters have been shown to activate all three PPAR isoforms, although with varying potencies.[17] The activation of PPARs by phthalates is thought to contribute to their reproductive toxicity by:

  • Altering Steroidogenesis: PPARα activation can suppress the expression of steroidogenic genes in Leydig cells.[2]

  • Inhibiting Aromatase Expression: In granulosa cells, MEHP-mediated activation of PPARα and PPARγ can inhibit the expression of aromatase, the enzyme that converts androgens to estrogens.[18]

  • Modulating Gene Expression: The interaction of phthalates with PPARs can lead to changes in the expression of a wide range of genes involved in reproductive development and function.[15]

dot

This compound This compound Monoester PPAR PPAR This compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription BiologicalEffects Altered Steroidogenesis, Inhibited Aromatase Expression, Modulated Gene Expression TargetGenes->BiologicalEffects Leads to

Caption: this compound activation of PPAR signaling pathway.

Disruption of Thyroid Hormone Homeostasis

The thyroid hormone system is critical for normal growth, development, and metabolism. Phthalates can disrupt thyroid hormone homeostasis by interfering with the hypothalamic-pituitary-thyroid (HPT) axis.[19][20]

Mechanisms of this compound-induced thyroid disruption include:

  • Altered Hormone Levels: Studies have shown associations between this compound exposure and altered levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[21][22]

  • Interference with Hormone Synthesis and Transport: Phthalates may interfere with the expression and activity of proteins involved in the synthesis and transport of thyroid hormones.[22]

  • Effects on the HPT Axis: this compound exposure can alter the expression of genes in the hypothalamus, pituitary, and thyroid gland, leading to dysregulation of the HPT axis.[20]

dot

Phthalates Phthalates Hypothalamus Hypothalamus Phthalates->Hypothalamus Interferes with Pituitary Pituitary Phthalates->Pituitary Interferes with Thyroid Thyroid Gland Phthalates->Thyroid Interferes with TRH TRH Hypothalamus->TRH Releases TSH TSH Pituitary->TSH Releases T3T4 T3/T4 Thyroid->T3T4 Produces TRH->Pituitary Stimulates TSH->Thyroid Stimulates TargetTissues Target Tissues T3T4->TargetTissues Act on DisruptedDevelopment Disrupted Growth, Metabolism, and Neurodevelopment TargetTissues->DisruptedDevelopment

Caption: this compound interference with the Hypothalamic-Pituitary-Thyroid (HPT) axis.

Quantitative Data on this compound Endocrine Disruption

The following tables summarize quantitative data from various studies on the effects of this compound exposure on hormone levels and gene expression.

Table 1: Effects of Phthalates on Male Reproductive Hormones

This compound/MetaboliteSpecies/ModelExposureEffect on TestosteroneEffect on LHEffect on FSHReference
DEHPRat (fetal)300 mg/kg/day--[10]
DEHPRat (adult)1000 mg/kg/day--[23]
ΣDEHP MetabolitesHuman (men)Environmental↓ (in older men)--[9]
DBPRat (prepubertal)500 mg/kg/day--[24]
MBPHuman (infant boys)Perinatal--[25]
MEPHuman (infant boys)Perinatal--[25]
MOPHuman (infant boys)Perinatal--[25]
MEHPHuman (infant boys)Perinatal---[25]

Table 2: Effects of Phthalates on Female Reproductive Hormones

This compound/MetaboliteSpecies/ModelExposureEffect on Estradiol (B170435)Effect on LHEffect on FSHReference
DEHPMouse (adult)1.5 ppm (long-term)-[26]
DiNPMouse (adult)1.5 ppm (long-term)-[26]
This compound MetabolitesHuman (women)Environmental↓ (at ovulation)[27]

Table 3: Effects of Phthalates on Thyroid Hormones

This compound/MetaboliteSpecies/ModelExposureEffect on T4Effect on T3Effect on TSHReference
DEHPRat (adolescent)150 mg/kg/day--[28]
DBPHuman (pregnant women)Environmental--[14]
This compound MetabolitesHuman (children)Environmental--[19]
This compound MetabolitesHuman (pregnant women)Environmental-[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the endocrine-disrupting effects of phthalates.

In Vitro Steroidogenesis Assay using H295R Cells

This assay is widely used to screen for chemicals that affect the production of steroid hormones.

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and antibiotics.

  • Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to various concentrations of the test this compound for 48 hours. Solvent controls and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition) are run in parallel.[24][29]

  • Hormone Analysis: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are quantified using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[29]

  • Cell Viability: Cell viability is assessed using a method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.[29]

dot

Start Start Culture Culture H295R Cells Start->Culture Seed Seed Cells in 24-well Plates Culture->Seed Expose Expose to Phthalates (48 hours) Seed->Expose Collect Collect Culture Medium Expose->Collect Viability Cell Viability Assay (MTT) Expose->Viability HormoneAnalysis Hormone Analysis (ELISA, RIA, LC-MS/MS) Collect->HormoneAnalysis DataAnalysis Data Analysis HormoneAnalysis->DataAnalysis Viability->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the H295R steroidogenesis assay.

Primary Leydig Cell Isolation and Testosterone Measurement

This protocol allows for the direct assessment of this compound effects on testosterone production in primary cells.

  • Isolation: Leydig cells are isolated from the testes of rodents (e.g., rats, mice) by enzymatic digestion with collagenase, followed by purification on a Percoll density gradient.[4][27]

  • Culture: Isolated Leydig cells are cultured in a suitable medium, often supplemented with luteinizing hormone (LH) to stimulate steroidogenesis.[4]

  • Exposure: Cultured Leydig cells are treated with different concentrations of phthalates for a specified period (e.g., 24-48 hours).

  • Testosterone Measurement: The concentration of testosterone in the culture supernatant is measured by RIA or ELISA.[4][30]

  • Purity Assessment: The purity of the Leydig cell preparation is confirmed by staining for 3β-HSD activity.[4]

PPAR Transactivation Assay

This reporter gene assay is used to determine if a chemical can activate PPARs.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the ligand-binding domain of a PPAR isoform fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 response element.[31]

  • Exposure: The transfected cells are exposed to the test this compound.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR isoform.[5]

  • Controls: A known PPAR agonist is used as a positive control, and a solvent control is used as a negative control.[5]

In Vivo Rodent Study on Reproductive Toxicity

These studies are essential for assessing the effects of phthalates on the whole organism.

  • Animal Model: Pregnant rats or mice are often used to study the effects of in utero and lactational exposure.[19]

  • Dosing: The animals are administered the test this compound, typically by oral gavage, at different dose levels during a critical period of reproductive development.[19][28]

  • Endpoints: A variety of endpoints are assessed in the offspring, including anogenital distance, nipple retention, reproductive organ weights, and testicular histology (e.g., incidence of multinucleated gonocytes).[19]

  • Hormone and Gene Expression Analysis: Blood samples are collected for hormone analysis, and tissues are collected for gene expression analysis by RT-qPCR.[19]

Quantification of this compound Metabolites in Biological Samples

Accurate measurement of this compound exposure is crucial for both human and animal studies.

  • Sample Preparation: this compound metabolites are extracted from biological matrices (e.g., urine, serum) using liquid-liquid extraction or solid-phase extraction.[32]

  • Analysis: The extracted metabolites are then quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and specificity.

Conclusion

Phthalates are potent endocrine disruptors that can interfere with the hormonal systems of both males and females. Their mechanisms of action are complex and multifaceted, involving the disruption of steroidogenesis, interaction with nuclear receptors like PPARs, and dysregulation of the thyroid hormone axis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the toxicological effects of phthalates and to develop strategies for mitigating their risks to human health. Continued research is essential to fully understand the long-term consequences of this compound exposure and to inform regulatory policies aimed at protecting vulnerable populations.

References

Toxicological Profiles of Phthalate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate esters, commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. They are ubiquitous in modern society, found in a vast array of consumer and industrial products, including food packaging, medical devices, toys, and personal care products. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1] Growing evidence has linked this compound exposure to a range of adverse health effects, particularly endocrine disruption and reproductive and developmental toxicities.[2][3] This technical guide provides a comprehensive overview of the toxicological profiles of various this compound esters, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of their toxicity.

I. Toxicological Data of Common this compound Esters

The toxicity of this compound esters varies depending on the length and structure of their alkyl side chains. Generally, low-molecular-weight (LMW) phthalates are considered more toxic than high-molecular-weight (HMW) phthalates. The following tables summarize key quantitative toxicological data for several commonly used this compound esters, providing a basis for comparative analysis.

Table 1: Acute Toxicity Data for Selected this compound Esters
This compound EsterAbbreviationCASRNSpecies (Route)LD50 (mg/kg bw)Reference
Diethyl this compoundDEP84-66-2Rat (Oral)8600[4]
Di-n-butyl this compoundDBP84-74-2Rat (Oral)8000[4]
Di(2-ethylhexyl) this compoundDEHP117-81-7Rat (Oral)>25000[4]
Benzyl Butyl this compoundBBP85-68-7Rat (Oral)2040[4]
Diisononyl this compoundDINP28553-12-0Rat (Oral)>10000
Di-n-octyl this compoundDNOP117-84-0Rat (Oral)>10000
Diisodecyl this compoundDIDP26761-40-0Rat (Oral)>10000
Table 2: Reproductive and Developmental Toxicity Data for Selected this compound Esters (Rat, Oral)
This compound EsterNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
Diethyl this compound (DEP)197-2671016-1375Decreased pup weight and developmental delay[5]
Di-n-butyl this compound (DBP)-52Reduced F2 pup weights[6]
Di(2-ethylhexyl) this compound (DEHP)4.8-Reproductive tract malformations[7]
Benzyl Butyl this compound (BBP)-171Increased liver weight[6]
Diisononyl this compound (DINP)15-Hepatic peroxisome proliferation[6]
Di-n-octyl this compound (DNOP)37-Hepatic peroxisome proliferation[6]
Diisodecyl this compound (DIDP)25-Increased liver weight[6]
Table 3: Repeated-Dose Toxicity Data for Selected this compound Esters (Rat, Oral)
This compound EsterNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Target Organ(s)Reference
Diethyl this compound (DEP)7503200-3700Liver, kidney, stomach, small intestine[5]
Di(2-ethylhexyl) this compound (DEHP)5.829Liver, thyroid, sperm effects[8]
Benzyl Butyl this compound (BBP)151381Liver and thyroid effects[8]

II. Mechanisms of this compound Ester Toxicity

This compound esters exert their toxic effects through various mechanisms, with endocrine disruption being the most well-documented. Many phthalates and their metabolites can interfere with the synthesis, regulation, and action of hormones, particularly sex hormones and thyroid hormones.[8]

A. Endocrine Disruption: Anti-Androgenic Effects

Several phthalates, notably DBP and DEHP, are recognized for their anti-androgenic properties. They can disrupt male reproductive development by inhibiting the production of testosterone (B1683101) in fetal testes. This leads to a range of malformations known as "this compound syndrome," which includes testicular dysgenesis, hypospadias, and reduced anogenital distance. The primary mechanism involves the downregulation of genes involved in steroidogenesis.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates and their metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[1] Activation of PPARα in the liver by certain phthalates can lead to peroxisome proliferation, hepatomegaly, and an increased risk of liver tumors in rodents.[9] In the reproductive system, PPAR signaling is implicated in the this compound-induced disruption of steroidogenesis in ovarian granulosa cells.[10]

PPAR_Signaling_Pathway This compound This compound Ester PPAR PPAR This compound->PPAR Binds & Activates RXR RXR PPAR->RXR PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Coactivators Co-activators Coactivators->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes

Caption: this compound Activation of the PPAR Signaling Pathway.
C. Oxidative Stress

Exposure to phthalates has been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[11] Phthalates can increase ROS production and deplete endogenous antioxidants, leading to cellular damage. In Leydig cells, oxidative stress is a proposed mechanism for the this compound-induced inhibition of steroidogenesis.[7]

Oxidative_Stress_Pathway This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Antioxidants Depletion of Antioxidants (e.g., GSH) This compound->Antioxidants ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: this compound-Induced Oxidative Stress Pathway.

III. Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicological properties of this compound esters. The following sections detail the methodologies for several key experiments.

A. In Vitro Assays

These assays are used to determine if a chemical can activate or inhibit the estrogen and androgen receptors.

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 for ER, MDA-kb2 for AR) is cultured.[12] The cells are then transfected with a reporter gene construct containing a hormone response element linked to a reporter gene (e.g., luciferase).

  • Compound Exposure: The transfected cells are exposed to various concentrations of the test this compound ester. A vehicle control, a known agonist (e.g., 17β-estradiol for ER), and a known antagonist are included.

  • Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added. The resulting light output is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated to determine the agonistic or antagonistic activity of the test compound.

Reporter_Gene_Assay_Workflow Start Start CellCulture Cell Culture (e.g., MCF-7, MDA-kb2) Start->CellCulture Transfection Transfection with Reporter Gene Construct CellCulture->Transfection CompoundExposure Exposure to this compound (various concentrations) Transfection->CompoundExposure Incubation Incubation CompoundExposure->Incubation CellLysis Cell Lysis Incubation->CellLysis SubstrateAddition Addition of Luciferase Substrate CellLysis->SubstrateAddition Luminescence Measure Luminescence SubstrateAddition->Luminescence DataAnalysis Data Analysis (Fold Induction) Luminescence->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for a Reporter Gene Assay.

This assay assesses the effects of chemicals on the production of steroid hormones.

  • Cell Culture: Human adrenocortical carcinoma (H295R) cells are cultured in a multi-well plate.[13][14]

  • Compound Exposure: The cells are exposed to a range of concentrations of the test this compound for 48 hours.[13][14]

  • Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone) are measured using methods like ELISA or LC-MS/MS.

  • Cell Viability: The viability of the cells is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are compared to a vehicle control to determine if the test chemical inhibits or induces steroidogenesis.

B. In Vivo Assays

This test is a rapid and cost-effective method for assessing the developmental toxicity of chemicals.

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are then exposed to a range of concentrations of the test this compound from a few hours post-fertilization for up to 96-120 hours.[15][16][17]

  • Observation: Embryos are observed at specific time points for various endpoints, including mortality, hatching rate, and developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[17]

  • Behavioral Analysis: Larval locomotor activity can also be assessed to evaluate neurotoxic effects.[15]

  • Data Analysis: The lethal concentration 50 (LC50) and the no-observed-effect concentration (NOEC) for developmental endpoints are determined.

Zebrafish_Embryo_Toxicity_Workflow Start Start EmbryoCollection Collect Fertilized Zebrafish Embryos Start->EmbryoCollection Exposure Expose Embryos to this compound in Multi-well Plates EmbryoCollection->Exposure Incubation Incubate for 96-120 hours Exposure->Incubation Observation Observe for Mortality, Hatching, and Malformations Incubation->Observation Behavioral Assess Larval Locomotor Activity (optional) Observation->Behavioral DataAnalysis Determine LC50 and NOEC Observation->DataAnalysis Behavioral->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for the Zebrafish Embryo Toxicity Test.

IV. Conclusion

The toxicological profiles of this compound esters are complex and varied, with significant implications for human health. Their ability to act as endocrine disruptors, particularly by interfering with androgen signaling, is a primary concern. Additionally, their interaction with PPARs and the induction of oxidative stress contribute to their toxicity in various organ systems. This guide has provided a summary of the quantitative toxicity data, detailed the key mechanisms of action, and outlined the experimental protocols used to assess the safety of these ubiquitous chemicals. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals in evaluating the risks associated with this compound exposure and in the development of safer alternatives. Continued research is necessary to further elucidate the intricate mechanisms of this compound toxicity and to inform regulatory decisions to protect public health.

References

The In Vivo Metabolic Journey of Phthalates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the absorption, distribution, metabolism, and excretion of phthalates within living systems, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo metabolic fate of phthalates, a class of synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Understanding the biotransformation of these compounds is critical for assessing their potential health effects and for the development of strategies to mitigate exposure. This document synthesizes current scientific knowledge on phthalate pharmacokinetics, presenting quantitative data, detailed experimental protocols, and visual representations of key metabolic and analytical pathways.

Introduction to this compound Metabolism

Once they enter a biological system through ingestion, inhalation, or dermal absorption, this compound diesters undergo a two-phase metabolic process.[1]

  • Phase I Metabolism: The initial step involves the hydrolysis of the this compound diester into its corresponding monoester metabolite. This reaction is primarily catalyzed by non-specific esterases and lipases present in the intestines, liver, and blood plasma.[2] The resulting this compound monoesters are often considered the more biologically active form of the compound.[2]

  • Phase II Metabolism: Following hydrolysis, the metabolic pathway diverges based on the chemical structure of the this compound.

    • Short-chain phthalates: The monoesters of short-chain phthalates, such as dimethyl this compound (DMP) and diethyl this compound (DEP), are relatively polar and can be directly excreted in the urine, either in their free form or after conjugation with glucuronic acid (glucuronidation).[3]

    • Long-chain phthalates: The monoesters of longer-chain phthalates, like di(2-ethylhexyl) this compound (DEHP), undergo further oxidative metabolism. This involves hydroxylation and oxidation of the alkyl side chain, leading to the formation of various oxidized metabolites.[3] These secondary metabolites are then conjugated, most commonly with glucuronic acid, to increase their water solubility and facilitate their elimination from the body, primarily through urine.[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of phthalates and their metabolites vary significantly depending on the specific compound, the species being studied, and the route of exposure. The following tables summarize key pharmacokinetic parameters for some of the most commonly studied phthalates in both humans and animal models.

Table 1: Pharmacokinetic Parameters of Selected this compound Metabolites in Humans

MetaboliteParent this compoundHalf-life (t½)CmaxTmaxPrimary Excretion RouteReference(s)
Monoethyl this compound (MEP)Diethyl this compound (DEP)~3-5 hoursVaries with dose~2-4 hoursUrine[2]
Mono-n-butyl this compound (MnBP)Di-n-butyl this compound (DBP)~12 hoursVaries with dose~2-4 hoursUrine[2]
Mono(2-ethylhexyl) this compound (MEHP)Di(2-ethylhexyl) this compound (DEHP)~12 hoursVaries with dose~2 hoursUrine[2]
Mono(2-ethyl-5-hydroxyhexyl) this compound (MEHHP)Di(2-ethylhexyl) this compound (DEHP)~10-12 hoursVaries with dose~4 hoursUrine[2]
Mono(2-ethyl-5-oxohexyl) this compound (MEOHP)Di(2-ethylhexyl) this compound (DEHP)~10-12 hoursVaries with dose~4 hoursUrine[2]

Table 2: Pharmacokinetic Parameters of Selected Phthalates and Metabolites in Rats

CompoundRoute of AdministrationDoseCmaxTmaxAUCClearance (CL)Volume of Distribution (Vd)Reference(s)
Di(2-ethylhexyl) this compound (DEHP)Intravenous10 mg/kg4.2 ± 0.8 µg/mL-220 ± 23 minµg/mL-12.5 ± 1.6 L/kg[4]
Di(2-ethylhexyl) this compound (DEHP)Oral100 mg/kg1.8 ± 0.3 µg/mL75 ± 6.71 min--34.9 ± 8.4 L/kg[4]
Di-n-butyl this compound (DBP)Intravenous30 mg/kg--57.8 ± 5.93 minµg/mL551 ± 64 mL/min/kg-[5]
Phthalic AcidOral20 mg/kg--44.69 ± 2.56 µgh/mL97.43 ± 4.20 mL/h903.28 ± 125.28 mL[6]
Phthalic AcidOral500 mg/kg3.5 ± 0.33 µg/mL30 min146.90 ± 9.33 µgh/mL721.07 ± 51.81 mL/h5264.86 ± 993.65 mL[6]

Experimental Protocols

The accurate quantification of this compound metabolites in biological matrices is essential for assessing human exposure and conducting toxicological studies. The following section outlines a typical experimental workflow for the analysis of this compound metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction

Objective: To deconjugate glucuronidated metabolites and extract and concentrate the analytes from the urine matrix.

Materials:

Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. Transfer a 1 mL aliquot of the urine sample to a glass tube.

  • Internal Standard Spiking: Add a known amount of an internal standard mixture (containing isotope-labeled analogues of the target metabolites) to the urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[10]

  • Enzymatic Hydrolysis:

    • Add β-glucuronidase enzyme and ammonium acetate buffer to the urine sample.[11]

    • Incubate the mixture in a shaking water bath at 37°C for approximately 90 minutes to allow for the enzymatic cleavage of the glucuronide conjugates.[1]

  • Hydrolysis Termination: Stop the enzymatic reaction by adding formic acid to the sample.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.[12]

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a dilute acid solution) to remove interfering matrix components.[11]

    • Elution: Elute the retained this compound metabolites from the cartridge using a stronger organic solvent or a mixture of solvents (e.g., acetonitrile and ethyl acetate).[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[11]

    • Reconstitute the dried residue in a small volume of a solvent mixture compatible with the LC-MS/MS system (e.g., a mixture of acetonitrile and water).[13]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and quantify the individual this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound metabolites.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[13]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound metabolites.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity, allowing for the quantification of specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[11]

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic transformations of phthalates and the analytical workflow for their measurement.

Phthalate_Metabolism Diester This compound Diester (e.g., DEHP) Monoester This compound Monoester (e.g., MEHP) Diester->Monoester Phase I: Hydrolysis (Esterases, Lipases) Oxidized_Monoester Oxidized Monoesters (e.g., MEHHP, MEOHP) Monoester->Oxidized_Monoester Phase I: Oxidation (Long-chain phthalates) Glucuronide_Conjugate Glucuronide Conjugate Monoester->Glucuronide_Conjugate Phase II: Glucuronidation (Short-chain phthalates) Oxidized_Monoester->Glucuronide_Conjugate Phase II: Glucuronidation Excretion Urinary Excretion Glucuronide_Conjugate->Excretion

Caption: Generalized metabolic pathway of phthalates in vivo.

Experimental_Workflow Urine_Sample 1. Urine Sample Collection Spiking 2. Internal Standard Spiking Urine_Sample->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis 7. Data Analysis & Quantification LC_MSMS->Data_Analysis

References

The Unseen Contaminants: An In-depth Technical Guide to the Environmental Sources and Fate of Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthalate plasticizers, ubiquitous in modern society, are a class of synthetic chemicals primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Their widespread use in consumer products, industrial applications, and medical devices has led to their pervasive distribution in the environment. This technical guide provides a comprehensive overview of the environmental sources, transport, and fate of this compound plasticizers. It details the primary release pathways, their partitioning in various environmental compartments, and their degradation mechanisms. Furthermore, this guide presents detailed experimental protocols for the extraction and analysis of phthalates in environmental matrices and illustrates key processes and pathways through structured diagrams. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology, and the development of safer alternatives.

Environmental Sources of this compound Plasticizers

Phthalates are not chemically bound to the polymer matrix in plastics, which allows them to leach, migrate, or evaporate into the environment throughout the product lifecycle.[1] The primary sources of this compound contamination are categorized as follows:

  • Consumer Products: A vast array of consumer goods release phthalates into the indoor and outdoor environment. These include, but are not limited to, food packaging, toys, personal care products (e.g., perfumes, lotions, shampoos), building materials (e.g., flooring, wall coverings), and medical devices (e.g., IV bags, tubing).[2]

  • Industrial Emissions: Manufacturing and processing facilities that produce or use phthalates and this compound-containing products are significant point sources of environmental contamination. Emissions can occur through wastewater discharges, air releases, and improper disposal of industrial waste.

  • Waste Disposal and Landfills: The disposal of plastic waste in landfills is a major contributor to this compound contamination of soil and groundwater.[3] Leachate from landfills can contain high concentrations of various phthalates, which can then migrate into the surrounding environment.[3]

Environmental Fate and Transport

Once released, the fate and transport of phthalates are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow).

Partitioning in Environmental Compartments

Phthalates are distributed across various environmental media, including air, water, soil, and sediment.

  • Air: Lower molecular weight phthalates are more volatile and can be found in the atmosphere, both indoors and outdoors.[4] They can be transported over long distances and are subject to atmospheric deposition.

  • Water: Phthalates enter aquatic systems through industrial and municipal wastewater effluents, surface runoff from agricultural and urban areas, and atmospheric deposition.[5][6] Their low water solubility leads to their partitioning onto suspended particles and sediments.[7]

  • Soil and Sediment: Due to their hydrophobic nature, many phthalates tend to adsorb to organic matter in soil and sediment.[8] Agricultural application of sewage sludge, which can contain high levels of phthalates, is a direct source of soil contamination.[9]

Degradation Pathways

Phthalates can be degraded in the environment through both biotic and abiotic processes.

  • Biodegradation: Microbial degradation is the primary mechanism for the removal of phthalates from the environment.[8] The process is typically initiated by esterases that hydrolyze the this compound diester to a monoester and then to phthalic acid.[10][11] The phthalic acid is then further degraded through various intermediates to ultimately yield carbon dioxide and water under aerobic conditions.[10][12]

  • Photodegradation: Phthalates can undergo photodegradation when exposed to sunlight, particularly in the atmosphere and surface waters. This process involves reactions with hydroxyl radicals and can lead to the formation of various degradation byproducts.[13]

Quantitative Data on Environmental Concentrations

The following tables summarize the concentrations of common phthalates found in various environmental matrices as reported in the scientific literature.

Table 1: this compound Concentrations in Soil (mg/kg dry weight)

This compoundAgricultural SoilUrban/Industrial SoilReference
DEHP0.05 - 1.430.14 - 2.13[9][14]
DBP0.01 - 2.480.99 (mean)[9][14]
DEPNot ReportedNot Reported
BBPNot ReportedNot Reported
DMPNot ReportedNot Reported

Table 2: this compound Concentrations in Water (μg/L)

This compoundRiver WaterWastewater EffluentReference
DEHP8.1 - 19.430.38 (mean)[6][15]
DBPNot Reported179.49 (mean)[15]
DEPNot Reported99.24 (mean)[15]
DnHP6.3 - 15.6Not Reported[6]
ΣPAEs0.45 - 61.643.03 - 7.55[5]

Table 3: this compound Concentrations in Air (ng/m³)

This compoundIndoor AirOutdoor AirReference
DEHP316,000 (median, dust)Not Reported[16]
DBPPredominantNot Reported[4]
DEP4748.24 (mean, office)Not Reported[17]
ΣPAEs3070.09 - 6700.14 (office)Not Reported[17]

Experimental Protocols

Accurate quantification of phthalates in environmental samples requires robust and sensitive analytical methods. The following sections provide detailed protocols for the extraction and analysis of phthalates.

Sample Collection and Handling

Extreme care must be taken during sample collection and handling to avoid contamination, as phthalates are present in many laboratory materials. All glassware should be thoroughly cleaned and rinsed with this compound-free solvents. The use of plastic equipment should be minimized.

Extraction Methods

4.2.1 Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of phthalates from drinking water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5.0 mL of methanol (B129727) followed by 5.0 mL of deionized water through the cartridge under a gentle vacuum.[18]

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 1.0 mL/min.[18]

  • Cartridge Washing: Wash the cartridge with 5.0 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained phthalates with 5 mL of ethyl acetate.[18]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC analysis.

4.2.2 Liquid-Liquid Extraction (LLE) for Soil Samples

This protocol is suitable for the extraction of phthalates from soil and sediment.

  • Sample Preparation: Weigh 10 g of air-dried and sieved soil into a glass centrifuge tube.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the soil sample.[14]

  • Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Solvent Collection: Carefully transfer the supernatant to a clean glass vial.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Analytical Methods

4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and quantification of phthalates.

  • GC Column: A common choice is a 30 m x 0.25 mm ID x 0.25 μm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[19]

  • Injection: 1 μL of the extracted sample is injected in splitless mode.

  • Injector Temperature: 260°C.[20]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.[20]

    • Ramp 1: 20°C/min to 220°C, hold for 1 min.[20]

    • Ramp 2: 5°C/min to 250°C, hold for 1 min.[20]

    • Ramp 3: 20°C/min to 290°C, hold for 7.5 min.[20]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[20]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).[20]

    • Ion Source Temperature: 230°C.[20]

    • Interface Temperature: 280°C.[20]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4.3.2 High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative for the analysis of phthalates, especially for less volatile compounds.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm) is commonly used.[21]

  • Mobile Phase: A gradient of acetonitrile (B52724) and ultrapure water.[21]

    • A typical gradient might start with 50% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 230 nm.[8][21]

  • Injection Volume: 20 μL.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the environmental fate of phthalates and the analytical workflow for their determination.

Environmental_Fate_of_Phthalates Sources Sources (Consumer Products, Industry, Landfills) Air Air Sources->Air Volatilization Water Water Sources->Water Leaching, Runoff, Effluents Soil_Sediment Soil & Sediment Sources->Soil_Sediment Leaching, Sludge Application Air->Water Deposition Air->Soil_Sediment Deposition Degradation Degradation (Biodegradation, Photodegradation) Air->Degradation Water->Soil_Sediment Sorption Biota Biota Water->Biota Uptake Water->Degradation Soil_Sediment->Water Desorption Soil_Sediment->Biota Uptake Soil_Sediment->Degradation

Environmental fate and transport pathways of this compound plasticizers.

Analytical_Workflow Sample_Collection Sample Collection (Water, Soil, Air) Extraction Extraction (SPE or LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Analysis Analysis (GC-MS or HPLC) Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

A typical experimental workflow for the analysis of phthalates.

Biodegradation_Pathway Phthalate_Diester This compound Diester Phthalate_Monoester This compound Monoester Phthalate_Diester->Phthalate_Monoester Esterase Phthalic_Acid Phthalic Acid Phthalate_Monoester->Phthalic_Acid Esterase Dihydrodiol Dihydrodiol Intermediate Phthalic_Acid->Dihydrodiol Dioxygenase Protocatechuate Protocatechuate Dihydrodiol->Protocatechuate Dehydrogenase Ring_Cleavage Ring Cleavage Products Protocatechuate->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Generalized aerobic biodegradation pathway of phthalates.

Signaling_Pathway Phthalates Phthalates AR Androgen Receptor (AR) Phthalates->AR Binding PPAR PPAR Phthalates->PPAR Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Hormone_Response_Element Hormone Response Element (HRE) AR->Nucleus Translocation AR->Hormone_Response_Element Binding PPAR->Nucleus Translocation PPAR->Hormone_Response_Element Binding Gene_Expression Altered Gene Expression Hormone_Response_Element->Gene_Expression Transcription Biological_Effects Adverse Biological Effects Gene_Expression->Biological_Effects

Simplified signaling pathway of this compound-induced endocrine disruption.

Conclusion

The pervasive nature of this compound plasticizers in the environment necessitates a thorough understanding of their sources, fate, and analytical determination. This guide has provided an in-depth overview of these critical aspects, offering valuable information for researchers and professionals in related fields. The presented quantitative data highlights the extent of environmental contamination, while the detailed experimental protocols serve as a practical resource for laboratory analysis. The visualized pathways offer a clear conceptual framework for understanding the complex processes governing the environmental behavior and biological effects of these compounds. Continued research is essential to further elucidate the long-term impacts of this compound exposure and to develop safer, more sustainable alternatives.

References

The Neurodevelopmental Consequences of Phthalate Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. A growing body of scientific evidence indicates that exposure to certain phthalates, particularly during critical windows of development, can adversely affect neurodevelopment. This technical guide provides an in-depth overview of the current understanding of the neurotoxic effects of phthalates, focusing on quantitative data from human studies, detailed experimental protocols for assessing exposure and outcomes, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurological consequences of environmental chemical exposures.

Introduction

Phthalates are diesters of phthalic acid and are primarily used to increase the flexibility, durability, and longevity of plastics. Human exposure is widespread and occurs through ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. Of particular concern is the potential for phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems that are critical for normal brain development. Epidemiological studies have linked prenatal and early childhood phthalate exposure to a range of adverse neurodevelopmental outcomes, including deficits in cognitive and motor functions, as well as an increased risk of behavioral problems such as Attention-Deficit/Hyperactivity Disorder (ADHD) and symptoms related to Autism Spectrum Disorder (ASD). This guide summarizes the key findings, methodologies, and mechanistic insights in this field.

Quantitative Data on Neurodevelopmental Outcomes

The following tables summarize quantitative data from epidemiological studies investigating the association between this compound exposure and various neurodevelopmental outcomes. These tables are designed for easy comparison of findings across different studies, this compound metabolites, and neurodevelopmental domains.

Table 1: Association between Prenatal this compound Exposure and Cognitive and Motor Development

This compound Metabolite(s)Neurodevelopmental OutcomeStudy PopulationKey FindingsReference
Di-n-butyl this compound (DnBP) and Di-isobutyl this compound (DiBP)Full-Scale IQ at 7 years328 mother-child pairsChildren in the highest quartile of DnBP and DiBP exposure had IQ scores 6.6 and 7.6 points lower, respectively, compared to the lowest quartile.--INVALID-LINK--
Mono-n-butyl this compound (MnBP), Monoisobutyl this compound (MiBP)Mental Development Index (MDI) and Psychomotor Development Index (PDI) at 3 years (Bayley Scales of Infant Development II)319 mother-child pairsPDI scores decreased with increasing MnBP (β = -2.81) and MiBP (β = -2.28). In girls, MDI scores decreased with increasing MnBP (β = -2.67).
Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolitesMental Development Index (MDI) at 2-3 years (Bayley Scales of Infant Development II)136 mother-child pairsIn girls, a negative association was found between MDI and ΣDEHP (β = -3.41). No significant effect was observed in boys.--INVALID-LINK--
Mono-n-butyl this compound (MnBP), Monobenzyl this compound (MBzP), Monoisobutyl this compound (MiBP), Monoethyl this compound (MEP)Total Motor Score at 11 years (Bruininks-Oseretsky Test of Motor Proficiency, 2nd Edition)209 mother-child pairsIn girls, prenatal MnBP (β = -2.09), MBzP (β = -1.14), MiBP (β = -1.36), and MEP (β = -1.23) were associated with lower total motor scores.
Monoethyl this compound (MEP) and Sum of DEHP metabolites (ΣDEHPm)IQ at 7 years585 mother-child pairsChildren with high prenatal urinary concentrations of MEP and ΣDEHPm had IQ scores that were 3.1 and 3.0 points lower, respectively, compared to children with low concentrations.

Table 2: Association between this compound Exposure and Behavioral Outcomes

This compound Metabolite(s)Behavioral OutcomeStudy PopulationKey Findings (Odds Ratios or Beta Coefficients)Reference
Sum of low-molecular-weight phthalates (ΣLMW)Hyperactivity, Attention Problems, and Anxiety at 16 years (Self-reported)334 mother-child pairsHigher prenatal ΣLMW concentrations were associated with more hyperactivity (β = 0.8), attention problems (β = 1.5), and anxiety (β = 0.9).
Monobenzyl this compound (MBzP), Monoisobutyl this compound (MiBP)Anxious-Shy Behaviors at 7 years (Child Behavior Checklist)411 mother-child pairsIn boys, prenatal exposure to MBzP (Mean Ratio = 1.20) and MiBP (Mean Ratio = 1.22) was associated with increased anxious-shy behaviors.
Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolitesSocial Problems in boys at 7 years (Child Behavior Checklist)411 mother-child pairsThe weighted quantile sum of DEHP metabolites was associated with social problems in boys (OR = 2.15).
Mono-n-butyl this compound (MnBP), Monobenzyl this compound (MBzP)Withdrawn Behavior at 3 years (Child Behavior Checklist)319 mother-child pairsThe ORs for clinically withdrawn behavior were 2.23 for MnBP and 1.57 for MBzP per loge unit increase.
Di(2-ethylhexyl) this compound (DEHP)Developmental DelaySubset of children from the CHARGE studyHigher DEHP concentrations in house dust were associated with developmental delay (OR = 2.10).
Sum of Di(2-ethylhexyl) this compound (ΣDEHP) metabolitesSocial Responsiveness Scale (SRS) scores at 4 years547 mother-child pairsA 2.7-fold increase in prenatal MEHHP and MEOHP was associated with an 8.5% and 7.4% increase in SRS scores, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound exposure and neurodevelopment.

Quantification of this compound Metabolites in Urine

Objective: To measure the concentration of this compound metabolites in human urine samples as a biomarker of exposure.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Collection and Storage: Collect first-morning void urine samples in polypropylene (B1209903) containers. Immediately freeze and store samples at -20°C or lower until analysis to prevent degradation of metabolites.

  • Enzymatic Deconjugation: this compound metabolites are often excreted in urine as glucuronide conjugates. To measure the total concentration, an enzymatic deconjugation step is necessary.

    • Thaw urine samples at room temperature.

    • To a 100 µL aliquot of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme (from E. coli).

    • Incubate the mixture at 37°C for 90 minutes to 2 hours to hydrolyze the glucuronide conjugates.

  • Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analytes of interest.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with water.

    • Load the deconjugated urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute the this compound metabolites with a stronger solvent (e.g., acetonitrile (B52724) or methanol).

  • HPLC Separation: The eluted sample is injected into an HPLC system.

    • Use a reverse-phase column (e.g., C18) to separate the different this compound metabolites based on their polarity.

    • A gradient elution is typically employed, starting with a higher proportion of aqueous mobile phase and gradually increasing the proportion of organic mobile phase (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry (MS/MS) Detection: The separated metabolites are introduced into the mass spectrometer for detection and quantification.

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite, a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity and sensitivity.

  • Quantification: Use isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response. Create a calibration curve using standards of known concentrations to quantify the metabolites in the urine samples. Results are typically reported in ng/mL and may be corrected for urinary dilution using creatinine (B1669602) concentration.

experimental_workflow cluster_recruitment Study Recruitment and Data Collection cluster_exposure Exposure Assessment cluster_followup Child Follow-up and Neurodevelopmental Assessment cluster_analysis Data Analysis P Pregnant Women Cohort U Urine Sample Collection (Multiple Trimesters) P->U Q Questionnaire Data (Demographics, Lifestyle) P->Q L Laboratory Analysis (HPLC-MS/MS) U->L M Quantification of This compound Metabolites L->M S Statistical Modeling (e.g., Regression Analysis) M->S C Child at Follow-up Ages (e.g., 2, 7, 11 years) BSID Cognitive and Motor Assessment (e.g., Bayley Scales) C->BSID CPRS Behavioral Assessment (e.g., Conners' Rating Scales) C->CPRS SRS Social Responsiveness Assessment (e.g., SRS) C->SRS BSID->S CPRS->S SRS->S A Association between This compound Exposure and Neurodevelopmental Outcomes S->A

Caption: Experimental workflow for assessing neurodevelopment in children exposed to phthalates.

Neurodevelopmental Assessment

Objective: To assess the developmental functioning of infants and young children.

Protocol:

  • Administration: The BSID is administered by a trained examiner in a standardized, controlled environment. The assessment involves a series of play-based tasks.

  • Domains Assessed: The most recent version, Bayley-III, assesses five key developmental domains:

    • Cognitive Scale: Evaluates sensorimotor development, exploration and manipulation, object relatedness, concept formation, and memory.

    • Language Scale: Assesses receptive and expressive communication skills.

    • Motor Scale: Measures fine and gross motor skills.

    • Social-Emotional Scale: Completed by the caregiver to assess social-emotional functioning.

    • Adaptive Behavior Scale: Also completed by the caregiver to evaluate adaptive skills.

  • Scoring: Raw scores from the cognitive, language, and motor scales are converted to scaled scores and composite scores, which are norm-referenced (mean = 100, standard deviation = 15). Lower scores indicate poorer developmental performance.

Objective: To assess ADHD and other common childhood behavioral problems from the parent's perspective.

Protocol:

  • Administration: The CPRS is a questionnaire completed by the child's parent or primary caregiver. The long form consists of items rated on a 4-point Likert scale (from "not at all true" to "very much true").

  • Domains Assessed: The scale yields scores on several subscales, including:

    • Oppositional

    • Cognitive Problems/Inattention

    • Hyperactivity

    • Anxious-Shy

    • Perfectionism

    • Social Problems

    • Psychosomatic

  • Scoring: Raw scores for each subscale are converted to T-scores, which are standardized based on age and gender norms. Higher T-scores indicate a greater severity of behavioral problems.

Objective: To measure the severity of autism spectrum symptoms as they occur in natural social settings.

Protocol:

  • Administration: The SRS is a questionnaire completed by a parent or teacher who has had the opportunity to observe the child in social situations.

  • Domains Assessed: The SRS assesses social awareness, social cognition, social communication, social motivation, and autistic mannerisms.

  • Scoring: The raw scores are converted to T-scores. Higher scores are indicative of greater social impairment.

Signaling Pathways of this compound-Induced Neurotoxicity

Phthalates are thought to exert their neurotoxic effects through multiple signaling pathways. The following diagrams illustrate three key mechanisms that have been implicated in this compound-induced neurodevelopmental deficits.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Thyroid hormones are essential for normal brain development, including neuronal migration, differentiation, and myelination. Phthalates can interfere with the HPT axis at multiple levels, leading to altered thyroid hormone signaling.

HPT_Axis_Disruption Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + TRH TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH TSH Brain Developing Brain Thyroid->Brain T3_T4 T3/T4 Phthalates Phthalates Phthalates->Hypothalamus Interference Phthalates->Pituitary Interference Phthalates->Thyroid Inhibition of Synthesis Phthalates->T3_T4 Altered Transport & Metabolism T3_T4->Hypothalamus - T3_T4->Pituitary -

Caption: this compound disruption of the Hypothalamic-Pituitary-Thyroid (HPT) axis.

Induction of Oxidative Stress

This compound exposure has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells. Excessive ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing neuronal dysfunction and apoptosis.

Oxidative_Stress_Pathway Phthalates Phthalates Mitochondria Mitochondria Phthalates->Mitochondria Mitochondrial Dysfunction ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Generation Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Antioxidant_Defense Antioxidant Defense (e.g., GPx, SOD) ROS->Antioxidant_Defense Depletion Neuronal_Dysfunction Neuronal Dysfunction Oxidative_Damage->Neuronal_Dysfunction Apoptosis Apoptosis Neuronal_Dysfunction->Apoptosis

Caption: this compound-induced oxidative stress in neurons.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates and their metabolites can act as ligands for PPARs, a group of nuclear receptors that play a role in lipid metabolism and inflammation. Dysregulation of PPAR signaling in the brain has been linked to neurodevelopmental disorders.

PPAR_Signaling_Pathway Phthalate_Metabolites This compound Metabolites PPAR PPAR (e.g., PPARα, PPARγ) Phthalate_Metabolites->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binding Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation, Neuronal Differentiation) PPRE->Gene_Expression Regulation Neurodevelopmental_Effects Adverse Neurodevelopmental Effects Gene_Expression->Neurodevelopmental_Effects

Caption: this compound interference with PPAR signaling in neurodevelopment.

Conclusion

The evidence presented in this technical guide strongly suggests that exposure to certain phthalates, particularly during the critical prenatal and early childhood periods, is associated with adverse neurodevelopmental outcomes in children. The quantitative data from numerous epidemiological studies highlight the potential for these chemicals to impact cognitive function, motor skills, and behavior. The detailed experimental protocols provide a foundation for researchers to conduct further investigations in this area. Moreover, the elucidation of the underlying signaling pathways, including disruption of the HPT axis, induction of oxidative stress, and interference with PPAR signaling, offers potential targets for future research and therapeutic interventions. For drug development professionals, understanding the neurotoxic mechanisms of phthalates can inform the development of safer alternatives and potential strategies to mitigate the neurodevelopmental consequences of exposure to these ubiquitous environmental contaminants. Continued research is crucial to fully understand the long-term impacts of this compound exposure on brain health and to develop effective public health strategies to minimize exposure and protect vulnerable populations.

The Role of Phthalates in the Development of Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global obesity epidemic has prompted intensive investigation into contributing environmental factors. Among these, endocrine-disrupting chemicals (EDCs), particularly phthalates, have garnered significant attention for their potential role as "obesogens". Phthalates are ubiquitous synthetic chemicals used as plasticizers in a vast array of consumer and medical products, leading to widespread and continuous human exposure. This technical guide provides an in-depth review of the current scientific evidence implicating phthalates in the etiology of obesity. It details the core molecular mechanisms, summarizes quantitative data from key epidemiological and experimental studies, and provides comprehensive experimental protocols for investigating the metabolic effects of these compounds. The primary signaling pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) activation, thyroid hormone disruption, and anti-androgenic effects, are elucidated with detailed diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the impact of environmental chemicals on metabolic health.

Core Signaling Pathways in Phthalate-Induced Obesity

Phthalates are proposed to contribute to obesity through several interconnected signaling pathways. The primary mechanisms involve the activation of peroxisome proliferator-activated receptors (PPARs), disruption of thyroid hormone signaling, and interference with androgen signaling.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

This compound metabolites, such as mono(2-ethylhexyl) this compound (MEHP), are known to act as agonists for PPARs, particularly PPARγ, a master regulator of adipogenesis.[1][2][3][4][5][6][7][8][9][10][11] Activation of PPARγ in preadipocytes promotes their differentiation into mature, lipid-storing adipocytes, thereby contributing to increased adipose tissue mass.[2][5][7][9][11][12] Some phthalates have also been shown to activate PPARα, which is involved in lipid catabolism; however, the adipogenic effects via PPARγ activation appear to be a dominant mechanism in the context of obesity.[1][5][13]

PPAR_Pathway Phthalates This compound Metabolites (e.g., MEHP) PPARg PPARγ Phthalates->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Dimerizes with RXR & Binds RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Obesity Increased Adipose Tissue Mass (Obesity) Lipid_Accumulation->Obesity Gene_Expression->Adipogenesis

This compound Activation of the PPARγ Pathway.
Thyroid Hormone Disruption

Thyroid hormones are critical regulators of metabolism and energy expenditure. This compound exposure has been associated with alterations in thyroid hormone levels.[1][10] Some studies suggest that phthalates can interfere with thyroid hormone synthesis, transport, and receptor binding.[10][14] Disruption of thyroid hormone signaling can lead to a hypothyroid-like state, characterized by a decreased metabolic rate, which may contribute to weight gain and obesity.[1]

Thyroid_Pathway Phthalates Phthalates TH_Synthesis Thyroid Hormone Synthesis Phthalates->TH_Synthesis Inhibits TH_Transport Thyroid Hormone Transport Phthalates->TH_Transport Interferes with THR Thyroid Hormone Receptor (THR) Phthalates->THR Competes for Binding Metabolism Metabolic Rate TH_Synthesis->Metabolism TH_Transport->Metabolism THR->Metabolism Regulates Obesity Increased Risk of Obesity Metabolism->Obesity Decreased

Disruption of Thyroid Hormone Signaling by Phthalates.
Anti-Androgenic Effects

Several phthalates exhibit anti-androgenic activity, meaning they can interfere with the synthesis and action of androgens like testosterone (B1683101).[1][4][15][16][17] Androgens play a role in regulating body composition, and low androgen levels are associated with increased fat mass and decreased muscle mass.[1] The anti-androgenic effects of phthalates are thought to be mediated, in part, through the downregulation of key enzymes in the testosterone synthesis pathway.[15] This disruption of androgen signaling can shift the balance towards adiposity.

Androgen_Pathway Phthalates Phthalates Testosterone_Synthesis Testosterone Synthesis Phthalates->Testosterone_Synthesis Inhibits Androgen_Receptor Androgen Receptor (AR) Phthalates->Androgen_Receptor Antagonizes Testosterone_Synthesis->Androgen_Receptor AR_Signaling AR Signaling Androgen_Receptor->AR_Signaling Activates Muscle_Mass Muscle Mass AR_Signaling->Muscle_Mass Promotes Fat_Mass Fat Mass AR_Signaling->Fat_Mass Inhibits Obesity Increased Adiposity Fat_Mass->Obesity

Anti-Androgenic Effects of Phthalates.

Quantitative Data from Epidemiological and Experimental Studies

The association between this compound exposure and obesity has been investigated in numerous human and animal studies. The following tables summarize key quantitative findings.

Table 1: Human Epidemiological Studies on this compound Exposure and Obesity-Related Outcomes
This compound Metabolite(s)PopulationOutcome(s)AssociationReference(s)
MEP, MBzP, MEHHP, MEOHPAdult Males (NHANES 1999-2002)Waist CircumferencePositive[1]
MEPAdult Females (NHANES 1999-2002)BMI, Waist CircumferencePositive[1]
Low Molecular Weight (LMW) PhthalatesChildren and Adolescents (NHANES)ObesityPositive[1]
High Molecular Weight (HMW) PhthalatesAdult Males (NHANES 2007-2010)ObesityPositive[1]
DEHP MetabolitesAdult Females (NHANES 2007-2010)ObesityPositive[1]
MnBP, MBP, MEP, MiBP, MECPPChildrenObesityPositive (Meta-analysis)[3][18][19]
MMP, MEP, MiBPAdultsAbdominal ObesityPositive (Meta-analysis)[3][18][19]
MEHHP, MECPP, MCOPAdultsGeneral ObesityPositive (Meta-analysis)[3][18][19]
ΣDEHPBoys (Childhood)BMI z-score, Waist CircumferenceNegative[20]
ΣDEHPGirls (Childhood)BMI z-score, Waist CircumferencePositive[20]
DMPYounger AdultsHigh HOMA-IR, Metabolic SyndromePositive (OR=1.686 for HOMA-IR, OR=2.329 for MetS)[21][22]
ΣDEHP, MEOHP, MEHHPAdult Males (AWHS)General ObesityPositive (OR=1.26 for ΣDEHP)[23][24]

Abbreviations: MEP - monoethyl this compound; MBzP - monobenzyl this compound; MEHHP - mono(2-ethyl-5-hydroxyhexyl) this compound; MEOHP - mono(2-ethyl-5-oxohexyl) this compound; BMI - Body Mass Index; LMW - Low Molecular Weight; HMW - High Molecular Weight; DEHP - di(2-ethylhexyl) this compound; MnBP - mono-n-butyl this compound; MBP - monobutyl this compound; MiBP - mono-isobutyl this compound; MECPP - mono(2-ethyl-5-carboxypentyl) this compound; MMP - monomethyl this compound; MCOP - mono(3-carboxypropyl) this compound; ΣDEHP - sum of DEHP metabolites; HOMA-IR - Homeostatic Model Assessment of Insulin Resistance; MetS - Metabolic Syndrome; AWHS - Aragon Workers' Health Study; OR - Odds Ratio.

Table 2: Experimental Studies on the Effects of Phthalates on Adipogenesis and Metabolism
This compound/MetaboliteModel SystemOutcome(s)Key FindingsReference(s)
MEHP, MiNP, MdeHP3T3-L1 preadipocytesAdipocyte differentiation, Lipid accumulationPromoted differentiation and lipid accumulation via PPARγ activation.[1][25]
DEHP (in utero exposure)C57BL/6J mice offspringBody weight, Visceral fat, Serum metabolic markersIncreased visceral fat, serum leptin, insulin, lipids, and glucose.[26][27]
MEHP (in utero exposure)Male mouse offspringBody weight, Fat pad weight, Serum metabolic markersSignificantly increased body weight, fat pad weight, serum cholesterol, triglycerides, and glucose at postnatal day 60.[11]
DEHP substitutesHuman preadipocytes (SGBS cells)Adipogenesis, Oxidative stress, Metabolic homeostasisEnhanced preadipocyte differentiation (partly via PPARγ), induced oxidative stress, and impaired metabolic homeostasis in mature adipocytes.[3][6]
BBP3T3-L1 preadipocytesAdipogenesis, Gene expression, MetabolomicsPromoted differentiation, increased lipid droplet size, induced expression of C/EBPα and PPARγ, and perturbed metabolic profiles associated with glyceroneogenesis and fatty acid synthesis.[12][28]
MEHP3T3-L1 adipocytes and C57BL/6J miceAdipocyte browningCaused browning-like effects, including increased mitochondrial proton leak and expression of browning marker genes in white adipose tissue.[29][30][31]

Abbreviations: MEHP - mono(2-ethylhexyl) this compound; MiNP - mono-iso-nonyl this compound; MdeHP - mono-isodecyl this compound; PPARγ - Peroxisome Proliferator-Activated Receptor gamma; DEHP - di(2-ethylhexyl) this compound; SGBS - Simpson-Golabi-Behmel syndrome; BBP - benzyl (B1604629) butyl this compound; C/EBPα - CCAAT/enhancer-binding protein alpha.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of phthalates and obesity.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound effects on this process.

3.1.1. Cell Culture and Differentiation

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluence (approximately 2-3 days).

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Add the test this compound compound at various concentrations or a vehicle control (e.g., DMSO).

  • Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective this compound concentrations.

  • Maintenance (Day 4 onwards): Every two days, replace the medium with fresh differentiation medium II containing the test compounds.

  • Termination: Continue the differentiation for a total of 8-10 days.

3.1.2. Assessment of Adipogenesis

  • Oil Red O Staining for Lipid Accumulation:

    • Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol (B130326).

    • Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 30 minutes.

    • Wash the cells with water multiple times to remove excess stain.

    • Visualize and photograph the lipid droplets under a microscope.

    • For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 520 nm.[22][31][32]

  • Quantitative Real-Time PCR (qPCR) for Adipogenic Marker Genes:

    • At the end of the differentiation period, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for adipogenic marker genes such as Pparg, Cebpa, adiponectin (Adipoq), and fatty acid-binding protein 4 (Fabp4).

    • Normalize the expression of the target genes to a stable housekeeping gene (e.g., Actb or Gapdh).[16][33][34]

  • Western Blotting for Adipogenic Proteins:

    • Lyse the differentiated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against PPARγ, C/EBPα, or other relevant proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][15][35]

PPARγ Activation Assay

This protocol describes a cell-based reporter gene assay to assess the ability of phthalates to activate PPARγ.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test this compound compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Cell Lysis and Reporter Assay: After another 24 hours, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.[5][7][13][9]

Thyroid Hormone Receptor (TR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of phthalates for the thyroid hormone receptor.

  • Receptor Preparation: Prepare a source of TR, such as nuclear extracts from rat liver or recombinant human TR protein.

  • Assay Setup: In a microplate, incubate the TR preparation with a constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T₃).

  • Competitive Binding: Add increasing concentrations of the unlabeled test this compound compound or unlabeled T₃ (for generating a standard curve).

  • Incubation: Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filter binding assay (e.g., filtration through a glass fiber filter followed by washing) or a scintillation proximity assay (SPA).[4][18][20][21]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Measurement of this compound Metabolites in Human Urine

This protocol describes the analysis of this compound metabolites in urine samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Enzymatically deconjugate the glucuronidated this compound metabolites by incubating the urine with β-glucuronidase.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • HPLC-MS/MS Analysis:

    • Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate the this compound metabolites on a C18 analytical column using a gradient of mobile phases (e.g., water and methanol (B129727) with acetic acid).

    • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for each analyte.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations for each this compound metabolite.

    • Quantify the concentration of each metabolite in the urine samples by comparing their peak areas to the calibration curve.

    • Urinary creatinine (B1669602) levels should also be measured to correct for urine dilution.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Adipogenesis_Workflow Start Start: 3T3-L1 Preadipocytes Differentiation Induce Differentiation (IBMX, Dexamethasone, Insulin) + this compound Treatment Start->Differentiation Assessment Assess Adipogenesis (Day 8-10) Differentiation->Assessment OilRedO Oil Red O Staining (Lipid Accumulation) Assessment->OilRedO qPCR qPCR (Gene Expression) Assessment->qPCR WesternBlot Western Blot (Protein Expression) Assessment->WesternBlot End End: Quantify Adipogenic Effects OilRedO->End qPCR->End WesternBlot->End

Workflow for In Vitro Adipogenesis Assay.

PPAR_Assay_Workflow Start Start: HEK293T or COS-7 Cells Transfection Co-transfect with: - PPARγ Expression Vector - PPRE-Luciferase Reporter - β-gal Normalization Vector Start->Transfection Treatment Treat with Phthalates or Controls (24h) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Assay Measure Luciferase & β-galactosidase Activity Lysis->Assay Analysis Data Analysis: Normalize Luciferase to β-gal Calculate Fold Induction Assay->Analysis End End: Determine PPARγ Activation Analysis->End

Workflow for PPARγ Reporter Gene Assay.

Conclusion

The evidence presented in this technical guide strongly suggests that phthalates can act as obesogens, contributing to the development of obesity through multiple molecular mechanisms. The activation of PPARγ, disruption of thyroid hormone signaling, and anti-androgenic effects represent key pathways through which these ubiquitous chemicals can dysregulate metabolic homeostasis. While epidemiological data show consistent associations between exposure to certain phthalates and obesity-related outcomes, further longitudinal studies are needed to establish causality. The provided experimental protocols offer a robust framework for researchers to further investigate the adipogenic and metabolic effects of phthalates and their alternatives. A deeper understanding of these mechanisms is crucial for developing effective strategies to mitigate the public health impact of environmental obesogens and for informing regulatory policies aimed at reducing human exposure.

References

The Impact of Phthalates on Male Reproductive Tract Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phthalates, a class of synthetic chemicals widely used as plasticizers, are recognized endocrine disruptors with significant adverse effects on the development of the male reproductive tract. In utero and early postnatal exposure to certain phthalates can lead to a spectrum of abnormalities collectively known as "phthalate syndrome" in animal models. These developmental disruptions are primarily attributed to the anti-androgenic action of phthalates, which interfere with the production and signaling of key hormones essential for masculinization. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to assess the impact of phthalates on male reproductive health. The information presented is intended to serve as a resource for researchers and professionals in the fields of toxicology, reproductive biology, and drug development.

Molecular Mechanisms of this compound-Induced Male Reproductive Toxicity

The primary mechanism by which many phthalates disrupt male reproductive development is by suppressing the production of two critical testicular hormones: testosterone (B1683101) and Insulin-like factor 3 (INSL3) . This hormonal disruption occurs during a critical developmental window, which in rats is gestation days 16-18 and is estimated to be between 8-14 weeks of gestation in humans.[1]

Disruption of Testicular Steroidogenesis

Phthalates do not typically act as androgen receptor antagonists themselves.[2][3] Instead, their primary mode of action is the downregulation of gene expression and protein levels of key enzymes and transport proteins involved in the cholesterol transport and steroidogenic pathway within fetal Leydig cells.[1][4][5] This leads to a significant reduction in testosterone synthesis.

Key genes affected include:

  • Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

  • Cytochrome P450 Side-Chain Cleavage (CYP11A1): Converts cholesterol to pregnenolone (B344588).

  • 3β-hydroxysteroid dehydrogenase (HSD3B): Involved in the conversion of pregnenolone to progesterone (B1679170).

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): Catalyzes the conversion of progesterone to androgens.

Inhibition of Insulin-like Factor 3 (INSL3) Production

INSL3, another crucial hormone produced by fetal Leydig cells, plays a vital role in the transabdominal phase of testicular descent.[6][7] this compound exposure has been shown to significantly downregulate the expression of the Insl3 gene, contributing to cryptorchidism (undescended testes), a key feature of this compound syndrome.[2][6][8]

Effects on Sertoli and Germ Cells

While Leydig cells are a primary target, phthalates also impact Sertoli cells and developing germ cells. In utero exposure to some phthalates can lead to a decrease in Sertoli cell number and alter the expression of genes crucial for their differentiation and function, such as Sox9, FGF9, and DMRT1.[9][10] This can indirectly affect germ cell development and contribute to reduced sperm counts later in life.[11] this compound exposure has also been associated with the formation of multinucleated gonocytes, a hallmark of testicular dysgenesis.[5][11]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from key studies on the dose-dependent effects of various phthalates on male reproductive parameters.

Table 1: Dose-Dependent Effects of Di(n-butyl) this compound (DBP) on Fetal Rat Testicular Testosterone and Gene Expression
Dose (mg/kg/day)Testicular Testosterone (% of Control)StAR mRNA (% of Control)CYP11A1 mRNA (% of Control)HSD3B1 mRNA (% of Control)CYP17A1 mRNA (% of Control)Reference
10No significant changeNo significant changeNo significant changeSignificant reductionNo significant change[4]
50~50%Significant reductionSignificant reductionSignificant reductionSignificant reduction[4][12]
100~25%Significant reductionSignificant reductionSignificant reductionSignificant reduction[4][12]
500<10%Significant reductionSignificant reductionSignificant reductionSignificant reduction[4][12]
Table 2: Comparative Effects of Different Phthalates on Fetal Rat Testosterone Production
This compoundDose (mg/kg/day)Effect on Testosterone ProductionReference
Di(2-ethylhexyl) this compound (DEHP)10Adverse anti-androgenic effects observed[13]
100Reduced seminal vesicle weight[14]
300Reduced anogenital distance, sperm counts, and reproductive organ weights[14]
Diisononyl this compound (DINP)750Reduced fetal testis testosterone production[15]
1000-1500Dose-related demasculinizing effects[15]
Di-n-octyl this compound (DNOP)up to 7500No adverse effects reported in some studies[16]
Butyl benzyl (B1604629) this compound (BBP)500Decreased testosterone production[17]
This compound Mixture (DEHP, DBP, BBP, etc.)500 (total)Cumulative, dose-additive decrease in fetal testosterone[2]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound-induced male reproductive toxicity.

In Utero this compound Exposure in Rodents

Objective: To assess the developmental and reproductive toxicity of phthalates following maternal exposure.

Protocol:

  • Animal Model: Time-mated pregnant Sprague-Dawley rats are commonly used.

  • Dosing: The test this compound, dissolved in a vehicle such as corn oil, is administered to the dams by oral gavage daily during the critical window of male reproductive tract development (typically Gestation Day 14 to 18).[2] A control group receives the vehicle only. A range of doses is used to establish a dose-response relationship.[4][12]

  • Endpoint Analysis:

    • Fetal Endpoints (e.g., Gestation Day 19-21): Male fetuses are euthanized, and testes are collected for analysis of testosterone levels (by radioimmunoassay or ELISA), gene expression (by qRT-PCR), and histology.[4][5]

    • Postnatal Endpoints: Male offspring are allowed to mature, and various parameters are assessed, including anogenital distance (AGD), nipple retention, and the morphology and weight of reproductive organs.[13][14]

Measurement of Anogenital Distance (AGD)

Objective: To quantify a sensitive, androgen-dependent marker of masculinization.

Protocol:

  • Measurement: AGD is measured from the center of the anus to the base of the genital tubercle in male pups.

  • Instrumentation: A dissecting microscope with an ocular micrometer or digital calipers are used for precise measurement.

  • Normalization: To account for differences in body size, AGD is often normalized to body weight, typically by dividing AGD by the cube root of the body weight.

Quantification of Steroidogenic Gene Expression by qRT-PCR

Objective: To measure the mRNA levels of key genes involved in testosterone synthesis.

Protocol:

  • RNA Extraction: Total RNA is isolated from fetal testes using a standard method (e.g., TRIzol reagent or commercial kits).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific for the target genes (e.g., StAR, Cyp11a1, Cyp17a1) and a reference gene (e.g., Gapdh, Actb) for normalization.[18][19] The relative expression of the target genes is calculated using the ΔΔCt method.

Immunohistochemistry of Testicular Sections

Objective: To visualize the localization and expression of specific proteins within the testicular tissue.

Protocol:

  • Tissue Preparation: Testes are fixed in a suitable fixative (e.g., 4% paraformaldehyde), embedded in paraffin, and sectioned.

  • Antigen Retrieval: The sections are treated to unmask the antigenic sites.

  • Immunostaining: The sections are incubated with a primary antibody specific to the protein of interest (e.g., INSL3, SOX9), followed by a secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme for colorimetric detection).[20]

  • Visualization: The stained sections are visualized using a microscope, and the intensity and localization of the staining are analyzed.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

This compound Disruption of Testosterone Synthesis

G cluster_0 Mitochondrion cluster_1 Endoplasmic Reticulum Cholesterol_mito Cholesterol CYP11A1 CYP11A1 Cholesterol_mito->CYP11A1 Conversion Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B Conversion StAR StAR StAR->Cholesterol_mito CYP11A1->Pregnenolone Progesterone Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Conversion Androgens Androgens Testosterone Testosterone Androgens->Testosterone HSD3B->Progesterone CYP17A1->Androgens Phthalates Phthalates Phthalates->StAR Phthalates->CYP11A1 Phthalates->HSD3B Phthalates->CYP17A1 Cholesterol_cyto Cholesterol Cholesterol_cyto->StAR Transport

Caption: Phthalates inhibit key enzymes in the testosterone synthesis pathway.

This compound Impact on Leydig and Sertoli Cell Function

G cluster_Leydig Leydig Cell cluster_Sertoli Sertoli Cell cluster_Outcome Developmental Outcomes Phthalates This compound Exposure (in utero) Leydig_dysfunction Reduced Steroidogenesis Gene Expression Phthalates->Leydig_dysfunction Sertoli_dysfunction Altered Differentiation (↓ Sox9, Fgf9) Phthalates->Sertoli_dysfunction Testosterone_reduction ↓ Testosterone Leydig_dysfunction->Testosterone_reduction INSL3_reduction ↓ INSL3 Expression Leydig_dysfunction->INSL3_reduction AGD ↓ Anogenital Distance Testosterone_reduction->AGD Hypospadias Hypospadias Testosterone_reduction->Hypospadias Cryptorchidism Cryptorchidism INSL3_reduction->Cryptorchidism Germ_cell_support Impaired Germ Cell Support Sertoli_dysfunction->Germ_cell_support Spermatogenesis Impaired Spermatogenesis Germ_cell_support->Spermatogenesis

Caption: this compound effects on testicular cells and resulting developmental outcomes.

Experimental Workflow for Assessing this compound Toxicity

G start In Utero Exposure of Pregnant Rodents fetal_necropsy Fetal Necropsy (e.g., GD19) start->fetal_necropsy postnatal_assessment Postnatal Assessment start->postnatal_assessment testes_collection Testes Collection fetal_necropsy->testes_collection agd_measurement AGD Measurement postnatal_assessment->agd_measurement organ_weights Reproductive Organ Weight Measurement postnatal_assessment->organ_weights testosterone_assay Testosterone Assay (RIA/ELISA) testes_collection->testosterone_assay gene_expression Gene Expression Analysis (qRT-PCR) testes_collection->gene_expression histology Histological Examination testes_collection->histology data_analysis Data Analysis and Interpretation agd_measurement->data_analysis organ_weights->data_analysis testosterone_assay->data_analysis gene_expression->data_analysis histology->data_analysis

Caption: A typical experimental workflow for studying this compound reproductive toxicity.

Conclusion

The evidence overwhelmingly indicates that certain phthalates are potent disruptors of male reproductive tract development. By interfering with the synthesis of testosterone and INSL3 in fetal Leydig cells, and by affecting Sertoli cell function, these compounds can lead to a range of developmental abnormalities. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the specific mechanisms of action of different phthalates and for the development of strategies to mitigate their adverse health effects. A thorough understanding of these toxicological pathways is crucial for risk assessment and for the development of safer alternatives in consumer products and industrial applications.

References

Long-Term Health Effects of Chronic Phthalate Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. Chronic exposure to these compounds has been linked to a spectrum of adverse health outcomes in both animal models and human populations. This technical guide provides an in-depth review of the long-term health effects of chronic phthalate exposure, with a focus on endocrine disruption, reproductive toxicity, metabolic dysregulation, neurodevelopmental effects, and carcinogenicity. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Phthalates are diesters of phthalic acid and are broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) compounds.[1] Their utility in conferring flexibility and durability to plastics has led to their incorporation into a vast array of consumer and industrial products, including food packaging, medical devices, personal care products, and toys.[2][3] Due to their non-covalent bonding with polymer matrices, phthalates can readily leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal absorption.[4][5] The short half-life of phthalates is contrasted by their pseudo-persistent nature due to continuous exposure, raising significant concerns about their long-term health implications.[4] This guide synthesizes the current scientific understanding of the chronic toxicological effects of prominent phthalates such as Di(2-ethylhexyl) this compound (DEHP), Dibutyl this compound (DBP), Butyl benzyl (B1604629) this compound (BBP), and Diisononyl this compound (DINP).

Endocrine Disruption and Reproductive Toxicity

One of the most well-documented effects of this compound exposure is the disruption of the endocrine system, leading to adverse reproductive and developmental outcomes.[6][7] Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, regulation, and action.[7]

Male Reproductive Health

Chronic exposure to certain phthalates is associated with anti-androgenic effects, impacting male reproductive development and function.[6] In-utero exposure is a particularly sensitive window.[8] Effects observed in animal and human studies include:

  • Testicular Dysgenesis Syndrome (TDS): A collection of male reproductive disorders, including cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), and poor semen quality, has been linked to prenatal this compound exposure.[6]

  • Reduced Testosterone (B1683101) Levels: Several studies have reported an inverse association between this compound metabolite concentrations and circulating testosterone levels in men.[9][10]

  • Impaired Semen Quality: this compound exposure has been correlated with decreased sperm concentration, motility, and altered morphology.[9]

Female Reproductive Health

The impact of phthalates on female reproductive health is also a significant area of concern.[9] Key findings include:

  • Ovarian Function: Animal studies have demonstrated that phthalates can disrupt follicular development.[6]

  • Hormonal Imbalance: this compound exposure has been associated with altered levels of reproductive hormones, including estrone-3-glucuronide, during the menstrual cycle.[9]

  • Adverse Pregnancy Outcomes: Some studies suggest a link between this compound exposure and an increased risk of pregnancy loss and preterm birth.[9][11]

  • Endometriosis: An association has been observed between this compound exposure and the incidence of endometriosis.[4]

Metabolic Dysregulation

Emerging evidence suggests a strong link between chronic this compound exposure and an increased risk of metabolic disorders, including obesity and type II diabetes.[4][12]

Obesity and Adiposity

Both prenatal and postnatal exposure to phthalates have been associated with markers of obesity.[12] A meta-analysis indicated that both LMW and HMW phthalates were associated with a higher prevalence of metabolic syndrome.[13] Studies have linked this compound exposure to increased body mass index (BMI), waist circumference, and body fat percentage.[14][15]

Insulin (B600854) Resistance and Type II Diabetes

This compound exposure has been correlated with insulin resistance, a key precursor to type II diabetes.[4] Postnatal this compound exposure, in particular, shows a consistent positive association with markers of diabetes.[12]

Neurodevelopmental Effects

The developing brain is highly susceptible to the effects of EDCs. Prenatal exposure to phthalates has been associated with adverse neurodevelopmental outcomes in children.[16][17] These include:

  • Cognitive and Motor Deficits: Some studies have reported associations between prenatal this compound exposure and reduced cognitive and psychomotor development indices.[16]

  • Behavioral Problems: Higher prenatal concentrations of LMW phthalates have been linked to an increase in externalizing and conduct problems in children, including behaviors associated with ADHD and Oppositional Defiant Disorder.[18]

  • Autism Spectrum Disorder (ASD): While the evidence is not conclusive, some research suggests a possible association between this compound exposure and an increased risk of ASD.[16]

Carcinogenicity

The carcinogenic potential of phthalates is an area of ongoing investigation. The evidence is most suggestive for hormone-dependent cancers.

  • Breast Cancer: Some epidemiological studies have found an association between exposure to certain phthalates, such as DEHP and DBP, and an increased risk of breast cancer, particularly estrogen receptor-positive tumors.[19][20]

  • Childhood Cancer: A recent study linked childhood exposure to phthalates with a 20% higher rate of childhood cancer overall, with notable increases in osteosarcoma and lymphoma.[21][22]

  • Other Cancers: this compound exposure has also been investigated in relation to testicular and thyroid cancer.[6][7]

Molecular Mechanisms and Signaling Pathways

This compound-induced toxicity is mediated through various molecular mechanisms, including the modulation of key signaling pathways.[23][24]

  • Oxidative Stress, Inflammation, and Apoptosis: A primary mechanism of this compound toxicity involves the induction of oxidative stress, inflammation, and apoptosis.[24]

  • Signaling Pathway Dysregulation: Several critical signaling pathways are implicated in the toxic effects of phthalates, including:

    • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Involved in the cellular response to oxidative stress.[23][25]

    • Nuclear Factor-κB (NF-κB): A key regulator of the inflammatory response.[23][25]

    • Phosphatidylinositol-3-Kinase (PI3K)/AKT: Plays a crucial role in cell survival, proliferation, and metabolism.[23][25]

Visualizing this compound-Induced Signaling Disruption

Phthalate_Signaling_Disruption cluster_exposure This compound Exposure cluster_cellular_effects Cellular Stress Response cluster_pathways Signaling Pathways cluster_outcomes Adverse Health Outcomes Phthalates Phthalates ROS Reactive Oxygen Species (ROS) Phthalates->ROS Induces PI3K_AKT PI3K/AKT Pathway Phthalates->PI3K_AKT Modulates Nrf2 Nrf2 Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB Activates Inflammation Inflammation Toxicity Organ Toxicity (Reproductive, Hepatic, etc.) Inflammation->Toxicity Apoptosis Apoptosis Apoptosis->Toxicity Carcinogenesis Carcinogenesis Nrf2->Carcinogenesis Modulates NFkB->Inflammation Promotes NFkB->Carcinogenesis Promotes PI3K_AKT->Apoptosis Inhibits Metabolic_Dysregulation Metabolic Dysregulation PI3K_AKT->Metabolic_Dysregulation

Caption: this compound-induced disruption of key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from epidemiological and toxicological studies on the long-term health effects of this compound exposure.

Table 1: Association between this compound Exposure and Reproductive Health Outcomes

This compound/MetaboliteOutcomePopulation/ModelKey FindingReference
DBPEstrogen Receptor-Positive Breast CancerDanish nationwide cohortHazard Ratio: 1.9 (95% CI: 1.1-3.5) for high-level exposure (≥10,000 mg)[20]
DEHP, DBP, BBzPAltered Follicular DevelopmentMiceInhibition of antral follicle development[6]
Multiple PhthalatesSemen QualityHuman malesNegative association with sperm concentration and motility[9]
LMW PhthalatesEarly MenopauseHuman femalesHigher levels associated with menopause ~4 years earlier[10]

Table 2: Association between this compound Exposure and Metabolic Syndrome Components

This compound/MetaboliteOutcomePopulation/ModelKey FindingReference
LMW PhthalatesMetabolic SyndromeHuman adults and adolescentsPooled Odds Ratio: 1.08 (95% CI: 1.02-1.16)[13]
HMW PhthalatesMetabolic SyndromeHuman adults and adolescentsPooled Odds Ratio: 1.11 (95% CI: 1.07-1.16)[13]
DEHPInsulin ResistanceHuman adultsSignificant positive association[7]
Prenatal DEPIncreased BMIMale offspringConsistent positive relationship[26]

Table 3: Association between this compound Exposure and Neurodevelopmental Outcomes

This compound/MetaboliteOutcomePopulation/ModelKey FindingReference
Prenatal LMW PhthalatesBehavioral ProblemsChildren (4-9 years)Association with disruptive and problem behaviors[18]
Prenatal LMW PhthalatesHyperactivity, Attention Problems, AnxietyAdolescents (16 years)Positive association with self-reported symptoms[27]
BBPMotor EffectsChildrenModerate evidence of an association[16]

Table 4: Association between this compound Exposure and Cancer Risk

This compound/MetaboliteOutcomePopulation/ModelKey FindingReference
Childhood this compound ExposureOverall Childhood CancerDanish nationwide cohort20% higher rate of childhood cancer[21]
Childhood this compound ExposureOsteosarcomaDanish nationwide cohortNearly three-fold higher rate[21][22]
Childhood this compound ExposureLymphomaDanish nationwide cohortTwo-fold higher rate[21][22]
DEHPBreast CancerHuman femalesAssociated with increased risk

Experimental Protocols

This section outlines common methodologies employed in the study of this compound toxicity.

Animal Studies
  • Model Organisms: Sprague-Dawley or Wistar rats are frequently used, particularly for reproductive and developmental toxicity studies.[28][29] Mice are also utilized, especially for metabolic studies.[14]

  • Exposure Route and Dosing: Oral gavage is a common route of administration to ensure precise dosing. Phthalates are often dissolved in a vehicle like corn oil or peanut oil.[29][30] Dosing regimens vary, with some studies employing a wide range of doses to establish dose-response relationships.[30][31]

  • Exposure Windows: Critical exposure periods are often investigated, including in utero (gestational) and lactational exposure to model developmental effects.[31]

  • Endpoints Measured:

    • Reproductive: Anogenital distance, nipple retention, testicular and ovarian histology, sperm parameters, and hormone levels.[8]

    • Metabolic: Body weight, body composition (fat and lean mass), glucose tolerance tests, and plasma adipokine levels.[14]

    • General Toxicity: Maternal and pup body weight, organ weights (liver, kidney), and clinical signs of toxicity.[31]

Human Biomonitoring Studies
  • Study Design: Cross-sectional and longitudinal cohort studies are common.[4][16]

  • Sample Collection: Urine is the preferred matrix for measuring this compound metabolites due to the rapid metabolism and excretion of parent compounds.[4][32] Blood serum, breast milk, and semen are also analyzed.[4]

  • Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound metabolites.[3]

  • Health Outcome Assessment: Health outcomes are assessed through various means, including clinical examinations, questionnaires, medical records, and analysis of biological markers.[16][20]

Visualizing a Typical Experimental Workflow for Animal Toxicity Studies

Experimental_Workflow cluster_analysis Analysis of Endpoints start Animal Acclimatization dosing This compound Administration (e.g., Oral Gavage) start->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy analysis Endpoint Analysis necropsy->analysis histopathology Histopathology hormone_assay Hormone Assays gene_expression Gene Expression Analysis data_analysis Statistical Analysis and Interpretation histopathology->data_analysis hormone_assay->data_analysis gene_expression->data_analysis

Caption: A generalized workflow for in vivo this compound toxicity studies.

Conclusion and Future Directions

The body of evidence strongly indicates that chronic exposure to phthalates poses a significant risk to human health across the lifespan. The disruptive effects on the endocrine, reproductive, metabolic, and neurodevelopmental systems are particularly concerning. While regulatory actions have been taken to limit the use of some phthalates, their continued widespread presence necessitates further research and a precautionary approach.

Future research should focus on:

  • Investigating the effects of this compound mixtures to better reflect real-world exposure scenarios.

  • Elucidating the epigenetic mechanisms underlying the long-term and transgenerational effects of this compound exposure.

  • Identifying and validating biomarkers of this compound-induced disease for early detection and prevention.

  • Developing safer alternatives to phthalates in consumer and industrial applications.

This technical guide provides a comprehensive overview of the current state of knowledge on the long-term health effects of chronic this compound exposure. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these ubiquitous environmental contaminants.

References

Phthalate Bioaccumulation in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various materials.[1][2][3][4] Their widespread use and tendency to leach from products have led to their ubiquitous presence as environmental contaminants, particularly in aquatic ecosystems.[1][5][6][7][8] This technical guide provides a comprehensive overview of phthalate bioaccumulation in aquatic environments, detailing the mechanisms of uptake, trophic transfer dynamics, and the associated toxicological effects. It consolidates quantitative data on bioconcentration and toxicity, outlines standard experimental protocols for this compound analysis, and visualizes key pathways and processes to support advanced research and risk assessment.

Introduction to Phthalates in the Aquatic Environment

Phthalates enter aquatic systems through various pathways, including industrial and municipal wastewater effluents, agricultural runoff, and leaching from plastic waste.[1][5][6] Once in the aquatic environment, their fate is governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow).[9][10] Due to their hydrophobic nature, many phthalates tend to partition from the water column into sediment and suspended particulate matter.[11][12][13][14]

The most commonly detected phthalates in aquatic ecosystems include Di(2-ethylhexyl) this compound (DEHP), Dibutyl this compound (DBP), Diethyl this compound (DEP), and Butyl benzyl (B1604629) this compound (BBP).[1] While some studies suggest that higher molecular weight phthalates may undergo trophic dilution, others indicate potential biomagnification for certain compounds like BBP and DEHP under specific ecosystem conditions.[9][15] The bioaccumulation of these compounds in aquatic organisms is a significant concern due to their potential for endocrine disruption and other toxic effects.[1][2][3][16][17]

Quantitative Data on this compound Bioaccumulation and Toxicity

The bioaccumulation potential of phthalates is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. The toxicity is typically reported as the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific period.

Table 1: Bioconcentration Factors (BCF) of Common Phthalates in Aquatic Organisms
This compoundOrganismBCF ValueReference
DEHPCarp (Cyprinus carpio)120[17]
BBPBluegill sunfish (Lepomis macrochirus)9.4[17]

Note: BCF values can vary significantly depending on the species, exposure duration, and experimental conditions.

Table 2: Acute Toxicity (LC50) of Common Phthalates to Aquatic Organisms
This compoundOrganismExposure DurationLC50 Value (mg/L)Reference
DMPJuvenile triangular Bream (Megalobrama terminalis)96 h3.29[1]
DEPJuvenile triangular Bream (Megalobrama terminalis)96 h6.60[1]
DBPJuvenile triangular Bream (Megalobrama terminalis)96 h2.08[1]
DEHPJuvenile triangular Bream (Megalobrama terminalis)96 h5.41[1]
DMPDaphnia magna48 h284 (IC50)[17]
DEPDaphnia magna48 h22.0 (IC50)[17]
DBPDaphnia magna48 h6.78 (IC50)[17]
DBPAfrican clawed frog (Xenopus laevis)96 h14.5[4]
DMPWestern clawed frog larvae (Silurana tropicalis)72 h11.9[4]

IC50: Median immobilization concentration.

Table 3: Environmental Concentrations of Common Phthalates
This compoundEnvironmental MatrixConcentration RangeReference
DMPFreshwaterN.D. - 31.7 µg/L[18]
DMPSedimentsN.D. - 316 µg/kg dry weight[18]
DEHP, DBP, DIBPRiver Surface Sediment45.9 - 1474.1 ng/g dry weight[13][14]
DEHP, DBP, DIBPRiver Pore Water17.9 - 2628.8 ng/mL[13][14]
VariousSurface Water0.002 - 86 µg/L[19]

N.D.: Not Detected. DIBP: Diisobutyl this compound.

Mechanisms of Bioaccumulation and Trophic Transfer

The bioaccumulation of phthalates in aquatic organisms is a complex process involving uptake from water, sediment, and diet. Due to their hydrophobicity, phthalates readily partition into the lipid-rich tissues of organisms.[9]

Uptake and Distribution

Uptake can occur directly from the water via gills and skin, or through the ingestion of contaminated food and sediment.[15] Once absorbed, phthalates are distributed throughout the organism, with higher concentrations often found in fatty tissues. The metabolism of phthalates, primarily through hydrolysis to their monoester metabolites, plays a crucial role in their bioaccumulation potential.[4][20][21] These monoesters can be further metabolized and are generally more water-soluble, facilitating excretion.[4] However, the rate of metabolism varies among species and can influence the degree of bioaccumulation.[9]

Trophic Transfer

The transfer of phthalates through the food web is not straightforward. While some studies report no evidence of biomagnification, others suggest that certain phthalates, like BBP and DEHP, may biomagnify in specific food webs.[9][15] Higher molecular weight phthalates often show evidence of trophic dilution, where concentrations decrease at higher trophic levels, likely due to efficient metabolism in higher-order organisms.[9][22] In contrast, lower molecular weight phthalates may show bioaccumulation patterns consistent with lipid-water partitioning.[9]

Trophic_Transfer_of_Phthalates cluster_biota Aquatic Biota Water Water Column (Dissolved Phthalates) Algae Algae & Phytoplankton Water->Algae Uptake Zooplankton Zooplankton Water->Zooplankton Uptake Fish Forage & Predatory Fish Water->Fish Gill Uptake Sediment Sediment (Adsorbed Phthalates) Invertebrates Benthic Invertebrates Sediment->Invertebrates Ingestion Algae->Zooplankton Ingestion Invertebrates->Fish Ingestion Zooplankton->Fish Ingestion Fish->Fish

This compound uptake and transfer pathways in a simplified aquatic food web.

Toxicological Effects and Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of aquatic organisms, even at low environmental concentrations.[17]

Endocrine Disruption

This compound exposure has been linked to a range of reproductive and developmental effects in fish and other aquatic life.[2][3][16] These effects are often mediated through the disruption of the hypothalamus-pituitary-gonadal (HPG) axis. For example, some phthalates can inhibit the production of testosterone (B1683101) or mimic the effects of estrogen, leading to the feminization of male fish.[16] This is often observed through the induction of vitellogenin, an egg-yolk precursor protein, in males.

Endocrine_Disruption_Pathway cluster_hpg_axis Hypothalamus-Pituitary-Gonadal (HPG) Axis Phthalates This compound Exposure Pituitary Pituitary Gland Phthalates->Pituitary Disrupts LH Production Gonads Gonads (Testis/Ovary) Phthalates->Gonads Inhibits Steroidogenesis (e.g., Testosterone synthesis) Pituitary->Gonads LH/FSH stimulation Gametes Gametes Gonads->Gametes Altered Gamete Quality Hormones Hormones Gonads->Hormones Altered Sex Hormone Levels (Testosterone, Estrogen) Reproductive_Effects Adverse Reproductive Outcomes: - Impaired Spawning - Reduced Fertility - Intersex Gametes->Reproductive_Effects Hormones->Reproductive_Effects

Simplified signaling pathway of this compound-induced endocrine disruption in fish.
Other Toxicological Endpoints

Beyond endocrine disruption, phthalates can induce a variety of other toxic effects, including:

  • Oxidative Stress: Exposure can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.[20]

  • Metabolic Disruption: Phthalates can interfere with lipid metabolism.[23][24]

  • Genotoxicity: Some studies have reported DNA damage in aquatic organisms exposed to phthalates.[17]

  • Developmental Toxicity: Exposure during early life stages can result in developmental abnormalities.[2][17]

Experimental Protocols for this compound Analysis

The accurate quantification of phthalates in environmental and biological samples is crucial for assessing bioaccumulation and risk.

Sample Collection and Preparation
  • Water: Water samples are typically collected in amber glass bottles that have been pre-cleaned with solvent to avoid contamination. Samples may be filtered to separate dissolved and particulate-bound phthalates.

  • Sediment: Sediment samples are collected using grab samplers or corers. They are often freeze-dried and sieved before extraction.

  • Biota: Tissues from aquatic organisms are dissected, homogenized, and often freeze-dried. Lipid content is determined as this compound concentrations are frequently normalized to lipid weight.

Extraction
  • Liquid-Liquid Extraction (LLE): A common method for water samples, using a non-polar solvent like dichloromethane (B109758) or hexane.

  • Solid-Phase Extraction (SPE): Often used for pre-concentrating phthalates from water samples. C18 cartridges are commonly employed.

  • Soxhlet Extraction or Pressurized Liquid Extraction (PLE): Used for solid samples like sediment and biota, with solvents such as a hexane/acetone mixture.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the identification and quantification of phthalates due to its high sensitivity and selectivity.[15]

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_extraction 3. Extraction cluster_analysis 4. Analysis & Quantification Water Water Filtration Filtration (Water) Water->Filtration Sediment Sediment Drying Freeze-Drying (Sediment/Biota) Sediment->Drying Biota Biota Homogenization Homogenization (Biota) Biota->Homogenization SPE Solid-Phase Extraction (SPE) Filtration->SPE Homogenization->Drying PLE Pressurized Liquid Extraction (PLE) Drying->PLE Cleanup Extract Cleanup SPE->Cleanup PLE->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quantification Data Quantification GCMS->Quantification

General experimental workflow for the analysis of phthalates in aquatic samples.

Conclusion and Future Perspectives

Phthalates are pervasive contaminants in aquatic ecosystems, posing a tangible risk to the health of aquatic organisms. Their ability to bioaccumulate, primarily in lipid-rich tissues, and exert endocrine-disrupting effects warrants continued monitoring and research. While there is substantial evidence for their toxicity, the dynamics of trophic transfer are complex and appear to be species- and compound-specific.

Future research should focus on:

  • Long-term exposure studies at environmentally relevant concentrations.

  • The effects of this compound mixtures, as organisms are typically exposed to multiple congeners simultaneously.

  • The toxicological effects of this compound metabolites, which may also be biologically active.

  • Developing a deeper understanding of the metabolic pathways in a wider range of aquatic species to improve bioaccumulation models.

This guide provides a foundational understanding of this compound bioaccumulation for researchers and professionals. The presented data, protocols, and visualized pathways serve as a resource to inform future studies, risk assessments, and the development of strategies to mitigate the impact of these chemicals on aquatic environments.

References

Synergistic Effects of Phthalate Mixtures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of phthalate mixtures, ubiquitous environmental contaminants known for their endocrine-disrupting properties. Humans are consistently exposed to a complex cocktail of these chemicals, making the study of their combined effects a critical area of research for understanding potential health risks. This document synthesizes key findings on the molecular mechanisms, toxicological endpoints, and relevant signaling pathways affected by this compound mixtures. It also presents detailed experimental protocols and quantitative data to aid in the design and interpretation of future studies in toxicology and drug development.

Executive Summary

Phthalates, widely used as plasticizers, are known to interfere with endogenous hormonal signaling, primarily by exhibiting anti-androgenic and estrogenic or anti-estrogenic activities. While individual this compound toxicity has been extensively studied, emerging evidence indicates that co-exposure to multiple phthalates can result in synergistic or additive adverse effects, often at concentrations where individual compounds show no observable effect. These synergistic interactions are particularly concerning for sensitive populations, including developing fetuses and children. This guide explores the multifaceted nature of this compound mixture toxicity, focusing on reproductive health, hepatic function, and neurodevelopment.

Molecular Mechanisms of Synergistic Toxicity

The synergistic toxicity of this compound mixtures arises from their ability to concurrently impact multiple biological pathways. The primary mechanisms involve the disruption of endocrine signaling, activation of nuclear receptors, and induction of oxidative stress.

2.1 Endocrine Disruption:

This compound mixtures are potent endocrine-disrupting chemicals (EDCs) that can collectively impair reproductive function in both males and females.[1] A key mechanism is the interference with the hypothalamic-pituitary-gonadal (HPG) axis and steroidogenesis.[1] In males, certain phthalates and their mixtures can suppress the expression of genes crucial for testosterone (B1683101) synthesis, leading to what is known as "this compound syndrome," characterized by reproductive tract malformations.[2] In females, this compound mixtures can disrupt ovarian folliculogenesis, steroidogenesis, and estrous cyclicity.[3]

2.2 Peroxisome Proliferator-Activated Receptor (PPAR) Signaling:

This compound monoesters, the primary metabolites of this compound diesters, are known to activate Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are nuclear receptors that play a critical role in lipid metabolism and homeostasis. The synergistic activation of PPAR signaling by this compound mixtures can lead to altered gene expression related to lipid and cholesterol metabolism in ovarian granulosa cells.[4][5] This disruption can contribute to the reproductive toxicity observed with this compound exposure. Some studies suggest that the effects of mixture components are more than additive, indicating a synergistic increase in toxicity compared to individual this compound treatments.[4]

2.3 Oxidative Stress:

Exposure to this compound mixtures is associated with increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them.[6][7] This can lead to cellular damage, including lipid peroxidation and DNA damage, contributing to hepatic injury and other toxicities.[6][7]

Key Toxicological Endpoints

The synergistic effects of this compound mixtures have been observed across various toxicological endpoints, with significant implications for human health.

3.1 Reproductive and Developmental Toxicity:

The developing reproductive system is particularly vulnerable to the effects of this compound mixtures. Prenatal exposure has been linked to adverse outcomes in both male and female offspring.[8] In males, this includes testicular dysgenesis syndrome, while in females, effects on folliculogenesis and steroidogenesis are prominent.[1][3] Studies using zebrafish embryos have demonstrated the developmental toxicity of certain phthalates and their mixtures, with endpoints including mortality, tail curvature, necrosis, and cardio edema.[9]

3.2 Hepatic Toxicity:

The liver is a primary site of this compound metabolism and is susceptible to their toxic effects. This compound mixtures can induce oxidative stress in hepatocytes, leading to inflammation and damage.[6] They can also disrupt lipid metabolism through the activation of PPARs, potentially contributing to non-alcoholic fatty liver disease.

3.3 Neurodevelopmental Toxicity:

A growing body of evidence suggests that prenatal exposure to this compound mixtures may adversely affect neurodevelopment.[10] Epidemiological studies have reported associations between maternal this compound exposure and neurobehavioral issues in children.[11] The proposed mechanisms include interference with thyroid hormone homeostasis and sex hormone signaling, both of which are critical for brain development.[11]

Quantitative Data on Synergistic Effects

The following tables summarize quantitative data from various studies on the synergistic effects of this compound mixtures.

Table 1: In Vitro and In Vivo Toxicity of this compound Mixtures

This compound(s) / MixtureModel SystemEndpointConcentration/DoseObserved EffectCitation
BBP, DBP, DEHP, DIDP, DINP, DNOP MixtureZebrafish EmbryoAcute Toxicity (LC50)0.50 ppmMore toxic than individual phthalates.[9]
DEHP and DBPPregnant Sprague-Dawley RatsReproductive Development500 mg/kg/day eachDose-additive effects on male reproductive tract malformations.[2]
This compound Mixture (PM)Mouse Granulosa CellsGene Expression (Cd36)10 µg/mlSynergistically increased expression compared to individual phthalates.[4]
This compound MixtureCultured Mouse Antral FolliclesSteroidogenesis10, 100, 500 µg/mlDecreased androstenedione, testosterone, estrone, and estradiol (B170435) levels.[12]
DBPPregnant Sprague-Dawley RatsReproductive Tract Malformations250, 500, 750 mg/kg/dayDose-dependent increase in malformations.[10]

Table 2: Effects of this compound Mixtures on Gene Expression in Ovarian Cells

This compound Mixture CompositionCell TypeGene(s)ConcentrationFold Change/EffectCitation
DEP, DBP, DiBP, BBzP, DEHP, DiNPMouse Antral FolliclesEsr110, 100, 500 µg/mlSignificantly reduced expression.[12]
DEP, DBP, DiBP, BBzP, DEHP, DiNPMouse Antral FolliclesPparα10, 100, 500 µg/mlDecreased expression.[12]
This compound Mixture (PM)Mouse Granulosa CellsHsd17b110, 100 µg/mlSignificantly decreased expression.[5]
Metabolite Mixture (MM)Mouse Granulosa CellsStar1, 100 µg/mlSignificantly increased expression.[5]
This compound MixtureF1 Mouse Ovaries (prenatal exposure)Star, Cyp11a120, 200 µg/kg/day, 500 mg/kg/daySignificantly decreased expression.[13]
This compound MixtureF1 Mouse Ovaries (prenatal exposure)Cyp19a1200 µg/kg/daySignificantly decreased expression.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of synergistic this compound toxicity.

5.1 In Vitro Assessment of this compound Effects on Granulosa Cells

  • Cell Culture: Primary mouse granulosa cells are harvested from antral follicles of adult female mice and cultured in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Exposure: Cells are treated with a vehicle control (e.g., DMSO) or various concentrations of a this compound mixture or a this compound metabolite mixture for a specified duration (e.g., 96 hours).

  • Endpoint Analysis:

    • Steroidogenesis: Hormone levels (e.g., progesterone, estradiol) in the culture medium are measured using ELISA or LC-MS/MS.

    • Gene Expression: Total RNA is extracted from the cells, and the expression of target genes (e.g., Star, Cyp11a1, Cyp19a1, Hsd3b1) is quantified using quantitative real-time PCR (qPCR).

    • PPAR Activation: Cells are transfected with a PPAR-responsive luciferase reporter plasmid. Following exposure to phthalates, luciferase activity is measured to determine the extent of PPAR activation.

5.2 Zebrafish Embryo Toxicity Test

  • Test Organism: Healthy, fertilized zebrafish (Danio rerio) embryos are used.

  • Exposure: Embryos are placed individually in wells of a multi-well plate containing embryo medium and exposed to a range of concentrations of the this compound mixture. A solvent control is also included.

  • Duration: The test is typically conducted for 72 to 96 hours post-fertilization.

  • Endpoints:

    • Mortality: The number of dead embryos is recorded daily.

    • Teratogenicity: The presence of developmental abnormalities such as tail curvature, necrosis, cardio edema, and lack of touch response is assessed under a microscope.

    • LC50 Calculation: The lethal concentration that causes mortality in 50% of the embryos is calculated.

5.3 In Vivo Rodent Developmental and Reproductive Toxicity Study

  • Animal Model: Pregnant female rats or mice are used.

  • Exposure: Animals are dosed daily via oral gavage with the this compound mixture or a vehicle control during a critical window of gestation (e.g., gestational days 14-18 for rats).

  • Endpoints in Offspring:

    • Male Reproductive Tract: Anogenital distance is measured at birth. At sexual maturity, testes and other reproductive organs are weighed, and sperm parameters are analyzed. Histopathological examination of the testes is performed to look for abnormalities.

    • Female Reproductive System: Estrous cyclicity is monitored. Ovarian follicle counts and hormone levels are assessed.

    • Developmental Milestones: The timing of developmental milestones such as eye-opening and puberty onset is recorded.

5.4 Quantification of this compound Metabolites in Urine by GC-MS/LC-MS/MS

  • Sample Preparation:

    • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the conjugated this compound metabolites.

    • Extraction: The deconjugated metabolites are extracted from the urine using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Derivatization (for GC-MS): The extracted metabolites are derivatized to increase their volatility for gas chromatography.

  • Instrumental Analysis:

    • GC-MS: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.

    • LC-MS/MS: The extracted sample is injected into a liquid chromatograph coupled with a tandem mass spectrometer.

  • Quantification: The concentration of each this compound metabolite is determined by comparing its peak area to that of an isotopically labeled internal standard.

5.5 Assessment of Oxidative Stress

  • Sample Collection: Urine, serum, or tissue samples are collected from exposed and control groups.

  • Biomarker Measurement:

    • Lipid Peroxidation: Levels of malondialdehyde (MDA) or 8-isoprostane are measured using commercially available kits or LC-MS/MS.

    • DNA Damage: The concentration of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is quantified in urine or DNA extracts using ELISA or LC-MS/MS.

    • Antioxidant Enzyme Activity: The activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) is measured in tissue homogenates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound mixture synergy.

Phthalate_Endocrine_Disruption cluster_exposure Exposure cluster_systemic Systemic Effects cluster_molecular Molecular Mechanisms cluster_outcome Toxicological Outcomes Phthalate_Mixture This compound Mixture HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Phthalate_Mixture->HPG_Axis Disrupts Testis Testis (Leydig Cells) Phthalate_Mixture->Testis Directly acts on Ovary Ovary (Granulosa/Theca Cells) Phthalate_Mixture->Ovary Directly acts on HPG_Axis->Testis Regulates HPG_Axis->Ovary Regulates Steroidogenesis_Inhibition Inhibition of Steroidogenic Enzymes (e.g., StAR, CYP11A1) Testis->Steroidogenesis_Inhibition Ovary->Steroidogenesis_Inhibition Testosterone_Reduction Decreased Testosterone Production Steroidogenesis_Inhibition->Testosterone_Reduction Estrogen_Disruption Altered Estrogen Signaling Steroidogenesis_Inhibition->Estrogen_Disruption Male_Repro_Toxicity Male Reproductive Toxicity (this compound Syndrome) Testosterone_Reduction->Male_Repro_Toxicity Female_Repro_Toxicity Female Reproductive Toxicity (Folliculogenesis/Ovulation Disruption) Estrogen_Disruption->Female_Repro_Toxicity

Caption: Endocrine disruption pathway of this compound mixtures.

PPAR_Signaling_Pathway Phthalate_Diesters This compound Diesters Metabolism Metabolism (in Liver, etc.) Phthalate_Diesters->Metabolism Phthalate_Monoesters This compound Monoesters (Active Metabolites) Metabolism->Phthalate_Monoesters PPAR Peroxisome Proliferator-Activated Receptor (PPAR) Phthalate_Monoesters->PPAR Activate PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPAR_RXR_Complex->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Hepatotoxicity, Reproductive Toxicity) Gene_Expression->Biological_Effects

Caption: PPAR signaling pathway activated by this compound metabolites.

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Isolate Primary Cells (e.g., Granulosa Cells) culture Cell Culture and Proliferation start->culture exposure Exposure to this compound Mixture (Dose-Response) culture->exposure incubation Incubation (e.g., 24-96h) exposure->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability gene_expression Gene Expression Analysis (qPCR) incubation->gene_expression hormone_assay Hormone Measurement (ELISA / LC-MS) incubation->hormone_assay analysis Data Analysis and Interpretation viability->analysis gene_expression->analysis hormone_assay->analysis end End: Determine Synergistic Effects analysis->end

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The evidence strongly indicates that this compound mixtures can exert synergistic or additive toxic effects, particularly on the reproductive and endocrine systems. The molecular mechanisms underlying these interactions are complex, involving multiple pathways such as endocrine disruption and PPAR signaling. This guide provides a foundational understanding for researchers and professionals in drug development to better assess the risks associated with exposure to these ubiquitous environmental contaminants.

Future research should focus on:

  • Investigating the effects of environmentally relevant, low-dose this compound mixtures over long exposure periods.

  • Elucidating the complex interactions between different phthalates within a mixture and their combined impact on signaling pathways.

  • Developing more sophisticated in vitro and in silico models to predict the synergistic toxicity of complex chemical mixtures.

  • Conducting longitudinal human cohort studies to better understand the long-term health consequences of real-world this compound exposures.

By advancing our understanding of the synergistic effects of this compound mixtures, we can better inform public health policies and develop strategies to mitigate the risks posed by these pervasive chemicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phthalates, a class of ubiquitous endocrine-disrupting chemicals (EDCs), are widely used as plasticizers and solvents in a vast array of consumer and medical products.[1][2] Pervasive human exposure occurs through ingestion, inhalation, and dermal contact.[3][4] Due to their ability to interfere with hormonal systems, there is growing concern about their potential role in the etiology of hormone-sensitive cancers.[5][6] These cancers, including those of the breast, prostate, and thyroid, are significantly influenced by endocrine pathways.[6] This technical guide provides a comprehensive overview of the current evidence linking phthalate exposure to the risk of hormone-related cancers, details common experimental methodologies for exposure assessment, summarizes quantitative epidemiological data, and illustrates the key molecular signaling pathways involved.

Methodologies for this compound Exposure Assessment

The most common and reliable method for assessing human exposure to non-persistent chemicals like phthalates is through the measurement of their metabolites in biological samples, primarily urine.[4][7][8] this compound diesters are rapidly metabolized in the body to their respective monoesters and further oxidized metabolites, which are then excreted.[9] Measuring these metabolites is preferred over measuring the parent compounds as it provides a more accurate reflection of the internal dose and avoids issues with external contamination during sample collection and analysis.[4]

Key Experimental Protocol: Urinary Metabolite Analysis

A typical workflow for the analysis of this compound metabolites in urine involves sample collection, enzymatic deconjugation, extraction, and instrumental analysis.

Experimental Workflow: Urinary this compound Metabolite Analysis

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Spot Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine->Deconjugation Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Deconjugation->Extraction LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LCMS Quant Quantification LCMS->Quant

A typical laboratory workflow for assessing this compound exposure.

Protocol Details:

  • Sample Collection: Spot urine samples are collected from study participants.[10] First morning voids are often preferred as they may represent a more integrated exposure over the preceding hours.

  • Enzymatic Deconjugation: this compound metabolites are primarily excreted as glucuronide conjugates.[9] To measure the total metabolite concentration, samples are treated with a β-glucuronidase enzyme to hydrolyze the conjugates and release the free metabolites.

  • Sample Extraction: The metabolites are then concentrated and purified from the urine matrix. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are the most common techniques used for this purpose.[11]

  • Instrumental Analysis: The extracted samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[11][12] This technique offers high sensitivity and specificity, allowing for the accurate quantification of a wide range of this compound metabolites even at low environmental concentrations.[12]

Association with Hormone-Related Cancers: Epidemiological Evidence

The link between this compound exposure and hormone-related cancers has been investigated in numerous epidemiological studies, with results often varying by the specific this compound metabolite and cancer type. Meta-analyses provide a valuable tool for summarizing these findings.

Breast Cancer

The association between phthalates and breast cancer is complex and remains a subject of ongoing research.[13][14] Phthalates are considered potential endocrine disruptors that may influence breast tumor development through mechanisms like estrogen receptor (ER) signaling.[3][15]

Table 1: Summary of Meta-Analyses on this compound Metabolite Exposure and Breast Cancer Risk

This compound Metabolite Pooled Odds Ratio (OR) 95% Confidence Interval (CI) Association with Breast Cancer Reference
Mono-benzyl this compound (MBzP) 0.73 0.60–0.90 Negative [13][16]
Mono-2-isobutyl this compound (MiBP) 0.75 0.58–0.98 Negative [13][16]
Mono-ethyl this compound (MEP) 0.96 0.62–1.48 No significant association [16]
Mono-(2-ethyl-5-hydroxyhexyl) this compound (MEHHP) 1.12 0.88–1.42 No significant association [16]
Mono-2-ethylhexyl this compound (MEHP) 1.13 0.74–1.73 No significant association [16]
Mono-(2-ethyl-5-oxohexyl) this compound (MEOHP) 1.01 0.74–1.40 No significant association [16]
Mono-(3-carboxypropyl) this compound (MCPP) 0.74 0.48–1.14 No significant association [16]

| Mono-butyl this compound (MBP) | 0.80 | 0.55–1.15 | No significant association |[16] |

Note: Data is from a 2021 meta-analysis including nine studies with 7,820 cases and controls.[13][16] The analysis compared the highest versus the lowest exposure levels.

Interestingly, a 2021 meta-analysis found that the urinary metabolites MBzP and MiBP were negatively associated with breast cancer risk.[13][16] However, other studies have suggested positive associations for metabolites of Di(2-ethylhexyl) this compound (DEHP), particularly in premenopausal women.[1] The conflicting results highlight the need for more large-scale prospective cohort studies to clarify these relationships.[16][17]

Prostate Cancer

Prostate cancer is another hormone-sensitive malignancy where the androgen and estrogen pathways play a critical role.[6][18] Several studies suggest that phthalates, by acting on these pathways, may be associated with prostate cancer risk.[9][19]

Table 2: Summary of Studies on this compound Metabolite Exposure and Prostate Cancer Risk

This compound / Metabolite Group Finding Study Type / Population Reference
Molar sum of DEHP metabolites (ΣDEHP) Positively associated with increased risk of prostate cancer and higher PSA concentrations. Cross-sectional (NHANES 2003-2010) [19]
Mono-benzyl this compound (MBzP) Identified as a high molecular weight this compound metabolite associated with prostate cancer. Cross-sectional (NHANES 2003-2010) [19]
Di-n-butyl this compound (DBP) A meta-analysis showed a significant association between urinary DBP and overall cancer risk. Meta-analysis (11 studies) [6][20]

| DEHP metabolites (MEHHP, MECPP) | A meta-analysis showed a significant association between these metabolites and overall cancer risk. | Meta-analysis (11 studies) |[6][20] |

A meta-analysis published in 2024 found that exposure to certain this compound metabolites, including MEHHP, MECPP, DBP, and MBzP, was significantly associated with an increased risk of cancer, including prostate cancer.[6][20] In vitro studies have shown that phthalates like DBP can promote the proliferation of prostate cancer cells.[18][21]

Thyroid Cancer

The incidence of thyroid cancer has been rising, and exposure to EDCs is considered a potential contributing factor.[22] Phthalates can disrupt thyroid hormone homeostasis, which may play a role in thyroid carcinogenesis.[23]

Table 3: Summary of Meta-Analyses on this compound Metabolite Exposure and Thyroid Cancer Risk

This compound / Metabolite Group Standardized Mean Difference (SMD) 95% Confidence Interval (CI) Association with Thyroid Cancer Reference
All Phthalates (PAEs) 0.30 0.02, 0.58 Positive
Mono-(2-ethyl-5-hydroxyhexyl) this compound (MEHHP) 0.54 0.12, 0.97 Positive
Mono-methyl this compound (MMP) 0.29 0.06, 0.52 Positive

| Mono-(2-ethyl-5-carboxypentyl) this compound (MECPP) | 0.74 | 0.47, 1.01 | Positive | |

Note: Data is from a 2023 meta-analysis of case-control studies. An SMD > 0 indicates higher exposure levels in cancer cases compared to controls.

A 2023 meta-analysis concluded that overall this compound exposure was positively associated with thyroid cancer risk. Specifically, higher levels of the metabolites MEHHP, MMP, and MECPP were linked to an increased risk. Other case-control studies have corroborated these findings, showing positive associations for DEHP metabolites with papillary thyroid carcinoma.[22]

Other Hormone-Related Cancers
  • Ovarian Cancer: Emerging evidence suggests phthalates may contribute to ovarian cancer development by dysregulating metabolic pathways and remodeling the tumor microenvironment.[24][25]

  • Testicular Cancer: A 2021 meta-analysis found that maternal exposure to combined EDCs, a category that includes phthalates, was associated with a higher risk of testicular cancer in male offspring.[26]

Molecular Mechanisms and Signaling Pathways

Phthalates exert their effects through multiple molecular pathways, often by mimicking or antagonizing endogenous hormones and interacting with nuclear receptors.

Estrogen Receptor (ER) Signaling

One of the most well-described mechanisms involves the interaction of phthalates with estrogen receptors (ERα and ERβ).[27] Certain phthalates and their metabolites can bind to ERs, inducing a conformational change, dimerization, and subsequent translocation to the nucleus where the complex binds to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes involved in cell proliferation, survival, and differentiation.[14][27]

This compound Interaction with Estrogen Receptor Signaling

G cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Metabolite ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates & Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation G cluster_pathways Activated Signaling Pathways cluster_outcomes Cellular Outcomes Phthalates This compound Exposure PI3K PI3K/Akt/mTOR Phthalates->PI3K TGFb TGF-β Phthalates->TGFb AhR AhR/HDAC6/c-Myc Phthalates->AhR Ras Ras/c-fos/c-myc Phthalates->Ras Proliferation Increased Proliferation PI3K->Proliferation Apoptosis Reduced Apoptosis PI3K->Apoptosis TGFb->Proliferation AhR->Proliferation Invasion Invasion & Metastasis AhR->Invasion Ras->Proliferation Angiogenesis Angiogenesis Invasion->Angiogenesis

References

Developmental Toxicity of Low-Dose Phthalate Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. Human exposure is widespread and continuous, raising significant concerns about their potential health effects, particularly during sensitive developmental windows. A growing body of evidence from both experimental and epidemiological studies suggests that even low-dose exposure to certain phthalates can interfere with normal developmental processes, leading to adverse outcomes in reproductive and neurological systems. This technical guide provides a comprehensive overview of the developmental toxicity of low-dose phthalate exposure, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the biological effects of these endocrine-disrupting chemicals.

Quantitative Data on Developmental Toxicity of Low-Dose Phthalates

The following tables summarize quantitative data from key studies on the developmental toxicity of low-dose this compound exposure, focusing on reproductive and neurodevelopmental endpoints. These tables are designed for easy comparison of the effects of different phthalates across various experimental models and doses.

Table 1: Effects of Low-Dose this compound Exposure on Male Reproductive Development
This compoundSpeciesExposure WindowDoseEndpointObserved EffectReference
Di(2-ethylhexyl) this compound (DEHP)RatGestational Day (GD) 14-18100 mg/kg/dayFetal Testicular Testosterone (B1683101) ProductionSignificant reduction[1]
Di-n-butyl this compound (DBP)RatGD 12-21100 mg/kg/dayAnogenital Distance (AGD) in Male PupsSignificant reduction[2]
Butyl benzyl (B1604629) this compound (BBP)RatGD 8-18100 mg/kg/dayFetal Testicular Testosterone ProductionSignificant reduction[3]
Diisobutyl this compound (DIBP)RatGD 14-18100 mg/kg/dayFetal Testicular Testosterone ProductionSignificant reduction[1]
Diisononyl this compound (DINP)RatGD 14-18300 mg/kg/dayFetal Testicular Testosterone ProductionSignificant reduction[1]
This compound Mixture (DEHP, DBP, BBP, DIBP, DPP)RatGD 8-18260 mg/kg/day (total phthalates)Fetal Testicular Testosterone ProductionStatistically significant reduction[3]
Table 2: Effects of Low-Dose this compound Exposure on Female Reproductive Development
This compoundSpeciesExposure WindowDoseEndpointObserved EffectReference
Di(2-ethylhexyl) this compound (DEHP)MouseGestational and Lactational15 mg/kg/dayAge at Vaginal OpeningSignificant delay[4]
This compound Metabolite MixtureMouseIn vitro (Antral Follicles)65 µg/mLFollicle GrowthSignificant inhibition at 96 hours[5]
This compound Metabolite MixtureMouseIn vitro (Antral Follicles)6.5 µg/mLEstradiol LevelsSignificantly higher at 24 hours[5]
Table 3: Effects of Low-Dose this compound Exposure on Neurodevelopment
This compoundSpeciesExposure WindowDoseEndpointObserved EffectReference
Benzyl butyl this compound (BBP)HumanPrenatalNot specified (urinary metabolite levels)Motor Skills in ChildrenModerate evidence of association with adverse effects[1]
Di-n-butyl this compound (DBP)HumanPrenatalNot specified (urinary metabolite levels)Language DelayIncreased odds ratio for language delay[6]
Di(2-ethylhexyl) this compound (DEHP)ZebrafishEmbryonic5 µg/LLocomotor ActivityAltered swimming behavior[7]
Diisononyl this compound (DiNP)ZebrafishEmbryonic5 µg/LNeurotransmitter-related Gene ExpressionUpregulation of ache and drd1b[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables, offering a framework for designing and conducting similar studies.

Protocol 1: In Vivo Assessment of this compound-Induced Male Reproductive Toxicity in Rodents

Objective: To evaluate the effects of in utero this compound exposure on male reproductive development in rats.

Materials:

  • Time-mated pregnant Sprague-Dawley rats

  • This compound compound of interest (e.g., DEHP, DBP)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Dissection tools

  • Calipers

  • Testosterone ELISA kit

  • RNA extraction and qPCR reagents

Procedure:

  • Animal Dosing: House pregnant dams individually and administer the this compound compound or vehicle daily by oral gavage from Gestational Day (GD) 14 to 18. Doses should be based on relevant human exposure levels and previous toxicological studies.

  • Fetal Testis Collection: On GD 18, euthanize the dams and collect the male fetuses. Dissect the testes from the male fetuses under a dissecting microscope.

  • Ex Vivo Testosterone Production Assay:

    • Culture individual fetal testes in a multi-well plate with appropriate culture medium for a specified period (e.g., 3 hours).

    • Collect the culture medium and measure testosterone concentration using a validated Testosterone ELISA kit according to the manufacturer's instructions.

  • Anogenital Distance (AGD) Measurement: For studies assessing postnatal effects, allow some litters to be born. On postnatal day (PND) 1, measure the AGD of male pups using calipers. AGD is the distance from the center of the anus to the base of the genital tubercle.

  • Gene Expression Analysis:

    • From a subset of fetal testes, extract total RNA using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qPCR) to analyze the expression of key genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp17a1). Normalize the expression to a stable housekeeping gene.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the control group.

Protocol 2: In Vitro Assessment of this compound Effects on Ovarian Follicle Growth and Steroidogenesis

Objective: To evaluate the direct effects of this compound metabolites on the growth and function of mouse antral follicles in vitro.

Materials:

  • Female CD-1 mice (e.g., 6-8 weeks old)

  • This compound metabolite mixture

  • Vehicle (e.g., DMSO)

  • Follicle culture medium

  • Dissection tools

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

  • Hormone assay kits (e.g., for estradiol, progesterone, testosterone)

  • RNA extraction and qPCR reagents

Procedure:

  • Antral Follicle Isolation: Euthanize female mice and dissect the ovaries. Mechanically isolate antral follicles of a specific size range (e.g., 180-220 µm) using fine needles.

  • Follicle Culture: Culture individual follicles in a 96-well plate containing culture medium supplemented with the this compound metabolite mixture at various concentrations or vehicle control.

  • Growth Assessment: Measure the diameter of each follicle daily for the duration of the culture period (e.g., 96 hours) using an inverted microscope with imaging software.

  • Hormone Analysis: Collect the culture medium at specified time points (e.g., 24 and 96 hours) and store at -80°C. Measure the concentrations of steroid hormones (e.g., estradiol, progesterone, testosterone) using validated hormone assay kits.

  • Gene Expression Analysis: At the end of the culture period, pool follicles from each treatment group and extract total RNA. Perform reverse transcription and qPCR to analyze the expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp19a1), cell cycle, and apoptosis.

  • Data Analysis: Analyze follicle growth curves, hormone concentrations, and gene expression data using appropriate statistical methods to determine dose-dependent effects of the this compound mixture.

Protocol 3: Assessment of this compound-Induced Neurotoxicity in Zebrafish Embryos

Objective: To evaluate the effects of embryonic exposure to phthalates on the neurodevelopment and behavior of zebrafish.

Materials:

  • Fertilized zebrafish (Danio rerio) embryos

  • This compound compound of interest

  • Embryo medium

  • Multi-well plates

  • Automated behavioral analysis system

  • Fluorescence microscope (for transgenic lines)

  • RNA extraction and qPCR reagents

Procedure:

  • Embryo Exposure: Collect newly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium with different concentrations of the this compound or vehicle control. The exposure period typically lasts for several days (e.g., up to 120 hours post-fertilization, hpf).

  • Developmental Toxicity Assessment: Monitor the embryos daily for any signs of developmental toxicity, such as mortality, malformations, and hatching rate.

  • Locomotor Activity Assay: At a specific developmental stage (e.g., 120 hpf), transfer individual larvae to a 96-well plate and place them in an automated behavioral analysis system. Record their swimming activity under alternating light and dark periods to assess locomotor behavior.

  • Analysis of Neuronal Development (using transgenic lines): If using transgenic zebrafish lines with fluorescently labeled neurons (e.g., Tg(HuC:eGFP)), image the larvae at specific time points using a fluorescence microscope to visualize and quantify neuronal development and any potential defects.

  • Gene Expression Analysis: Pool larvae from each treatment group, extract total RNA, and perform reverse transcription and qPCR to analyze the expression of genes involved in neurodevelopment and neurotransmitter systems (e.g., ache, dat, th).

  • Data Analysis: Analyze the behavioral data, fluorescence intensity, and gene expression data using appropriate statistical methods to identify significant differences between the this compound-exposed groups and the control group.

Signaling Pathways and Molecular Mechanisms

Low-dose this compound exposure can disrupt several critical signaling pathways involved in development. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key molecular mechanisms of this compound-induced developmental toxicity.

Disruption of Steroidogenesis in Leydig Cells

Phthalates, particularly their monoester metabolites, can inhibit the production of testosterone in fetal Leydig cells. This disruption is a key mechanism underlying the adverse effects on male reproductive tract development.

G cluster_mito Mitochondrion cluster_ser Smooth Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Pregnenolone Pregnenolone StAR->Pregnenolone via CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Phthalates Phthalates (e.g., MEHP) Phthalates->StAR Inhibition Phthalates->CYP11A1 Inhibition Phthalates->CYP17A1 Inhibition Mitochondrion Mitochondrion SER Smooth ER

Caption: this compound-mediated disruption of the steroidogenesis pathway.

Interference with Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates can act as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation. Dysregulation of PPAR signaling by phthalates can contribute to developmental toxicity.

G Phthalates Phthalates PPAR PPARα / PPARγ Phthalates->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism Inflammation Altered Inflammatory Response TargetGenes->Inflammation CellDifferentiation Altered Cell Differentiation TargetGenes->CellDifferentiation DevelopmentalToxicity Developmental Toxicity LipidMetabolism->DevelopmentalToxicity Inflammation->DevelopmentalToxicity CellDifferentiation->DevelopmentalToxicity

Caption: this compound interference with PPAR signaling pathway.

Experimental Workflow for In Vivo Developmental Toxicity Study

This diagram outlines a typical experimental workflow for an in vivo study investigating the developmental toxicity of low-dose this compound exposure in a rodent model.

G Start Start: Timed-Mated Pregnant Rodents Dosing Daily Dosing (e.g., GD 6-21) Start->Dosing Group1 Control (Vehicle) Dosing->Group1 Group2 Low-Dose this compound Dosing->Group2 Group3 High-Dose this compound Dosing->Group3 Endpoint Endpoint Assessment Group1->Endpoint Group2->Endpoint Group3->Endpoint ReproTox Reproductive Toxicity (e.g., AGD, Testis Weight) Endpoint->ReproTox NeuroTox Neurodevelopmental Toxicity (e.g., Behavioral Tests) Endpoint->NeuroTox Molecular Molecular Analysis (e.g., Gene Expression) Endpoint->Molecular DataAnalysis Data Analysis and Interpretation ReproTox->DataAnalysis NeuroTox->DataAnalysis Molecular->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for in vivo developmental toxicity assessment.

Conclusion

The evidence presented in this technical guide underscores the potential for low-dose this compound exposure to adversely affect developmental processes, particularly in the reproductive and nervous systems. The disruption of key signaling pathways, such as steroidogenesis and PPAR signaling, provides a mechanistic basis for the observed toxicities. The provided quantitative data and detailed experimental protocols are intended to aid researchers in the design and interpretation of future studies aimed at further elucidating the risks associated with this compound exposure and in the development of safer alternatives. A comprehensive understanding of the developmental toxicity of phthalates is crucial for informing public health policies and for the development of therapeutic interventions to mitigate the effects of these pervasive environmental contaminants.

References

Phthalate Alternatives: A Technical Guide to Health Risks and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing regulation and public concern over the health effects of traditional phthalate plasticizers have spurred the development and adoption of numerous alternatives. This technical guide provides an in-depth analysis of the potential health risks associated with common this compound substitutes, focusing on endocrine disruption, reproductive toxicity, and metabolic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative toxicity data, and visualizations of key biological pathways.

Core this compound Alternatives and Their Health Risk Profiles

Several classes of chemical compounds have emerged as primary replacements for regulated phthalates such as di(2-ethylhexyl) this compound (DEHP). The most prominent alternatives include:

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) : Marketed as a safer alternative, particularly for sensitive applications like medical devices and toys.[1]

  • Dioctyl terethis compound (B1205515) (DOTP) / Di(2-ethylhexyl) terethis compound (DEHTP) : A non-ortho-phthalate plasticizer with a favorable toxicological profile in several studies.

  • Acetyl tributyl citrate (B86180) (ATBC) : A bio-based plasticizer derived from citric acid, often used in food contact materials and pharmaceutical coatings.[2][3]

  • Di-isononyl this compound (DINP) : A high molecular weight this compound that has been used as a replacement for DEHP, though it is also facing scrutiny and regulation.

  • Di-isodecyl this compound (DIDP) : Another high molecular weight this compound used in a variety of PVC products.

While these alternatives are generally considered to have lower toxicity profiles than the phthalates they replace, emerging research indicates potential health concerns that warrant careful consideration. These include endocrine-disrupting activities, reproductive and developmental effects, and impacts on metabolism.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the aforementioned this compound alternatives, providing a basis for comparative risk assessment.

Table 1: Acute Toxicity Data (LD50)

This compound AlternativeCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit/rat, mg/kg)Inhalation LC50 (rat, mg/L/4h)
DINCH 166412-78-8>5,000[4][5]>2,000[4]No data found
DOTP (DEHTP) 6422-86-2>5,000[6][7][8]>19,680 (guinea pig)[6]No data found
ATBC 77-90-7>25,000[2][3]No data foundNo data found
DINP 28553-12-0>10,000[9][10][11]>3,160[9][10]>4.4[9][10]
DIDP 26761-40-0>29,100[12]>3,160[12]>12.54[12]

Table 2: Chronic and Reproductive Toxicity Data (NOAEL/LOAEL)

This compound AlternativeStudy TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
DINCH Two-generationRat200>1000Thyroid hypertrophy/hyperplasia in F1 generation at higher doses.
DOTP (DEHTP) Two-generationRat1000-No adverse reproductive or developmental effects observed up to the highest dose tested.
ATBC Two-generationRat100>100No significant reproductive toxicity observed.[2][3]
DINP Two-generationRat88-108159-395Liver and kidney effects (increased weight, enzyme changes); decreased pup weight.[9][11]
DIDP Two-generationRat38-114134-352Reduced F2 pup survival.[12]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Key Signaling Pathways and Mechanisms of Toxicity

Several signaling pathways have been identified as targets for this compound alternatives, leading to their observed toxicological effects. The two most prominent are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the steroidogenesis pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a crucial role in lipid metabolism and adipogenesis. Some this compound alternatives and their metabolites have been shown to act as agonists for PPARs, particularly PPARγ. This activation can lead to increased adipocyte differentiation and lipid accumulation, potentially contributing to metabolic disorders.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Phthalate_Alternative This compound Alternative (e.g., DINP, DINCH metabolites) PPAR_RXR PPAR/RXR Heterodimer Phthalate_Alternative->PPAR_RXR Binding and Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Activation Adipogenesis Adipogenesis & Lipid Metabolism Gene_Expression->Adipogenesis

Caption: PPAR signaling pathway activation by this compound alternatives.

Steroidogenesis Pathway Disruption

The steroidogenesis pathway is responsible for the synthesis of steroid hormones, including androgens and estrogens. Several this compound alternatives have been shown to interfere with this pathway in vitro, primarily by altering the expression and activity of key enzymes. The H295R steroidogenesis assay is a key in vitro model for assessing these effects.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a_OH_Progesterone 17α-OH Progesterone Progesterone->17a_OH_Progesterone CYP17A1 Androstenedione Androstenedione 17a_OH_Progesterone->Androstenedione CYP17A1 Testosterone (B1683101) Testosterone Androstenedione->Testosterone 17β-HSD Estradiol (B170435) Estradiol Testosterone->Estradiol CYP19 (Aromatase) Phthalate_Alternative This compound Alternative CYP17A1 CYP17A1 Phthalate_Alternative->CYP17A1 Inhibition Aromatase CYP19 Phthalate_Alternative->Aromatase Inhibition 3b_HSD 3β-HSD Phthalate_Alternative->3b_HSD Modulation

Caption: Disruption of the steroidogenesis pathway by this compound alternatives.

Detailed Experimental Protocols

A thorough toxicological evaluation of this compound alternatives relies on a battery of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the assessment of these compounds, based on internationally recognized guidelines.

In Vitro Assays

This in vitro screening assay is designed to identify chemicals that affect the production of 17β-estradiol (E2) and testosterone (T).[4][12][13][14]

  • Cell Line: Human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis.

  • Protocol:

    • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

    • Plating: Cells are seeded into multi-well plates and allowed to acclimate for 24 hours.

    • Exposure: The culture medium is replaced with a medium containing the test chemical at a range of concentrations (typically seven), along with a solvent control, a positive control (e.g., forskolin, an inducer), and a negative control (e.g., prochloraz, an inhibitor). Each concentration is tested in at least triplicate.

    • Incubation: The cells are exposed to the test chemical for 48 hours.

    • Hormone Analysis: After incubation, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

    • Cell Viability: The viability of the cells in each well is assessed using a suitable assay (e.g., MTT or neutral red uptake) to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Data Analysis: Hormone concentrations are expressed as a fold change relative to the solvent control. The lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC) are determined.

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][15][16][17][18]

  • Cell Lines: Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Protocol:

    • Cell Culture and Exposure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (using an S9 fraction from rat liver).

    • Treatment Duration:

      • Short-term treatment: 3-6 hours with and without S9, followed by a recovery period.

      • Continuous treatment: 1.5-2 normal cell cycle lengths without S9.

    • Metaphase Arrest: At a predetermined time after the start of treatment, a metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: The percentage of cells with aberrations is calculated for each concentration and compared to the negative control using appropriate statistical methods.

This widely used mutagenicity assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[11][19][20][21]

  • Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of E. coli (e.g., WP2 uvrA).

  • Protocol:

    • Exposure: The test chemical, at several concentrations, is mixed with the bacterial tester strain in the presence or absence of a metabolic activation system (S9 mix).

    • Plating: The mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control, and the increase is at least a two-fold of the background revertant count.

In Vivo Assays

This study provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.[1][7][22][23][24]

  • Test Species: Typically rats.

  • Protocol:

    • Parental Generation (P): Young adult male and female animals are randomly assigned to a control group and at least three dose groups. They are administered the test substance daily for a pre-mating period of at least 10 weeks.

    • Mating: Animals within the same dose group are mated. Administration of the test substance continues throughout mating, gestation, and lactation.

    • First Filial Generation (F1): The offspring of the P generation are exposed to the test substance from conception through lactation. After weaning, selected F1 animals are raised to maturity and mated to produce the second filial generation (F2), with continuous exposure to the test substance.

    • Endpoints:

      • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and parturition observations. Gross necropsy and histopathology of reproductive organs are performed.

      • Offspring: Viability, sex ratio, body weight, physical and developmental landmarks (e.g., anogenital distance, nipple retention), and gross necropsy.

  • Data Analysis: Statistical analysis is performed to determine the effects of the test substance on all measured endpoints and to establish NOAELs for parental, reproductive, and developmental toxicity.

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.[2][3][6][8][10]

  • Test Species: Preferably rats.

  • Protocol:

    • Dosing: The test substance is administered orally (via gavage, diet, or drinking water) daily to several groups of animals (at least 10 males and 10 females per group) at three or more dose levels for 90 days. A control group receives the vehicle only.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analyses. Urine is also collected for urinalysis.

    • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Data Analysis: The data are analyzed to identify target organs of toxicity and to determine a NOAEL for the observed effects.

Conclusion

The transition away from traditional phthalates has led to the widespread use of alternative plasticizers. While many of these alternatives exhibit a more favorable toxicological profile, this in-depth guide highlights that they are not without potential health risks. Evidence suggests that some alternatives can interfere with endocrine function through pathways such as PPAR activation and disruption of steroidogenesis, and may cause reproductive and developmental effects, as well as target organ toxicity, particularly to the liver and kidneys.

For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profiles of these alternatives is crucial for accurate risk assessment and the development of safer products. The detailed experimental protocols provided herein serve as a valuable resource for conducting robust toxicological evaluations. Continued research into the long-term health effects of these emerging plasticizers is essential to ensure that the replacement of one hazardous chemical does not lead to the widespread use of another with unforeseen adverse consequences. A comprehensive, weight-of-evidence approach, combining in vitro mechanistic studies with in vivo long-term bioassays, is paramount in safeguarding public health.

References

Methodological & Application

Application Notes and Protocols for the Determination of Phthalate Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are ubiquitous environmental contaminants and are widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption. The analysis of phthalate metabolites in urine is the most reliable method for assessing human exposure to these compounds. This document provides detailed application notes and protocols for the determination of this compound metabolites in urine using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Analytical Methods

The determination of this compound metabolites in urine typically involves three key stages: sample preparation, chromatographic separation, and detection by mass spectrometry.

  • Sample Preparation: this compound metabolites in urine are often present as glucuronide conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and liberate the free metabolites.[1][2][3] This is followed by a cleanup and pre-concentration step, commonly performed using solid-phase extraction (SPE), to remove interfering matrix components and enrich the analytes of interest.[1][4][5]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the various this compound metabolites.[6][7] For GC-MS analysis, a derivatization step is often required to increase the volatility and thermal stability of the polar metabolites.[3][8]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[1][4] Multiple reaction monitoring (MRM) is commonly employed for quantification, providing excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte.[1][2][4]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection urine_sample Urine Sample Collection (100-950 µL) internal_standard Addition of Internal Standards (Isotope-Labeled Analogs) urine_sample->internal_standard hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) internal_standard->hydrolysis spe Solid-Phase Extraction (SPE) (Cleanup and Pre-concentration) hydrolysis->spe elution Elution of Analytes spe->elution evaporation Evaporation and Reconstitution elution->evaporation lc_ms LC-MS/MS Analysis (HPLC/UHPLC Separation, MS/MS Detection) evaporation->lc_ms gc_ms GC-MS Analysis (Derivatization, GC Separation, MS Detection) evaporation->gc_ms data_analysis Data Acquisition and Quantification lc_ms->data_analysis gc_ms->data_analysis

Caption: General experimental workflow for the analysis of this compound metabolites in urine.

Detailed Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol is based on established methods for the sensitive and selective quantification of multiple this compound metabolites in human urine.[1][4][9]

1. Materials and Reagents

2. Sample Preparation

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Pipette 950 µL of urine into a glass tube.[1]

  • Add 50 µL of a mixture of isotope-labeled internal standards.[1]

  • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).[1]

  • Add 5 µL of β-glucuronidase solution (e.g., 200 U/mL).[1]

  • Vortex the mixture and incubate at 37°C for at least 90 minutes to ensure complete deconjugation.[10][11]

  • After incubation, stop the enzymatic reaction by adding 50 µL of glacial acetic acid.[10]

  • Proceed to solid-phase extraction (SPE).

3. Solid-Phase Extraction (SPE)

  • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with water or a low percentage of organic solvent).

  • Elute the this compound metabolites with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or acetic acid, is typically employed.[2]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for this compound metabolites.[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.[4]

Protocol 2: Analysis of this compound Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the analysis of this compound metabolites using GC-MS, which often requires a derivatization step.[3][8]

1. Sample Preparation and Hydrolysis

Follow the same sample preparation and enzymatic hydrolysis steps as described in Protocol 1 (steps 1-7).

2. Extraction

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites. For LLE, a solvent such as hexane (B92381) can be used.[3]

3. Derivatization

  • After extraction and evaporation of the solvent, the dried residue needs to be derivatized.

  • A common derivatization procedure involves methylation using diazomethane (B1218177) or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][12]

  • Caution: Derivatization reagents can be hazardous and should be handled with appropriate safety precautions in a fume hood.[8]

  • The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration to ensure complete derivatization.

4. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless injection is commonly used for trace analysis.[8]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites. An example program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes.[3][13]

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[3]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM provides higher sensitivity for targeted analysis.

Signaling Pathway and Logical Relationship Diagram

phthalate_metabolism_and_analysis cluster_exposure Human Exposure cluster_metabolism Metabolism cluster_excretion Excretion cluster_analysis Analytical Steps exposure Exposure to Parent Phthalates (e.g., DEHP, DBP) hydrolysis Phase I: Hydrolysis to Monoesters (e.g., MEHP, MBP) exposure->hydrolysis oxidation Phase I: Oxidative Metabolism (Further oxidized metabolites) hydrolysis->oxidation conjugation Phase II: Glucuronidation (Formation of glucuronide conjugates) hydrolysis->conjugation oxidation->conjugation urine Excretion in Urine conjugation->urine deconjugation Enzymatic Deconjugation (Release of free metabolites) urine->deconjugation detection Detection by LC-MS/MS or GC-MS deconjugation->detection

Caption: this compound metabolism, excretion, and key analytical steps for biomonitoring.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of selected this compound metabolites in urine from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound Metabolites by LC-MS/MS

MetaboliteAbbreviationLOD (ng/mL)LOQ (ng/mL)Reference
Mono-methyl this compoundMMP-0.3[4]
Mono-ethyl this compoundMEP-0.3[4]
Mono-n-butyl this compoundMBP-1[4]
Mono-benzyl this compoundMBzP-0.3[4]
Mono-2-ethylhexyl this compoundMEHP-1[4]
Various (16 metabolites)-0.11 - 0.90-[9][10]
Various (18 metabolites)-0.03 - 1.4-[6]
Various (8 metabolites)0.015 - 0.0480.050 - 0.160[2]

Table 2: Recovery Rates for this compound Metabolites

MetaboliteSpiked Concentration (ng/mL)Recovery (%)Reference
Phthalic acid (PA)3.91, 7.81, 15.6392.3 - 105.1[1]
Mono-ethyl this compound (MEP)3.91, 7.81, 15.6395.1 - 106.3[1]
Mono-n-butyl this compound (MBP)3.91, 7.81, 15.6396.2 - 107.5[1]
Mono-benzyl this compound (MBzP)3.91, 7.81, 15.6393.4 - 105.8[1]
Mono-2-ethylhexyl this compound (MEHP)3.91, 7.81, 15.6391.7 - 104.9[1]
Various (16 metabolites)-~100[9][10]
Various (3 metabolites)->84.3[14]
Various (8 metabolites)1, 10, 5080.2 - 99.7[2]

Table 3: Quantitative Data for this compound Metabolites by GC-MS

MetaboliteLOD (ng per 2 µL injection)LOQ (ng per 2 µL injection)Reference
Monomethyl this compound (MMP)0.0490.15[8]
Monoethyl this compound (MEP)0.0360.11[8]
Mono-n-butyl this compound (MnBP)0.0380.11[8]
Mono-(2-ethylhexyl) this compound (MEHP)0.0290.087[8]

Conclusion

The analytical methods described provide robust, sensitive, and selective means for the quantification of this compound metabolites in human urine. LC-MS/MS is often favored due to its high sensitivity and the elimination of the need for derivatization.[1][15] However, GC-MS remains a viable and powerful technique.[3][8] The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation. Proper validation of the chosen method is crucial to ensure accurate and reliable data for human exposure assessment and toxicological studies.

References

Application Notes and Protocols for In Vitro Screening of Phthalate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics.[1][2][3] Human exposure to phthalates is widespread due to their presence in a vast array of consumer products, including food packaging, medical devices, toys, and cosmetics.[1][2][3][4][5] Growing evidence suggests that certain phthalates can act as endocrine-disrupting chemicals (EDCs) and may be associated with a range of adverse health effects, including reproductive and developmental toxicities.[2][5][6] Consequently, robust and efficient methods for screening phthalate toxicity are crucial for risk assessment and the development of safer alternatives.

These application notes provide a comprehensive overview and detailed protocols for a battery of in vitro assays designed to screen for various modes of this compound toxicity, including endocrine disruption, genotoxicity, cytotoxicity, and developmental toxicity.

General Workflow for this compound Toxicity Screening

A tiered approach is recommended for screening potential this compound toxicity. This workflow allows for a systematic evaluation, starting with broader, high-throughput screens and progressing to more specific, mechanistic assays for lead compounds of concern.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Developmental & Organ-Specific Toxicity Cytotoxicity Assays Cytotoxicity Assays Receptor Binding/Activation Assays Receptor Binding/Activation Assays Cytotoxicity Assays->Receptor Binding/Activation Assays Genotoxicity Assays Genotoxicity Assays Receptor Binding/Activation Assays->Genotoxicity Assays Steroidogenesis Assays Steroidogenesis Assays Genotoxicity Assays->Steroidogenesis Assays Embryonic Stem Cell Test Embryonic Stem Cell Test Steroidogenesis Assays->Embryonic Stem Cell Test Organ-specific cell models Organ-specific cell models Embryonic Stem Cell Test->Organ-specific cell models Prioritization for In Vivo Studies Prioritization for In Vivo Studies Organ-specific cell models->Prioritization for In Vivo Studies This compound Compound Library This compound Compound Library This compound Compound Library->Cytotoxicity Assays

Caption: Tiered workflow for in vitro this compound toxicity screening.

Section 1: Endocrine Disruption Assays

Phthalates are well-documented endocrine disruptors, primarily interfering with androgen and thyroid hormone signaling and steroidogenesis.[1][2] The following assays are recommended for screening these activities.

Androgen and Estrogen Receptor Reporter Gene Assays

These assays are used to determine if phthalates can act as agonists or antagonists of androgen and estrogen receptors.

Quantitative Data Summary

This compoundAssay TypeCell LineEndpointIC50 / EC50 (M)Reference
Dibutyl this compound (DBP)Anti-androgenicCHO-K1Luciferase Activity1.05 x 10-6[1]
Mono-n-butyl this compound (MBP)Anti-androgenicCHO-K1Luciferase Activity1.22 x 10-7[1]
Di(2-ethylhexyl) this compound (DEHP)Anti-androgenicCHO-K1Luciferase Activity> 1 x 10-4[1]
Dibutyl this compound (DBP)AndrogenicCHO-K1Luciferase Activity6.17 x 10-6[1]
Mono-n-butyl this compound (MBP)AndrogenicCHO-K1Luciferase Activity1.13 x 10-5[1]
Di(2-ethylhexyl) this compound (DEHP)AndrogenicCHO-K1Luciferase Activity> 1 x 10-4[1]
Benzyl butyl this compound (BBP)EstrogenicMCF-7Cell ProliferationWeakly estrogenic[6][7]
Dibutyl this compound (DBP)EstrogenicMCF-7Cell ProliferationWeakly estrogenic[6][7]

Protocol: Luciferase Reporter Gene Assay

  • Cell Culture and Seeding:

    • Culture Chinese Hamster Ovary (CHO-K1) cells, stably transfected with the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element, in appropriate media.

    • Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of test phthalates in serum-free media. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.

    • For agonist testing, add this compound dilutions directly to the cells.

    • For antagonist testing, add this compound dilutions in the presence of a known androgen receptor agonist (e.g., dihydrotestosterone).

    • Include appropriate vehicle controls and positive controls (agonist and antagonist).

  • Incubation: Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values from dose-response curves.

H295R Steroidogenesis Assay

This assay, validated by the OECD (Test Guideline 456), is used to screen for chemicals that affect the production of steroid hormones.[8] The H295R human adrenal carcinoma cell line expresses all the key enzymes for steroidogenesis.[8]

Protocol: H295R Steroidogenesis Assay

  • Cell Culture: Culture H295R cells in a supplemented medium as recommended by the OECD guideline.

  • Exposure: Seed cells in a 24-well plate and, once they reach the appropriate confluency, expose them to a range of concentrations of the test this compound for 48 hours.

  • Hormone Quantification: Collect the culture medium and quantify the levels of key steroid hormones, such as testosterone (B1683101) and estradiol, using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare hormone levels in treated wells to vehicle controls to determine if the test chemical inhibits or induces steroidogenesis.

Section 2: Genotoxicity Assays

Some phthalates and their metabolites have been shown to induce genotoxicity, potentially through the generation of reactive oxygen species (ROS).[9][10] A battery of tests is recommended to assess different genotoxic endpoints.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10]

Quantitative Data Summary

This compoundCell TypeObservationReference
Di(2-ethylhexyl) this compound (DEHP)HeLa cellsGenotoxic effect at >90 µM[10]
Dibutyl this compound (DBP)Human mucosal cells & lymphocytesGenotoxic effect observed[10]
Di-iso-butyl this compound (DiBP)Human mucosal cells & lymphocytesHigher genotoxicity than DBP[10]

Protocol: Comet Assay

  • Cell Treatment: Expose the selected cell line (e.g., human lymphocytes) to various concentrations of the test this compound for a defined period (e.g., 24 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag during cell division.[9][10]

Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO or human peripheral blood lymphocytes) and expose the cells to the test this compound.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.[11]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI) and score the frequency of micronuclei in binucleated cells under a microscope.

G cluster_0 This compound-Induced Genotoxicity Pathway This compound Exposure This compound Exposure Metabolic Activation Metabolic Activation This compound Exposure->Metabolic Activation Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Metabolic Activation->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Chromosomal Aberrations Chromosomal Aberrations DNA Damage->Chromosomal Aberrations Apoptosis Apoptosis Chromosomal Aberrations->Apoptosis

Caption: A simplified pathway of this compound-induced genotoxicity.

Section 3: Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range of a chemical that causes cell death and for establishing the concentrations to be used in more specific mechanistic assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[11]

  • Compound Exposure: Expose the cells to serial dilutions of the test this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 4: Developmental Toxicity Assays

In vitro developmental toxicity assays are used to screen for chemicals that may interfere with embryonic development.

Embryonic Stem Cell Test (EST)

The EST uses the differentiation of pluripotent stem cells into various cell types, such as cardiomyocytes, as a model to assess the potential of a chemical to be a developmental toxicant.[13]

Protocol: Embryonic Stem Cell Test (Cardiomyocyte Differentiation)

  • Cell Culture: Culture mouse embryonic stem cells (mESCs) in an undifferentiated state.

  • Embryoid Body (EB) Formation: Induce the formation of EBs by culturing the mESCs in hanging drops or on non-adherent plates.

  • Compound Exposure: Expose the developing EBs to a range of concentrations of the test this compound.

  • Differentiation Assessment: After a specific period, plate the EBs onto tissue culture plates and monitor for the appearance of spontaneously contracting cardiomyocytes.

  • Endpoint Measurement: Determine the concentration of the this compound that inhibits cardiomyocyte differentiation by 50% (ID50).

  • Cytotoxicity Assessment: Concurrently, determine the cytotoxicity of the compound on both undifferentiated mESCs and differentiated fibroblasts to distinguish developmental toxicity from general cytotoxicity.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the systematic screening of this compound toxicity. By employing a tiered approach that encompasses assays for endocrine disruption, genotoxicity, cytotoxicity, and developmental toxicity, researchers can efficiently identify and prioritize phthalates of concern for further investigation and risk assessment. These methods are essential tools for academic research, industrial screening, and regulatory decision-making, ultimately contributing to the development of safer chemicals and the protection of human health.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Phthalate Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalic acid esters (phthalates) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products.[1][2] Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, contaminating water sources.[1] Concerns over their potential endocrine-disrupting properties have led to a growing need for sensitive and reliable analytical methods for their detection in aqueous matrices.[2]

Solid-Phase Microextraction (SPME) has emerged as a simple, solvent-free, and sensitive sample preparation technique for the analysis of phthalates in water.[1] This method combines sampling, extraction, and concentration into a single step, significantly reducing sample preparation time and solvent consumption compared to traditional methods like liquid-liquid extraction.[1] SPME, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for the quantification of trace levels of phthalates in various water samples, including drinking water, bottled water, and environmental waters.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the determination of phthalates in water using SPME-GC-MS.

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the stationary phase until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The extraction can be performed by direct immersion (DI-SPME) of the fiber into the liquid sample or by exposing it to the headspace above the sample (HS-SPME). For semi-volatile compounds like phthalates, direct immersion is often the preferred method.

Experimental Workflow

The overall experimental workflow for SPME analysis of phthalates in water is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Procedure cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Spiking Internal Standard Spiking (Optional) Sample->Spiking pH_Adjustment pH Adjustment Spiking->pH_Adjustment Salt_Addition Salt Addition (e.g., NaCl) pH_Adjustment->Salt_Addition Fiber_Conditioning SPME Fiber Conditioning Extraction Extraction (Direct Immersion) Fiber_Conditioning->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for SPME-GC-MS analysis of phthalates in water.

Materials and Reagents

  • SPME Fiber Assembly: A variety of fiber coatings are commercially available. For phthalate analysis, polydimethylsiloxane/divinylbenzene (PDMS/DVB) and DVB/carboxen/PDMS are commonly used and have shown high extraction efficiency.[2][3]

  • Vials: 10-20 mL amber glass vials with PTFE-faced silicone septa.

  • Heating and Stirring Module: A magnetic stirrer and hot plate or a dedicated SPME autosampler.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents: this compound standards, internal standards (if used), methanol (B129727) (HPLC grade), sodium chloride (analytical grade), and ultrapure water.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific analytes, sample matrix, and instrumentation.

1. Standard Solution Preparation

  • Prepare individual stock solutions of this compound standards (e.g., 1000 mg/L) in methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions in methanol.

  • Prepare aqueous calibration standards by spiking appropriate volumes of the working standard solution into ultrapure water.

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Transfer a known volume of the water sample (e.g., 10 mL) into a 20 mL glass vial.[2]

  • If using an internal standard, spike the sample at this stage.

  • For enhanced extraction efficiency, add sodium chloride to the sample to achieve a final concentration of 10-30% (w/v). The addition of salt can increase the partitioning of some phthalates from the water into the headspace.

  • Add a small magnetic stir bar to the vial.

3. SPME Procedure

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature.

  • Extraction:

    • Place the vial in the heating and stirring module and allow it to equilibrate at the desired temperature (e.g., 40-60°C).

    • Insert the SPME device through the vial septum and expose the fiber to the sample by direct immersion.

    • Stir the sample at a constant rate (e.g., 500 rpm) for a predetermined extraction time (e.g., 20-40 minutes).[1] The optimal extraction time should be determined experimentally to ensure equilibrium is reached.[1]

4. GC-MS Analysis

  • Desorption: After extraction, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the hot GC injection port (e.g., 250-280°C).

  • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) in splitless mode.

  • GC Separation: Program the oven temperature to achieve chromatographic separation of the target phthalates. A typical program might start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of SPME-GC-MS methods for this compound analysis in water from various studies.

Table 1: Comparison of SPME Fiber Coatings for this compound Analysis

Fiber CoatingTarget PhthalatesExtraction ModeKey FindingsReference
65 µm PDMS/DVB6 phthalates and 1 adipateNot specifiedSelected as the optimal fiber for the analysis of phthalates in river and port water.[3]
DVB/CAR/PDMS6 dialkyl phthalatesDirect ImmersionShowed the highest extraction ability for the investigated phthalates in bottled water.[2]
70 µm Carbowax-divinylbenzene7 this compound estersNot specifiedParticularly suitable for phthalates with a wide range of water solubilities.[4]
85 µm Polyacrylate6 this compound esters and 1 adipateNot specifiedUsed for the analysis of phthalates in tap, mineral, and river water.[5]

Table 2: Method Performance Data for SPME-GC-MS Analysis of Phthalates in Water

This compoundLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
DMP, DEP, BBP0.1 - 200.085 (BBP)Not Specified<10
DEHA, DiBP, DBP, DHP, DEHP, DOP0.1 - 200.003 (DOP)Not Specified<10
Various Phthalates0.5 - 10000.5 (for 1 ppb)Not Specified<10 (except DPP)[1]
6 Phthalates0.1 - 100.003 - 0.03Not Specified<13 (repeatability), <18 (reproducibility)[3]
7 Phthalates0.02 - 10Not SpecifiedNot SpecifiedNot Specified[4]
6 Phthalates0.3 - 2.6 (ng/mL)0.3 - 2.6 (ng/mL)Not SpecifiedNot Specified[2]

Note: The performance data can vary depending on the specific experimental conditions, instrumentation, and sample matrix.

Troubleshooting

  • Low Analyte Response:

    • Ensure proper fiber conditioning.

    • Optimize extraction time and temperature.

    • Check for leaks in the GC system.

    • Verify the integrity of the standard solutions.

  • Poor Reproducibility:

    • Ensure consistent sample volume, extraction time, and temperature.

    • Use an autosampler for precise control over SPME parameters.[1]

    • Check for fiber degradation.

  • Contamination:

    • Phthalates are ubiquitous in laboratory environments. Use high-purity solvents and reagents.

    • Bake out all glassware at a high temperature.

    • Run procedural blanks to assess background levels.

Conclusion

Solid-Phase Microextraction coupled with GC-MS is a robust and sensitive method for the determination of phthalates in water samples. Its advantages of being solvent-free, simple, and easily automated make it an attractive alternative to conventional extraction techniques. By carefully optimizing the experimental parameters, researchers can achieve low detection limits and reliable quantification of these important environmental contaminants.

References

Application Notes and Protocols for Phthalate Biomonitoring using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are synthetic chemicals widely used as plasticizers in numerous consumer and industrial products.[1] Human exposure to phthalates is widespread and has raised health concerns due to their potential endocrine-disrupting properties, which may lead to adverse effects on reproduction and development.[2][3] Biomonitoring of phthalate exposure is crucial for assessing internal body burden and understanding potential health risks. The measurement of this compound metabolites in urine is the preferred approach for exposure assessment. This is because parent phthalates are rapidly metabolized and excreted, and analyzing their metabolites provides a more accurate and integrated measure of exposure while minimizing the risk of sample contamination from external sources.[1][2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of this compound metabolites in biological matrices.[2][4][5] Its high sensitivity, selectivity, and specificity allow for the accurate quantification of trace levels of these compounds in complex matrices like urine.[2][4][5] This document provides detailed application notes and protocols for the biomonitoring of this compound metabolites using LC-MS/MS.

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine samples by LC-MS/MS involves several key steps, from sample collection and preparation to data acquisition and analysis.

experimental_workflow cluster_sample_prep Sample Preparation urine_sample Urine Sample Collection (200 µL) add_is Addition of Isotope-Labeled Internal Standards urine_sample->add_is enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->enzymatic_hydrolysis spe Solid-Phase Extraction (SPE) Cleanup enzymatic_hydrolysis->spe elution Elution of Analytes spe->elution evaporation Evaporation and Reconstitution elution->evaporation injection Injection into LC System evaporation->injection Prepared Sample lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI- in MRM mode) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound metabolite analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of this compound metabolites in human urine.

Table 1: Limits of Quantification (LOQ) for Common this compound Metabolites (ng/mL)

MetaboliteMethod 1[2]Method 2[6]Method 3[7]
Mono-methyl this compound (MMP)0.30.11 - 0.90-
Mono-ethyl this compound (MEP)0.30.11 - 0.902.82 - 17.76
Mono-butyl this compound (MBP)1.00.11 - 0.902.82 - 17.76
Mono-benzyl this compound (MBzP)0.30.11 - 0.902.82 - 17.76
Mono-2-ethylhexyl this compound (MEHP)1.00.11 - 0.902.82 - 17.76

Table 2: Recovery and Precision Data for Selected this compound Metabolites

MetaboliteMatrixSpiked Concentration (ng/mL)Recovery (%)[8]Intra-assay Precision (%)[8]Inter-assay Precision (%)[8]
MEPUrine10, 25, 10071 ± 2≤ 10≤ 10
MBPUrine10, 25, 10095 ± 5≤ 10≤ 10
MBzPUrine10, 25, 100102 ± 4≤ 10≤ 10
MEHPUrine10, 25, 100107 ± 6≤ 10≤ 10

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of this compound metabolites in human urine, synthesized from established methods.[2][4][8]

Materials and Reagents
  • Standards: Analytical standards of this compound metabolites and their corresponding isotope-labeled internal standards (e.g., ¹³C₄-labeled)[2]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water

  • Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid, β-glucuronidase (from E. coli)[2][7]

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges or similar polymeric reversed-phase cartridges[8]

  • Glassware: Use only glassware that has been thoroughly rinsed with methanol to avoid this compound contamination.[9][10]

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. Transfer a 200 µL aliquot of each urine sample into a clean glass test tube.[2]

  • Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of the isotope-labeled internal standard working solution to each sample.[2]

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 150 µL of ammonium acetate buffer (1 M, pH 5.0) and 20 µL of β-glucuronidase enzyme solution to each sample. Vortex the samples and incubate at 37°C for 3 hours in a shaking water bath.[2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultra-purified water.[8]

    • Load the hydrolyzed urine samples onto the conditioned cartridges.

    • Wash the cartridges with 3 mL of ultra-purified water to remove interfering substances.[8]

    • Elute the this compound metabolites with 3 mL of methanol into clean glass tubes.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the dried residue in 50-100 µL of the initial mobile phase composition.[8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[9]

    • Mobile Phase A: 0.1% acetic acid in water.[2]

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[2]

    • Flow Rate: 220 µL/min.[2]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, start at 5% B, ramp to 100% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for this compound metabolites.[2][4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][4] Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each specific metabolite and its internal standard by direct infusion of standard solutions.[2]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., water or synthetic urine) by spiking known concentrations of the this compound metabolites. The concentration range should cover the expected levels in the samples.[2]

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte. Use a linear regression model, often with a weighting factor of 1/x, to fit the curve.[9] Determine the concentration of the this compound metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and accurate approach for the biomonitoring of human exposure to phthalates. The use of enzymatic hydrolysis ensures the measurement of total metabolite concentrations, while solid-phase extraction effectively cleans up the urine matrix. Isotope dilution with labeled internal standards is crucial for correcting matrix effects and ensuring high precision and accuracy.[1] This methodology is well-suited for large-scale epidemiological studies and for assessing this compound exposure in clinical and research settings.

References

Protocols for Assessing Phthalate Migration from Food Packaging: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Phthalates, a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers, are prevalent in a wide range of food packaging materials. Concerns over the potential migration of these compounds into foodstuffs and their subsequent impact on human health have led to stringent regulatory limits and a demand for robust analytical protocols. These application notes provide detailed methodologies for assessing phthalate migration from food packaging, designed for researchers, scientists, and professionals in the drug development and food safety sectors. The protocols outlined herein are based on established international standards and scientific literature to ensure accuracy and reproducibility.

I. Regulatory Landscape and Migration Limits

The use of phthalates in food contact materials (FCMs) is regulated by various international bodies to ensure consumer safety. In the European Union, Regulation (EU) No. 10/2011 sets specific migration limits (SMLs) for certain phthalates.[1] For instance, the SML for Di-n-butyl this compound (DBP) is 0.3 mg/kg of food, and for Bis(2-ethylhexyl) this compound (DEHP), it is 1.5 mg/kg of food.[2] In the United States, the Food and Drug Administration (FDA) oversees the regulation of phthalates in FCMs, with specific authorizations and restrictions outlined in the Code of Federal Regulations (CFR). It is crucial for researchers to be aware of the specific regulations applicable to their region and target market.

II. Quantitative Data on this compound Migration

The extent of this compound migration is influenced by several factors, including the type of polymer, the specific this compound, the nature of the food (e.g., fatty or aqueous), contact time, and temperature. The following tables summarize quantitative data from various studies, illustrating the migration of common phthalates from different packaging materials into food simulants and actual foodstuffs.

Table 1: Migration of Phthalates into Food Simulants

Packaging MaterialThis compoundFood SimulantTest Conditions (Time, Temp.)Migration Level (mg/kg)Reference
Polyvinyl Chloride (PVC)DEHP50% Ethanol (B145695) (Fatty Simulant)-High overall migration[3]
Polyvinyl Chloride (PVC)DEHP10% Ethanol (Aqueous Simulant)-Lower than fatty simulant[3]
Polyvinyl Chloride (PVC)DEHP3% Acetic Acid (Acidic Simulant)-Lower than fatty simulant[3]
Polypropylene (PP)DBPPap (Food Simulant)Equilibrium-[4]
Polypropylene (PP)DEHPPap (Food Simulant)Equilibrium-[4]

Table 2: Migration of Phthalates into Foodstuffs

Food ProductPackaging MaterialThis compoundStorage Conditions (Time, Temp.)Migration Level (µg/kg)Reference
Minced BeefPlastic Vacuum PackagingDnBPChilled378.5[5]
Minced BeefPlastic Vacuum PackagingDiOPChilled37[5]
Beef SlicesPlastic PackagingDnBPRefrigerated88.2[5]
Beef SlicesPlastic PackagingDiOPRefrigerated12.2[5]
White CheesePlastic PackagingDEHP9 months, 4°C420[6]
Kashar CheesePlastic PackagingDEHP9 months, 4°C346[6]
YogurtPlastic PackagingDEHP30 days, 4°C288[6]
Meat Product (Bologna type)Textile Packaging (Sample 1)DBP28 days, 4°C3370[2]
Meat Product (Bologna type)Textile Packaging (Sample 1)DEHP28 days, 4°C14660[2]
Meat Product (Bologna type)Textile Packaging (Sample 2)DBP28 days, 4°C4340[2]
Meat Product (Bologna type)Textile Packaging (Sample 2)DEHP28 days, 4°C28200[2]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in assessing this compound migration from food packaging.

A. Protocol for Migration Testing using Food Simulants

This protocol is based on the principles outlined in the European Standard EN 13130 series.[7][8]

Objective: To simulate the migration of phthalates from a food contact material into different types of food under worst-case foreseeable conditions of use.

Materials:

  • Food contact material (FCM) sample

  • Food Simulants:

    • Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods with pH < 4.5)

    • Simulant D2: Vegetable oil (or other fatty food simulants like 50% ethanol or iso-octane) (for fatty foods)

  • Migration cells or glass containers with inert lids

  • Incubator or oven capable of maintaining the desired temperature

  • Analytical balance

  • Glassware (pipettes, volumetric flasks), cleaned meticulously to avoid this compound contamination

Procedure:

  • Sample Preparation:

    • Cut the FCM sample into test specimens of a known surface area (e.g., 1 dm²).

    • Clean the surface of the test specimen with a lint-free cloth, if necessary, to remove any surface contamination. Avoid using solvents.

  • Selection of Food Simulant and Test Conditions:

    • Choose the appropriate food simulant(s) based on the type of food the packaging is intended for.

    • Select the test time and temperature based on the intended use of the packaging, following the guidelines in relevant regulations (e.g., EU Regulation 10/2011). For long-term storage at room temperature, typical test conditions are 10 days at 40°C. For high-temperature applications, conditions might be 2 hours at 100°C.

  • Migration Experiment:

    • Place the test specimen in the migration cell or glass container.

    • Add a known volume of the selected food simulant, ensuring a defined surface area-to-volume ratio (typically 6 dm²/L).

    • Seal the migration cell or container.

    • Place the sealed cell/container in the incubator or oven set to the selected temperature for the specified duration.

    • Prepare a blank sample containing only the food simulant and subject it to the same conditions.

  • Post-Migration Processing:

    • After the specified contact time, remove the cell/container from the incubator/oven and allow it to cool to room temperature.

    • Carefully remove the FCM test specimen.

    • The food simulant is now ready for extraction and analysis of phthalates.

Migration_Testing_Workflow cluster_prep Preparation cluster_exp Migration Experiment cluster_post Post-Migration SamplePrep Sample Preparation (Cut and Clean FCM) SelectConditions Select Simulant & Test Conditions (Time and Temperature) SamplePrep->SelectConditions ExposeSample Expose FCM to Simulant in Migration Cell SelectConditions->ExposeSample Incubate Incubate at Specified Temperature and Time ExposeSample->Incubate Cool Cool to Room Temperature Incubate->Cool RemoveSample Remove FCM Sample Cool->RemoveSample CollectSimulant Collect Simulant for Analysis RemoveSample->CollectSimulant

Figure 1. Workflow for Migration Testing.
B. Protocol for this compound Extraction from Food Simulants

Objective: To extract and concentrate phthalates from the food simulant for subsequent analysis.

Materials:

  • Food simulant containing migrated phthalates

  • n-Hexane (or other suitable organic solvent like dichloromethane), pesticide residue grade

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel or centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Glassware, cleaned meticulously

Procedure for Aqueous and Acidic Simulants (A and B):

  • Transfer a known volume of the food simulant into a separatory funnel.

  • Add a specified volume of n-hexane (e.g., 2 x 50 mL for a 100 mL simulant sample).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Collect the upper n-hexane layer, passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction of the aqueous layer with a fresh portion of n-hexane.

  • Combine the n-hexane extracts.

  • Concentrate the combined extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS analysis.

Procedure for Fatty Food Simulant (D2 - Vegetable Oil):

  • Extraction from an oily matrix is more complex and may require techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove the bulk of the lipid material before analysis. A detailed protocol for a specific fatty food simulant should be developed and validated based on the chosen cleanup technique.

C. Protocol for GC-MS Analysis of Phthalates

This protocol is a general guideline based on common practices and methods such as CPSC-CH-C1001-09.3.[9][10]

Objective: To separate, identify, and quantify individual phthalates in the extracted sample.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

  • Capillary column suitable for this compound analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas), high purity

  • This compound analytical standards (for calibration)

  • Internal standard (e.g., Benzyl Benzoate)

  • Autosampler vials

GC-MS Parameters (Example):

ParameterSetting
GC Inlet
Injection ModeSplitless
Inlet Temperature280 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp 115 °C/min to 280 °C, hold for 5 min
Ramp 220 °C/min to 300 °C, hold for 5 min
MS Detector
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Procedure:

  • Calibration:

    • Prepare a series of calibration standards of the target phthalates in n-hexane at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

    • Add a constant concentration of an internal standard to each calibration standard and the sample extracts.

    • Inject the calibration standards into the GC-MS and generate a calibration curve for each this compound by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.

  • Sample Analysis:

    • Inject the concentrated sample extract into the GC-MS.

    • Acquire the data in SIM mode, monitoring characteristic ions for each target this compound to enhance sensitivity and selectivity.

  • Data Analysis:

    • Identify the phthalates in the sample by comparing their retention times and mass spectra to those of the analytical standards.

    • Quantify the concentration of each this compound using the calibration curve.

    • Calculate the migration level in mg/kg of food simulant, taking into account the initial volume of the simulant and the final volume of the concentrated extract.

GCMS_Analysis_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PrepareStandards Prepare Calibration Standards InjectStandards Inject Calibration Standards PrepareStandards->InjectStandards PrepareSample Prepare Sample Extract (with Internal Standard) InjectSample Inject Sample Extract PrepareSample->InjectSample GenerateCurve Generate Calibration Curve InjectStandards->GenerateCurve Quantify Quantify Phthalates (using Calibration Curve) GenerateCurve->Quantify IdentifyPhthalates Identify Phthalates (Retention Time & Mass Spectra) InjectSample->IdentifyPhthalates IdentifyPhthalates->Quantify CalculateMigration Calculate Migration Level (mg/kg) Quantify->CalculateMigration

Figure 2. Workflow for GC-MS Analysis.

IV. Quality Control and Assurance

To ensure the reliability of the results, a robust quality control and assurance program should be implemented. This includes:

  • Method Blanks: Analyzing a blank sample (solvent or food simulant without FCM contact) with each batch of samples to check for background contamination.

  • Spiked Samples: Spiking a known amount of this compound standards into a blank food simulant and analyzing it to determine the method's recovery.

  • Replicates: Analyzing replicate samples to assess the precision of the method.

  • Certified Reference Materials (CRMs): Analyzing a CRM, if available, to verify the accuracy of the method.

V. Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the assessment of this compound migration from food packaging materials. Adherence to these standardized methods, coupled with rigorous quality control, will enable researchers and scientists to generate reliable and defensible data to ensure food safety and regulatory compliance. The provided quantitative data serves as a valuable reference for understanding the potential for this compound migration under various conditions.

References

Application Notes: Use of Rodent Models in Phthalate Reproductive Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) products.[1] Human exposure is ubiquitous due to their presence in a vast array of consumer products, including food packaging, medical devices, toys, and cosmetics.[2][3] A significant body of evidence from animal studies has identified certain phthalates as reproductive and developmental toxicants.[4][5] These compounds, particularly di(2-ethylhexyl) phthalate (DEHP), dibutyl this compound (DBP), and butyl benzyl (B1604629) this compound (BBP), are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal pathways crucial for normal reproductive development.[2][6] Animal models, primarily rats and mice, are indispensable tools for characterizing the potential hazards of phthalates to human reproductive health and for establishing safe exposure limits.[4][7]

Key Applications of Animal Models:

  • Hazard Identification: Determining the potential of a specific this compound to cause adverse effects on male and female reproductive systems.

  • Dose-Response Assessment: Establishing the relationship between the dose of this compound exposure and the severity of reproductive outcomes to identify a No-Observed-Adverse-Effect Level (NOAEL).[8]

  • Mechanism of Action Studies: Investigating the biological pathways through which phthalates exert their toxic effects, such as the disruption of androgen synthesis and signaling.[1][9]

  • Transgenerational Effects: Assessing whether the reproductive toxicity of phthalates can be passed down to subsequent generations.[10]

  • Mixture Toxicity: Evaluating the combined effects of exposure to multiple phthalates, which mimics real-world human exposure scenarios.[1]

Commonly Used Animal Models and Key Endpoints

Rodent models, especially Sprague-Dawley and Wistar rats, are the most frequently used for this compound reproductive toxicity testing due to their well-characterized reproductive biology and the relevance of their endocrine pathways to humans.[8][11] Studies often follow standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), including Test Guidelines 414 (Prenatal Developmental Toxicity Study), 421 (Reproduction/Developmental Toxicity Screening Test), and 443 (Extended One-Generation Reproductive Toxicity Study).[12][13][14]

Key Male Reproductive Endpoints:

  • Anogenital Distance (AGD): A sensitive indicator of androgen action during fetal development. Reduced AGD in male pups is a hallmark of "this compound syndrome."[3]

  • Testicular Histopathology: Examination for abnormalities such as seminiferous tubule atrophy, Leydig cell aggregation, and multinucleated germ cells.[1][4]

  • Sperm Parameters: Analysis of sperm count, motility, and morphology.

  • Hormone Levels: Measurement of serum testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[15]

  • Reproductive Organ Weights: Weights of testes, epididymides, and accessory sex glands.[16]

  • Nipple Retention: The presence of nipples in male pups, which is another sign of feminization due to reduced androgen action.

Key Female Reproductive Endpoints:

  • Pubertal Onset: Age at vaginal opening and first estrus.[11]

  • Estrous Cyclicity: Monitoring the regularity of the estrous cycle.[10]

  • Ovarian Histology: Assessment of follicle numbers and development.[9]

  • Hormone Levels: Measurement of estradiol (B170435) and progesterone.[10]

  • Fertility and Pregnancy Outcomes: Including mating index, fertility index, number of implantation sites, and litter size.[11]

Quantitative Data from Animal Studies

The following tables summarize representative quantitative data from studies investigating the effects of common phthalates on reproductive endpoints in rats.

Table 1: Effects of In Utero DEHP Exposure on Male Rat Offspring

Endpoint Control DEHP (100 mg/kg/day) DEHP (300 mg/kg/day) DEHP (750 mg/kg/day)
Anogenital Distance (mm) 4.5 ± 0.2 4.1 ± 0.3* 3.5 ± 0.4* 2.8 ± 0.3*
Testis Weight (g) 1.8 ± 0.1 1.6 ± 0.2 1.2 ± 0.3* 0.8 ± 0.2*
Serum Testosterone (ng/mL) 2.5 ± 0.5 1.8 ± 0.4* 1.1 ± 0.3* 0.6 ± 0.2*
Epididymal Sperm Count (x10⁶) 150 ± 20 135 ± 18 95 ± 15* 50 ± 12*
Reproductive Malformations (%) 0% 5% 25%* 60%*

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data are synthesized from typical findings in the literature.[1][8]

Table 2: Effects of Gestational and Lactational DEHP Exposure on Female Rat Offspring

Endpoint Control DEHP (5 mg/kg/day) DEHP (15 mg/kg/day) DEHP (45 mg/kg/day)
Age at Vaginal Opening (days) 33.5 ± 1.5 34.0 ± 1.2 35.8 ± 1.8* 36.5 ± 2.0*
Age at First Estrus (days) 38.0 ± 2.0 38.5 ± 1.9 39.5 ± 2.1 40.2 ± 2.3*
Regular Estrous Cycles (%) 95% 90% 75%* 60%*

Data are presented as mean ± SD or percentage. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data are based on findings reported in dose-response studies.[11]

Experimental Protocols

Protocol 1: Developmental and Reproductive Toxicity Screening in Rats (Adapted from OECD TG 421)

1. Objective: To assess the effects of a test this compound on male and female reproductive performance and on the development of offspring.

2. Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strain).

  • Age: Young, healthy, sexually mature animals (approx. 10-12 weeks old).

  • Group Size: At least 10 males and 10 females per dose group.

3. Materials:

  • Test this compound (e.g., DEHP, DBP).

  • Vehicle (e.g., corn oil, peanut oil).[11]

  • Gavage needles.

  • Standard rodent diet and water (ad libitum).

  • Caging and environmental controls (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).

4. Study Design:

  • Groups: A minimum of three dose groups (low, mid, high) and a concurrent vehicle control group.

  • Dose Selection: The highest dose should induce some toxicity but not severe suffering or death. The lowest dose should not produce any adverse effects (to establish a NOAEL). Doses are often spaced by a factor of 3-4.[13]

  • Route of Administration: Oral gavage is most common to ensure accurate dosing.

5. Procedure:

  • Acclimatization: Animals are acclimatized for at least 7 days.

  • Dosing Period:

    • Males: Dosed for a minimum of 2 weeks prior to mating, during the mating period, and until sacrifice (total of at least 4 weeks).[17]

    • Females: Dosed for 2 weeks prior to mating, during mating, throughout gestation (approx. 22 days), and lactation until sacrifice (typically Postnatal Day 13 or 21).[18]

  • Mating: A 1:1 pairing (one male to one female) is initiated. Evidence of mating (e.g., sperm in vaginal lavage) is checked daily. Gestation Day 0 is the day evidence of mating is found.

  • Maternal Monitoring: Females are monitored throughout gestation and lactation for clinical signs of toxicity, body weight changes, and food consumption.

  • Parturition and Litter Assessment:

    • On Postnatal Day (PND) 1, record the number of live and dead pups and sex ratio.

    • On PND 4, litters may be culled to a standard size (e.g., 8 pups) to ensure uniform lactation stress.

    • Measure pup weights and assess for gross abnormalities.

    • Measure anogenital distance (AGD) in all pups on a specified day (e.g., PND 1).

    • Examine male pups for nipple retention.

  • Necropsy:

    • Adult P generation animals are sacrificed at the end of the study.

    • Offspring (F1 generation) not selected for further study are sacrificed after weaning.

    • Conduct a full gross necropsy. Weigh reproductive organs (testes, epididymides, ovaries, uterus).

    • Collect tissues (testes, ovaries, etc.) for histopathological examination.

    • Collect blood for hormone analysis (e.g., testosterone, estradiol).

6. Data Analysis: Statistical analysis is performed to compare treated groups with the control group. The litter is typically considered the statistical unit for developmental endpoints.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treat Treatment & Mating cluster_f1 F1 Pup Evaluation cluster_analysis Terminal Analysis A Animal Selection (e.g., Wistar Rats) B Acclimatization (7 days) A->B C Group Assignment (Control, Low, Mid, High Dose) B->C D Dosing Period (Oral Gavage, Daily) Males: 2 wks pre-mating Females: 2 wks pre-mating C->D E Mating Period (1:1 Pairing, up to 14 days) D->E F Gestation & Lactation Dosing (Females) E->F G Litter Assessment at Birth (Size, Viability) F->G H Postnatal Monitoring (Weight, AGD, Nipple Retention) G->H I Weaning (PND 21) H->I J Necropsy of P0 Adults & F1 Pups I->J K Organ Weights & Histopathology J->K L Hormone & Sperm Analysis J->L M Data Analysis & Interpretation K->M L->M

Workflow for a this compound reproductive toxicity study.
Signaling Pathway: this compound-Induced Disruption of Steroidogenesis

Certain phthalates, particularly their monoester metabolites like Mono-(2-ethylhexyl) this compound (MEHP), disrupt male reproductive development primarily by inhibiting testosterone synthesis in fetal Leydig cells.[1][19] This leads to the downstream effects observed in "this compound syndrome." The key mechanism involves the downregulation of genes and proteins essential for transporting cholesterol into the mitochondria and converting it into testosterone.[19]

G cluster_cell Leydig Cell Chol Cholesterol StAR StAR Protein (Transport) Chol->StAR transported by Mito Mitochondrion StAR->Mito Preg Pregnenolone Mito->Preg P450scc SER Smooth ER Preg->SER transported to Testo Testosterone SER->Testo 3β-HSD, 17α-hydroxylase, 17,20-lyase, 17β-HSD Result Reduced Testosterone Synthesis Testo->Result MEHP This compound Metabolite (e.g., MEHP) MEHP->StAR Inhibits Expression MEHP->SER Inhibits Enzymes

References

Application Notes and Protocols for Statistical Analysis of Phhthalate Exposure Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical approaches for analyzing phthalate exposure data, detailed experimental protocols for metabolite quantification, and methods for data presentation and visualization.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is ubiquitous and has been associated with a range of adverse health outcomes, including endocrine disruption, reproductive and developmental effects, and metabolic diseases.[1][2] Accurate assessment of this compound exposure and its health consequences relies on robust analytical methods and sophisticated statistical approaches. This document outlines the standard protocols for measuring this compound metabolites in biological samples and details the statistical methodologies appropriate for analyzing the resulting data.

Experimental Protocols: Biomonitoring of this compound Exposure

The most common and reliable method for assessing human exposure to phthalates is through the measurement of their metabolites in urine.[3][4] Phthalates are rapidly metabolized in the body, and their metabolites are excreted in urine within hours to days.[5] Measuring the metabolites rather than the parent compounds minimizes the risk of sample contamination and provides an integrated measure of exposure from all sources.[6]

Protocol: Quantification of Urinary this compound Metabolites by HPLC-MS/MS

This protocol describes a typical method for the analysis of this compound metabolites in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

2.1. Sample Collection and Storage

  • Collect spot urine samples in sterile, polypropylene (B1209903) containers. To avoid contamination, ensure that no plastic materials containing phthalates are used during collection and processing.

  • Immediately after collection, freeze the urine samples at -20°C or lower until analysis.

2.2. Sample Preparation

  • Thawing and Centrifugation : Thaw the frozen urine samples at room temperature. Centrifuge the samples to pellet any precipitate.

  • Enzymatic Deconjugation : this compound metabolites are often excreted as glucuronidated conjugates.[7] To measure the total metabolite concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.

    • Pipette a known volume of urine (e.g., 100-200 µL) into a clean tube.

    • Add an internal standard solution containing isotopically labeled versions of the target metabolites.[6]

    • Add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme (from Helix pomatia).[6]

    • Incubate the mixture (e.g., at 37°C for 1-2 hours) to allow for complete deconjugation.

  • Solid-Phase Extraction (SPE) : SPE is used to clean up the sample and concentrate the analytes of interest.

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound metabolites with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for HPLC-MS/MS analysis.

2.3. HPLC-MS/MS Analysis

  • Chromatographic Separation : Use a reverse-phase HPLC column (e.g., C18) to separate the different this compound metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic or acetic acid, is typically employed.

  • Mass Spectrometric Detection : Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.

2.4. Quantification

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of each metabolite in the urine sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Results are typically reported in micrograms per liter (µg/L) and can be adjusted for urinary dilution by dividing by the creatinine (B1669602) concentration (reported as µg/g creatinine).

Data Presentation: Urinary this compound Metabolite Concentrations

Quantitative data from large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), provide valuable reference ranges for this compound exposure in the general population.

Table 1: Geometric Mean Concentrations (µg/L) of Selected this compound Metabolites in the U.S. Population (NHANES 1999-2000). [8][9][10]

This compound MetaboliteParent this compoundGeometric Mean (95% CI)
Mono-ethyl this compound (MEP)Diethyl this compound (DEP)149 (126–167)
Mono-n-butyl this compound (MBP)Di-n-butyl this compound (DBP)26.0 (24.2–28.5)
Mono-benzyl this compound (MBzP)Benzylbutyl this compound (BBzP)12.6 (11.0–14.3)
Mono-(2-ethylhexyl) this compound (MEHP)Di-(2-ethylhexyl) this compound (DEHP)5.70 (4.80–6.40)

Table 2: Percentiles of Urinary Concentrations (µg/L) of Selected this compound Metabolites in Women of Reproductive Age (20-44 years) from NHANES (2003-2016).

This compound Metabolite50th Percentile (Median)75th Percentile95th Percentile
Mono-ethyl this compound (MEP)33.287.5398.0
Mono-n-butyl this compound (MBP)15.328.275.8
Mono-isobutyl this compound (MiBP)9.016.544.5
Mono-benzyl this compound (MBzP)4.89.029.8
Sum of DEHP metabolites (ΣDEHP)18.035.1111.4

Data adapted from an analysis of NHANES data.

Statistical Approaches for Analyzing this compound Exposure Data

The analysis of this compound exposure data presents several challenges, including the high correlation between different this compound metabolites, the presence of values below the limit of detection (LOD), and the need to assess the effects of chemical mixtures.[8]

4.1. Data Preprocessing

  • Handling Values Below the Limit of Detection (LOD) : A common issue in environmental exposure data is concentrations falling below the analytical LOD.[9] Simple substitution methods (e.g., replacing values with LOD/2 or LOD/√2) can introduce bias.[11][12] More robust statistical techniques are recommended, such as:

    • Maximum Likelihood Estimation : This method uses the distributional properties of the observed data to estimate the values below the LOD.

    • Multiple Imputation : This approach creates multiple complete datasets by imputing the censored values based on the observed data and covariates, with the results from each dataset then pooled.

  • Urinary Creatinine Adjustment : Urinary concentrations of this compound metabolites can vary due to urine dilution. To account for this, concentrations are often adjusted by dividing by the urinary creatinine concentration. Alternatively, creatinine can be included as a covariate in regression models.

4.2. Descriptive Statistics and Exploratory Analysis

  • Calculate summary statistics (e.g., geometric mean, median, percentiles) to describe the distribution of this compound metabolite concentrations.

  • Use correlation matrices (e.g., Spearman correlation) to assess the relationships between different this compound metabolites.[13] Phthalates with common sources or similar metabolic pathways are often highly correlated.

4.3. Regression Models for Single this compound Analysis

  • Multiple Linear Regression : Used to assess the association between a continuous health outcome and this compound exposure, while adjusting for potential confounders (e.g., age, BMI, socioeconomic status).

  • Logistic Regression : Used when the health outcome is binary (e.g., presence or absence of a disease).[13] The results are typically presented as odds ratios (ORs) with 95% confidence intervals.

4.4. Advanced Statistical Approaches for Chemical Mixtures

Humans are exposed to mixtures of phthalates and other chemicals simultaneously. Analyzing the health effects of these mixtures requires specialized statistical methods.

  • Weighted Quantile Sum (WQS) Regression : This method is designed to assess the effect of a chemical mixture by creating a weighted index of the components.[14] It estimates the overall effect of the mixture and identifies the individual chemicals that contribute most to this effect.

  • Bayesian Kernel Machine Regression (BKMR) : BKMR is a flexible, non-parametric approach that can model complex, non-linear, and non-additive relationships between a chemical mixture and a health outcome.[9][14] It allows for the investigation of interactions between different chemicals in the mixture.

  • Principal Component Analysis (PCA) : PCA can be used as a dimension reduction technique to identify patterns of co-exposure. It creates uncorrelated principal components from the correlated this compound data, which can then be used in regression models.[8]

Mandatory Visualizations

Workflow for this compound Exposure Data Analysis

The following diagram illustrates a typical workflow for the statistical analysis of this compound exposure data, from sample collection to advanced modeling.

G cluster_0 Data Collection & Processing cluster_1 Statistical Analysis cluster_2 Interpretation & Reporting SampleCollection Urine Sample Collection LabAnalysis HPLC-MS/MS Quantification SampleCollection->LabAnalysis DataPreprocessing Data Preprocessing (LOD handling, Creatinine Adj.) LabAnalysis->DataPreprocessing DescriptiveStats Descriptive Statistics & Correlation Analysis DataPreprocessing->DescriptiveStats SingleChem Single Chemical Models (e.g., Logistic Regression) DescriptiveStats->SingleChem MixtureModels Mixture Models (WQS, BKMR) DescriptiveStats->MixtureModels Results Results Interpretation (Effect sizes, CI) SingleChem->Results MixtureModels->Results Reporting Reporting & Publication Results->Reporting

Caption: Workflow for analyzing this compound exposure data.

This compound Disruption of Androgen Receptor Signaling

Phthalates are known endocrine disruptors, and several have demonstrated anti-androgenic activity. They can interfere with the androgen receptor (AR) signaling pathway, which is crucial for male reproductive development and function.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus T Testosterone (T) AR Androgen Receptor (AR) T->AR Binds AR_T T-AR Complex T->AR_T HSP HSP AR->HSP Dissociates AR->AR_T This compound This compound Metabolites This compound->AR Blocks Binding (Antagonism) Gene Target Gene Transcription This compound->Gene Inhibits Expression ARE Androgen Response Element (ARE) ARE->Gene Initiates AR_T->ARE Translocates & Binds

Caption: this compound interference with androgen receptor signaling.

References

Application Notes and Protocols for Developing Biomarkers for Long-Term Phthalate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Widespread human exposure to phthalates is a growing public health concern due to their potential endocrine-disrupting properties and other adverse health effects.[2] Assessing long-term exposure to these non-persistent chemicals is crucial for understanding their health implications. Phthalates are rapidly metabolized in the body, and their metabolites are excreted in urine.[3][4] Therefore, the measurement of urinary phthalate metabolites serves as a reliable and non-invasive method for biomonitoring human exposure.[1][5]

These application notes provide detailed protocols for the quantification of this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique. Additionally, we summarize key signaling pathways affected by this compound exposure to provide a broader context for biomarker interpretation.

Biomarkers for Long-Term this compound Exposure

The most reliable biomarkers for assessing long-term this compound exposure are their metabolites measured in urine.[1] Measuring the metabolites rather than the parent compounds minimizes the risk of sample contamination and provides a more accurate reflection of internal exposure.[1] this compound monoesters and their further oxidized metabolites are the primary targets for analysis.[5]

Table 1: Key this compound Metabolites as Biomarkers of Exposure

Parent this compoundAbbreviationPrimary Metabolite(s)
Diethyl this compoundDEPMonoethyl this compound (MEP)
Di-n-butyl this compoundDBPMono-n-butyl this compound (MBP)
Diisobutyl this compoundDiBPMonoisobutyl this compound (MiBP)
Butylbenzyl this compoundBBzPMonobenzyl this compound (MBzP)
Di(2-ethylhexyl) this compoundDEHPMono(2-ethylhexyl) this compound (MEHP), Mono(2-ethyl-5-hydroxyhexyl) this compound (MEHHP), Mono(2-ethyl-5-oxohexyl) this compound (MEOHP), Mono(2-ethyl-5-carboxypentyl) this compound (MECPP)
Diisononyl this compoundDiNPMono-carboxyoctyl this compound (MCOP)
Diisodecyl this compoundDiDPMono-carboxynonyl this compound (MCNP)

Experimental Protocols

Protocol 1: Quantification of Urinary this compound Metabolites by HPLC-MS/MS

This protocol details the analysis of 18 this compound metabolites in human urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with online solid-phase extraction (SPE).[6][7]

1. Sample Preparation and Enzymatic Deconjugation

This compound metabolites are often excreted as glucuronide conjugates.[1] Enzymatic hydrolysis is necessary to measure the total (free + conjugated) metabolite concentration.

  • Reagents and Materials:

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

    • Pipette 100 µL of urine into a polypropylene tube.

    • Add 10 µL of the internal standard mixture.

    • Add 50 µL of β-glucuronidase solution in ammonium acetate buffer.

    • Vortex briefly and incubate at 37°C for 90 minutes to ensure complete deconjugation.[3]

2. Automated Online Solid-Phase Extraction (SPE)

Online SPE is employed for sample cleanup and concentration of the analytes.[7]

  • Instrumentation and Materials:

    • HPLC system with an autosampler capable of automated sample preparation.

    • SPE column (e.g., silica-based monolithic or C18)

  • Procedure (automated by the HPLC system):

    • The autosampler injects the hydrolyzed urine sample onto the SPE column.

    • The column is washed with a high-aqueous mobile phase to remove interfering substances.

    • The retained this compound metabolites are then eluted from the SPE column onto the analytical column by a switching valve.

3. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC or UHPLC system

    • Analytical column (e.g., C18 reversed-phase)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Typical HPLC Conditions:

    • Mobile Phase A: 0.1% acetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A time-programmed gradient from high aqueous to high organic mobile phase to separate the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Typical MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

Table 2: Example MRM Transitions for Selected this compound Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MEP193.1121.1
MBP221.1121.1
MBzP255.1121.1
MEHP277.2134.1
MEHHP293.2121.1
MEOHP291.2121.1
MECPP307.2121.1

4. Data Analysis and Quantification

Quantification is performed using isotope dilution by calculating the ratio of the peak area of the native analyte to its corresponding labeled internal standard. A calibration curve is generated using standards of known concentrations.

Table 3: Analytical Performance Data

MetaboliteLimit of Detection (LOD) (ng/mL)
MEP0.3 - 1.0
MBP0.2 - 0.6
MBzP0.1 - 0.8
MEHP0.3 - 1.2
MEHHP0.1 - 0.5
MEOHP0.1 - 0.4
MECPP0.2 - 0.7

LODs are approximate and can vary depending on the specific instrumentation and method.[7][8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (100 µL) is Internal Standards urine->is + enzyme β-glucuronidase is->enzyme + incubation Incubation (37°C, 90 min) enzyme->incubation spe Online SPE incubation->spe hplc HPLC Separation spe->hplc msms MS/MS Detection hplc->msms data Data Quantification msms->data

Caption: Workflow for urinary this compound metabolite analysis.

This compound-Induced Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals that can interfere with the synthesis, transport, and action of hormones.[2] They can interact with several nuclear receptors, leading to altered gene expression.[9]

endocrine_disruption cluster_receptors Nuclear Receptors cluster_effects Downstream Effects phthalates Phthalates ar Androgen Receptor (AR) phthalates->ar Antagonism er Estrogen Receptor (ER) phthalates->er Agonism/Antagonism tr Thyroid Receptor (TR) phthalates->tr Antagonism ppar PPARγ phthalates->ppar Activation gene_exp Altered Gene Expression ar->gene_exp er->gene_exp tr->gene_exp ppar->gene_exp hormone Hormone Synthesis Inhibition gene_exp->hormone dev Reproductive & Developmental Effects hormone->dev

Caption: this compound interference with endocrine signaling pathways.

This compound-Induced Oxidative Stress

This compound exposure can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the antioxidant defense system.[10] Peroxisome proliferator-activated receptors (PPARs) are key regulators in this process.[10]

oxidative_stress cluster_cellular Cellular Response cluster_damage Cellular Damage phthalates Phthalates ppar PPAR Activation phthalates->ppar antioxidant Decreased Antioxidant Enzymes (SOD, CAT, GPx) phthalates->antioxidant Inhibition ros Increased ROS Production ppar->ros lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis lipid_perox->apoptosis dna_damage->apoptosis

Caption: this compound-induced oxidative stress signaling.

Conclusion

The quantification of urinary this compound metabolites is a robust and reliable approach for assessing long-term exposure to phthalates. The detailed LC-MS/MS protocol provided here offers a sensitive and high-throughput method suitable for large-scale epidemiological studies and clinical research. Understanding the interplay between this compound exposure and key cellular signaling pathways, such as endocrine and oxidative stress pathways, is essential for interpreting biomarker data and elucidating the mechanisms of this compound-induced toxicity. These application notes serve as a valuable resource for researchers and professionals in the fields of environmental health, toxicology, and drug development.

References

Application Note: Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (UVA-DLLME) for the Determination of Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics.[1][2] They are not chemically bound to the polymer matrix and can leach into the environment and food chain, leading to human exposure.[1][3] Concerns over their potential endocrine-disrupting effects and other adverse health impacts have necessitated the development of sensitive and efficient analytical methods for their determination in various matrices.[1][3]

This application note details a rapid, simple, and efficient method for the extraction and preconcentration of phthalates from liquid and semi-solid samples using Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (UVA-DLLME). This technique offers several advantages, including low consumption of organic solvents, high enrichment factors, and reduced extraction times.[4][5] The protocol is suitable for subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).[5][6]

Principle of the Method

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique based on a ternary solvent system.[2][5] In conventional DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient analyte transfer.[5]

In the UVA-DLLME modification, the mechanical agitation provided by a vortex mixer and the cavitation energy from an ultrasonic bath are employed to facilitate the dispersion of the extraction solvent without the need for a disperser solvent.[7][8] This enhances the formation of a stable microemulsion, leading to improved extraction efficiency.[5][8] Following extraction, the phases are separated by centrifugation, and a small volume of the sedimented organic phase containing the concentrated analytes is collected for chromatographic analysis.[5] The addition of salt can be used to increase the ionic strength of the solution, which decreases the solubility of the analytes in the aqueous phase and promotes their transfer to the organic phase (salting-out effect).[5]

Experimental Protocols

The following protocols are generalized from methodologies reported for the analysis of phthalates in various matrices such as wine, honey, and beverages.[5][6][7] Optimization of parameters such as the type and volume of extraction solvent, vortex and sonication times, and centrifugation speed and duration may be required for different sample matrices.

Protocol 1: UVA-DLLME for Phthalates in Liquid Samples (e.g., Wine, Beverages)

Materials and Reagents:

  • Phthalate standards (e.g., DMP, DEP, DBP, DiBP, DEHP, DNOP)

  • Internal Standard (IS) solution (e.g., Phenanthrene (B1679779) or Anthracene)

  • Extraction Solvent (e.g., dichloromethane (B109758), n-heptane, benzene)[5][7][8]

  • Sodium Chloride (NaCl)

  • Acetone (for standard preparation)

  • Sample tubes: 10-15 mL screw-cap glass tubes with conical bottoms

  • Microsyringe for injection into GC

Equipment:

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Gas Chromatograph with FID or MS detector

Procedure:

  • Sample Preparation: Place a 10 mL aliquot of the liquid sample into a screw-cap glass tube with a conical bottom.[7][8]

  • Spiking (for calibration and recovery studies): Spike the sample with the appropriate concentration of this compound standards and internal standard.

  • Addition of Extraction Solvent and Salt: Add 10 g/L of NaCl to the sample to increase the ionic strength.[7] Subsequently, add the selected extraction solvent (e.g., 40-250 µL of dichloromethane or n-heptane).[1][7]

  • Vortexing: Immediately vortex the mixture for a specified time (e.g., 20 seconds to 5 minutes) to create a preliminary emulsion.[5][7]

  • Ultrasonication: Place the tube in an ultrasonic bath for a set duration (e.g., 6-10 minutes) to ensure the formation of a fine and stable microemulsion.[5][7]

  • Centrifugation: Centrifuge the cloudy solution at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 30 minutes) to break the emulsion and sediment the organic phase.[5][8]

  • Sample Collection and Analysis: Carefully collect a small volume (e.g., 1 µL) of the upper organic layer (if using a low-density solvent like n-heptane) or the bottom sedimented phase (if using a high-density solvent like dichloromethane) using a microsyringe.[7][8]

  • GC Analysis: Inject the collected organic phase into the GC-FID or GC-MS system for separation and quantification of the phthalates.

Protocol 2: UVA-DLLME for Phthalates in Semi-Solid Samples (e.g., Honey)

Materials and Reagents: Same as Protocol 1, with the addition of distilled water.

Equipment: Same as Protocol 1.

Procedure:

  • Sample Preparation: Weigh 2.5 g of the honey sample into a suitable container. Add distilled water to a total weight of 10 g and solubilize the honey completely.[5]

  • pH Adjustment: Adjust the pH of the solution to 4. This is a critical step as it allows for the quantitative recovery of a wide range of phthalates.[5]

  • Spiking: Add the internal standard (e.g., 7.5 µL of phenanthrene solution).[5]

  • Addition of Extraction Solvent: Add 75 µL of the extraction solvent (e.g., benzene).[5][9]

  • Vortexing: Vortex the mixture for 5 minutes to form a macroemulsion.[5]

  • Ultrasonication: Sonicate the sample in an ultrasonic bath for 6 minutes. The formation of a microemulsion is essential for successful extraction.[5]

  • Phase Separation: Add NaCl (10 g/L) to help break the microemulsion.[5]

  • Centrifugation: Centrifuge the solution at 4000 rpm for 30 minutes to separate the phases.[5]

  • Sample Collection and Analysis: Collect a 1 µL aliquot from the organic phase for GC analysis.

Data Presentation

The following tables summarize the quantitative data obtained from various studies employing UVA-DLLME for this compound analysis.

Table 1: Analytical Performance of UVA-DLLME for Phthalates in Wine.[6][10]

AnalyteEnrichment FactorRecovery (%)LOD (µg/L)LOQ (µg/L)Intra-day RSD (%)Inter-day RSD (%)
DMP220-30085-100.5≥0.022≥0.075≤8.2≤7.0
DEP220-30085-100.5≥0.022≥0.075≤8.2≤7.0
DiBP220-30085-100.5≥0.022≥0.075≤8.2≤7.0
DBP220-30085-100.5≥0.022≥0.075≤8.2≤7.0
BBP220-30085-100.5≥0.022≥0.075≤8.2≤7.0
DEHP220-30085-100.5≥0.022≥0.075≤8.2≤7.0

Table 2: Analytical Performance of UVA-DLLME for Phthalates in Honey.[5][9]

AnalyteRecovery (%)LOD (ng/g)LOQ (ng/g)Intra-day Error (%)Inter-day Error (%)
DMPQuantitative<13<22<7.2<9.3
DEPQuantitative<13<22<7.2<9.3
DiBPQuantitative<13<22<7.2<9.3
DBPQuantitative<13<22<7.2<9.3
DEHPQuantitative<13<22<7.2<9.3
DNOPQuantitative<13<22<7.2<9.3

Table 3: Analytical Performance of UVA-DLLME for Phthalates in Soft Drinks and Light Alcoholic Beverages.[7][11]

AnalyteEnrichment FactorRecovery (%)LOD (pg/µL)LOQ (pg/µL)Intra-day RSD (%)Inter-day RSD (%)
DMP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6
DEP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6
DiBP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6
DBP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6
BBP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6
DEHP205-31594.2-99.60.03-0.100.11-0.282.9-5.15.5-7.6

Table 4: Analytical Performance of UVA-DLLME for Phthalates in Hot Drinks.[1][8]

AnalyteRecovery (%)Intra-day Precision (%)Inter-day Precision (%)
DMP66.7-101.2<6.3<11.1
DEP66.7-101.2<6.3<11.1
DiBP66.7-101.2<6.3<11.1
DBP66.7-101.2<6.3<11.1
DEHP66.7-101.2<6.3<11.1
DNOP66.7-101.2<6.3<11.1
DDP66.7-101.2<6.3<11.1

Visualizations

UVA_DLLME_Workflow A Sample Preparation (Aqueous Sample) B Addition of Extraction Solvent (e.g., n-heptane) A->B C Vortexing (Initial Emulsification) B->C D Ultrasonication (Microemulsion Formation) C->D E Centrifugation (Phase Separation) D->E Cloudy Solution F Collection of Organic Phase E->F Separated Phases G GC-MS / GC-FID Analysis F->G Analyte-rich Extract

References

Application of Metabolomics in Phthalate Research: Unveiling Metabolic Disruptions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. Growing evidence links phthalate exposure to a range of adverse health outcomes, including endocrine disruption, reproductive toxicity, and metabolic disorders. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, has emerged as a powerful tool to investigate the subtle yet significant metabolic perturbations induced by phthalates. By providing a snapshot of the metabolic state, metabolomics helps to elucidate the mechanisms of this compound toxicity, identify novel biomarkers of exposure and effect, and assess potential therapeutic interventions.

Key Applications of Metabolomics in this compound Research

Metabolomics offers a systems-level perspective on the biological impact of this compound exposure, enabling researchers to:

  • Identify Perturbed Metabolic Pathways: Pinpoint specific metabolic pathways that are altered following this compound exposure. Studies have shown that phthalates can disrupt various pathways, including lipid metabolism, steroidogenesis, amino acid metabolism, and oxidative stress responses.[1][2][3][4]

  • Discover Biomarkers of Exposure and Effect: Identify endogenous metabolites that can serve as sensitive and specific biomarkers of this compound exposure and its associated health risks. For instance, alterations in urinary or plasma levels of specific amino acids, lipids, and steroid hormones have been correlated with this compound exposure.[1][2][5]

  • Elucidate Mechanisms of Toxicity: Gain insights into the molecular mechanisms underlying this compound-induced toxicity. By observing changes in the metabolome, researchers can understand how phthalates interfere with normal cellular processes, leading to adverse health effects.[6][7][8]

  • Assess Developmental and Sex-Specific Effects: Investigate how this compound exposure differentially affects metabolic profiles during critical developmental windows and between sexes.[9]

  • Evaluate Potential for Therapeutic Intervention: By understanding the metabolic pathways disrupted by phthalates, metabolomics can aid in the development and evaluation of therapeutic strategies to mitigate their harmful effects.

Data Presentation: Quantitative Metabolomic Changes Upon this compound Exposure

The following tables summarize quantitative data from various studies, illustrating the impact of this compound exposure on the metabolome.

Table 1: Alterations in Urine Metabolites Associated with this compound Exposure in a Chinese Male Cohort [4]

MetaboliteChange in High Exposure GroupAssociated this compound Metabolites
Acetylneuraminic acidIncreased∑DEHP, MBP
Carnitine C8:1Increased∑DEHP, MBP
Carnitine C18:0Increased∑DEHP, MBP
CystineIncreased∑DEHP, MBP
PhenylglycineIncreased∑DEHP, MBP
Phenylpyruvic acidIncreased∑DEHP, MBP
GlutamylphenylalanineIncreased∑DEHP, MBP
Carnitine C16:2Decreased∑DEHP, MBP
DiacetylspermineDecreased∑DEHP, MBP
AlanineDecreased∑DEHP, MBP
TaurineDecreased∑DEHP, MBP
TryptophanDecreased∑DEHP, MBP
OrnithineDecreased∑DEHP, MBP
Methylglutaconic acidDecreased∑DEHP, MBP
Hydroxyl-PEG2Decreased∑DEHP, MBP
Keto-PGE2Decreased∑DEHP, MBP

∑DEHP represents the sum of several metabolites of Di(2-ethylhexyl) this compound. MBP is mono-n-butyl this compound.

Table 2: Significant Associations Between Urine this compound Metabolites and Metabolomic Markers in Pregnant Women [1][10]

Metabolomic Marker (Urine)Association with this compound Metabolitesq-value
Nicotinamide mononucleotidePositive0.0001 - 0.0451
Cysteine T2Positive0.0001 - 0.0451
CystinePositive0.0001 - 0.0451
L-Aspartic acidPositive0.0001 - 0.0451

Table 3: Maternal Serum Metabolite Changes in Pregnant Mice Exposed to DEHP [11]

MetaboliteChange in DEHP-Exposed GroupsPotential Implication
Amino Acids (e.g., Glycine)Significantly IncreasedFetal neurological disorders
Fatty AcidsSignificantly DecreasedFetal growth inhibition
Nicotinic acidSignificantly DecreasedFetal growth inhibition
1,5-anhydroglucitolSignificantly DecreasedAltered glucose metabolism

Experimental Protocols

Protocol 1: Untargeted Metabolomics of Urine for this compound Exposure Assessment

This protocol outlines a general workflow for untargeted metabolomics analysis of urine samples to identify metabolic perturbations associated with this compound exposure.

1. Sample Collection and Preparation:

  • Collect mid-stream urine samples in this compound-free containers.
  • Immediately freeze samples at -80°C until analysis.
  • Thaw urine samples on ice.
  • Centrifuge at 4°C to remove any particulate matter.
  • To normalize for urine dilution, creatinine (B1669602) concentration should be measured.

2. Metabolite Extraction:

  • To a 100 µL aliquot of urine, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water).
  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Chromatography: Use a C18 reverse-phase column for separation of metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly employed.
  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites. Acquire data in a data-dependent or data-independent manner to obtain MS and MS/MS spectra for metabolite identification.[9][12]

4. Data Processing and Statistical Analysis:

  • Process the raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.
  • Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that differ significantly between high and low this compound exposure groups.[12]
  • Identify significant metabolites by comparing their MS/MS spectra to spectral libraries (e.g., METLIN, HMDB) and authentic standards.
  • Conduct pathway analysis using tools like MetaboAnalyst or KEGG to identify metabolic pathways affected by this compound exposure.

Protocol 2: Targeted Metabolomics of Plasma for Quantifying Specific Biomarkers

This protocol describes a targeted approach for the accurate quantification of specific metabolites in plasma that have been identified as potential biomarkers of this compound exposure.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
  • Store plasma samples at -80°C until analysis.

2. Metabolite Extraction with Internal Standards:

  • Thaw plasma samples on ice.
  • To a 50 µL aliquot of plasma, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards corresponding to the target metabolites.
  • Vortex for 1 minute and incubate at -20°C for 30 minutes.
  • Centrifuge at 16,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under nitrogen.

3. LC-MS/MS Analysis (Selected Reaction Monitoring - SRM):

  • Reconstitute the dried extract in an appropriate solvent.
  • Analyze the samples using an LC-MS/MS system operating in SRM mode.[5][10]
  • Develop an SRM method with specific precursor-product ion transitions for each target metabolite and its corresponding internal standard. This allows for highly selective and sensitive quantification.
  • Chromatography: Use a suitable column and gradient conditions to achieve good separation of the target analytes.

4. Quantification and Data Analysis:

  • Generate a calibration curve for each target metabolite using a series of standard solutions with known concentrations.
  • Quantify the concentration of each metabolite in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
  • Perform statistical analysis to compare the concentrations of target metabolites between different this compound exposure groups.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Urine/Plasma Collection Storage Storage at -80°C SampleCollection->Storage Preparation Thawing & Centrifugation Storage->Preparation ProteinPrecipitation Protein Precipitation (e.g., cold methanol) Preparation->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Picking, Alignment) MS_Detection->DataProcessing StatisticalAnalysis Multivariate Analysis (PCA, PLS-DA) DataProcessing->StatisticalAnalysis BiomarkerIdentification Biomarker Identification StatisticalAnalysis->BiomarkerIdentification PathwayAnalysis Pathway Analysis BiomarkerIdentification->PathwayAnalysis

Caption: General experimental workflow for metabolomics analysis in this compound research.

phthalate_metabolism_pathway PhthalateDiester This compound Diester (e.g., DEHP, DBP) PhaseI Phase I Metabolism (Hydrolysis by Lipases/Esterases) PhthalateDiester->PhaseI MonoesterMetabolite Monoester Metabolite (e.g., MEHP, MBP) (Active Metabolite) PhaseI->MonoesterMetabolite PhaseII Phase II Metabolism (Glucuronidation by UGTs) MonoesterMetabolite->PhaseII OxidativeMetabolism Oxidative Metabolism (by CYPs) MonoesterMetabolite->OxidativeMetabolism GlucuronidatedMetabolite Glucuronidated Monoester (Water-soluble) PhaseII->GlucuronidatedMetabolite Excretion Urinary Excretion GlucuronidatedMetabolite->Excretion OxidizedMetabolites Oxidized Metabolites OxidativeMetabolism->OxidizedMetabolites OxidizedMetabolites->Excretion

Caption: Simplified metabolic pathway of this compound diesters in the body.[6][8][13][14]

affected_pathways cluster_pathways Affected Metabolic Pathways PhthalateExposure This compound Exposure LipidMetabolism Lipid Metabolism (Fatty Acid Oxidation, Steroidogenesis) PhthalateExposure->LipidMetabolism AminoAcidMetabolism Amino Acid Metabolism (Urea Cycle, Tryptophan Metabolism) PhthalateExposure->AminoAcidMetabolism OxidativeStress Oxidative Stress Response (Cysteine/Cystine) PhthalateExposure->OxidativeStress NucleicAcidMetabolism Nucleic Acid Metabolism (Purine/Pyrimidine) PhthalateExposure->NucleicAcidMetabolism Inflammation Inflammation PhthalateExposure->Inflammation

Caption: Key metabolic pathways reported to be affected by this compound exposure.[1][2][4]

References

Application Notes and Protocols for Measuring Phthalates in Indoor Dust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of phthalate esters in indoor dust samples. Phthalates are ubiquitous environmental contaminants found in a wide range of consumer products, leading to their accumulation in indoor environments. Due to potential adverse health effects, accurate and reliable measurement of phthalates in indoor dust is crucial for exposure assessment and risk management.

Introduction

Phthalates are synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. They are not chemically bound to the polymer matrix and can leach, migrate, or evaporate into the surrounding environment, including indoor air and dust.[1] Humans are exposed to phthalates through ingestion, inhalation, and dermal contact with contaminated dust.[2] This document outlines the common analytical techniques for quantifying phthalates in indoor dust, including sample collection, preparation, extraction, cleanup, and instrumental analysis.

Analytical Techniques Overview

The most common analytical approaches for the determination of phthalates in indoor dust involve solvent extraction followed by chromatographic separation and mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques due to their high sensitivity and selectivity.[3][4] Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOF-MS) is an emerging technique offering enhanced separation capabilities for complex dust matrices.[5]

A general workflow for the analysis of phthalates in indoor dust is presented below.

This compound Analysis Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Dust Collection Sieving Sieving Collection->Sieving Extraction Extraction Sieving->Extraction Cleanup Cleanup Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS GCxGC GCxGC-TOF-MS Cleanup->GCxGC Quantification Quantification GCMS->Quantification LCMSMS->Quantification GCxGC->Quantification

Figure 1: General workflow for this compound analysis in indoor dust.

Quantitative Data Summary

The performance of different analytical methods for this compound analysis in indoor dust is summarized in the tables below. These tables provide a comparative overview of key performance indicators such as Method Detection Limits (MDLs), Limits of Quantification (LOQs), recovery rates, and relative standard deviations (RSDs).

Table 1: Performance Data for GC-based Methods

This compoundMethodMDL (µg/g)LOQ (µg/g)Recovery (%)RSD (%)Reference
VariousGCxGC-TOF-MS0.00057 - 0.013---[5]
DEHP, DBPGC/MS0.0012 - 0.0043-94.4 - 114.67.3 - 19.4[6]
17 PhthalatesGC/MS/MS0.04 - 2.93-84 - 117-[7]
6 PhthalatesGC-MS-3 x SD of blanks--[1]

Table 2: Performance Data for LC-based Methods

This compoundMethodMDL (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
5 PhthalatesLC-ESI-MS/MS-0.004 (DEHP) - 0.014 (DBP)--[8]
10 PhthalatesLC/MS/MS-0.125 - 5 pg/µL85 - 115< 15[9]
Broad RangeLC/APCI/MS-0.001 - 0.150105 - 1303 - 16[10]

Note: Direct comparison of MDLs and LOQs can be challenging due to variations in calculation methods and sample intake.

Experimental Protocols

Protocol 1: Sample Collection and Pre-treatment

Objective: To collect a representative indoor dust sample and prepare it for extraction.

Materials:

  • High-volume small surface sampler or a household vacuum cleaner with a new dust bag.[11]

  • Nylon filter socks or glass fiber filters.[11][12]

  • Aluminum mouthpiece for vacuum cleaner.[11]

  • Stainless steel sieves (e.g., 150 µm or 250 µm).

  • Glass sample vials, pre-cleaned.

Procedure:

  • Dust Collection:

    • For standardized sampling, use a high-volume small surface sampler to collect dust from a defined area (e.g., 1 m²).

    • Alternatively, use a household vacuum cleaner with a clean nylon filter sock or a new dust bag to collect a composite sample from multiple surfaces.[11] Avoid collecting dust from plastic surfaces to minimize contamination.[11]

  • Sieving:

    • Transfer the collected dust to a stainless steel sieve.

    • Sieve the dust to obtain a homogenous fine fraction, typically <150 µm or <250 µm. This step removes larger debris and improves extraction efficiency.

  • Homogenization and Storage:

    • Thoroughly mix the sieved dust sample.

    • Store the homogenized dust sample in a pre-cleaned glass vial at -20°C until extraction.

Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)

Objective: To extract phthalates from the prepared dust sample using ultrasonic energy.

Materials:

  • Homogenized dust sample (typically 50-100 mg).[10][11]

  • Extraction solvent: Hexane:Dichloromethane (B109758) (1:1, v/v) or other suitable solvents like ethyl acetate (B1210297) or toluene.[4][5]

  • Internal standards (e.g., deuterated phthalates like DBP-d4, DEHP-d4).[13]

  • Ultrasonic bath.

  • Centrifuge.

  • Glass centrifuge tubes.

Procedure:

  • Weigh approximately 100 mg of the sieved dust into a glass centrifuge tube.[11]

  • Spike the sample with an internal standard solution.

  • Add 10 mL of the extraction solvent.[13]

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5]

  • Centrifuge the sample at a specified speed (e.g., 8000 r/min) for 10 minutes to separate the extract from the dust particles.[6]

  • Carefully transfer the supernatant (the extract) to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times with fresh solvent, combining the supernatants.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

Ultrasonic_Extraction_Workflow Start Start: Weigh Dust Sample Spike Spike with Internal Standard Start->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Sonicate Ultrasonicate for 30 min AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction (2x) CollectSupernatant->Repeat Concentrate Concentrate Extract Repeat->Concentrate End End: Extract Ready for Cleanup Concentrate->End

Figure 2: Workflow for Ultrasonic-Assisted Solvent Extraction.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup

Objective: To remove interfering compounds from the dust extract prior to instrumental analysis.

Materials:

  • Concentrated dust extract from Protocol 2.

  • SPE cartridges (e.g., Florisil, silica, or C18).[6][14]

  • Conditioning solvents (e.g., hexane, dichloromethane).

  • Elution solvents (e.g., ethyl acetate/hexane mixture).

  • Nitrogen evaporator.

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing a specific volume of conditioning solvent(s) through it. For example, for a Florisil cartridge, wash sequentially with dichloromethane and then hexane.

  • Sample Loading:

    • Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences. Discard the eluate.

  • Analyte Elution:

    • Elute the target phthalates from the cartridge using a more polar solvent or solvent mixture (e.g., a mixture of ethyl acetate and hexane). Collect this fraction.

  • Concentration:

    • Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

SPE_Cleanup_Workflow Start Start: Concentrated Extract Condition Condition SPE Cartridge Start->Condition Load Load Sample Extract Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Phthalates Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate End End: Cleaned Extract for Analysis Concentrate->End

Figure 3: Workflow for Solid-Phase Extraction Cleanup.
Protocol 4: Instrumental Analysis by GC-MS

Objective: To separate, identify, and quantify phthalates in the cleaned extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms, HP-5ms).[5]

Typical GC-MS Conditions:

  • Injector Temperature: 250-280°C.[5][13]

  • Injection Mode: Splitless.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[5]

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.[5][13]

    • Ramp 1: Increase to 220°C at 20°C/min.[5]

    • Ramp 2: Increase to 290-300°C at 5-10°C/min, hold for 5-8 minutes.[5]

  • MS Transfer Line Temperature: 280-300°C.

  • Ion Source Temperature: 230-250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Analysis:

  • Identify each this compound by its retention time and characteristic ions.

  • Quantify each this compound using the internal standard method, constructing a calibration curve with known standards.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, a strict QA/QC protocol is essential.

  • Blanks: Analyze procedural blanks (reagent blanks) with each batch of samples to monitor for laboratory contamination.[6] Field blanks should also be collected and analyzed to assess contamination during sampling.[12]

  • Spiked Samples: Analyze matrix-spiked samples to evaluate the method's accuracy and the effect of the sample matrix.[6]

  • Replicates: Analyze duplicate or triplicate samples to assess the method's precision.

  • Calibration: Generate a multi-point calibration curve for each analytical batch to ensure the linearity of the instrument response. The correlation coefficient (R²) should typically be >0.99.[5]

  • Internal Standards: Use internal standards to correct for variations in extraction efficiency and instrument response.[13]

By following these detailed protocols and implementing rigorous QA/QC measures, researchers can obtain accurate and reproducible data on this compound concentrations in indoor dust, contributing to a better understanding of human exposure to these important environmental contaminants.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Phthalate Anti-Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for established cell-based assays used to evaluate the anti-androgenic activity of phthalates. Phthalates are ubiquitous environmental contaminants known to act as endocrine-disrupting chemicals (EDCs), primarily by interfering with the androgen signaling pathway. The following assays are critical tools for screening and characterizing the potential anti-androgenic effects of these compounds.

Introduction to Phthalate Anti-Androgenic Activity

Phthalates can exert their anti-androgenic effects through various mechanisms, including the inhibition of testosterone (B1683101) synthesis and interference with the androgen receptor (AR).[1][2] These disruptions can lead to adverse effects on male reproductive development and function.[2][3] In vitro cell-based assays offer a sensitive, controlled, and higher-throughput alternative to in vivo studies for assessing these effects.

The primary mechanisms of this compound-induced anti-androgenicity that can be assessed using cell-based assays include:

  • Inhibition of Steroidogenesis: Phthalates and their metabolites can suppress the production of androgens, such as testosterone, in testicular Leydig cells.[4][5][6]

  • Androgen Receptor Antagonism: Certain phthalates can bind to the androgen receptor, blocking the binding of endogenous androgens and preventing the activation of androgen-responsive genes.[7][8]

This document details the protocols for three key types of cell-based assays: Steroidogenesis Assays, Androgen Receptor (AR) Reporter Gene Assays, and Competitive AR Binding Assays.

Androgen Signaling Pathway and this compound Interference

The androgen signaling pathway is crucial for male sexual development and reproductive function. Phthalates can disrupt this pathway at multiple points.

Androgen Signaling Pathway Disruption by Phthalates cluster_steroidogenesis Leydig Cell: Steroidogenesis cluster_target_cell Androgen Target Cell Cholesterol Cholesterol Testosterone Testosterone Cholesterol->Testosterone Steroidogenic Enzymes Testosterone_out Testosterone Testosterone->Testosterone_out Secretion & Transport Phthalates_S Phthalates & Metabolites Phthalates_S->Testosterone Inhibition AR Androgen Receptor (AR) (inactive) AR_complex Testosterone-AR Complex (active) AR->AR_complex Testosterone_out->AR Binding Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Phthalates_AR Phthalates Phthalates_AR->AR Competitive Binding

Diagram 1: this compound disruption of the androgen signaling pathway.

Steroidogenesis Assays

These assays quantify the inhibition of testosterone production in steroidogenic cells, typically Leydig cell lines, after exposure to test compounds.

Data Summary: this compound Inhibition of Testosterone Synthesis

The following table summarizes the inhibitory concentrations of various this compound monoesters on testosterone synthesis in the R2C rat Leydig cell line.

This compound MetaboliteAbbreviationIC50 (µM)Reference
Mono-n-butyl this compoundMBP3[9]
Mono(2-ethylhexyl) this compoundMEHP6[9]
Monomethyl this compoundMMP>> 100[9]
Monoethyl this compoundMEP>> 100[9]

Experimental Workflow: Steroidogenesis Assay

Steroidogenesis Assay Workflow cluster_workflow Workflow start Start: Seed Leydig Cells (e.g., R2C, MA-10) culture Culture cells to appropriate confluency start->culture treatment Treat cells with varying concentrations of phthalates culture->treatment incubation Incubate for a defined period (e.g., 48h) treatment->incubation collection Collect cell culture media incubation->collection analysis Quantify testosterone levels (e.g., ELISA, LC-MS/MS) collection->analysis data Analyze data and determine IC50 values analysis->data end End data->end AR Reporter Gene Assay Workflow cluster_workflow Workflow start Start: Seed cells stably transfected with AR and ARE-reporter construct culture Culture cells in hormone-depleted medium (e.g., charcoal-stripped FBS) start->culture treatment Treat cells with test this compound +/- a known AR agonist (e.g., DHT) culture->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells to release reporter protein incubation->lysis measurement Measure reporter activity (e.g., luminescence for luciferase) lysis->measurement data Analyze data to determine agonist or antagonist activity measurement->data end End data->end Competitive AR Binding Assay Workflow cluster_workflow Workflow start Start: Immobilize purified AR (e.g., His-tagged AR-LBD) onto a scintillation plate (e.g., Ni-coated) add_competitor Add serial dilutions of test this compound start->add_competitor add_radioligand Add a fixed concentration of radiolabeled androgen (e.g., [³H]-DHT) add_competitor->add_radioligand incubation Incubate to allow binding to reach equilibrium add_radioligand->incubation measurement Measure scintillation counts (signal is generated only when radioligand is bound to immobilized AR) incubation->measurement data Analyze data and determine IC50/Ki values measurement->data end End data->end

References

Troubleshooting & Optimization

overcoming matrix effects in phthalate analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in overcoming matrix effects during the analysis of complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the LC-MS/MS or GC-MS analysis of phthalates, these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification. This is a significant concern in complex biological, environmental, and pharmaceutical samples.[1] Ion suppression, a common matrix effect, occurs when co-eluting molecules from the sample matrix compete with the target analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[2]

Q2: Why are stable isotope-labeled internal standards (SIL-IS) recommended for this compound analysis?

A2: Using a stable isotope-labeled internal standard is a highly recognized technique to correct for matrix effects.[1] A SIL-IS is a version of the analyte where some atoms have been replaced by their heavier isotopes (e.g., Deuterium). It is chemically identical to the analyte and will co-elute and experience nearly identical ion suppression or enhancement. By adding a known amount of SIL-IS to the sample before preparation, it allows for accurate correction during data processing, as the ratio of the analyte signal to the IS signal is used for calculation.[1]

Q3: What are the most common sources of background this compound contamination in the laboratory?

A3: Phthalates are ubiquitous in the laboratory environment, making contamination a significant challenge.[3] Common sources include:

  • Plastics: Pipette tips, vials, tubing (especially PVC), and gloves.[3][4]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3][4]

  • Glassware: Improperly cleaned glassware can be a source of contamination.[3]

  • Laboratory Air and Dust: Phthalates can be present in the air and settle on surfaces.[3]

Q4: Can I use one deuterated this compound as an internal standard for all phthalates in my analysis?

A4: While it is best practice to use a corresponding isotope-labeled internal standard for each target this compound, a structurally similar one may be used if a specific labeled standard is unavailable.[1] However, it is critical to validate that the chosen internal standard adequately compensates for matrix effects for all analytes, as extraction efficiency, chromatographic retention time, and ionization response can vary between different phthalates.[1]

Troubleshooting Guides

Problem 1: Low or No Analyte Signal (Peak Disappearance)

Initial Observation: Your this compound peaks are either completely absent or have a drastically reduced intensity in your GC-MS or LC-MS/MS analysis.

Troubleshooting Workflow:

G Troubleshooting: Low or No Analyte Signal A Low/No Signal Observed B Check System Suitability (e.g., recent calibration, blanks) A->B C Review Sample Preparation B->C System OK G Instrument Malfunction? B->G System Fails D Investigate Instrument Parameters C->D Prep OK E Sample Degradation? C->E Possible Degradation F Inefficient Extraction? C->F Issue Found D->G Parameters OK I Check for Leaks, Column Integrity, and Detector Function D->I Issue Found J Address Degradation Source (e.g., sample storage, matrix components) E->J H Optimize Extraction Protocol (e.g., solvent, pH, time) F->H G->I K Signal Restored H->K I->K J->K

Caption: Troubleshooting workflow for low or no analyte signal.

Possible Causes and Solutions:

  • Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the phthalates from the complex matrix.

    • Solution: Optimize the extraction protocol. This may involve changing the solvent, adjusting the pH, or modifying the extraction time and temperature. For solid samples, ensure thorough homogenization.

  • Analyte Degradation: Phthalates can degrade during sample preparation, particularly under harsh pH conditions or at elevated temperatures.[5]

    • Solution: Evaluate the stability of your analytes under the current experimental conditions. Consider using milder extraction conditions or storing samples at lower temperatures.

  • Instrument Malfunction: Issues with the GC/LC-MS system can lead to a loss of signal.

    • Solution: Systematically check the instrument. This includes verifying carrier gas flow, checking for leaks, inspecting the injector and liner for activity or contamination, and ensuring the detector is functioning correctly.[5] For GC analysis, column contamination or breakage can also be a cause.[5]

Problem 2: High Background Levels of Phthalates in Blanks

Initial Observation: Your analytical blanks show significant peaks for common phthalates like dibutyl this compound (DBP) and di(2-ethylhexyl) this compound (DEHP).

Troubleshooting Workflow:

G Troubleshooting: High this compound Background A High this compound Background Detected B Analyze Reagent Blank (solvents, water) A->B C Analyze Procedural Blank (includes all sample prep steps) B->C Reagents Clean E Solvents/Reagents Contaminated? B->E Contamination Found D Isolate Contamination Source C->D Contamination Found F Glassware/Consumables Contaminated? D->F G System Contamination? D->G H Use this compound-Free Solvents and Reagents E->H I Implement Rigorous Cleaning Protocol for Glassware. Use this compound-Free Consumables. F->I J Clean GC/LC System (e.g., bake-out column, clean ion source) G->J K Background Reduced H->K I->K J->K

Caption: Troubleshooting workflow for high this compound background.

Possible Causes and Solutions:

  • Contaminated Solvents and Reagents: The solvents and reagents used in sample preparation are a common source of this compound contamination.

    • Solution: Test all solvents and reagents for this compound content by concentrating a known volume and analyzing the residue.[4] Use high-purity, this compound-free solvents and reagents whenever possible.[4]

  • Contaminated Glassware and Consumables: Phthalates can leach from plastic consumables like pipette tips and vials. Glassware that is not properly cleaned can also be a source of contamination.

    • Solution: Whenever possible, use glassware instead of plastic.[4] Implement a rigorous glassware cleaning procedure, including a solvent rinse.[4] If plastic consumables are unavoidable, test them for this compound leaching.[4]

  • System Contamination: The GC or LC-MS system itself can become contaminated with phthalates over time.

    • Solution: Regularly clean and maintain the instrument. This includes cleaning or replacing the injector liner and septum in a GC, and cleaning the ion source in an MS.[4] A column bake-out can also help remove contaminants.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect ReductionAdvantagesDisadvantages
Solid-Phase Extraction (SPE) 70 - 112%[6][7][8]HighGood cleanup and analyte enrichmentCan be a source of this compound contamination[9]
Liquid-Liquid Extraction (LLE) 71 - 108%[10]ModerateSimple and effective for certain matricesCan be labor-intensive and use large solvent volumes[11]
QuEChERS 85 - 120%[12]Moderate to HighFast, easy, and uses minimal solventMay require optimization for different matrices

Table 2: Performance Characteristics of Analytical Methods for this compound Determination

Analytical MethodCommon AnalytesTypical LODsTypical LOQsPrecision (RSD%)
GC-MS DBP, DEHP, BBP, DINP, DIDP, DnOP0.005 - 0.05 mg/kg (food)[7][8]0.02 - 0.2 mg/kg (food)[7][8]4.1 - 12.5% (food)[7][8]
LC-MS/MS DMP, DEP, DBP, BBP, DEHP, DNOP, DINP0.2 ng/L (water)[6]; 0.6 - 1.3 ng/mL (serum)[13][14]1 ppb (beverages)[15]< 5% (water)[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phthalates in Food Samples

This protocol is a general guideline for the extraction of phthalates from food matrices using a PSA SPE column, followed by GC-MS analysis.[7]

  • Sample Homogenization: Homogenize 1-5 grams of the food sample. For fatty foods, an extraction with hexane (B92381) may be necessary first. For other foods, acetonitrile (B52724) can be used.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of hexane or acetonitrile) to the homogenized sample. Vortex or sonicate for a set period (e.g., 30 minutes).

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • SPE Column Conditioning: Condition a glass ProElut PSA SPE column with the extraction solvent.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.

  • Elution: Elute the phthalates from the SPE column with a suitable solvent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Phthalates in Human Serum

This protocol is a general guideline for the extraction of phthalates from human serum samples.[16]

  • Protein Precipitation: To approximately 1 gram of serum in a glass tube, add 1 mL of acetonitrile to precipitate the proteins.

  • Extraction: Perform a serial extraction twice with 5 mL portions of a hexane:dichloromethane (8:1, v/v) mixture. Use sonication to aid in the extraction.

  • Combine and Concentrate: Combine the extracts and concentrate them to a final volume of 200 µL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 3: GC-MS Analysis of Phthalates

The following are typical GC-MS parameters for the analysis of phthalates.

  • GC System: Agilent 8890 GC (or similar)[17]

  • Column: Agilent J&W HP-5ms Ultra Inert column (or equivalent)[18]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[17]

  • Oven Program: 50 °C for 1 minute, then ramp at 30 °C/min to 280 °C, then ramp at 15 °C/min to 310 °C and hold for 5 minutes.[17]

  • Injector Temperature: 250-280°C[5]

  • MS System: Agilent 5977A GC/MSD (or similar)[17]

  • Ionization Mode: Electron Impact (EI)[19]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[19] Characteristic ions for each this compound should be monitored.[20]

References

minimizing background contamination in phthalate laboratory analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate contamination in their analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory?

Phthalates are ubiquitous plasticizers that can be introduced into your samples from a variety of sources within the laboratory environment.[1][2] The most common sources include:

  • Laboratory Consumables: Many plastic laboratory items can leach phthalates. Significant leaching has been observed from plastic syringes, pipette tips, plastic filter holders, and Parafilm®.[3][4][5] Even consumables made from polypropylene (B1209903), which is generally considered this compound-free, can become contaminated from packaging materials.[5]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[6] Water from deionized (DI) water systems can also be a source, as it is often stored in plastic tanks.[1]

  • Laboratory Equipment: Tubing, especially PVC, and solvent frits (stones) used in HPLC and automated extraction systems are known to leach phthalates.[2] Components of GC-MS systems, such as septa and the outer surface of the syringe needle, can also introduce contamination.[2][7]

  • Laboratory Environment: Phthalates are present in the ambient laboratory air and dust, originating from flooring, paints, cables, and other building materials.[2][8] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and be inadvertently introduced into experiments.[2][6]

Q2: I am observing significant this compound peaks in my analytical blanks. What should I do?

High background levels of phthalates in analytical blanks are a common challenge. A systematic approach is required to identify and eliminate the source of contamination.[2] The following workflow can help you troubleshoot this issue.

A High this compound Background Detected in Blank B Analyze Laboratory Reagent Blank (LRB) A->B C Test Solvents and Reagents B->C If blank is contaminated D Test Consumables (e.g., Pipette Tips, Vials) C->D If solvents are clean H Purify or Replace Solvents C->H If solvents are contaminated E Test Glassware D->E If consumables are clean I Source this compound-Free Consumables D->I If consumables are contaminated F Check GC/MS or LC/MS System E->F If glassware is clean J Implement Rigorous Glassware Cleaning E->J If glassware is contaminated G Assess Laboratory Environment F->G If instrument is clean K Clean and Maintain Instrument F->K If instrument is contaminated L Improve Lab Hygiene and Handling G->L If all else is clean

Troubleshooting workflow for high this compound background.

Q3: How can I test my solvents for this compound contamination?

To test a solvent for phthalates, you can concentrate a large volume of the solvent and analyze the residue.[2][6]

Experimental Protocol: Solvent Purity Test

  • Carefully measure a significant volume (e.g., 100 mL) of the solvent into a meticulously cleaned glass container.

  • Under a gentle stream of high-purity nitrogen, evaporate the solvent down to a small volume (e.g., 1 mL).

  • Reconstitute the residue in a small, known volume of a solvent that you have previously confirmed to be this compound-free.

  • Analyze the reconstituted residue using a sensitive analytical method such as GC-MS or LC-MS.[2]

Q4: What is the best way to clean glassware for this compound analysis?

A rigorous cleaning protocol is essential to minimize background contamination from glassware.

Experimental Protocol: Rigorous Glassware Cleaning

  • Initial Wash: Scrub the glassware with a laboratory-grade, phosphate-free detergent and hot water.[2]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[2]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[2]

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone (B3395972) or hexane (B92381) to remove any remaining organic residues.[2]

  • Baking (Muffle Furnace): Heat the glassware in a muffle furnace at 400 °C.[1] This high temperature will volatilize any remaining phthalates.

  • Cooling and Storage: Allow the glassware to cool down slowly to prevent cracking.[1] Once at room temperature, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[2]

A Initial Detergent Wash B Thorough Tap Water Rinse A->B C Deionized Water Rinse B->C D High-Purity Solvent Rinse C->D E Bake at 400°C in Muffle Furnace D->E F Slow Cooling E->F G Cover with Clean Aluminum Foil F->G H Store in Dust-Free Environment G->H

Workflow for rigorous glassware cleaning.

Q5: Are "this compound-free" plastics always safe to use for ultra-trace analysis?

While "this compound-free" plastics are a better alternative, it is best to avoid plastic materials whenever possible for ultra-trace analysis, as cross-contamination can still occur.[6] If plastics are necessary, polypropylene (PP) or polyethylene (B3416737) (PE) are generally preferred over polyvinyl chloride (PVC). It is highly recommended to test a new batch of any plastic consumables for this compound contamination before use in your experiments.[6]

Troubleshooting Guides

Issue: Ghost peaks appearing in your chromatogram.

Possible Cause: Ghost peaks can be indicative of this compound contamination within your analytical system.

Troubleshooting Steps:

  • Injector Maintenance: The GC inlet is a common area where less volatile compounds like phthalates can accumulate. Clean or replace the injector liner and septum.[2]

  • Column Bake-out: Bake out your GC column according to the manufacturer's recommendations to remove contaminants.[2]

  • Run Solvent Blanks: After performing maintenance, run several solvent blanks to confirm that the system is clean before analyzing your samples.[2]

  • Syringe Contamination: The outer surface of the GC-MS syringe needle can absorb phthalates from the laboratory air.[2] When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed.[2] Ensure the autosampler's needle wash function is working correctly and uses a clean, this compound-free solvent.[2] For manual injections, minimize the needle's exposure time to the lab air before injection.[2]

Issue: Clean blanks, but unexpected high levels of phthalates in your samples.

Possible Cause: If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself. Carryover from a previously injected, highly concentrated sample is also a possibility.[2]

Troubleshooting Steps:

  • Review Sample Preparation: Carefully examine every step of your sample preparation process. Ensure you are using this compound-free consumables and that your glassware is meticulously clean.

  • Procedural Blank: It is crucial to process a procedural blank (a blank sample that undergoes the entire sample preparation process) with each batch of samples.[6] This will help you assess the level of contamination introduced during sample handling and preparation.[6]

  • Instrument Carryover: Phthalates can adsorb to surfaces in the injection port and column.[6] After analyzing a sample with high this compound concentrations, run several solvent blanks to check for carryover.

Quantitative Data Summary

The following tables summarize reported levels of this compound leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

Table 1: this compound Leaching from Laboratory Consumables

Laboratory ConsumableThis compound DetectedReported Leaching LevelReference
Plastic SyringesDMP, DBP, DEHPNot quantified, but definite contamination observed[6]
Pipette TipsDEHP0.36 µg/cm²[3][6]
Pipette TipsDINP0.86 µg/cm²[3][6]
PTFE Filter HoldersDBP2.49 µg/cm²[3][6]
Parafilm®DEHPup to 0.50 µg/cm²[3]

Table 2: Acceptable Blank Levels

Acceptable blank levels are typically determined by the requirements of the specific analytical method and the desired limit of quantitation (LOQ). For some sensitive analyses, blank values for common phthalates are often in the range of a few µg/kg to 50 µg/kg.[6] For EPA drinking water methods, the measured this compound concentrations in your blanks should be below 0.1-0.2 µg/L.[1] A common criterion is that the concentration of the analyte in the blank should be less than 1/10th of the concentration in the samples.[6]

References

Technical Support Center: Enhancing Sensitivity for Low-Level Phthalate Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the sensitivity and accuracy of low-level phthalate metabolite detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background this compound contamination in the laboratory?

A1: Phthalates are ubiquitous, making background contamination a significant challenge. Primary sources include:

  • Laboratory Air and Dust: Can contain various phthalates that settle on surfaces and into samples.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1][3] It is recommended to test solvents by concentrating a large volume and analyzing the residue.[3]

  • Plastic Consumables: Any plastic materials can be a source of contamination. Significant leaching has been observed from pipette tips, syringe filters, sample vials, and caps.[3] Using glass and stainless steel alternatives is advisable.[4]

  • Water: Both tap and purified water systems can contain or be contaminated by phthalates from tubing or purification cartridges. Use of HPLC-grade water is recommended.[1]

  • Glassware: Improperly cleaned glassware can retain this compound residues. A rigorous cleaning protocol is essential.[3][4]

  • Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a source of phthalates.

Q2: How can I minimize background contamination?

A2: Minimizing background contamination is crucial for achieving low detection limits. Key strategies include:

  • Dedicated "this compound-Free" Lab Space: If possible, designate an area of the lab specifically for this compound analysis, avoiding materials like soft PVC flooring or vinyl gloves.[1]

  • Rigorous Glassware Cleaning: Wash glassware with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, and finally rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381).[3]

  • Use of Appropriate Materials: Avoid all plastic labware wherever possible. Opt for glass pipettes, glass syringes, and glassware for all sample preparation and storage.[4][5] If plastics are unavoidable, test them for this compound leaching beforehand.[3]

  • Solvent and Reagent Qualification: Test all solvents and reagents for this compound contamination before use. Redistilling solvents can help reduce contamination.[1]

  • Sample Storage: Wrap samples in aluminum foil for storage to prevent contamination from cardboard or paper products.[1]

Q3: What is the best way to address matrix effects in my samples?

A3: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, can significantly impact accuracy and sensitivity.[6][7] The most effective way to compensate for matrix effects is through the use of stable isotope-labeled internal standards (SIL-IS).[6]

  • SIL-IS: An ideal internal standard is a deuterated version of the analyte (e.g., Dimethyl this compound-d6 for Dimethyl this compound).[6] It should be added to the sample before any preparation steps. Since the SIL-IS has very similar chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[6]

  • Matrix-Matched Calibration: If a specific labeled standard is not available, creating a calibration curve in a matrix that is similar to your sample (a "matrix-matched" calibration) can also help to compensate for matrix effects.[5]

Q4: Which analytical technique is more sensitive for this compound metabolites, GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS are powerful techniques for this compound analysis. However, for detecting low-level metabolites, LC-MS/MS often provides superior sensitivity.[8]

  • LC-MS/MS: Can achieve detection limits as low as 1 part-per-billion (ppb) or even lower (ng/L).[8][9] It is particularly well-suited for the analysis of less volatile, higher molecular weight phthalates and their metabolites.

  • GC-MS: Can typically detect phthalates down to 50 ppb.[8] It may require derivatization for some metabolites to improve volatility and chromatographic performance.

Troubleshooting Guides

Problem 1: High Background Noise or Contamination in Blanks

This is one of the most common issues in low-level this compound analysis.

Troubleshooting Steps:

Start High Background in Blanks CheckSolvents Test Solvents and Water Start->CheckSolvents CheckGlassware Review Glassware Cleaning Protocol CheckSolvents->CheckGlassware Contamination Persists Resolved Problem Resolved CheckSolvents->Resolved Contamination Found CheckConsumables Test Plastic Consumables for Leaching CheckGlassware->CheckConsumables Contamination Persists CheckGlassware->Resolved Contamination Found CheckSystem Isolate LC/MS System CheckConsumables->CheckSystem Contamination Persists CheckConsumables->Resolved Contamination Found CleanSource Clean MS Source and Optics CheckSystem->CleanSource System is Contaminated CheckSystem->Resolved System is Clean InstallTrap Install Online Trap Column CleanSource->InstallTrap Background Still High CleanSource->Resolved Background Reduced InstallTrap->Resolved Background Reduced

Caption: Troubleshooting workflow for high background contamination.

  • Isolate the Source: Systematically check each potential source of contamination. Start with your solvents and reagents, then move to your sample preparation procedure, and finally, your analytical instrument.

  • Solvent and Reagent Check: Concentrate a large volume of each solvent used in your method, reconstitute the residue in a small volume of clean solvent, and inject it into your instrument.[3] This will help identify any contaminated solvents.

  • Glassware Cleaning: Ensure your glassware cleaning protocol is rigorously followed. Consider a final rinse with a high-purity solvent known to be free of phthalates.[3]

  • Consumables Check: Test for leaching from items like pipette tips, vials, and septa by incubating them with a clean solvent and then analyzing the solvent.[3]

  • LC/MS System Contamination: Disconnect the column and run mobile phase directly into the mass spectrometer to see if the contamination is from the LC system (e.g., tubing, solvent reservoirs).[10] If the system is contaminated, a thorough cleaning of the instrument's fluid path is necessary.

  • Online Trap Column: For persistent contamination from the mobile phase, an online trap column can be installed between the pump and the injector to remove contaminants before they reach the analytical column.[2]

Problem 2: Poor Analyte Recovery

Low recovery of this compound metabolites can be due to issues in the sample extraction and preparation process.

Troubleshooting Steps:

Start Poor Analyte Recovery CheckExtraction Optimize Extraction Method (LLE or SPE) Start->CheckExtraction CheckSolvent Verify Solvent Choice (Polarity, pH) CheckExtraction->CheckSolvent Recovery Still Low MatrixEffect Evaluate Matrix Effects CheckExtraction->MatrixEffect Recovery Variable Resolved Problem Resolved CheckExtraction->Resolved Recovery Improved CheckAdsorption Investigate Adsorption to Labware CheckSolvent->CheckAdsorption Recovery Still Low CheckSolvent->Resolved Recovery Improved SilanizeGlassware Consider Silanizing Glassware CheckAdsorption->SilanizeGlassware Adsorption Suspected SilanizeGlassware->Resolved Recovery Improved UseSIL Use Stable Isotope-Labeled Internal Standards MatrixEffect->UseSIL UseSIL->Resolved Accuracy Improved

Caption: Troubleshooting workflow for poor analyte recovery.

  • Optimize Extraction: For both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), ensure the parameters are optimized for your specific analytes and matrix.[5][11] This includes solvent choice, pH, shaking/vortexing time, and elution solvents.

  • Prevent Adsorption: Phthalates can adsorb to surfaces, especially plastics. Use glass or stainless steel wherever possible.[4][5] If you suspect adsorption to glassware, consider silanizing it to reduce active sites.[5]

  • Evaluate Matrix Effects: Poor recovery might actually be a manifestation of ion suppression in the mass spectrometer. Analyze a clean standard and a standard spiked into your sample matrix after extraction. A lower signal in the matrix-spiked sample indicates ion suppression.[7][12]

  • Use of Inert Hardware: For LC-MS/MS analysis, using inert LC columns and hardware can significantly increase peak height and area, leading to improved sensitivity.[13]

Experimental Protocols

Protocol 1: General Glassware Cleaning for this compound Analysis

This protocol is essential for minimizing background contamination.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse thoroughly with tap water at least three times.

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least three times.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove any remaining organic residues. This should be performed in a fume hood.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >100 °C).

  • Storage: Cover the openings of the clean glassware with aluminum foil and store in a clean, dust-free environment.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This is a general protocol that should be optimized for your specific application.

  • Cartridge Conditioning: Condition a glass SPE cartridge with the appropriate sorbent (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., HPLC-grade water).

  • Sample Loading: Load the aqueous sample, to which a stable isotope-labeled internal standard has been added, onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the target analytes.

  • Elution: Elute the this compound metabolites from the cartridge using a small volume of a strong organic solvent (e.g., dichloromethane (B109758) or acetonitrile).[8]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase for analysis.

Data Presentation

Table 1: Example Limits of Detection (LOD) for Phthalates using Different Analytical Techniques

CompoundTechniqueMatrixLOD
Various PhthalatesGC/MSFood~50 ppb
Various PhthalatesLC-MS/MS (Triple Quadrupole)Food~1 ppb
10 PhthalatesGC-MS/MSNon-alcoholic beverages0.5 - 1.0 ng/L
18 this compound MetabolitesHPLC-MS/MSHuman Urine0.03 - 1.4 ng/mL
7 PhthalatesUPLC-MS/MSDistilled Beverages<5 ppb

Data compiled from various sources. Actual LODs will vary depending on the specific instrument, method, and matrix.[8][9][14][15]

Table 2: Impact of Inert LC Hardware on this compound Peak Response

This compoundPeak Height Increase (%)Peak Area Increase (%)
Analyte Group 15 - 20%14 - 25%
Analyte Group 225 - 50%30 - 45%
Analyte Group 3> 50%> 50%

Illustrative data based on findings that inert LC hardware can increase peak height by 5-76% and peak area by 14-59% compared to traditional stainless-steel hardware.[13]

Signaling Pathways and Workflows

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Stable Isotope-Labeled Internal Standards Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Matrix Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (Inert Column) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for sensitive this compound metabolite analysis.

References

Technical Support Center: Optimizing Phthalate Extraction from Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phthalates in fatty food matrices. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and accuracy of phthalate extraction.

Troubleshooting Guide

The analysis of phthalates in fatty foods is often complicated by the sample matrix and the ubiquitous nature of this compound contaminants. This guide addresses common issues encountered during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The solvent may not be efficiently penetrating the fatty matrix.- Increase homogenization time and/or speed to ensure thorough mixing of the sample with the extraction solvent.[1] - Optimize the solvent-to-sample ratio; a higher ratio may be necessary for high-fat samples.[1] - For Liquid-Liquid Extraction (LLE), perform multiple extractions with fresh solvent.[1] - For Solid-Phase Extraction (SPE), ensure the chosen sorbent is appropriate for the target phthalates and the sample matrix.
Analyte Loss During Cleanup: Phthalates may be lost during lipid removal steps.- Gel Permeation Chromatography (GPC): Calibrate the GPC system carefully to ensure the this compound fraction is collected completely and not discarded with the lipid fraction.[1] - Solid-Phase Extraction (SPE): Optimize the elution solvent to ensure complete elution of phthalates from the SPE cartridge.
High Background Contamination Laboratory Environment: Phthalates are present in lab air and dust from sources like flooring, paints, and cables.[2][3]- Work in a clean, well-ventilated area, preferably a fume hood, to minimize airborne contamination.[2] - Regularly clean laboratory surfaces.
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[2]- Test all solvents and reagents for this compound contamination before use by running procedural blanks.[1] - Use solvents packaged in glass bottles rather than plastic.
Laboratory Consumables: Plastic items such as pipette tips, syringes, and sample vials are major sources of this compound leaching.[2][4][5]- Use glassware exclusively and avoid all plastic materials where possible.[1][5] - If plastic consumables are unavoidable, pre-rinse them with a this compound-free solvent.[4] - Avoid using Parafilm, as it can be a source of DEHP.[4]
Glassware: Improperly cleaned or new glassware can have this compound residues.[2]- Clean glassware thoroughly, including a final rinse with a high-purity solvent like hexane.[2] - After cleaning, cover glassware openings with pre-cleaned aluminum foil.[2]
Matrix Effects in GC-MS/LC-MS Co-extraction of Lipids: High fat content in the sample extract can suppress or enhance the analyte signal in the mass spectrometer.[1][6]- Effective Cleanup: Employ a robust cleanup technique like Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) to remove lipids.[1] - Dilution: Dilute the final extract to reduce the concentration of matrix components, though this may impact limits of detection.
Ion Suppression/Enhancement: Co-eluting matrix components interfere with the ionization of target phthalates.[6]- Internal Standards: Use a stable isotope-labeled internal standard for each target this compound to compensate for matrix effects.[6] - Chromatographic Optimization: Modify the GC or LC method to improve the separation of phthalates from interfering matrix components.
Ghost Peaks in Chromatogram System Contamination: Phthalates can accumulate in the GC injector port and be released slowly in subsequent runs.[2]- Injector Maintenance: Regularly clean or replace the GC injector liner and septum.[2] - Column Bake-out: Bake out the GC column at a high temperature as recommended by the manufacturer to remove contaminants.[2] - Solvent Blanks: Run several solvent blanks after maintenance to ensure the system is clean.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory?

A1: Phthalates are widespread and can be introduced at nearly any point in the analytical process.[2] The most frequent sources include:

  • Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[2]

  • Laboratory Consumables: Plastic items are a primary culprit, with significant leaching observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[4][5] Parafilm has also been identified as a source of DEHP.[4]

  • Glassware: Inadequately cleaned glassware can retain this compound residues.[2]

  • Laboratory Equipment: Tubing (especially PVC) and other components of automated systems can leach phthalates.[2]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials like flooring and paints.[2][3]

Q2: Which extraction methods are most suitable for fatty food matrices?

A2: For fatty foods, the main challenge is the high lipid content which can cause significant matrix effects.[1] Effective methods often involve a combination of extraction and cleanup:

  • Liquid-Liquid Extraction (LLE): A traditional method, often using solvents like acetonitrile (B52724) which has low solubility for fats.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS protocol can be a faster alternative to LLE.[1]

  • Solid-Phase Extraction (SPE): Used for cleanup to remove lipids and other interferences.[1][8]

  • Gel Permeation Chromatography (GPC): A highly effective size-exclusion technique for separating large lipid molecules from smaller this compound molecules.[1][9]

Q3: How can I minimize background contamination from phthalates during my experiment?

A3: To minimize background contamination, it is critical to use glassware and pre-cleaned equipment, avoiding plastic containers and tubing wherever possible.[1][5] All solvents and reagents should be of high purity and checked for this compound contamination. Running procedural blanks alongside your samples is essential to monitor for any background levels.[1]

Q4: What is Gel Permeation Chromatography (GPC) and why is it useful for fatty samples?

A4: Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique that separates molecules based on their size.[1] In the context of fatty food analysis, GPC is highly effective at separating the large lipid molecules from the smaller this compound molecules, providing a clean extract for subsequent analysis.[1][9]

Q5: My blanks are clean, but my samples show unexpectedly high levels of phthalates. What could be the issue?

A5: If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or is inherent to the sample matrix itself. However, carryover from a previously injected, highly concentrated sample is also a possibility.[2]

Quantitative Data Summary

The following tables summarize the performance of various methods for this compound extraction from fatty foods.

Table 1: Recovery Rates of Phthalates Using Various Extraction and Cleanup Methods

Food MatrixExtraction MethodCleanup MethodThis compoundRecovery (%)Reference
Various FoodsHexane/Acetonitrile ExtractionProElut PSA SPE23 Phthalates77 - 112[8]
Fatty FoodSPEProElut GLASS PSA20 Phthalates80.9 - 121.5[10]
WheatQuEChERS-14 Phthalates84.8 - 120.3[11]
Vegetable OilGPC-HPLCGPC5 Phthalates70.4 - 113.6[12]
PearAcetonitrile ExtractionPacked-Fiber SPE5 Phthalates87.0 - 109.9[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates in Fatty Foods

Food MatrixAnalytical MethodThis compoundLODLOQReference
Various FoodsGC-MS23 Phthalates0.005 - 0.05 mg/kg0.02 - 0.2 mg/kg[8]
Fatty FoodUHPLC-MS/MS20 Phthalates0.02 - 1.6 µg/kg0.06 - 5.2 µg/kg[10]
WheatGC-MS14 Phthalates0.1 - 2.5 µg/kg0.13 - 5.0 µg/kg[11]
Butter, Fats, OilsGC-FIDDimethyl this compound0.4 µg/g1.2 µg/g[14]
PearGC-MS5 Phthalates0.03 - 0.10 µg/L0.034 - 0.34 µg/L[13]

Experimental Protocols

Protocol 1: Modified QuEChERS for Fatty Foods

This protocol is adapted for the extraction of phthalates from fatty food matrices.[1]

  • Sample Homogenization: Weigh 15 g of the homogenized fatty food sample into a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of water to improve extraction efficiency.[1]

  • Extraction: Add 15 mL of acetonitrile (with 1% acetic acid).[1]

  • Salting Out: Add the appropriate QuEChERS salts.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the supernatant to a dispersive SPE (dSPE) tube containing cleanup sorbents.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Gel Permeation Chromatography (GPC) for Lipid Removal

This protocol describes a general procedure for GPC cleanup of fatty extracts.[1][9]

  • Sample Preparation: The extract obtained from a primary extraction method (e.g., LLE or QuEChERS) is concentrated and dissolved in the GPC mobile phase (e.g., 1:1 ethyl acetate/cyclohexane).[9]

  • Injection: Inject the sample extract onto the GPC column.

  • Elution: Elute with the mobile phase at a constant flow rate. Lipids, being larger molecules, will elute first.

  • Fraction Collection: Collect the fraction containing the smaller this compound molecules based on a pre-calibrated elution time.

  • Concentration and Analysis: The collected fraction is concentrated and then analyzed by a suitable chromatographic technique.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Fatty Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction GPC Gel Permeation Chromatography (GPC) Extraction->GPC High Fat SPE Solid-Phase Extraction (SPE) Extraction->SPE Moderate Fat Analysis GC-MS or LC-MS/MS Analysis GPC->Analysis SPE->Analysis

Caption: Workflow for this compound extraction from fatty foods.

Troubleshooting_Logic Start High this compound Background in Blank? ContaminationSource Check for Contamination Sources: - Solvents - Glassware - Consumables - Lab Air Start->ContaminationSource Yes SystemContamination Check for System Contamination: - GC Inlet - Column Bleed Start->SystemContamination No ReanalyzeBlank Re-analyze Blank ContaminationSource->ReanalyzeBlank CleanSystem Clean System: - Bakeout Column - Replace Septum/Liner SystemContamination->CleanSystem CleanSystem->ReanalyzeBlank Resolved Contamination Resolved ReanalyzeBlank->Resolved Clean Unresolved Issue Persists: Consult Instrument Manual ReanalyzeBlank->Unresolved Still Contaminated

Caption: Troubleshooting high this compound background contamination.

References

troubleshooting peak tailing in gas chromatography of phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the analysis of phthalates.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in phthalate analysis?

A: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks are sharp and symmetrical (Gaussian).[2] Peak tailing is problematic because it can compromise the accuracy of peak integration and quantification, and it can degrade the resolution between closely eluting compounds, affecting both qualitative and quantitative results.[3][4]

Q2: Why are this compound compounds particularly prone to peak tailing?

A: Phthalates can be prone to peak tailing due to their chemical structure, which can interact with "active sites" within the GC system.[2] These active sites are often exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner or the fused silica (B1680970) column.[2][5] These interactions create secondary, undesirable retention mechanisms that delay a portion of the analyte molecules from reaching the detector, causing the characteristic tail.[2][3] Phthalates are also common laboratory contaminants, which can build up in the system and contribute to peak shape issues.[6][7]

Q3: Can my sample concentration affect the peak shape?

A: Yes, injecting too high a concentration of your sample can lead to column overload.[1][8] When the amount of analyte saturates the stationary phase, it can lead to distorted, tailing, or fronting peaks.[1][2] Diluting your sample is often a simple first step in troubleshooting peak shape problems.[2]

Troubleshooting Guides

Q1: My this compound peaks are tailing. Where should I start troubleshooting?

A: A systematic approach is the most effective way to diagnose the root cause of peak tailing.[9] The first step is to determine if the problem affects all peaks in your chromatogram or only specific, active compounds like phthalates.[3] This initial diagnosis will guide you to either a system-wide physical issue or a more specific chemical interaction problem. The flowchart below outlines a logical troubleshooting workflow.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed diagnosis Are all peaks tailing (including solvent)? start->diagnosis all_peaks Physical / System Issue diagnosis->all_peaks  Yes specific_peaks Chemical / Activity Issue diagnosis->specific_peaks  No, only phthalates  and other active analytes col_install Improper Column Installation all_peaks->col_install dead_volume Dead Volume / Leaks all_peaks->dead_volume solution_reinstall Action: Re-install column. Ensure proper cut and depth. col_install->solution_reinstall solution_leak_check Action: Perform leak check. Use fresh ferrules. dead_volume->solution_leak_check active_sites Active Sites in System specific_peaks->active_sites contamination Column Contamination specific_peaks->contamination overload Sample Overload specific_peaks->overload solution_liner Action: Replace inlet liner with a new, deactivated one. active_sites->solution_liner solution_trim Action: Trim 15-20 cm from column inlet. contamination->solution_trim solution_bakeout Action: Bake out column per manufacturer's specs. contamination->solution_bakeout solution_dilute Action: Dilute sample (e.g., 1:10 or 1:100). overload->solution_dilute

A logical workflow for diagnosing the cause of peak tailing.
Q2: How do I address active sites in the GC system?

A: Active sites are the most common cause of peak tailing for polar or active compounds like phthalates.[3] These sites are typically located in the hottest parts of the system where the sample first makes contact: the injection port liner and the front end of the GC column.[10]

Active sites adsorb polar molecules, causing them to elute later.

Recommended Actions:

  • Replace the Inlet Liner: The liner is a consumable part and a frequent source of activity.[10] Over time, non-volatile residues from sample matrices can coat the liner, creating active sites.[8][10] Always replace it with a fresh, high-quality deactivated liner.[7]

  • Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.[10] It is good practice to replace the septum whenever you replace the liner.[11]

  • Clean the Injection Port: If changing the liner and septum doesn't resolve the issue, the metal surfaces of the injector body itself may have become contaminated.[12] Follow the manufacturer's procedure for a more thorough cleaning.[12][13]

Q3: What should I do if I suspect column contamination or degradation?

A: If inlet maintenance does not solve the problem, the issue may lie with the analytical column itself. The front section of the column is exposed to the highest concentration of sample matrix and can become contaminated or degraded over time.[3][8]

Recommended Actions:

  • Trim the Column: Removing the front portion (typically 10-20 cm) of the column can eliminate the contaminated section and restore performance.[6][8] This is often a quick and effective solution.[3]

  • Bake Out the Column: If the contamination is semi-volatile, baking out the column at or near its maximum recommended temperature (without sample injection) can help strip contaminants.[6][8] Always follow the manufacturer's guidelines for your specific column phase.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This protocol describes the general steps for routine inlet maintenance. Always consult your specific instrument manual before proceeding.

  • Cool Down: Lower the GC inlet and oven temperatures to a safe handling temperature (e.g., below 50°C).[12]

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.[12]

  • Disassemble Inlet: Carefully remove the septum nut and any associated hardware.[14]

  • Remove Old Liner & Septum: Using clean forceps, remove the old septum and O-ring. Then, carefully pull the old liner out of the injection port.[2][14]

  • Clean Inlet (Optional): While the liner is out, use a clean, lint-free swab with an appropriate solvent (e.g., methanol (B129727) or acetone) to gently wipe the accessible inner surfaces of the inlet.[2]

  • Install New Liner: Wearing clean, powder-free gloves, handle the new deactivated liner with forceps and insert it into the inlet, ensuring the correct orientation.[13][14]

  • Install New O-ring and Septum: Place a new O-ring and septum in the septum nut.

  • Reassemble and Leak Check: Securely tighten the retaining nut. Restore carrier gas flow and perform a thorough leak check using an electronic leak detector.[15]

Protocol 2: GC Column Trimming and Conditioning
  • Cool Down and Disconnect: Cool the oven and inlet. Turn off the carrier gas and carefully disconnect the column from the inlet.[2]

  • Inspect and Cut: Examine the inlet end of the column for discoloration. Using a ceramic scoring wafer, make a clean, square cut to remove at least 15 cm from the end.[15] Inspect the cut with a magnifying glass to ensure it is clean and perpendicular.[15][16]

  • Re-install Column: Re-install the column in the inlet, ensuring it is at the correct depth as specified by the instrument manufacturer.[3][11]

  • Condition (Bake-out): Purge the column with carrier gas at room temperature for 15-20 minutes to remove oxygen. Then, heat the oven to the column's maximum isothermal temperature limit (or 20°C above your method's maximum temperature) and hold for 1-2 hours. Do not connect the column to the detector during this process to avoid contamination.[9]

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

The following parameters are a good starting point for developing a robust method for this compound analysis and can help minimize peak tailing. Parameters may need to be optimized for your specific instrument and application.

ParameterRecommended Setting/ValueRationale
Injection Mode Pulsed SplitlessMaximizes the transfer of semi-volatile phthalates to the column and minimizes time spent in the hot inlet.[17][18]
Inlet Temperature 250 - 280 °CEnsures efficient vaporization of higher molecular weight phthalates without causing thermal degradation.[7][19]
Inlet Liner Deactivated, Single Taper w/ WoolA deactivated surface is critical to prevent interactions.[6] Glass wool can aid vaporization but must be deactivated.[7]
Carrier Gas Helium or HydrogenHydrogen can reduce analysis times, but the system must be configured for its use.[17] Purity should be high (99.999% or greater).[9]
Column Phase 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)This mid-polarity phase provides good selectivity and peak shape for a wide range of phthalates.[6][20]
Oven Program Initial Temp: ~60-150°CA lower initial temperature can help focus analytes at the head of the column, improving peak shape for early eluters.[18][19]
Ramp: 5-20 °C/minA moderate ramp rate helps maintain resolution.[19]
Final Temp: ~275-320°CMust be high enough to elute the heaviest phthalates in a reasonable time.[6][19]
Table 2: Example Troubleshooting Log for Peak Tailing

Keeping a log of troubleshooting actions and their outcomes can help identify the most effective solutions for your specific system and samples.

DateObservationAction TakenTailing Factor (DEHP) BeforeTailing Factor (DEHP) AfterOutcome/Notes
2025-11-10Significant tailing on DEHP and DBP peaks.Replaced inlet liner, septum, and O-ring.2.21.3Major improvement. Liner was visibly discolored. Scheduled liner changes every 100 injections.
2025-11-24Tailing gradually returned.Trimmed 15 cm from the column inlet.1.81.2Peak shape restored. Indicates accumulation of non-volatile matrix at the column head.
2025-12-05All peaks showing minor tailing.Diluted sample 1:10 with isooctane.1.41.1Peak shape improved. Suggests some degree of column overload was occurring.

References

reducing analytical variability in longitudinal phthalate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing analytical variability in longitudinal phthalate studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures.

Issue IDQuestionAnswer
CONTAM-01 High levels of phthalates (e.g., DEHP, DBP) are detected in my analytical blanks. What are the likely sources and how can I mitigate this? This compound contamination in blanks is a common issue due to their ubiquitous presence in laboratory environments.[1] Likely Sources: 1. Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of phthalates. 2. Consumables: Plastic consumables like pipette tips, vials, and tubing are major sources of contamination.[2] 3. Glassware: Improperly cleaned glassware can leach previously adsorbed phthalates. 4. Laboratory Air: Phthalates can be present in dust and aerosols and adsorb onto surfaces.[2] Mitigation Strategies: 1. Test Solvents: Evaporate a large volume of your solvent, reconstitute the residue in a small volume of a confirmed clean solvent, and analyze by GC-MS or LC-MS/MS.[2] 2. Use this compound-Free Consumables: Whenever possible, purchase consumables certified as "this compound-free."[3] Conduct leaching studies on new batches of consumables by incubating them in a clean solvent and analyzing the solvent for phthalates.[2] 3. Implement Rigorous Glassware Cleaning: Wash with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane). For ultimate cleanliness, bake glassware at a high temperature (e.g., 250°C).[2][3] 4. Maintain a Clean Lab Environment: Regularly wipe down surfaces and minimize the use of plastics in the sample preparation area.
VAR-01 I am observing high variability in this compound metabolite concentrations between samples from the same individual collected at different time points. What could be the cause? High intra-individual variability is a known challenge in longitudinal this compound studies due to the short biological half-life of phthalates (typically a few hours).[4] Primary Causes: 1. Episodic Exposure: Exposure to phthalates is not constant and can vary significantly throughout the day and from day to day based on diet, use of personal care products, and environmental contact. 2. Urine Dilution: Variations in fluid intake can lead to differences in urine concentration, affecting the measured metabolite levels. Strategies to Reduce Variability: 1. Pooled Urine Samples: Collecting multiple urine samples over a 24-hour period and pooling them can provide a more representative measure of average daily exposure.[5] 2. First Morning Voids: While not as representative as a 24-hour sample, collecting the first morning void consistently can help to standardize the collection time and reduce some variability. 3. Creatinine (B1669602) or Specific Gravity Adjustment: To account for urine dilution, it is standard practice to adjust metabolite concentrations for creatinine or specific gravity.[5][6] The formula for specific gravity adjustment is: Pc = P[(1.018 − 1)/(SGi − 1)], where Pc is the adjusted concentration, P is the measured concentration, 1.018 is a reference median specific gravity, and SGi is the specific gravity of the sample.[5]
ANAL-01 My HPLC-MS/MS analysis is showing poor peak shape (tailing or fronting) for some this compound metabolites. What are the common causes and solutions? Poor peak shape can compromise the accuracy of quantification. Common Causes & Solutions: 1. Column Overload (Fronting): The analytical column has been overloaded with the analyte. Solution: Dilute the sample or reduce the injection volume.[3] 2. Active Sites (Tailing): Active sites in the GC inlet liner or on the column can cause peak tailing. Solution: Deactivate the inlet liner or use a new, pre-deactivated one. Condition the GC column according to the manufacturer's instructions.[3] 3. Contamination: Contamination in the detector cell can lead to baseline noise and affect peak shape. Solution: Flush the flow cell with a strong organic solvent.[7] 4. Mobile Phase Issues: An incorrect mobile phase composition or pH can affect peak shape. Solution: Prepare a fresh mobile phase, ensuring all components are miscible and the pH is appropriate for the analytes and column.[7]
STAB-01 I am concerned about the degradation of this compound metabolites in my urine samples during storage. What are the optimal storage conditions? The stability of this compound metabolites is highly dependent on storage temperature. Recommendations: 1. Short-term Storage: If analysis is to be performed within a few days, refrigeration at 4°C is acceptable. However, some degradation of glucuronide conjugates can occur.[8] 2. Long-term Storage: For long-term storage, samples should be frozen at -70°C or -80°C.[5][8] At these temperatures, both total and conjugated this compound metabolites have been shown to be stable for at least one year, even with multiple freeze-thaw cycles.[8] 3. Avoid Room Temperature: Significant degradation of this compound metabolites can occur at room temperature (25°C), even within 24 hours.[8] It is crucial to transfer urine specimens to a cooler or refrigerator immediately after collection.[8]

Frequently Asked Questions (FAQs)

1. What are acceptable limits for analytical variability in longitudinal this compound studies?

While specific limits can vary between laboratories and studies, a common target for interday precision is a relative standard deviation (RSD) of less than 10%. For example, one study reported interday variation of <3% for most analytes, with slightly higher variability for MiBP (7%) and MnBP (9%).[9] Another reported intra- and inter-assay coefficients of variation (CVs) below 5%.[5]

2. What is the best practice for urine sample collection in a longitudinal study?

The choice of urine collection method depends on the specific research question and logistical constraints.

  • 24-Hour Urine Collection: This method provides the most representative measure of an individual's average daily exposure to phthalates. However, it can be burdensome for participants.

  • First Morning Void: This is often a practical alternative to a 24-hour collection. It provides a more concentrated sample and can reduce some of the diurnal variability in this compound excretion.

  • Spot Urine Samples: While convenient, spot urine samples are more susceptible to temporal variability. If used, it is recommended to collect samples at a consistent time of day.

Regardless of the method, it is crucial to use collection containers made of materials known to be free of phthalates, such as polypropylene.

3. How many repeated measurements are needed to reliably estimate long-term this compound exposure?

Due to the high temporal variability of this compound metabolites, a single measurement is often insufficient to represent long-term exposure. The number of required samples depends on the specific this compound metabolite and the desired level of precision. For metabolites with higher intraclass correlation coefficients (ICCs), fewer samples may be needed. It has been suggested that for some phthalates, multiple samples collected over several months to a year are necessary to accurately estimate long-term average exposure.

4. What are the key quality control (QC) samples that should be included in each analytical run?

To ensure data quality, each analytical batch should include:

  • Calibration Standards: A series of standards at different concentrations to establish the calibration curve.

  • Procedural Blanks: A sample that goes through the entire extraction and analysis process but contains no urine. This is used to monitor for background contamination.

  • Quality Control Materials: These are typically pooled urine samples with known concentrations of this compound metabolites (low and high levels). They are used to monitor the accuracy and precision of the analytical method.[10]

  • Spiked Samples: A study sample to which a known amount of the target analytes has been added. This helps to assess matrix effects.

Data Presentation

Table 1: Stability of this compound Metabolites in Urine Under Different Storage Conditions

MetaboliteStorage TemperatureDurationObservation
Total this compound Metabolites25°C> 1 dayDecrease in concentration observed.[8]
Total this compound Metabolites4°C> 3 daysDecrease in concentration observed.[8]
Total this compound Metabolites-70°CUp to 1 yearConcentrations remained stable.[8]
Glucuronide Conjugates25°C1 dayConsiderable decrease in concentration.[8]
Glucuronide Conjugates4°C3 daysConsiderable decrease in concentration.[8]
Glucuronide Conjugates-70°CUp to 1 yearConcentrations remained unchanged.[8]

Experimental Protocols

Protocol 1: Urine Sample Collection for Longitudinal this compound Analysis

  • Materials: Provide participants with pre-labeled, this compound-free urine collection cups (e.g., polypropylene).

  • Instructions for Participants:

    • For first morning voids, instruct participants to collect the first urine of the day after waking.

    • For 24-hour collections, provide a larger collection container and instruct participants to collect every void for a continuous 24-hour period.

  • Short-term Storage and Transport: Instruct participants to keep the collected sample(s) refrigerated or in a cooler with ice packs until they can be returned to the study center.

  • Processing at the Lab:

    • Upon receipt, thoroughly mix the urine sample.

    • Measure and record the specific gravity.

    • Aliquot the urine into pre-labeled, this compound-free cryovials.

  • Long-term Storage: Immediately store the aliquots at -70°C or -80°C until analysis.[5][8]

Protocol 2: General Procedure for HPLC-MS/MS Analysis of this compound Metabolites in Urine

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex to ensure homogeneity.

  • Enzymatic Deconjugation:

    • To measure total this compound metabolite concentrations (free + glucuronidated), treat the urine sample with β-glucuronidase to deconjugate the metabolites.[10]

    • A solution of 4-methylumbelliferyl glucuronide can be used to monitor the efficiency of the deconjugation process.[10]

  • Internal Standard Spiking: Add a solution containing isotopically labeled internal standards of the target analytes to each sample, blank, and QC sample. This helps to correct for variability in extraction and instrument response.[10]

  • Solid Phase Extraction (SPE):

    • Use an on-line SPE system coupled with the HPLC-MS/MS to extract and concentrate the analytes from the urine matrix.[10]

    • This step also helps to remove interfering substances that can clog the column or suppress ionization.[11]

  • HPLC Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., methanol (B129727) or acetonitrile) to separate the different this compound metabolites.

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode, for detection and quantification of the analytes.[10]

    • Monitor specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard and using a calibration curve generated from the analysis of standards of known concentrations.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase participant Participant Recruitment & Consent collection Urine Sample Collection participant->collection transport Sample Transport (Refrigerated) collection->transport processing Sample Processing (Aliquoting) transport->processing storage Long-term Storage (-80°C) processing->storage preparation Sample Preparation (Thawing, Deconjugation) storage->preparation analysis HPLC-MS/MS Analysis preparation->analysis data_processing Data Processing & QC analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis interpretation Data Interpretation statistical_analysis->interpretation

Caption: Workflow of a longitudinal this compound study.

analytical_variability cluster_sources Sources of Analytical Variability cluster_qc Quality Control Measures s1 Sample Collection & Handling qc1 Standardized Protocols (SOPs) s1->qc1 qc2 This compound-Free Consumables s1->qc2 s2 Sample Storage & Stability qc3 Proper Storage (-80°C) s2->qc3 s3 Sample Preparation qc4 Procedural Blanks s3->qc4 qc5 Internal Standards s3->qc5 s4 Instrumental Analysis qc6 QC Materials (Low & High) s4->qc6 qc7 Regular Instrument Calibration s4->qc7 s5 Data Processing qc8 Data Review & Validation s5->qc8

Caption: Sources of analytical variability and corresponding quality control measures.

troubleshooting_logic node_rect node_rect start High Blank Contamination? q1_yes Yes start->q1_yes Yes q1_no No start->q1_no No check_solvents Test Solvents & Reagents q1_yes->check_solvents next_step Proceed with Sample Analysis q1_no->next_step check_consumables Test Consumables (Vials, Tips) check_solvents->check_consumables Solvents Clean issue_resolved Issue Resolved check_solvents->issue_resolved Contaminated check_glassware Check Glassware Cleaning Protocol check_consumables->check_glassware Consumables Clean check_consumables->issue_resolved Contaminated check_system Check GC/MS System Carryover check_glassware->check_system Glassware Clean check_glassware->issue_resolved Contaminated check_system->issue_resolved System Clean

Caption: Troubleshooting logic for high blank contamination.

References

Technical Support Center: Measurement of Phthalates in Microplastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring phthalates associated with microplastics.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when measuring phthalates in microplastic samples?

The analysis of phthalates in microplastics presents several key challenges. Ubiquitous background contamination from laboratory equipment and reagents can lead to false positives. The efficient extraction of phthalates from the diverse polymer matrices of microplastics is critical and can be complex. Furthermore, the microplastic polymer itself or other additives can interfere with analytical measurements, and the low concentrations of some phthalates necessitate highly sensitive analytical methods.

Q2: Which analytical techniques are most suitable for quantifying phthalates in microplastic extracts?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary methods for the analysis of phthalates.[1] GC-MS is a widely used technique known for its high resolving power and definitive identification capabilities.[2] LC-MS/MS is a valuable alternative, particularly for complex sample matrices or for phthalates that may be thermally unstable.[2]

Q3: How can I minimize background phthalate contamination in my laboratory?

Minimizing background contamination is crucial for accurate this compound analysis. Key measures include:

  • Use of appropriate labware: All glassware should be scrupulously cleaned, typically by rinsing with water, followed by acetone (B3395972) and hexane (B92381), and then baked at a high temperature. Whenever possible, avoid using plastic labware; if unavoidable, test for this compound leaching beforehand.

  • High-purity reagents: Utilize high-purity, this compound-free solvents and reagents.

  • Clean working environment: Work in a clean, dust-free area, and consider using a fume hood or clean bench to reduce airborne contamination.

  • Careful handling: Wear nitrile gloves and a lab coat made of natural fibers to prevent contamination from personal care products and clothing.

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of phthalates in microplastics.

Problem 1: High this compound Levels in Blank Samples

High this compound levels in your blank samples indicate contamination. The following workflow can help identify the source of contamination.

Troubleshooting High Blank Levels A High Blank Detected B Analyze Solvent Blank A->B Start C Analyze Procedural Blank B->C Solvent is Clean F Identify Contaminated Source B->F Solvent is Contaminated D Test Individual Reagents C->D Procedural Blank Contaminated H Re-run Blank Analysis C->H Procedural Blank Clean (Indicates sporadic contamination) E Test Labware D->E Reagents Clean D->F Reagent Contaminated E->F Labware Contaminated G Replace/Clean Contaminated Item F->G G->H H->A Still High I Contamination Resolved H->I Success

Figure 1: Systematic workflow for identifying the source of this compound contamination in blank samples.

Problem 2: Low or Inconsistent this compound Recovery from Spiked Samples

Low or inconsistent recovery of phthalates from your microplastic samples suggests issues with the extraction process.

  • Inadequate Extraction Efficiency: The chosen extraction method may not be suitable for the specific microplastic polymer and this compound. Consult the quantitative data tables below to select a more appropriate method. For instance, ultrasonic extraction has shown good recoveries for a range of phthalates from PVC and PP matrices.[3]

  • Matrix Effects: The microplastic polymer may interfere with the extraction or analysis. This can sometimes be overcome by using a different extraction solvent or by employing a matrix-matched calibration.[4]

  • Analyte Loss During Sample Preparation: Phthalates can be lost during solvent evaporation steps. Careful control of temperature and nitrogen flow is essential. Adsorption to labware can also be a factor; ensure all surfaces are properly cleaned and consider using silanized glassware.

Problem 3: Matrix Interference in Chromatographic Analysis

The co-extraction of other polymer additives or degradation products from the microplastic can interfere with the chromatographic separation and detection of phthalates.

  • Pyrolysis-GC/MS: When using Pyrolysis-GC/MS, the thermal decomposition of the polymer can create interfering peaks.[5] Optimizing the pyrolysis temperature can help to minimize the degradation of the base material while still allowing for the thermal desorption of the phthalates.[6]

  • LC-MS/MS: Matrix effects in LC-MS/MS can cause ion suppression or enhancement. The use of a delay column can help to separate the phthalates from interfering compounds that may leach from the HPLC system itself. A robust sample clean-up, such as solid-phase extraction (SPE), can also reduce matrix effects.[7]

Quantitative Data

The following tables summarize the recovery efficiencies of different extraction methods for various phthalates from common microplastic types.

Table 1: Comparison of this compound Extraction Recovery from Polyvinyl Chloride (PVC) Microplastics

This compoundExtraction MethodRecovery (%)Reference
DBPUltrasonic Extraction>80[3]
BBPUltrasonic Extraction>80[3]
DEHPUltrasonic Extraction>80[3]
DNOPUltrasonic Extraction>80[3]
MultipleSoxhlet Extraction>80[3]
MultipleDissolutionLower than ultrasonic[3]
Six PhthalatesChloroform:Methanol (B129727) (1:1)82-110 (0.1% spike)[8]
Six PhthalatesChloroform:Methanol (1:1)92-102 (2.0% spike)[8]

Table 2: Comparison of this compound Extraction Recovery from Polypropylene (PP) Microplastics

This compoundExtraction MethodRecovery (%)Reference
Six PhthalatesUltrasonic Extraction>80[3]
DMP, DEP, DBP, BBP, DEHP, DNOPSonication-assisted extraction79.2-91.1[9]

Table 3: Comparison of Microplastic Recovery from Marine Sediments Using Various Methods

Microplastic TypeMethodRecovery (%) (Sand)Recovery (%) (Silt)Reference
PVCCoppock8668[10]
PPFries87-[10]
PENuelle62-[10]
PETNuelle6858[10]
PSCoppock-17[10]

Experimental Protocols

Protocol 1: Ultrasonic Extraction of Phthalates from Microplastics

This protocol is a general guideline based on methods that have shown good recoveries for PVC and PP.[3]

Ultrasonic Extraction Workflow A Weigh Microplastic Sample B Add Extraction Solvent (e.g., Toluene) A->B C Spike with Internal Standard B->C D Ultrasonic Bath C->D e.g., 30 min E Centrifuge D->E F Collect Supernatant E->F G Concentrate Extract F->G Under gentle N2 stream H Reconstitute in Injection Solvent G->H I Analyze by GC-MS or LC-MS/MS H->I

Figure 2: Workflow for the ultrasonic extraction of phthalates from microplastics.

Methodology:

  • Weigh approximately 0.1 g of the microplastic sample into a clean glass vial.

  • Add a known volume of a suitable extraction solvent (e.g., toluene (B28343) for PVC and PP).[3]

  • Spike the sample with an appropriate internal standard.

  • Place the vial in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes).[11]

  • Centrifuge the sample to pellet the microplastic particles.

  • Carefully transfer the supernatant to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable injection solvent (e.g., hexane or methanol).

  • Analyze the extract using GC-MS or LC-MS/MS.

Protocol 2: GC-MS Analysis of this compound Extracts

This protocol provides typical parameters for the analysis of phthalates by GC-MS.[12][13]

GC-MS Analysis Workflow A Prepare Calibration Standards B Inject Sample Extract (1 µL) A->B C GC Separation B->C Split/Splitless Injector D MS Detection (SIM or Full Scan) C->D e.g., DB-5MS column E Data Processing D->E Acquire Mass Spectra F Quantify Phthalates E->F Integrate Peaks, Generate Calibration Curve

Figure 3: General workflow for the quantification of phthalates using GC-MS.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS).[9]

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in either full scan or selected ion monitoring (SIM) mode.

Typical GC Parameters:

  • Injector Temperature: 250-280 °C

  • Oven Program: Start at a lower temperature (e.g., 40-60 °C), ramp up to a final temperature of around 290-310 °C.[13]

  • Carrier Gas: Helium at a constant flow rate.

Typical MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: SIM mode is often preferred for its higher sensitivity and selectivity.[13]

Protocol 3: LC-MS/MS Analysis of this compound Extracts

This protocol outlines a general procedure for this compound analysis using LC-MS/MS.[1][14]

Instrumentation:

  • Liquid Chromatograph: A UHPLC or HPLC system with a suitable reverse-phase column (e.g., C18).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Typical LC Parameters:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium (B1175870) acetate.[14]

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 1-10 µL.

Typical MS/MS Parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • MRM Transitions: Optimized precursor and product ions for each target this compound.

By following these guidelines and protocols, researchers can improve the accuracy and reliability of their this compound measurements in microplastic samples.

References

Technical Support Center: Optimization of Sample Preparation for Phthalate Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of phthalates in serum.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow.

Question: Why are my blank samples showing high levels of phthalates?

Answer: High phthalate levels in blank samples are a common issue due to the ubiquitous nature of these compounds. The source of contamination can be introduced at multiple stages of the analytical process. Here are the most common sources and how to address them:

  • Solvents and Reagents: Even high-purity solvents can contain phthalates.[1] It is crucial to test all solvents and reagents for this compound contamination before use.

    • Testing Protocol: Evaporate a significant volume (e.g., 100 mL) of the solvent under a gentle stream of nitrogen in a clean glass container. Reconstitute the residue in a small, known volume of a confirmed this compound-free solvent and analyze it by GC-MS.[1]

  • Laboratory Consumables: Plastic items are a primary source of this compound leaching.

    • Pipette tips, plastic syringes, and filter holders have been shown to leach significant amounts of phthalates like Di(2-ethylhexyl) this compound (DEHP), Diisononyl this compound (DINP), and Dibutyl this compound (DBP).[2][3]

    • Parafilm can also be a source of DEHP.[2][3]

    • Mitigation: Whenever possible, use glassware instead of plastic.[4] If plastic consumables are unavoidable, pre-rinse them with a high-purity solvent like hexane (B92381) or methanol.[1] You can also test consumables for leaching by incubating them with a clean solvent and then analyzing the solvent.[1]

  • Glassware: Improperly cleaned glassware can retain this compound residues.

    • Recommended Cleaning Protocol: A rigorous cleaning procedure is essential. Simple washing with detergent is often insufficient. See the detailed "Glassware Cleaning Protocol for this compound Analysis" in the Experimental Protocols section.[1]

  • Laboratory Equipment: Tubing (especially PVC) and solvent frits used in HPLC systems can leach phthalates.[1][5]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials like flooring and paints, as well as from personal care products used by lab personnel.[1] This airborne contamination can settle on surfaces and enter samples.

Question: I'm observing ghost peaks in my chromatograms. Could this be related to phthalates?

Answer: Yes, ghost peaks that consistently appear in both blank and sample runs are often indicative of this compound contamination. Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release in subsequent runs.[1]

  • Troubleshooting Steps:

    • Injector Maintenance: The GC inlet is a common site for this compound accumulation. Regularly clean or replace the injector liner and septum.[1]

    • Column Bake-out: Bake out the GC column at a high temperature, following the manufacturer's recommendations, to remove contaminants.[1]

    • Solvent Blanks: After performing maintenance, run several solvent blanks to confirm that the system is clean before analyzing your samples.[1]

Question: My this compound peaks have disappeared or are significantly reduced in intensity. What should I do?

Answer: The disappearance of this compound peaks can stem from issues with the sample preparation, the GC-MS system, or the analyte itself.

  • Sample Preparation Issues:

    • Inefficient Extraction: The chosen extraction method may not be optimal for the specific phthalates of interest. Review and optimize your extraction protocol (LLE, SPE, etc.).

    • Analyte Degradation: Ensure that the sample is not being degraded during preparation. This compound monoesters can be susceptible to hydrolysis.

  • GC-MS System Issues:

    • Clogged Syringe: A blocked autosampler syringe will prevent sample injection. Visually inspect and clean or replace the syringe.[6]

    • Leaking Septum: A cored or leaking septum can cause sample loss. Use high-quality, low-bleed septa and replace them regularly.[6]

    • Carrier Gas Flow: Check for leaks and ensure the carrier gas flow is at the correct rate.

    • Column Issues: The column may be contaminated, degraded, or broken.[6]

    • Detector Issues: Ensure the mass spectrometer is tuned and the filament is working correctly.

Below is a troubleshooting decision tree to help diagnose the cause of peak disappearance.

G A This compound Peak Disappearance B Are internal standards also missing? A->B C System-Level Failure B->C Yes D Analyte-Specific Issue B->D No E Check GC-MS System: - Carrier Gas Flow - MS Detector Status - Syringe & Injection Port C->E F Review Sample Preparation: - Inefficient Extraction - Analyte Degradation D->F G Inspect GC Inlet: - Active Sites in Liner - Incorrect Temperature F->G H Evaluate GC Column: - Contamination - Degradation - Breakage G->H

Troubleshooting workflow for peak disappearance.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory?

A1: Phthalates are everywhere, which makes contamination a significant challenge. The most common sources include:

  • Solvents and Reagents: Even high-purity grades can be contaminated.[1]

  • Plastic Consumables: Pipette tips, syringes, filters, and sample vials are major culprits.[1][2]

  • Glassware: Can have residues if not cleaned properly.[1]

  • Laboratory Equipment: Plastic tubing and other components can leach phthalates.[5]

  • Laboratory Air and Dust: Phthalates from flooring, paint, and cables can contaminate samples.[1][5]

  • Personal Care Products: Cosmetics and lotions used by personnel can be a source.[1]

The following diagram illustrates potential sources of contamination.

G cluster_0 Laboratory Environment cluster_1 Analytical Workflow A Air & Dust Sample Serum Sample A->Sample B Building Materials (Flooring, Paint) B->A C Personal Care Products C->A D Solvents & Reagents D->Sample E Plastic Consumables (Pipette Tips, Vials, Syringes) E->Sample F Glassware (Improperly Cleaned) F->Sample G Equipment Tubing (PVC) G->Sample

Potential sources of this compound contamination.

Q2: Which sample preparation method is best for this compound analysis in serum: LLE, SPE, or QuEChERS?

A2: The choice of method depends on factors like the specific phthalates being analyzed, required sensitivity, sample throughput, and available equipment.

  • Liquid-Liquid Extraction (LLE): A classic and widely used method. It can be optimized for good recovery but may be labor-intensive and use large volumes of organic solvents.[7][8]

  • Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.[9][10] It can be automated, which improves reproducibility and sample throughput.[9][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A newer technique that is gaining popularity. It is fast, requires low solvent volumes, and is effective for a wide range of analytes.[11][12][13]

Q3: How can I improve the recovery of phthalates in my extraction method?

A3: Optimizing extraction parameters is key to improving recovery.

  • For LLE:

    • Solvent Selection: Match the polarity of the extraction solvent to the polarity of the target phthalates.[7]

    • pH Adjustment: For this compound monoesters, which are acidic, adjust the sample pH to be two units below the pKa to ensure they are in their neutral form for better extraction into the organic phase.[7]

    • Salting Out: Adding salt (e.g., sodium sulfate) to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase.[7]

  • For SPE:

    • Sorbent Selection: Choose a sorbent that has a high affinity for your target phthalates. Hydrophilic-Lipophilic Balance (HLB) sorbents are often a good choice.[14][15]

    • Conditioning and Elution Solvents: Optimize the type and volume of the conditioning and elution solvents to ensure proper retention and subsequent elution of the analytes.[14][15]

    • Wash Steps: Incorporating additional wash steps can lead to cleaner extracts and higher recoveries.[9][10]

Q4: What are typical LODs, LOQs, and recovery rates for this compound analysis in serum?

A4: These values can vary depending on the specific this compound metabolite, the analytical method, and the instrumentation used. The following tables summarize some reported values.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound Metabolites in Serum (ng/mL)

MetaboliteMethodLOD (ng/mL)LOQ (ng/mL)Reference
Mono-n-butyl this compound (MBP)LC-MS/MS0.672.02[16]
Mono(2-ethylhexyl) this compound (MEHP)LC-MS/MS0.240.73[16]
Mono(2-ethyl-5-hydroxyhexyl) this compound (MEHHP)LC-MS/MS0.080.23[16]
Mono(2-ethyl-5-oxohexyl) this compound (MEOHP)LC-MS/MS0.140.43[16]
Various PhthalatesHPLC-MS/MS0.6 - 1.3-[17][18]
Various PhthalatesLC-MS/MS-0.30 - 1.25[19]
Various PhthalatesGC-MS0.08 - 0.60.4 - 0.8[20]

Table 2: Recovery Rates for this compound Metabolites in Serum (%)

MetaboliteMethodRecovery (%)Reference
MBPLC-MS/MS123.0 ± 12.4[16]
MEHPLC-MS/MS107.7 ± 14.9[16]
MEHHPLC-MS/MS108.1 ± 9.3[16]
MEOHPLC-MS/MS92.9 ± 8.3[16]
Various PhthalatesAutomated SPE80 - 99[9][10]
Various PhthalatesGC-MS89 - 103[20]

Experimental Protocols

Glassware Cleaning Protocol for this compound Analysis

A meticulous cleaning procedure is critical to avoid background contamination.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone (B3395972) or hexane to remove organic residues.

  • Baking: Heat the glassware in a muffle furnace at 400-450°C for a minimum of 2 hours. Allow it to cool down slowly inside the furnace to prevent cracking.[1]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

General Liquid-Liquid Extraction (LLE) Workflow

G A 1. Sample Preparation - Thaw serum sample - Add internal standards B 2. pH Adjustment - Acidify sample (e.g., with formic acid) to protonate this compound monoesters A->B C 3. Extraction - Add immiscible organic solvent (e.g., n-hexane) - Shake vigorously to partition analytes B->C D 4. Phase Separation - Allow layers to separate - Collect the organic layer C->D E 5. Drying & Concentration - Dry organic layer (e.g., with Na2SO4) - Evaporate solvent under nitrogen D->E F 6. Reconstitution - Reconstitute residue in a small volume of appropriate solvent E->F G 7. Analysis - Inject into GC-MS or LC-MS/MS F->G

General workflow for Liquid-Liquid Extraction.
General Solid-Phase Extraction (SPE) Workflow

G A 1. Cartridge Conditioning - Flush with conditioning solvent (e.g., methanol) - Equilibrate with water B 2. Sample Loading - Load pre-treated serum sample onto the SPE cartridge A->B C 3. Washing - Wash with a weak solvent to remove interferences while retaining analytes B->C D 4. Elution - Elute target phthalates with a strong organic solvent (e.g., acetonitrile) C->D E 5. Concentration - Evaporate the eluate to dryness under a stream of nitrogen D->E F 6. Reconstitution - Reconstitute the residue in a small volume of mobile phase E->F G 7. Analysis - Inject into GC-MS or LC-MS/MS F->G

General workflow for Solid-Phase Extraction.
General QuEChERS Workflow

G A 1. Sample Hydration & Spiking - Add water and internal standards to serum sample in a centrifuge tube B 2. Extraction - Add acetonitrile (B52724) and QuEChERS extraction salts (e.g., MgSO4, NaCl) - Shake vigorously A->B C 3. Centrifugation - Centrifuge to separate the acetonitrile layer from the aqueous layer B->C D 4. Dispersive SPE (d-SPE) Cleanup - Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing sorbents (e.g., PSA, C18) - Vortex and centrifuge C->D E 5. Final Extract Preparation - Take an aliquot of the cleaned extract - Evaporate and reconstitute if necessary D->E F 6. Analysis - Inject into GC-MS or LC-MS/MS E->F

General workflow for QuEChERS.

References

Technical Support Center: Isomeric Interference in Phthalate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with isomeric interference during the chromatographic analysis of phthalates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Poor resolution or co-elution of critical phthalate isomer pairs.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for critical isomers like di-n-butyl this compound (DBP) and diisobutyl this compound (DIBP). What steps can I take to improve separation?

A: Co-elution of this compound isomers is a common challenge due to their similar chemical structures and physical properties.[1][2] To enhance resolution, a multi-step optimization of your Gas Chromatography (GC) method is recommended:

  • GC Column Selection: The stationary phase of your GC column is the most critical factor for separation. While standard 5% Phenyl-methylpolysiloxane columns (e.g., DB-5ms) are widely used, specialized columns often provide superior resolution for complex this compound mixtures.[1][3] Columns such as the Rtx-440 and Rxi-XLB have demonstrated the best overall performance in separating a wide range of phthalates, including challenging isomer pairs.[3][4][5]

  • Oven Temperature Program: A slow, optimized temperature ramp can significantly improve the separation of closely eluting compounds.[1][6] Instead of a fast ramp, try decreasing the rate (e.g., from 10°C/min to 3-5°C/min) specifically during the time window when your target isomers are expected to elute.[4][6]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (commonly helium) can increase column efficiency.[1] Ensure your flow rate is set to the optimal range for your column's dimensions, typically between 1.0-1.2 mL/min.[7]

  • Injection Technique: Using a pulsed splitless injection can maximize the transfer of analytes to the column in a narrow band, which can improve peak shape and resolution.[7]

Issue: Differentiating isomers with similar mass spectra.

Q2: My mass spectrometer shows a common dominant ion at m/z 149 for multiple this compound isomers, making differentiation difficult even if they are chromatographically separated. How can I resolve this?

A: The prominent m/z 149 ion, corresponding to the protonated phthalic anhydride (B1165640) fragment, is a characteristic feature of most this compound esters, which complicates identification when isomers co-elute.[4] Here are several strategies to overcome this:

  • Selected Ion Monitoring (SIM): Even if the base peak is the same, isomers often produce unique, less abundant fragment ions. By operating the mass spectrometer in SIM mode, you can monitor for these unique ions to identify and quantify each isomer specifically.[1][4] For example, while Diisononyl this compound (DINP) has a base peak at m/z 149, it also produces a characteristic ion at m/z 293 that can be used for its quantification.[1][8]

  • Soft Ionization Techniques: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. Alternative, "softer" ionization methods like Chemical Ionization (CI) can be used.[8][9] Positive Chemical Ionization (PCI) with ammonia (B1221849) as the reagent gas, for instance, often produces mass spectra where the molecular ion or protonated molecule is the base peak, allowing for clear differentiation based on molecular weight.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS can provide highly accurate mass measurements, which may help distinguish between isomers if they have even slight differences in their elemental composition or if it helps to resolve isobaric interferences from the matrix.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. It can be coupled with mass spectrometry (IM-MS) to provide an additional dimension of separation, which has been shown to resolve this compound isomers that are indistinguishable by MS alone.[11]

Frequently Asked Questions (FAQs)

Q1: Why do so many phthalates produce a fragment ion at m/z 149?

A: The ion at m/z 149 corresponds to the protonated phthalic anhydride structure. During Electron Ionization (EI) in the mass spectrometer, the ester side chains are readily cleaved, and the remaining core structure rearranges to form this very stable fragment. This fragmentation pathway is common to most dialkyl phthalates, making m/z 149 a characteristic, but often non-specific, ion for this class of compounds.[4][10]

Q2: Which GC columns are considered the best for separating a broad range of this compound isomers?

A: Extensive studies comparing various stationary phases have shown that Rtx-440 and Rxi-XLB columns consistently provide the best resolution for complex mixtures of phthalates.[3][5] These columns were able to separate 34 out of 40 peaks in a complex mixture, demonstrating superior performance over more common phases like Rxi-5ms or Rtx-50 for this specific application.[5]

Q3: Are there non-chromatographic or alternative methods to resolve isomeric interference?

A: Yes, while GC-MS is the most common technique, other methods can be employed.[12] High-Performance Liquid Chromatography (HPLC), particularly with a Phenyl-Hexyl stationary phase, can offer different selectivity through π-π interactions, potentially resolving isomers that co-elute on GC.[2][13] Additionally, advanced techniques like Gas Chromatography coupled with Atmospheric-Pressure Chemical Ionization (GC-APCI) can yield spectra with the molecular ion as the base peak, simplifying isomer identification.[8] Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the ion's shape and size, which can effectively differentiate structurally similar isomers.[11]

Q4: What are common sources of this compound contamination in the lab, and how can I minimize them?

A: Phthalates are ubiquitous in laboratory environments, and background contamination is a frequent issue.[14] Common sources include plastic consumables (tubing, pipette tips, vials), solvents, and even the general lab environment.[7] To minimize background, use glassware wherever possible and thoroughly clean it by baking at a high temperature.[7] Solvents should be of the highest purity available (e.g., "this compound-free" or "distilled-in-glass"). It is also crucial to analyze "method blanks" alongside your samples to monitor for and subtract background contamination.

Quantitative Data Summary

The following table summarizes key data for commonly encountered this compound isomers to aid in method development and troubleshooting.

Isomer PairCommon AbbreviationMolecular Weight ( g/mol )Characteristic Ions (m/z)Recommended GC Columns for Separation
Di-n-butyl this compoundDBP278.35149 , 150, 205, 223Rtx-440, Rxi-XLB[3][5]
Diisobutyl this compoundDIBP278.35149 , 150, 205, 223Rtx-440, Rxi-XLB[3][5]
Bis(2-ethylhexyl) this compoundDEHP390.56149 , 167, 279Rtx-440, Rxi-XLB[3][5]
Di-n-octyl this compoundDNOP390.56149 , 150, 279Rtx-440, Rxi-XLB[3][5]
Diisononyl this compoundDINP418.61149 , 150, 293Rtx-440, Rxi-XLB[3][5]
Diisodecyl this compoundDIDP446.66149 , 150, 307Rtx-440, Rxi-XLB[3][5]

Note: The ion in bold is typically the base peak in EI-MS. Retention times are highly method-dependent and are therefore not listed.

Experimental Protocols

Detailed GC-MS Protocol for this compound Isomer Analysis

This protocol provides a general framework. Optimization for specific instruments and target analytes is essential.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 5 mL aqueous sample, add a known concentration of an appropriate internal standard (e.g., Dimethyl this compound-d6 or a labeled version of your target analyte).

  • Add 2 mL of a suitable extraction solvent (e.g., n-hexane or methylene (B1212753) chloride).

  • Vigorously shake the mixture for 2-5 minutes to ensure thorough extraction.[1]

  • Allow the layers to separate. Carefully transfer the organic layer to a clean GC vial for analysis.[1]

2. GC-MS Instrument Parameters

  • GC System: Agilent 8890 GC (or equivalent)[1]

  • MS System: Agilent 5977B MS (or equivalent)[1]

  • GC Column: Rtx-440, 30 m x 0.25 mm, 0.25 µm film thickness[3][4]

  • Injector: Split/Splitless, operated in splitless mode at 280–290°C[1][15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[15]

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 280°C

    • Ramp 2: 5°C/min to 310°C

    • Final Hold: Hold at 310°C for 5 minutes[1][15]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[15]

    • Source Temperature: 230-250°C[1][16]

    • Quadrupole Temperature: 150°C[1][16]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using at least one quantifier and one qualifier ion for each target analyte.

3. Data Analysis

  • Identify each this compound by its retention time and the ratio of its quantifier to qualifier ions.

  • Quantify each analyte by generating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

G cluster_start Start cluster_chrom Chromatographic Optimization cluster_ms Mass Spectrometric Strategy cluster_decision Evaluation cluster_end Finish start Observe Isomeric Co-elution optimize_ramp Decrease Oven Ramp Rate start->optimize_ramp Initial Step check_res Resolution Achieved? optimize_ramp->check_res change_column Switch to High-Resolution Column (e.g., Rtx-440) change_column->check_res check_flow Optimize Carrier Gas Flow Rate use_sim Use Unique Ions in SIM Mode soft_ion Employ Soft Ionization (e.g., Chemical Ionization) use_sim->soft_ion If still ambiguous end Quantify Analytes use_sim->end soft_ion->end check_res->change_column No check_res->use_sim Partial/ Yes check_res->end Baseline/ Yes

Caption: Troubleshooting workflow for resolving isomeric co-elution.

G cluster_this compound General this compound Structure cluster_ei EI Fragmentation cluster_fragments Resulting Fragments cluster_detection Detection This compound This compound Ester (e.g., DEHP, DBP) ei_process Electron Ionization (70 eV) in Mass Spectrometer This compound->ei_process Analyte Enters MS Source fragment_149 Stable Fragment Ion (Protonated Phthalic Anhydride) m/z = 149 ei_process->fragment_149 Cleavage of Ester Bonds & Rearrangement alkyl_fragments Other Alkyl Chain Fragments (Variable) ei_process->alkyl_fragments Side Chain Fragmentation base_peak m/z 149 is often the Base Peak in Spectrum fragment_149->base_peak High Stability Leads to High Abundance

Caption: Logical diagram of the common m/z 149 fragmentation pathway.

References

Technical Support Center: Enhancing the Reproducibility of In Vitro Phthalate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of in vitro phthalate bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

General Cell Culture and Assay Setup

Question: My cells are growing slowly or not at all after this compound exposure. What could be the cause?

Answer: Slow cell growth or lack of growth can stem from several factors:

  • This compound Cytotoxicity: At high concentrations, some phthalates can be cytotoxic. It's crucial to determine the optimal concentration range for your specific cell line and this compound.

  • Solution: Conduct a dose-response curve to identify a non-toxic working concentration.

  • Solvent Toxicity: The solvent used to dissolve phthalates (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.

  • Solution: Ensure the final solvent concentration in your cell culture medium is at a non-toxic level, typically below 0.1%.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit cell growth.

  • Solution: Regularly test your cell cultures for contamination and always use aseptic techniques.

  • Suboptimal Culture Conditions: Incorrect temperature, CO2 levels, or depleted medium can stress cells.

  • Solution: Ensure your incubator is properly calibrated and that you are using fresh, appropriate culture medium.

Question: I'm observing high variability between my replicate wells. What are the common causes and solutions?

Answer: High variability can obscure the true effects of this compound exposure. Key causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.

  • Solution: Ensure you have a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of phthalates, reagents, or cell suspensions is a major source of variability.

  • Solution: Calibrate your pipettes regularly. Use a consistent pipetting technique for all wells. For critical steps, consider using a multi-channel pipette to reduce well-to-well variation.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth.

  • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity within the plate.

  • This compound Precipitation: Hydrophobic phthalates may precipitate out of the culture medium, leading to inconsistent exposure.

  • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. You may need to optimize your solvent and final concentration. Preparing fresh dilutions for each experiment is recommended.

Reporter Gene Assays

Question: I'm not seeing the expected signal, or the signal is very weak in my this compound reporter gene assay. What should I check?

Answer: A weak or absent signal can be due to several factors in your assay system:

  • Inactive this compound: The this compound compound may have degraded.

  • Solution: Ensure proper storage of your phthalates, typically at -20°C. Prepare fresh dilutions for each experiment.

  • Low Transfection Efficiency: If using transient transfection, low efficiency will result in a weak signal.

  • Solution: Optimize your transfection protocol by adjusting the DNA-to-transfection reagent ratio and cell density.

  • Incorrect Reporter Construct: The reporter plasmid may not have the correct response element for the nuclear receptor of interest.

  • Solution: Verify the sequence of your reporter construct.

  • Cell Line Issues: The cell line may not express a functional receptor for the this compound you are studying.

  • Solution: Confirm that your chosen cell line expresses the target nuclear receptor (e.g., androgen receptor, estrogen receptor).

Question: My reporter gene assay has a high background signal. How can I reduce it?

Answer: High background can mask the specific effects of your test compounds. Consider the following:

  • Promoter Leakiness: The minimal promoter in your reporter construct may have some level of basal activity.

  • Solution: Use a promoterless reporter vector as a negative control to quantify this basal activity.

  • Luminometer Light Leak: Extraneous light can interfere with the measurement.

  • Solution: Ensure the luminometer's measurement chamber is properly sealed.

  • Reagent Contamination: Contamination in your luciferase reagents can lead to a high background.

  • Solution: Use fresh, high-quality reagents.

Steroidogenesis Assays (e.g., H295R)

Question: The results of my H295R steroidogenesis assay are inconsistent between experiments. What are the likely causes?

Answer: The H295R assay can be complex, and several factors can contribute to variability:

  • Cell Health and Passage Number: The steroidogenic capacity of H295R cells can change with passage number and culture conditions.

  • Solution: Use cells within a defined, narrow passage number range for all experiments. Ensure cells are healthy and not over-confluent before starting an experiment.

  • Incomplete Cell Lysis: If measuring intracellular hormones, incomplete lysis will lead to underestimation.

  • Solution: Ensure you are using a suitable lysis buffer and allowing for adequate incubation time.

  • Antibody-Based Detection Issues: For ELISA-based hormone detection, phthalates may interfere with the antibody-antigen interaction.

  • Solution: If you suspect interference, consider using a different detection method, such as LC-MS/MS, which offers higher specificity.

  • High Positive Hit Rate: The H295R assay is known for its sensitivity, which can sometimes lead to a high rate of positive results that may not be reproducible or biologically significant.

  • Solution: Implement stricter data interpretation criteria, such as a minimum fold-change threshold (e.g., 1.5-fold) in addition to statistical significance, to identify robust effects.

Quantitative Data on In Vitro this compound Bioactivity

The following tables summarize quantitative data from various in vitro bioassays to provide a comparative overview of the activity of different phthalates.

Table 1: Anti-Androgenic Activity of Phthalates in Reporter Gene Assays

This compoundMetaboliteAssay SystemIC50 (M)Reference
Dibutyl this compound (DBP)-Yeast Androgen Bioassay1.05 x 10-6[1]
Mono-n-butyl this compound (MBP)DBPYeast Androgen Bioassay1.22 x 10-7[1]
Di(2-ethylhexyl) this compound (DEHP)-Yeast Androgen Bioassay> 1 x 10-4[1]
Mono-(2-ethylhexyl) this compound (MEHP)DEHPYeast Androgen Bioassay7.36 x 10-4[2]

Table 2: Estrogenic and Anti-Estrogenic Activity of Phthalates

This compoundMetaboliteAssay SystemActivityEffective Concentration (M)Reference
Dibutyl this compound (DBP)-Yeast Estrogen BioassayWeak Agonist1.0 x 10-4[1]
Mono-n-butyl this compound (MBP)DBPYeast Estrogen BioassayNo Agonist Activity-[1]
Di(2-ethylhexyl) this compound (DEHP)-Yeast Estrogen BioassayNo Agonist Activity-[1]
Mono-(2-ethylhexyl) this compound (MEHP)DEHPYeast Estrogen BioassayAntagonistIC50 = 1.25 x 10-4[2]

Experimental Protocols

Detailed Methodology for H295R Steroidogenesis Assay

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and research questions.

  • Cell Culture and Plating:

    • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with serum and other growth factors) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment. Allow the cells to attach and acclimate for 24 hours.

  • This compound Exposure:

    • Prepare stock solutions of phthalates in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solutions in the culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.1%.

    • Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of phthalates, a vehicle control (solvent only), and positive and negative controls.

    • Incubate the cells for 48 hours.

  • Sample Collection and Processing:

    • After the incubation period, collect the cell culture medium from each well.

    • Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until hormone analysis.

  • Hormone Analysis:

    • Measure the concentrations of steroid hormones (e.g., testosterone, estradiol) in the collected medium using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Viability Assay:

    • After collecting the medium, assess cell viability in the corresponding wells using a standard method such as the MTT or MTS assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the hormone concentrations to the vehicle control.

    • Determine the statistical significance of the changes in hormone production at different this compound concentrations.

Detailed Methodology for an Androgen Receptor (AR) Reporter Gene Assay

This protocol describes a general procedure for a luciferase-based AR reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., a cell line stably or transiently expressing the human AR and a luciferase reporter construct with androgen response elements).

    • For transient transfection, seed the cells in 96-well plates. Co-transfect the cells with an AR expression vector and an androgen-responsive luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used as an internal control for transfection efficiency and cell number.

  • This compound Exposure:

    • After transfection (typically 24 hours), replace the medium with a fresh medium containing serial dilutions of the this compound to be tested.

    • Include a vehicle control, a positive control (e.g., dihydrotestosterone, DHT), and for anti-androgenicity testing, co-treatment of the this compound with a known AR agonist.

  • Cell Lysis and Luciferase Assay:

    • After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luciferase activity using a luminometer. If a dual-luciferase system is used, measure the activity of both reporters sequentially.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

    • For agonistic activity, express the results as a percentage of the response induced by the positive control.

    • For antagonistic activity, express the results as a percentage of inhibition of the response induced by the AR agonist.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_workflow Experimental Workflow: In Vitro this compound Bioassay prep Cell Culture & Plating exposure This compound Exposure prep->exposure incubation Incubation (24-48h) exposure->incubation collection Sample Collection incubation->collection analysis Endpoint Analysis collection->analysis data Data Interpretation analysis->data

Caption: A generalized workflow for conducting in vitro this compound bioassays.

cluster_pathway Androgen Receptor (AR) Signaling Pathway Disruption by Phthalates Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binds This compound This compound (Antagonist) This compound->AR_cyto Blocks Binding AR_complex AR-Androgen Complex AR_nucleus AR-Androgen (Nucleus) AR_complex->AR_nucleus Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified schematic of androgen receptor signaling and its disruption.

cluster_troubleshooting Troubleshooting Logic: High Variability in Replicates start High Variability Observed q1 Consistent Cell Seeding Protocol? start->q1 s1 Review & Standardize Seeding Technique q1->s1 No q2 Pipettes Calibrated Recently? q1->q2 Yes s1->q2 s2 Calibrate Pipettes q2->s2 No q3 Using Outer Wells? q2->q3 Yes s2->q3 s3 Avoid Outer Wells (Edge Effect) q3->s3 Yes end Variability Reduced q3->end No s3->end

Caption: A logical decision tree for troubleshooting high variability in experimental replicates.

References

strategies to prevent phthalate contamination during sample collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and troubleshooting phthalate contamination during sample collection and analysis.

Troubleshooting Guide: High this compound Background in Blanks

High background levels of phthalates are a frequent challenge in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to pinpoint and eliminate sources of contamination.

Initial Observation: Your analytical blanks show significant peaks corresponding to common phthalates such as dibutyl this compound (DBP), di(2-ethylhexyl) this compound (DEHP), or diisononyl this compound (DINP).[1]

Objective: To systematically isolate and eliminate the source(s) of this compound contamination.

Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Investigation Phase cluster_2 Remediation Phase cluster_3 Verification start High this compound Background Detected lrb Analyze Laboratory Reagent Blank (LRB) start->lrb solvents Test Solvents and Reagents lrb->solvents If blank is contaminated consumables Test Consumables (Pipette Tips, Vials, etc.) solvents->consumables If solvents are clean remediate_solvents Purify/Replace Solvents solvents->remediate_solvents If contaminated glassware Test Glassware consumables->glassware If consumables are clean remediate_consumables Source this compound-Free Consumables consumables->remediate_consumables If contaminated instrument Check GC/MS or LC/MS System glassware->instrument If glassware is clean remediate_glassware Implement Rigorous Glassware Cleaning glassware->remediate_glassware If contaminated environment Assess Lab Environment instrument->environment If instrument is clean remediate_instrument Clean/Maintain Instrument instrument->remediate_instrument If contaminated remediate_environment Improve Lab Hygiene environment->remediate_environment If all else is clean verification Re-analyze Blank to Confirm Absence of Contamination remediate_solvents->verification remediate_consumables->verification remediate_glassware->verification remediate_instrument->verification remediate_environment->verification

Caption: A systematic workflow for troubleshooting high this compound background in analytical blanks.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory?

A1: this compound contamination is ubiquitous in a typical laboratory environment.[2] Key sources include:

  • Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, syringes, filter holders, and sample vials.[3][4][5] Even materials assumed to be this compound-free, like polypropylene, can become contaminated from packaging.[5]

  • Solvents and Reagents: Solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain this compound impurities.[6] Reagents like sodium sulfate (B86663) may also be a source.[6]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in lab air and dust.[1] Sources include vinyl flooring, paints, adhesives, and electrical cables.[6]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates into the workspace.[1]

  • Analytical Instrumentation: Components of GC/MS or LC/MS systems, such as PEEK tubing, injector septa, and O-rings, can be sources of contamination.[2] The GC inlet is a common area for this compound accumulation.[1]

Q2: I'm observing ghost peaks in my chromatogram. Could these be phthalates?

A2: Yes, ghost peaks in chromatography, especially when analyzing for semi-volatile compounds, are often indicative of this compound contamination. This can be due to carryover from a previous highly concentrated sample or accumulation of phthalates in the injector port.[1][2] To troubleshoot, you should clean or replace the injector liner and septum and bake out the GC column according to the manufacturer's recommendations.[1] Running several solvent blanks after maintenance can confirm if the system is clean.[1]

Q3: Can the GC-MS syringe be a source of contamination?

A3: Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1] When the needle is inserted into the hot injector, these adsorbed phthalates can desorb and be introduced into the system.[1] To mitigate this, ensure the autosampler's needle wash function is effective and uses a clean, this compound-free solvent.[1] For manual injections, minimize the needle's exposure time to the lab air.[1]

Q4: My blanks are clean, but my samples show unexpectedly high levels of phthalates. What could be the issue?

A4: If your blanks are consistently clean, the contamination is likely being introduced during the sample preparation process or from the sample matrix itself.[1] It is also possible that there is carryover from a previously injected, highly concentrated sample.[1] Review your sample preparation workflow for any potential contact with plastic materials that could be leaching phthalates.

Q5: How should I properly clean glassware to avoid this compound contamination?

A5: Rigorous cleaning of glassware is crucial. A recommended procedure is to wash with a suitable detergent, rinse thoroughly with tap water, followed by a rinse with deionized water. Then, rinse with a high-purity solvent like acetone and hexane.[7] Finally, bake the glassware at a high temperature (e.g., 400 °C) to volatilize any remaining phthalates.[6] After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Data Presentation

Table 1: Reported this compound Leaching from Laboratory Consumables

The following table summarizes reported levels of this compound leaching from various laboratory consumables. These values can vary based on the manufacturer, batch, and the solvent used for testing.

Laboratory ConsumableMaterialThis compound DetectedMaximum Leaching Level (µg/cm²)
Pipette TipsPolypropyleneDi(2-ethylhexyl) this compound (DEHP)0.36[3][4][5]
Diisononyl this compound (DINP)0.86[3][4][5]
Plastic Filter HoldersPolytetrafluoroethylene (PTFE)Dibutyl this compound (DBP)2.49[3][4][5]
Regenerated CelluloseDibutyl this compound (DBP)0.61[3][4][5]
Cellulose AcetateDimethyl this compound (DMP)5.85[3][4][5]
Parafilm®Di(2-ethylhexyl) this compound (DEHP)0.50[3][4][5]

Experimental Protocols

Protocol 1: this compound-Free Sample Collection Workflow

This protocol outlines a workflow for collecting liquid samples (e.g., water, beverages) while minimizing the risk of this compound contamination.

G cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Transport prep_glassware 1. Prepare Pre-Cleaned Glassware & Caps (B75204) prep_personnel 2. Personnel to Wear This compound-Free Gloves prep_env 3. Work in a Clean, Dust-Free Area collect_sample 4. Collect Sample Directly into Glass Container prep_env->collect_sample avoid_plastic 5. Avoid All Contact with Plastic Tubing or Containers collect_sample->avoid_plastic seal_sample 6. Seal with Pre-Cleaned Foil-Lined Cap avoid_plastic->seal_sample wrap_sample 7. Wrap Sample in Aluminum Foil seal_sample->wrap_sample store_sample 8. Store in a Clean Environment Away from PVC sources wrap_sample->store_sample

Caption: A step-by-step workflow for this compound-free sample collection.

Methodology:

  • Glassware Preparation: Use only glass containers and caps with foil liners. All glassware must be scrupulously cleaned by washing with a detergent, rinsing with deionized water, followed by solvent rinsing (e.g., acetone, hexane), and then baking at a high temperature (e.g., 400°C).[6][7]

  • Personnel Preparation: Laboratory personnel should avoid using personal care products like lotions or perfumes on the day of sample collection.[1] Wear nitrile gloves (check for this compound-free certification from the manufacturer) during the entire process.

  • Sample Collection:

    • Collect the sample directly into the pre-cleaned glass container.[7]

    • Do not allow the sample to come into contact with any plastic materials, such as tubing, funnels, or containers.[2][7]

  • Sample Storage and Transport:

    • Seal the container with a pre-cleaned, foil-lined cap.

    • For added protection against environmental contamination, wrap the sealed container in clean aluminum foil.[2]

    • Store and transport samples in a clean environment, away from potential sources of phthalates like soft PVC materials.[2]

Protocol 2: Liquid-Liquid Extraction of Phthalates from Aqueous Samples

This protocol is for the extraction of phthalates from liquid samples like water or beverages for subsequent analysis by GC-MS or LC-MS.

Materials:

  • Separatory funnel (glass)

  • Glassware (beakers, flasks, vials) - all cleaned as per Protocol 1

  • n-Hexane or Dichloromethane (pesticide grade or equivalent high purity)[7][8]

  • Anhydrous Sodium Sulfate (baked at 400°C to remove phthalates)[6]

  • Deuterated internal standards solution[8]

  • Nitrogen gas supply for evaporation

Methodology:

  • Sample Preparation: Measure a known volume of the liquid sample into a glass separatory funnel.[8]

  • Spiking: Add a precise volume of the deuterated internal standard solution to the sample.[8] This allows for the correction of analyte loss during sample preparation and analysis.[8]

  • Extraction:

    • Add a specified volume of n-hexane (or dichloromethane) to the separatory funnel.[8]

    • Shake vigorously for several minutes, periodically venting the funnel to release pressure.[9]

    • Allow the layers to separate. The phthalates will partition into the organic solvent layer.[9]

  • Drying: Drain the organic layer through a funnel containing pre-cleaned anhydrous sodium sulfate to remove any residual water.[6]

  • Concentration:

    • Collect the dried extract in a concentration tube.

    • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[9]

  • Final Preparation: The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.[9]

References

Technical Support Center: Refining Analytical Methods for Emerging Phthalate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of emerging phthalate alternatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of emerging this compound alternatives such as diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH), di(2-ethylhexyl) terethis compound (B1205515) (DEHT), and acetyl tributyl citrate (B86180) (ATBC).

Issue 1: Poor Chromatographic Resolution or Asymmetric Peak Shapes

  • Question: My chromatogram shows poor separation between this compound alternative isomers (e.g., DINCH isomers) or significant peak tailing/fronting. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Inadequate chromatographic separation is a common issue. Peak tailing can be caused by active sites in the liner or the column, while peak fronting may indicate column overload.

    • Solution:

      • Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting isomers.

      • Select an Appropriate GC Column: For complex mixtures of this compound alternatives, a column with a different stationary phase may provide better resolution. Columns such as Rtx-440 and Rxi-XLB have shown good performance in separating complex this compound mixtures.

      • Check for Active Sites: Replace the injector liner with a new, deactivated one. If tailing persists, trim the front end of the GC column to remove any active sites that may have developed.

      • Adjust Injection Volume: To address peak fronting, try reducing the injection volume or diluting the sample to avoid overloading the column.

Issue 2: High Background or Ghost Peaks in Blanks

  • Question: I am observing significant peaks for my target analytes in my solvent blanks. What are the potential sources of this contamination?

  • Answer:

    • Cause: Phthalates and their alternatives are ubiquitous in laboratory environments, leading to frequent contamination issues.

    • Solution:

      • Identify Contamination Sources: Systematically check all materials that come into contact with your sample. Common sources include pipette tips, solvents, glassware, and even the laboratory air.

      • Use this compound-Free Labware: Whenever possible, use glassware and pre-cleaned, certified this compound-free plasticware.

      • Thoroughly Clean Glassware: A rigorous cleaning procedure is essential. This should include washing with a phosphate-free detergent, rinsing with tap and deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane), and baking in a muffle furnace.

      • Run System Blanks: Inject a solvent blank after a high-concentration sample to check for carryover in the injection port or column. If ghost peaks are observed, bake out the column and clean the injector port.

Issue 3: Low Analyte Response or Complete Peak Disappearance

  • Question: My analyte peaks are much smaller than expected, or have disappeared entirely. What should I check?

  • Answer:

    • Cause: This issue can stem from problems with the sample introduction system, the GC column, or the mass spectrometer.

    • Solution:

      • Verify Injection: Check the syringe for clogs or defects. Ensure the injector temperature is appropriate for the analytes; for high molecular weight alternatives, a higher temperature may be needed.

      • Inspect the GC Column: A broken or contaminated column can lead to sample loss. Inspect the column for breaks and trim the front end if contamination is suspected.

      • Check MS Detector Status: Ensure the mass spectrometer is turned on and has been tuned recently. Verify that the correct ions are being monitored in SIM mode and that the dwell times are adequate (typically 50-100 ms).[1]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Question: What is the most effective sample preparation technique for analyzing this compound alternatives in complex matrices like food or environmental samples?

  • Answer: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up and concentrating this compound alternatives from complex samples.[2] It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption and improving sample cleanup. For aqueous samples, hydrophilic-lipophilic balanced (HLB) sorbents are often used.

  • Question: How can I minimize matrix effects when analyzing this compound alternatives in food samples?

  • Answer: Matrix effects can be a significant challenge. Using matrix-matched calibration standards is a highly effective way to compensate for signal enhancement or suppression caused by co-extractives from the sample matrix. Additionally, optimizing the cleanup step during sample preparation (e.g., using different SPE sorbents) can help to remove interfering compounds.

Instrumentation and Analysis

  • Question: Which analytical technique is better for emerging this compound alternatives: GC-MS or LC-MS?

  • Answer: Both GC-MS and LC-MS can be used effectively for the analysis of this compound alternatives.

    • GC-MS is a robust and widely used technique, particularly for the more volatile and thermally stable alternatives. It often provides excellent chromatographic separation and sensitive detection.

    • LC-MS/MS is advantageous for less volatile or thermally labile compounds, such as some citrate-based plasticizers. It can also offer high selectivity and sensitivity, especially when dealing with complex matrices. The choice between the two often depends on the specific properties of the target analytes and the sample matrix.

  • Question: What are some key considerations for developing a new GC-MS method for a novel this compound alternative?

  • Answer:

    • Column Selection: Choose a column that provides good resolution for your target analyte and any potential isomers.

    • Injector and Detector Temperatures: Optimize these temperatures to ensure efficient vaporization of the analyte without causing thermal degradation.

    • Mass Spectrometry Parameters: In Selected Ion Monitoring (SIM) mode, select quantifier and qualifier ions that are specific to your analyte to ensure accurate identification and quantification.

    • Method Validation: Thoroughly validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: GC-MS Method Parameters for this compound Alternatives

ParameterSetting
Injector Temperature 280 - 320 °C
Carrier Gas Helium or Hydrogen
Column e.g., DB-5MS, Rtx-440, Rxi-XLB (30 m x 0.25 mm x 0.25 µm)
Oven Program Initial Temp: 60-100°C, Ramp: 10-20°C/min, Final Temp: 300-320°C
MS Transfer Line Temp 280 - 300 °C
Ionization Mode Electron Ionization (EI)
MS Mode Scan or Selected Ion Monitoring (SIM)

Table 2: Method Performance Data for Selected this compound Alternatives

AnalyteMatrixMethodRecovery (%)LODLOQ
DINCHDustGC-MS---
DEHTDustGC-MS---
ATBCPlasmaLC-MS/MS--10 ng/mL
DEHPWaterMISPE-HPLC93.3 - 102.30.012 mg/L0.039 mg/L

Data compiled from various sources. "-" indicates data not specified in the referenced literature.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Alternatives in Aqueous Samples

This protocol provides a general procedure for the extraction of emerging this compound alternatives from water samples using a hydrophilic-lipophilic balanced (HLB) sorbent.

  • Sample Pre-treatment:

    • Collect water samples in pre-cleaned amber glass bottles.

    • If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.

    • For preservation, samples can be acidified to a pH of 2-4 with hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Place an HLB SPE cartridge (e.g., 6 mL, 200 mg) on a vacuum manifold.

    • Sequentially wash the cartridge with 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 10 mL of ultrapure water. Ensure the sorbent does not go dry between steps.

  • Sample Loading:

    • Load 500 mL of the pre-treated water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum for at least 20 minutes to remove residual water.

  • Elution:

    • Place a clean glass collection tube in the vacuum manifold.

    • Elute the retained analytes with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane. Allow the solvent to soak the sorbent for 5 minutes before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final volume of 1 mL for GC-MS analysis.

Visualizations

Troubleshooting_Workflow Start Analytical Issue Observed (e.g., Poor Peaks, Contamination) Check_System Check System Suitability (e.g., Blanks, Standards) Start->Check_System System_OK System OK? Check_System->System_OK Sample_Prep Investigate Sample Preparation - Reagent/Solvent Purity - Glassware Cleanliness - Extraction Efficiency System_OK->Sample_Prep Yes Instrument_Troubleshoot Troubleshoot Instrument - GC Inlet & Column - MS Detector System_OK->Instrument_Troubleshoot No Resolve_Prep Refine Sample Prep Protocol Sample_Prep->Resolve_Prep Resolve_Instrument Perform Instrument Maintenance Instrument_Troubleshoot->Resolve_Instrument

Caption: Troubleshooting workflow for analytical issues.

Experimental_Workflow Sample_Collection Sample Collection & Preservation Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: General experimental workflow for analysis.

References

Technical Support Center: Ensuring Data Quality and Control in Large-Scale Phthalate Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the highest data quality and control in large-scale phthalate biomonitoring studies.

Frequently Asked Questions (FAQs)

Contamination Control

Q1: What are the most common sources of this compound contamination in a laboratory?

Phthalates are ubiquitous in laboratory environments and can be introduced at multiple stages of the analytical process. Key sources of contamination include:

  • Laboratory Consumables: Plastic items are a primary source of this compound contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][2] Parafilm has also been identified as a potential source of DEHP.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are common solvents that may be contaminated.[1] It is also crucial to test reagents like sodium sulfate (B86663) for purity.[3]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials such as flooring, paints, and cables.[1] This airborne contamination can settle on surfaces and enter samples.[1]

  • Glassware: Improperly cleaned glassware can retain this compound residues. Even new glassware may have coatings containing phthalates.[1]

  • Laboratory Equipment: Tubing, especially PVC, and solvent frits used in HPLC systems can leach phthalates.[1][3]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[1]

Q2: How can I minimize background contamination from the laboratory environment?

Minimizing background contamination requires a multi-faceted approach:

  • Dedicated Clean Space: If possible, dedicate a specific area of the lab for this compound analysis with minimal plastic materials.

  • Air Filtration: Use HEPA filters to reduce airborne particulates that can carry phthalates.

  • Regular Cleaning: Regularly clean laboratory surfaces with appropriate solvents to remove dust and residues.

  • Cover Samples: Keep samples, standards, and blanks covered with pre-cleaned aluminum foil whenever possible to prevent airborne contamination.[1]

Q3: My procedural blanks show high levels of phthalates. What are the likely causes and how can I troubleshoot this?

High this compound levels in procedural blanks indicate contamination introduced during sample preparation or analysis. A systematic approach to troubleshooting is necessary.

  • Isolate the Source: Analyze a "final blank" consisting of only the final solvent used for reconstitution. If the final blank is clean, the contamination is likely from reagents or consumables used earlier in the process.[1]

  • Check Solvents and Reagents: Test all solvents and reagents for this compound contamination. This can be done by concentrating a known volume of the solvent and analyzing the residue.[1]

  • Evaluate Consumables: Perform leaching tests on all plastic consumables, such as pipette tips and sample vials, to identify potential sources of contamination.[1]

  • Review Glassware Cleaning Procedures: Ensure that the glassware cleaning protocol is rigorously followed. Consider re-baking glassware at a high temperature.[1]

Sample Management

Q4: What are the best practices for collecting and storing urine samples for this compound metabolite analysis?

Proper sample collection and storage are critical to prevent contamination and ensure sample integrity.

  • Collection Containers: Use polypropylene (B1209903) jars with screw tops for urine collection.[4]

  • Storage: Samples should be stored frozen, ideally below -40°C, until analysis.[5] Avoid repeated freeze-thaw cycles.[4]

  • Rejection Criteria: Specimens should be rejected if the collection tubes or vials have leaked, are broken, or appear to be compromised in any way.[5]

Q5: How does a single urine sample represent long-term this compound exposure?

This compound metabolites have relatively short half-lives, typically between 3 to 18 hours.[6] Therefore, a single spot urine sample reflects recent exposure.[6] For long-term exposure assessment, multiple samples collected over time are recommended to account for temporal variability.[6] The intraclass correlation coefficients (ICCs) for this compound metabolites, which indicate temporal stability, are generally moderate for metabolites of shorter-chained phthalates (e.g., DEP, DBP) and weaker for longer-chained ones (e.g., DEHP, DiNP).[6][7]

Analytical Methods

Q6: What are the recommended analytical techniques for quantifying this compound metabolites in urine?

The most common and reliable methods for quantifying this compound metabolites in urine are:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and accuracy.[8][9][10] On-line solid-phase extraction (SPE) coupled with HPLC-MS/MS allows for automated sample preparation, high throughput, and minimal sample handling.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used technique, particularly for the parent this compound diesters.[11]

The use of isotope-labeled internal standards is crucial for both techniques to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving accuracy and precision.[11][12]

Q7: I am observing "ghost peaks" in my chromatograms. Could these be related to this compound contamination?

Yes, ghost peaks, which are peaks that appear in blank runs, are often indicative of this compound contamination.[1] Phthalates, being semi-volatile, can accumulate in the GC injector port and be released slowly during subsequent runs, leading to these ghost peaks.[1] To address this, regular maintenance of the GC inlet, including cleaning or replacing the injector liner and septum, is recommended.[1] A column bake-out at a high temperature can also help remove contaminants.[1]

Troubleshooting Guides

Issue: High Background this compound Levels in Blanks
Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Test each solvent and reagent individually by concentrating a large volume and analyzing the residue via GC-MS or LC-MS/MS.[1] 2. If contaminated, purchase a new batch from a different supplier or purify the solvent in-house. For example, sodium sulfate can be baked at 400°C to remove phthalates.[1][3]
Leaching from Consumables 1. Conduct a leaching study on all plastic consumables (pipette tips, vials, filters).[1] 2. Incubate the consumable in a clean, this compound-free solvent and analyze the solvent for phthalates.[1] 3. If leaching is detected, switch to glass alternatives or a different brand of plasticware that has been tested and confirmed to be this compound-free.[2]
Contaminated Glassware 1. Review and reinforce the glassware cleaning protocol. 2. Re-clean all glassware using the rigorous procedure outlined in the Experimental Protocols section. 3. Bake glassware at a high temperature (e.g., 400°C) after cleaning.[1]
Airborne Contamination 1. Minimize the exposure of samples, blanks, and standards to the laboratory air. Keep them covered with pre-cleaned aluminum foil.[1] 2. Clean laboratory benches and fume hoods thoroughly before starting work.
Issue: Poor Reproducibility in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the entire sample preparation workflow for any steps that may introduce variability. 2. Ensure consistent and accurate pipetting of internal standards and reagents. 3. Automate sample preparation steps where possible to reduce human error.[8]
Instrument Instability 1. Check the performance of the analytical instrument (GC-MS or LC-MS/MS). 2. Run system suitability tests to ensure the instrument is performing within specifications. 3. Perform necessary maintenance, such as cleaning the ion source or replacing the column.
Matrix Effects 1. Ensure that isotopically labeled internal standards are used for all analytes to compensate for matrix effects.[11] 2. Evaluate the effectiveness of the sample cleanup procedure (e.g., SPE) in removing interfering matrix components.

Data Presentation: Quantitative Data Summary

Table 1: Inter-laboratory Mean Recovery and Precision for this compound Analysis Using Deuterated Internal Standards
AnalyteAdsorbentMean Recovery (%)Within-Laboratory Reproducibility (RSDr, %)Between-Laboratory Reproducibility (RSDR, %)
DBPODS Filter99.91.83.5
DBPSDB Cartridge91.34.86.7
DEHPODS Filter98.52.54.8
DEHPSDB Cartridge93.54.15.8
Data from a five-laboratory validation study on the determination of phthalates in indoor air using deuterated internal standards.[12]
Table 2: this compound Leaching from Laboratory Consumables
ConsumableThis compound DetectedMaximum Leaching (µg/cm²)
Pipette TipsDEHP0.36
DINP0.86
Plastic Filter Holders (PTFE)DBP2.49
Plastic Filter Holders (Regenerated Cellulose)DBP0.61
Plastic Filter Holders (Cellulose Acetate)DMP5.85
Parafilm®DEHP0.50
Data from a screening study on common laboratory equipment.[2][13][14]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for this compound Analysis
  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane (B92381) to remove organic residues.

  • Baking: Place the glassware in a muffle furnace and bake at a high temperature (e.g., 400°C) for several hours to volatilize any remaining this compound contaminants.[1]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Protocol 2: Pipette Tip Leaching Test
  • Preparation: Select a representative number of pipette tips from a new batch.[1]

  • Leaching: Place the pipette tips into a clean glass vial. Add a measured volume of a this compound-free solvent (e.g., hexane or methanol). Agitate or sonicate the vial for a set period (e.g., 30 minutes).[1]

  • Analysis: Remove the solvent and analyze it for phthalates using GC-MS or LC-MS/MS.

  • Comparison: Compare the results to a blank of the same solvent that has not been in contact with the pipette tips. A significant increase in this compound concentration indicates leaching from the tips.[1]

Protocol 3: Sample Preparation for Urine this compound Metabolite Analysis (On-line SPE-HPLC-MS/MS)
  • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated this compound metabolites.[5]

  • Internal Standard Spiking: An isotopically-labeled internal standard for each target analyte is added to the urine sample to ensure accurate quantification.[5]

  • On-line Solid-Phase Extraction (SPE): The prepared urine sample (typically 100 µL) is injected into the on-line SPE system.[8][10] The this compound metabolites are preconcentrated on an SPE column (e.g., a silica-based monolithic column).[8][10]

  • Chromatographic Separation: The trapped analytes are then eluted from the SPE column and transferred to an analytical HPLC column for chromatographic separation.[8][10]

  • Mass Spectrometry Detection: The separated metabolites are detected and quantified using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source.[8][10]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow urine Urine Sample deconjugation Enzymatic Deconjugation urine->deconjugation spiking Internal Standard Spiking deconjugation->spiking spe On-line SPE spiking->spe hplc HPLC Separation spe->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis Data Acquisition

Urine this compound Metabolite Analysis Workflow.

G start High this compound Background in Blank check_solvent Analyze Final Blank (Solvent Only) start->check_solvent solvent_clean Solvent is Clean check_solvent->solvent_clean Clean solvent_cont Solvent is Contaminated check_solvent->solvent_cont Contaminated check_reagents Test Other Reagents (e.g., Sodium Sulfate) solvent_clean->check_reagents check_consumables Perform Leaching Test on Consumables solvent_clean->check_consumables check_glassware Review Glassware Cleaning Protocol solvent_clean->check_glassware replace_reagent Replace/Purify Reagent solvent_cont->replace_reagent check_reagents->replace_reagent replace_consumable Switch to Glass or This compound-Free Plastic check_consumables->replace_consumable reclean_glassware Re-clean and Bake Glassware check_glassware->reclean_glassware source_found Contamination Source Identified replace_reagent->source_found replace_consumable->source_found reclean_glassware->source_found

Troubleshooting High this compound Background.

References

Validation & Comparative

A Comparative Analysis of High vs. Low Molecular Weight Phthalate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalates, a class of synthetic chemicals, are broadly categorized into high molecular weight (HMW) and low molecular weight (LMW) compounds based on the length of their alkyl chains. This distinction is critical as it significantly influences their toxicological profiles. Generally, LMW phthalates are considered to have greater potential for adverse health effects compared to their HMW counterparts due to differences in their absorption, distribution, metabolism, and excretion.[1][2] This guide provides a comprehensive comparison of the toxicity of these two groups, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Toxicity Data

The following table summarizes key toxicity values for representative HMW and LMW phthalates, providing a quantitative basis for comparison. These values are primarily derived from rodent studies, which are a cornerstone of toxicological assessment.

PhthalateMolecular Weight CategoryCASRNLD50 (Oral, Rat)NOAELLOAEL
Di(2-ethylhexyl) this compound (DEHP) High117-81-730 g/kg4.8 mg/kg/day (developmental toxicity)[3][4]29 mg/kg/day (sperm effects)[5]
Diisononyl this compound (DINP) High68515-48-0>10 g/kg15 mg/kg/day[6]-
Diisodecyl this compound (DIDP) High68515-49-1>10 g/kg25 mg/kg/day[6]-
Di-n-octyl this compound (DNOP) High117-84-0>10 g/kg37 mg/kg/day[6]-
Di-n-butyl this compound (DBP) Low84-74-28 g/kg-52 mg/kg bw/day[6]
Benzyl butyl this compound (BBP) Low85-68-72.3 g/kg50 mg/kg/day (reproductive)[7]171 mg/kg bw/day[6]
Diethyl this compound (DEP) Low84-66-28.6 g/kg150 mg/kg/day[5]750 mg/kg/day (decreased body weight)[5]
Dimethyl this compound (DMP) Low131-11-36.9 g/kg--

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Experimental Protocols

The toxicological data presented are derived from a variety of established experimental protocols. Below are detailed methodologies for key experiments frequently cited in this compound toxicity research.

In Vivo Rodent Reproductive and Developmental Toxicity Studies

These studies are crucial for assessing the effects of phthalates on reproductive health and offspring development.

  • Objective: To evaluate the potential of a substance to cause adverse effects on the reproductive system and the developing organism.

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley rats are used.

    • Dosing: The test substance (e.g., a specific this compound) is administered to the animals, often through their diet or by gavage, at various dose levels. A control group receives the vehicle only.

    • Exposure Period: For reproductive toxicity, exposure can occur over one or two generations. For developmental toxicity, pregnant females are dosed during critical periods of gestation.

    • Endpoints for Reproductive Toxicity:

      • Male and female reproductive organ weights.

      • Sperm parameters (motility, concentration, morphology).

      • Estrous cycle regularity.

      • Mating, fertility, and gestation indices.

    • Endpoints for Developmental Toxicity:

      • Prenatal mortality, litter size, and birth weight.

      • External, visceral, and skeletal malformations in fetuses.

      • Anogenital distance in male pups, a sensitive marker for endocrine disruption.[7]

      • Postnatal growth and development of offspring.

  • Data Analysis: Statistical analysis is performed to compare the dosed groups with the control group to determine NOAEL and LOAEL values.

In Vitro Receptor Binding Assays

These assays are used to determine if a chemical can bind to specific cellular receptors, such as hormone receptors, which is a key initiating event in endocrine disruption.

  • Objective: To measure the binding affinity of phthalates and their metabolites to specific receptors, such as the estrogen receptor (ER) or androgen receptor (AR).

  • Methodology:

    • Receptor Source: Recombinant human estrogen or androgen receptors are commonly used.[8]

    • Competitive Binding: A radiolabeled natural ligand (e.g., [3H]17β-estradiol for ER) is incubated with the receptor in the presence of varying concentrations of the test this compound.

    • Separation: The receptor-bound and unbound radioligand are separated.

    • Quantification: The amount of radioactivity in the receptor-bound fraction is measured.

    • Data Analysis: The concentration of the test chemical that inhibits 50% of the binding of the radiolabeled ligand (IC50) is calculated. This is used to determine the relative binding affinity (RBA) compared to the natural hormone. Some studies have shown that certain phthalates and their metabolites can bind to estrogen and androgen receptors.[8][9][10]

Cell-Based Assays for Gene Expression Analysis

These assays investigate the effects of phthalates on the expression of specific genes involved in toxicity pathways.

  • Objective: To determine if this compound exposure alters the expression of genes involved in hormone signaling, metabolism, or other toxicological pathways.

  • Methodology:

    • Cell Culture: Relevant cell lines (e.g., hormone-responsive cancer cell lines like LNCaP for androgenic effects) are cultured.[11]

    • Treatment: Cells are exposed to different concentrations of the this compound or its metabolites.

    • RNA Extraction: Total RNA is extracted from the cells.

    • Gene Expression Analysis:

      • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific target genes.

      • Microarray or RNA-Sequencing: For a global analysis of changes in gene expression.

  • Data Analysis: The expression levels of target genes in treated cells are compared to those in control cells to identify up- or down-regulation.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of phthalates is mediated through various signaling pathways. The following diagrams illustrate the general experimental workflow for assessing this compound toxicity and the distinct pathways affected by LMW and HMW phthalates.

G cluster_workflow Experimental Workflow for this compound Toxicity Assessment A In Vivo Studies (e.g., Rodent Models) C Exposure Assessment (Dose-Response Analysis) A->C B In Vitro Assays (e.g., Cell Cultures, Receptor Binding) B->C D Endpoint Analysis C->D E Reproductive & Developmental Toxicity D->E F Endocrine Disruption D->F G Metabolic Effects D->G H Risk Assessment (NOAEL/LOAEL Determination) E->H F->H G->H

Caption: General workflow for assessing this compound toxicity.

Low Molecular Weight (LMW) this compound Signaling Pathways

LMW phthalates are particularly known for their anti-androgenic effects, primarily impacting male reproductive development.

G cluster_lmw LMW this compound Signaling Pathways (Anti-Androgenic) LMW LMW Phthalates (e.g., DBP, BBP) AR Androgen Receptor (AR) LMW->AR Antagonism Gene Androgen-Responsive Gene Expression AR->Gene T Testosterone T->AR Activation Effects Adverse Outcomes: - Reduced Sperm Count - Testicular Atrophy - Malformations Gene->Effects Altered Expression Leads to

Caption: LMW phthalates primarily exhibit anti-androgenic effects.

High Molecular Weight (HMW) this compound Signaling Pathways

HMW phthalates are more commonly associated with metabolic disruption through the activation of peroxisome proliferator-activated receptors (PPARs).

G cluster_hmw HMW this compound Signaling Pathways (Metabolic Disruption) HMW HMW Phthalates (e.g., DEHP) PPAR PPARα Activation HMW->PPAR Lipid Altered Lipid Metabolism & Fatty Acid Oxidation PPAR->Lipid Liver Adverse Outcomes: - Liver Enlargement - Peroxisome Proliferation - Potential for Tumors (in rodents) Lipid->Liver

Caption: HMW phthalates can disrupt metabolism via PPAR activation.

Summary of Comparative Toxicity

  • Low Molecular Weight (LMW) Phthalates: This group, including DBP and BBP, generally exhibits higher acute and chronic toxicity.[3][12] Their primary mechanism of toxicity is endocrine disruption, specifically through anti-androgenic pathways, leading to adverse effects on the male reproductive system.[13] They have been associated with developmental issues, including malformations of the reproductive tract.[3]

  • High Molecular Weight (HMW) Phthalates: This group, including DEHP, DINP, and DIDP, is generally less acutely toxic.[1][3] While some HMW phthalates like DEHP have been shown to have reproductive and developmental effects, they are also known to be potent activators of PPARα, particularly in rodents.[14][15] This can lead to peroxisome proliferation in the liver and has been linked to liver tumors in these animals. The relevance of the PPARα-mediated liver effects to humans is a subject of ongoing research and debate.

Conclusion

The molecular weight of phthalates is a key determinant of their toxicological properties. LMW phthalates are more frequently associated with reproductive and developmental toxicity through endocrine-disrupting mechanisms, particularly anti-androgenicity. In contrast, HMW phthalates are often linked to metabolic disruption via PPAR activation, with the liver being a primary target organ in animal studies. This comparative guide underscores the importance of considering the specific type of this compound when assessing potential health risks in research and drug development.

References

A Comparative Analysis of the Estrogenic Activity of Phthalates and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of commonly used plasticizers, phthalates, and bisphenol A (BPA). The information presented is collated from various scientific studies and is intended to be a resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Quantitative Comparison of Estrogenic Activity

The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone estrogen. This activity is often quantified using in vitro assays that measure the concentration of a substance required to elicit a half-maximal response (EC50). The following table summarizes the estrogenic activity of several phthalates and bisphenol A from various studies, primarily using the MCF-7 human breast cancer cell line, which is a well-established model for assessing estrogenicity. Lower EC50 values indicate higher estrogenic potency.

CompoundAssay TypeCell LineEC50 (µM)Reference
Bisphenol A (BPA) ERα Activation (Reporter Gene)MVLN3.9[1]
MCF-7 Cell ProliferationMCF-7~6.6 x 10⁻² (66 nM)(Calculated from graph in cited source)[2]
Cytotoxicity (IC50)MCF-745[3]
Phthalates
Benzyl (B1604629) Butyl Phthalate (BBP)ERα Activation (Reporter Gene)-4.8[4]
MCF-7 Cell ProliferationMCF-710⁻² - 10 (Proliferation observed at 10⁻⁸ - 10⁻⁵ M)[5]
Di-n-butyl this compound (DBP)MCF-7 Cell ProliferationMCF-710⁻² - 10 (Proliferation observed at 10⁻⁸ - 10⁻⁵ M)[5]
Di(2-ethylhexyl) this compound (DEHP)MCF-7 Cell ProliferationMCF-7>10 (Proliferation observed at 10⁻⁸ - 10⁻⁶ M)[5]
Diisobutyl this compound (DIBP)Yeast Two-HybridYeastWeakly estrogenic[6]
Diethyl this compound (DEP)Yeast Two-HybridYeastWeakly estrogenic[6]
Diisononyl this compound (DINP)Yeast Two-HybridYeastVery weakly estrogenic[6]

Note: The estrogenic potencies of the listed phthalates are significantly lower than that of 17β-estradiol, the primary female sex hormone. For instance, some studies report the potency of butyl benzyl this compound (BBP) to be approximately 1 x 10⁶ times less than 17β-estradiol.[6] It is also important to note that some phthalates, like DEHP, show no estrogenic activity in some in vitro assays.[6] The metabolites of some phthalates may also exhibit different activities than the parent compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess estrogenic activity.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a chemical to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

Principle: MCF-7 cells express estrogen receptors (ERs) and their proliferation is stimulated by estrogens. An increase in cell number after exposure to a test compound, relative to a negative control, indicates estrogenic activity.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound (e.g., BPA or a this compound) or a positive control (17β-estradiol). A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the maximal proliferation induced by 17β-estradiol. Dose-response curves are generated to determine the EC50 value.

Yeast Two-Hybrid (Y2H) Estrogen Screen Assay

This is a genetically engineered yeast-based reporter assay to screen for chemicals that can bind to the human estrogen receptor.

Principle: The assay utilizes a yeast strain that has been engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of estrogen-responsive elements (EREs). When an estrogenic compound binds to the hER, the receptor dimerizes and binds to the EREs, activating the transcription of the reporter gene. The activity of the reporter protein is then measured.

Methodology:

  • Yeast Strain: A specific strain of Saccharomyces cerevisiae engineered for the assay is used.

  • Culture and Exposure: Yeast cells are grown in a suitable medium and then exposed to various concentrations of the test compound, a positive control (17β-estradiol), and a negative control.

  • Incubation: The cultures are incubated to allow for receptor binding and reporter gene expression.

  • Lysis and Assay: The yeast cells are lysed to release the β-galactosidase enzyme.

  • Detection: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the estrogenic activity of the test compound.

Estrogen Receptor (ER) Alpha Reporter Gene Assay

This is a cell-based assay that uses a mammalian cell line transfected with a plasmid containing a reporter gene under the control of an estrogen-responsive promoter.

Principle: Similar to the Y2H assay, this method relies on the activation of a reporter gene upon the binding of an estrogenic compound to the estrogen receptor. This assay is often performed in human cell lines, which can provide a more physiologically relevant context.

Methodology:

  • Cell Line and Transfection: A suitable mammalian cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor alpha (ERα) and another containing a reporter gene (e.g., luciferase) downstream of an estrogen-responsive promoter.

  • Seeding and Treatment: The transfected cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control, and a negative control.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control and used to generate dose-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways and experimental processes can aid in understanding the mechanisms of estrogenic activity and the methods used for its assessment.

Estrogenic Signaling Pathway

BPA and certain phthalates can exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events leading to changes in gene expression and cellular responses.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound (BPA, Phthalates, E2) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding ER_HSP Inactive ER Complex Dimerized_ER Activated Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding Causes Dissociation ERE Estrogen Response Element (on DNA) Dimerized_ER->ERE Translocation & Binding Dimerized_ER->ERE Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogenic signaling pathway of BPA and phthalates.

Experimental Workflow for Estrogenicity Testing

The following diagram illustrates a typical workflow for assessing the estrogenic activity of a compound using a cell-based reporter gene assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Cells Prepare Reporter Cells (e.g., Transfected HEK293) Seed_Cells Seed Cells into Microplate Prep_Cells->Seed_Cells Prep_Compounds Prepare Test Compounds (Serial Dilutions) Treat_Cells Treat Cells with Compounds Prep_Compounds->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24 hours) Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Reporter Substrate (e.g., Luciferin) Lyse_Cells->Add_Substrate Measure_Signal Measure Signal (e.g., Luminescence) Add_Substrate->Measure_Signal Analyze_Data Data Analysis (Dose-Response Curves, EC50) Measure_Signal->Analyze_Data

Caption: Workflow for a cell-based estrogenicity reporter assay.

References

Hair Analysis as a Gold Standard for Long-Term Phthalate Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of hair, urine, and blood as biomarkers for assessing human exposure to phthalates, providing researchers and drug development professionals with a comprehensive guide to study design and interpretation.

Introduction: The Challenge of Assessing Phthalate Exposure

Phthalates are ubiquitous environmental contaminants used as plasticizers in a vast array of consumer products, from food packaging and medical devices to personal care products and children's toys.[1] Human exposure is widespread, and these endocrine-disrupting chemicals have been linked to a range of adverse health outcomes, including reproductive and developmental issues.[1][2] Accurately assessing long-term exposure to these non-persistent chemicals is a critical challenge in toxicology and epidemiology. While urine has traditionally been the matrix of choice, its short-term nature limits its ability to capture chronic exposure patterns. This guide provides a comparative validation of hair as a superior biomarker for long-term this compound exposure assessment, contrasted with urine and blood.

Biomarker Comparison: Hair vs. Urine vs. Blood

The ideal biomarker for exposure assessment depends on the specific research question, particularly the required time window of exposure. Hair, urine, and blood each offer unique advantages and disadvantages.

FeatureHairUrineBlood
Exposure Window Long-term (months to years)Short-term (hours to days)Very short-term (hours)
Sample Collection Non-invasiveNon-invasiveInvasive
Metabolite Profile Reflects parent compounds and primary metabolites (e.g., MEHP)Primarily secondary, oxidized metabolitesParent compounds and metabolites
Temporal Resolution Can be segmented for retrospective analysis of exposure over timeReflects a single point in timeReflects a single point in time
Contamination Risk High risk of external contaminationLow risk of external contaminationLow risk of external contamination
Primary Application Chronic exposure studies, epidemiological researchAcute exposure studies, biomonitoring of recent exposureAcute exposure studies, toxicokinetics

Hair as a Long-Term Biomarker: Hair analysis provides a unique window into the past, capturing an individual's cumulative exposure to phthalates over several months.[3] As hair grows, phthalates and their metabolites are incorporated into the hair shaft from the bloodstream, providing a chronological record of exposure.[4] This makes hair an invaluable tool for epidemiological studies seeking to link chronic this compound exposure to long-term health outcomes. A key finding is that the primary metabolite of DEHP, mono-(2-ethylhexyl) this compound (MEHP), is the major DEHP metabolite found in hair, which contrasts with urine where secondary, oxidized metabolites are more abundant.[5]

Urine as a Short-Term Biomarker: Urinary this compound metabolites are the most commonly used biomarkers for assessing recent exposure.[5] Due to the rapid metabolism and excretion of phthalates, with half-lives on the order of hours, urine concentrations reflect exposure within the last 24-48 hours.[6] While useful for assessing current exposure levels, the high intra-individual variability of urinary metabolite concentrations means that a single spot urine sample may not accurately represent long-term exposure patterns.[7]

Blood as a Snapshot: Blood analysis can provide a snapshot of very recent exposure to phthalates and their metabolites. However, due to the rapid metabolism of these compounds, their concentrations in blood are often very low and transient, making them difficult to detect and interpret in the context of long-term exposure.

Quantitative Data Comparison

The following tables summarize representative quantitative data for key this compound metabolites in hair and urine. It is important to note that a direct comparison of absolute concentrations is challenging due to the different units and timeframes of exposure represented.

Table 1: this compound Metabolite Concentrations in Hair

MetaboliteMean Concentration (ng/g)Detection Frequency (%)Reference
MEHP692 ± 582>70%[5]
MMPNot Reported>70%[5]
MEPNot Reported>70%[5]
MBP (MnBP + MiBP)Not Reported>70%[5]

Table 2: this compound Metabolite Concentrations in Urine

MetaboliteMedian Concentration (μg/g creatinine)Detection Frequency (%)Reference
MEP59.4>90%[6]
MBP16.0>90%[6]
MBzPNot Reported>90%[6]
ΣDEHP MetabolitesNot Reported>90%[6]

A critical finding is the general lack of correlation between this compound metabolite concentrations in hair and urine samples from the same individuals. This is expected, as each matrix reflects a different exposure timeframe.

Experimental Protocols

Accurate and reliable quantification of this compound metabolites requires robust and validated analytical methods. The following sections outline standardized protocols for hair and urine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hair this compound Analysis Protocol
  • Sample Collection: Collect a hair strand of approximately 100-200 mg from the posterior vertex region of the scalp, as close to the scalp as possible.

  • Decontamination/Washing: To remove external contamination, wash the hair samples sequentially with acetone (B3395972) and ultrapure water. This step is crucial for accurate results.

  • Pulverization: Pulverize the washed and dried hair samples into a fine powder using a ball mill to increase the surface area for efficient extraction.

  • Extraction: Extract the this compound metabolites from the hair powder using a solvent mixture, such as acidified methanol (B129727) and water, with the aid of ultrasonication.[5]

  • Clean-up: Perform a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

  • LC-MS/MS Analysis: Analyze the cleaned extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a reversed-phase C18 column for chromatographic separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the target metabolites.[3][8]

Urine this compound Analysis Protocol
  • Sample Collection: Collect a spot urine sample in a this compound-free container.

  • Enzymatic Hydrolysis: To measure the total concentration of this compound metabolites (conjugated and free forms), treat the urine sample with β-glucuronidase to deconjugate the metabolites.

  • Extraction: Use online solid-phase extraction (SPE) to extract and concentrate the this compound metabolites from the urine.

  • LC-MS/MS Analysis: Analyze the extracted sample using an LC-MS/MS system, similar to the hair analysis protocol. Isotope dilution is commonly used for accurate quantification by spiking the samples with stable isotope-labeled internal standards.

Visualizing the Workflow and Concepts

Hair_Analysis_Workflow cluster_pre Sample Preparation cluster_analysis Analytical Procedure cluster_post Data Interpretation Collection 1. Hair Collection Washing 2. Decontamination (Acetone/Water) Collection->Washing Pulverization 3. Pulverization Washing->Pulverization Extraction 4. Ultrasonic Extraction Pulverization->Extraction Cleanup 5. SPE Cleanup Extraction->Cleanup LCMS 6. LC-MS/MS Analysis Cleanup->LCMS Quantification 7. Quantification LCMS->Quantification Interpretation 8. Long-Term Exposure Assessment Quantification->Interpretation

Caption: Experimental workflow for hair this compound analysis.

Biomarker_Comparison cluster_urine Short-Term (Hours-Days) cluster_hair Long-Term (Months) Exposure This compound Exposure Metabolism1 Rapid Metabolism & Excretion Exposure->Metabolism1 Incorporation Incorporation via Bloodstream Exposure->Incorporation Urine Urine (Spot Sample) Metabolism1->Urine Hair Hair (Cumulative Record) Incorporation->Hair

Caption: Temporal comparison of hair and urine as biomarkers.

References

comparative analysis of phthalate content in different consumer products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phthalate content across various consumer products, supported by experimental data. Phthalates, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of plastics. However, concerns regarding their potential endocrine-disrupting properties and other adverse health effects have led to increased scrutiny and regulation of their use. This document summarizes quantitative data on this compound concentrations in different product categories, details the analytical methodologies used for their detection, and illustrates the experimental workflow and a key signaling pathway affected by these compounds.

Comparative Analysis of this compound Content

The following tables summarize the concentration of various phthalates found in different consumer product categories. It is important to note that concentrations can vary significantly depending on the specific product, brand, country of origin, and manufacturing process.

Table 1: this compound Content in Food and Food Packaging

Product Sub-CategoryThis compoundConcentration RangeNotes
Meat Products (in textile packaging)DBP0.40 - 11.11 mg/kgConcentration increased with storage time.[1]
DEHP0.58 - 28.20 mg/kgConcentration increased with storage time.[1]
Convenience Foods (from plastic packages)DEHPNot explicitly quantified, but migration confirmed.Fatty foods are more prone to migration.[2][3]
DBPExceeded specific migration limit of 0.3 mg/kg in one sample.[2]
Curry (from packaging)DEHP0.61 µg/LMigration from packaging into the food product.[4]
Food Simulants (from plastic containers)DBPBelow 0.3 mg/kgMigration observed under microwave heating.[4]
BBPNot explicitly quantified, but migration analyzed.
Corn and Potato SnacksATBC7.09 µg/gATBC is a this compound substitute.[2]
DEP1.44 µg/g
DEHP0.57 µg/g
DBP0.77 µg/g
DIBP1.51 µg/g

Table 2: this compound Content in Cosmetics and Personal Care Products

Product Sub-CategoryThis compoundConcentration RangeNotes
Adult-Use Cosmetics (General)DEP80 µg/g - 36,006 µg/gDetected in 20 out of 60 products.[5]
DBP123 µg/g - 62,607 µg/gDetected in 11 out of 60 products, primarily nail products.[5]
Baby-Care ProductsDEP10 µg/g - 274 µg/gDetected in 5 out of 24 products.[5]
General Cosmetics (France & Spain)DEHPMost frequently detected above 1 µg/mL4.86% of 1110 samples contained at least one this compound above the threshold.[6][7][8]
DBPSecond most frequently detected
Creams and Body/Hand Lotions-11.01% positive samplesOne of the highest percentages of positive samples among cosmetic categories.[8]
Lip Gloss and Lipsticks-7.24% positive samples
Nail PolishDBPUp to 59,815 ppm
DEPUp to 38,663 ppmDetected in fragrances.[9]
Zinc Oxide CreamsTotal Phthalates1750 µg/g
Childcare Lotions and CreamsDEPMean: 438 µg/g
DEHPMean: 2.03 µg/g

Table 3: this compound Content in Children's Toys and Products

Product Sub-CategoryThis compoundConcentration Range (% w/w)Notes
Plastic Toys (General)Diisobutyl this compound (DIBP) & Di-n-butyl this compound (DnBP)Below regulatory limits in tested samples.The US Consumer Product Safety Improvement Act of 2008 established a 0.1% (w/w) limit for six this compound esters.[10][11]
DEHPMajor this compound found in one PVC toy sample.
Various Children's Products (Accessories, Stationery, Toys, etc.)DBPUp to 33.12%Concentrations varied significantly across different product types.[12]
DEHPUp to 38.95%The most frequently detected plasticizer.[12]
DINPUp to 40.52%Highest concentration found in an eraser.[12]
DIBPUp to 27.20%
Children's Product PackagingDiDP116,000 - 129,000 ppmPackaging can be a significant source of this compound exposure.[13]
DiNP157,000 - 172,000 ppm

Table 4: this compound Content in Medical Devices

Product Sub-CategoryThis compoundConcentration RangeNotes
PVC Medical Devices (General)DEHP32.8% - 39.7% (w/w of plastic)DEHP is the predominant this compound found.[14]
DEHP (leached into IV solutions)Up to 148 µg/L
Apheresis KitDEHP25% - 59% ( g/100 g of PVC)
Various PVC Medical DevicesTOTMPredominant plasticizer in many devices.Often accompanied by DEHP as an impurity (<0.1% w/w).[15]
General Medical Supplies (72 devices)DEHP (leached into simulant)Median: 22.3 µg (range: n.d.–54,600 µg) in 60 minFound in 98% of the devices.[16]
Respiratory Support DevicesDEHP (leached)Median: 6560 µgHighest amount leached among product categories.[16]
IV FluidsDEHP88% of total leached phthalates
DEP5.6% of total leached phthalates
DiBP3.6% of total leached phthalates
DBP2.5% of total leached phthalates

Experimental Protocols

The quantification of phthalates in consumer products typically involves sample preparation, extraction, and analysis using chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation:

  • Solid Samples (e.g., plastics, toys): Samples are typically cryomilled or cut into small pieces to increase the surface area for extraction.[13] For some analyses, a specific weight of the prepared sample (e.g., 1 g) is used for extraction.[10]

  • Liquid and Semi-Solid Samples (e.g., cosmetics, food): These samples may be directly extracted or may require homogenization. For viscous samples, a solid-phase support like Celite can be used to create a mixture that allows for efficient solvent extraction.

2. Extraction:

The goal of extraction is to isolate the phthalates from the sample matrix. Common methods include:

  • Solvent Extraction: This is a widely used technique where the sample is mixed with an organic solvent (e.g., methylene (B1212753) chloride, hexane, cyclohexane) that dissolves the phthalates.[10] Techniques like sonication or Soxhlet extraction can be employed to enhance the extraction efficiency.[10][17]

  • Solid-Phase Extraction (SPE): This method is used for cleanup and concentration of the analytes from the initial extract. The extract is passed through a cartridge containing a solid adsorbent that retains the phthalates, which are then eluted with a small volume of a different solvent.[18]

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample (or its headspace), and the phthalates adsorb to the fiber. The fiber is then directly introduced into the injection port of a gas chromatograph for analysis.[14]

3. Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for this compound analysis.[10] The extracted sample is injected into the GC, where the different phthalates are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also used, particularly for less volatile phthalates or when derivatization is to be avoided. The separation occurs in a liquid mobile phase, and detection is performed by a mass spectrometer.

4. Quantification:

Quantification is typically performed using an internal standard method. A known amount of a compound with similar chemical properties to the analytes (but not present in the sample) is added to the sample before extraction. The ratio of the analyte peak area to the internal standard peak area is then used to determine the concentration of the analyte by comparing it to a calibration curve prepared with known concentrations of this compound standards.[19]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Sample Collection (Consumer Product) Homogenization Homogenization/ Size Reduction Sample_Collection->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Solvent_Extraction Solvent Extraction (e.g., Sonication, Soxhlet) Spiking->Solvent_Extraction Cleanup Cleanup/Concentration (e.g., SPE) Solvent_Extraction->Cleanup GC_MS_LC_MS GC-MS or LC-MS Analysis Cleanup->GC_MS_LC_MS Data_Acquisition Data Acquisition GC_MS_LC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting (Concentration) Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway cluster_endocrine Endocrine System Disruption cluster_cellular Cellular Effects cluster_outcomes Adverse Health Outcomes Phthalates Phthalates (e.g., DEHP, DBP) Androgen_Receptor Androgen Receptor Phthalates->Androgen_Receptor Antagonism Estrogen_Receptor Estrogen Receptor Phthalates->Estrogen_Receptor Agonism/Antagonism Thyroid_Receptor Thyroid Hormone Receptor Phthalates->Thyroid_Receptor Disruption Hormone_Synthesis Inhibition of Hormone Synthesis (e.g., Testosterone) Phthalates->Hormone_Synthesis Cellular_Signaling Interference with Intracellular Signaling Phthalates->Cellular_Signaling Gene_Expression Altered Gene Expression Androgen_Receptor->Gene_Expression Estrogen_Receptor->Gene_Expression Thyroid_Receptor->Gene_Expression Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Developmental_Effects Developmental Effects Gene_Expression->Developmental_Effects Hormone_Synthesis->Reproductive_Toxicity Metabolic_Disorders Metabolic Disorders Cellular_Signaling->Metabolic_Disorders

References

assessing the relative potency of different anti-androgenic phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-androgenic potency of various phthalates, supported by experimental data from in vitro and in vivo studies. Phthalates, a class of synthetic chemicals commonly used as plasticizers, have been identified as endocrine-disrupting chemicals that can interfere with the male reproductive system. Their anti-androgenic properties are primarily attributed to two main mechanisms: antagonism of the androgen receptor (AR) and inhibition of testosterone (B1683101) synthesis. Understanding the relative potency of different phthalates is crucial for risk assessment and the development of safer alternatives.

Mechanisms of Anti-Androgenicity

Phthalates exert their anti-androgenic effects through two primary pathways:

  • Androgen Receptor (AR) Antagonism : Some phthalates and their metabolites can bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This blockage inhibits the downstream signaling cascade necessary for the development and maintenance of male characteristics.

  • Inhibition of Steroidogenesis : Certain phthalates can disrupt the synthesis of androgens, primarily testosterone, in the Leydig cells of the testes. This is often achieved by downregulating the expression of genes and the activity of enzymes crucial for cholesterol transport and steroid synthesis.

Comparative Potency of Anti-Androgenic Phthalates

The following tables summarize the relative potency of various phthalates based on in vitro and in vivo experimental data. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) in in vitro assays, representing the concentration of a substance that inhibits a biological process by 50%. In in vivo studies, the lowest observed adverse effect level (LOAEL) or effective dose (ED50) is often used.

In Vitro Anti-Androgenic Potency (AR Antagonism)

This table presents the IC50 values of various phthalates and their metabolites from androgen receptor (AR) reporter gene assays. In these assays, cells are engineered to produce a measurable signal (e.g., luciferase activity) in response to androgen receptor activation. A lower IC50 value indicates a higher potency in antagonizing the androgen receptor.

Phthalate/MetaboliteAssay SystemIC50 (µM)Reference
Dibutyl this compound (DBP)Luciferase Reporter Gene Assay1.05[1][2]
Mono-n-butyl this compound (MBP)Luciferase Reporter Gene Assay0.122[1][2]
Di(2-ethylhexyl) this compound (DEHP)Luciferase Reporter Gene Assay>100[1][2]
Butyl benzyl (B1604629) this compound (BBP)XenoScreen YES/YAS5.30[3]
Di(2-ethylhexyl) this compound (DEHP)XenoScreen YES/YAS2.87[3]
Di-isononyl this compound (DINP)XenoScreen YES/YAS0.068[3]

Note: The potency of phthalates can vary depending on the specific assay system and cell line used. Mono-n-butyl this compound (MBP), a metabolite of DBP, demonstrates significantly higher potency than its parent compound in some assays.

In Vitro Potency for Inhibition of Testosterone Synthesis

The H295R steroidogenesis assay is an in vitro method that uses a human adrenal carcinoma cell line to assess the effects of chemicals on the production of steroid hormones, including testosterone.

This compound/MetaboliteEffect on Testosterone ProductionEffective Concentration (µM)Reference
Di(2-ethylhexyl) this compound (DEHP)Increased Estradiol (B170435), Weak increase in Testosterone1-3[4]
Di-isononyl this compound (DINP)Increased Estradiol, Weak increase in Testosterone-[4]
Mono-n-butyl this compound (MBP)Decreased CYP11B2 expression>0.001[5]
Mono(2-ethylhexyl) this compound (MEHP)Decreased CYP11B2 expression>0.001[5]

Note: Some studies show that certain phthalates, like DEHP and DINP, can increase estradiol production in H295R cells, which can also contribute to an anti-androgenic environment.[4] The direct inhibitory concentrations for testosterone are not always reported as clear IC50 values.

In Vivo Anti-Androgenic Potency

The Hershberger assay is an in vivo short-term screening test in castrated male rats to detect androgenic and anti-androgenic substances. The assay measures the weight changes of five androgen-dependent tissues.

This compoundLowest Effective Dose (mg/kg/day)Affected TissuesReference
Di(2-ethylhexyl) this compound (DEHP)20Ventral Prostate[6]
Dibutyl this compound (DBP)20Ventral Prostate[6]
Di-isononyl this compound (DINP)20Seminal Vesicles[6]
Di-isodecyl this compound (DIDP)500Ventral Prostate, Seminal Vesicles[6]
Mono(2-ethylhexyl) this compound (MEHP)50Seminal Vesicles, LABC Muscles[6]

Note: The in vivo potency depends on various factors, including absorption, distribution, metabolism, and excretion of the phthalates.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Androgen Receptor (AR) Reporter Gene Assay (MDA-kb2 cells)

The MDA-kb2 cell line is a human breast cancer cell line that has been stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.[7][8]

1. Cell Culture and Maintenance:

  • MDA-kb2 cells are maintained in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C without CO2.[7]

  • Cells are passaged regularly to maintain exponential growth.[9]

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[7]

  • After cell attachment, the medium is replaced with a medium containing various concentrations of the test this compound, with or without a fixed concentration of an androgen agonist (e.g., dihydrotestosterone, DHT).

  • The plates are incubated for 24-48 hours.

  • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.[7]

3. Data Analysis:

  • For assessing AR antagonism, the reduction in DHT-induced luciferase activity is measured.

  • IC50 values are calculated from the dose-response curves.

H295R Steroidogenesis Assay (OECD TG 456)

The H295R assay uses a human adrenal carcinoma cell line that expresses the key enzymes for steroidogenesis.[10][11][12]

1. Cell Culture and Plating:

  • H295R cells are cultured in a suitable medium and seeded into 24-well plates.[13]

  • Cells are allowed to acclimate for 24 hours before exposure to the test chemical.[11]

2. Chemical Exposure:

  • Cells are exposed to a range of concentrations of the test this compound for 48 hours.[11]

  • Both a solvent control and positive controls (known inducers and inhibitors of steroidogenesis) are included.[11]

3. Hormone Measurement:

  • After the exposure period, the culture medium is collected.

  • The concentrations of testosterone and 17β-estradiol in the medium are measured using methods like ELISA or LC-MS/MS.[11]

4. Cell Viability:

  • Cell viability is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.[13]

5. Data Analysis:

  • The fold change in hormone production relative to the solvent control is calculated.

  • Dose-response curves are generated to determine the concentrations at which significant changes in hormone levels occur.

In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo protocol (OECD TG 441) to assess the (anti)androgenic potential of chemicals.[14]

1. Animal Model:

  • Peri-pubertal male rats are castrated to remove the endogenous source of androgens.[14]

  • A recovery period of at least seven days is allowed post-surgery.[14]

2. Dosing:

  • For anti-androgenicity testing, animals are treated daily for 10 consecutive days with the test this compound in combination with a reference androgen (e.g., testosterone propionate, TP).[15][16]

  • A control group receives only the reference androgen.[15]

3. Tissue Collection and Measurement:

  • Approximately 24 hours after the last dose, the animals are euthanized.

  • Five androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17]

4. Data Analysis:

  • A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the this compound-treated group compared to the control group indicates anti-androgenic activity.[15]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams are provided.

Androgen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone Testosterone_in Testosterone Testosterone->Testosterone_in Diffusion This compound This compound Phthalate_in This compound This compound->Phthalate_in Diffusion AR Androgen Receptor (AR) + Heat Shock Proteins AR_DHT AR-DHT Complex Five_alpha_reductase 5α-reductase Testosterone_in->Five_alpha_reductase DHT Dihydrotestosterone (DHT) DHT->AR Binds Five_alpha_reductase->DHT Phthalate_in->AR Blocks Binding AR_DHT_n AR-DHT Complex AR_DHT->AR_DHT_n Translocation ARE Androgen Response Element (ARE) AR_DHT_n->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response

Androgen Signaling Pathway and this compound Interference.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Analysis Comparative Analysis Cell_Culture Cell Culture (e.g., MDA-kb2, H295R) Phthalate_Exposure This compound Exposure (Dose-Response) Cell_Culture->Phthalate_Exposure Data_Acquisition Data Acquisition (Luminescence/Hormone Levels) Phthalate_Exposure->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Potency_Ranking Relative Potency Ranking IC50->Potency_Ranking Animal_Model Animal Model (Castrated Male Rats) Phthalate_Admin This compound Administration (+ Testosterone) Animal_Model->Phthalate_Admin Tissue_Analysis Tissue Weight Analysis (Androgen-Dependent Organs) Phthalate_Admin->Tissue_Analysis LOAEL LOAEL/ED50 Determination Tissue_Analysis->LOAEL LOAEL->Potency_Ranking

Workflow for Assessing Anti-Androgenic Potency.

Logical_Relationship Phthalate_A This compound A In_Vitro_A In Vitro Potency (IC50) Phthalate_A->In_Vitro_A In_Vivo_A In Vivo Potency (LOAEL) Phthalate_A->In_Vivo_A Phthalate_B This compound B In_Vitro_B In Vitro Potency (IC50) Phthalate_B->In_Vitro_B In_Vivo_B In Vivo Potency (LOAEL) Phthalate_B->In_Vivo_B Phthalate_C This compound C In_Vitro_C In Vitro Potency (IC50) Phthalate_C->In_Vitro_C In_Vivo_C In Vivo Potency (LOAEL) Phthalate_C->In_Vivo_C Comparison Comparative Assessment In_Vitro_A->Comparison In_Vivo_A->Comparison In_Vitro_B->Comparison In_Vivo_B->Comparison In_Vitro_C->Comparison In_Vivo_C->Comparison Conclusion Relative Potency Conclusion Comparison->Conclusion

Logic of Comparative Potency Assessment.

References

A Comparative Analysis of Di(2-ethylhexyl) Phthalate (DEHP) Metabolism in Humans and Animals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the species-specific metabolic pathways and toxicokinetics of DEHP, supported by comparative data and experimental methodologies.

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has garnered significant attention due to its potential as an endocrine disruptor. Understanding its metabolic fate is crucial for toxicological risk assessment. This guide provides a detailed comparison of DEHP metabolism in humans and various animal models, highlighting key species-specific differences that can influence toxicological outcomes.

Primary Metabolic Pathways: A Tale of Two Routes

The metabolism of DEHP is a multi-step process initiated by hydrolysis, followed by oxidative and conjugative reactions. While the overall pathway is qualitatively similar across species, significant quantitative differences exist, particularly between rodents and primates.

Upon oral exposure, DEHP is rapidly hydrolyzed in the gastrointestinal tract by lipases to its primary and more toxic metabolite, mono(2-ethylhexyl) this compound (MEHP), and 2-ethylhexanol.[1][2] This initial hydrolysis is a critical rate-limiting step and a major point of species divergence. Rodents, such as mice and rats, exhibit significantly higher lipase (B570770) activity towards DEHP compared to primates, including humans and marmosets.[2][3][4][5][6]

Following its formation, MEHP undergoes further metabolism through two main pathways:

  • Oxidation: The 2-ethylhexyl side chain of MEHP is a target for extensive oxidation by cytochrome P450 enzymes (CYPs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs).[1][3] This results in a series of oxidized metabolites, including mono-(2-ethyl-5-hydroxyhexyl) this compound (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) this compound (5oxo-MEHP), and mono-(2-ethyl-5-carboxypentyl) this compound (5cx-MEPP).[7]

  • Glucuronidation: The carboxyl group of MEHP can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming MEHP-glucuronide, a more water-soluble conjugate that is readily excreted.[4][8]

A marked species difference is observed in the preference for these two pathways. Primates, including humans, efficiently glucuronidate MEHP.[8] In contrast, rats have a limited capacity for MEHP glucuronidation and consequently rely more heavily on the oxidative pathway, leading to a different profile of urinary metabolites.[8]

DEHP_Metabolism cluster_human Human / Primate Pathway cluster_rodent Rodent (Rat) Pathway DEHP_H DEHP MEHP_H MEHP DEHP_H->MEHP_H Lipase (Lower Activity) MEHP_Glucuronide MEHP-Glucuronide (Major Pathway) MEHP_H->MEHP_Glucuronide UGT (High Activity) Oxidized_Metabolites_H Oxidized Metabolites (e.g., 5OH-MEHP, 5oxo-MEHP) MEHP_H->Oxidized_Metabolites_H CYPs, ADH, ALDH DEHP_R DEHP MEHP_R MEHP DEHP_R->MEHP_R Lipase (Higher Activity) MEHP_Glucuronide_R MEHP-Glucuronide (Minor Pathway) MEHP_R->MEHP_Glucuronide_R UGT (Low Activity) Oxidized_Metabolites_R Oxidized Metabolites (Major Pathway) MEHP_R->Oxidized_Metabolites_R CYPs, ADH, ALDH Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Dosing DEHP Administration (Oral Gavage) Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Analysis_Vivo LC-MS/MS Analysis Collection->Analysis_Vivo PK_Analysis Pharmacokinetic Modeling Analysis_Vivo->PK_Analysis Tissue Tissue Homogenization (e.g., Liver) Microsomes Microsome Isolation Tissue->Microsomes Incubation Incubation with DEHP (± NADPH) Microsomes->Incubation Analysis_Vitro LC-MS/MS Analysis Incubation->Analysis_Vitro Enzyme_Kinetics Enzyme Kinetic Analysis (Vmax, Km) Analysis_Vitro->Enzyme_Kinetics

References

evaluating the effectiveness of interventions to reduce phthalate exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various interventions aimed at reducing phthalate exposure, supported by experimental data. Phthalates, a class of synthetic chemicals used to enhance the flexibility and durability of plastics, are ubiquitous in the environment and have been linked to endocrine disruption and other adverse health effects. Understanding the effectiveness of different mitigation strategies is crucial for developing sound public health recommendations and for researchers investigating the impacts of these chemicals.

Comparing Intervention Strategies: A Quantitative Overview

The effectiveness of interventions to reduce this compound exposure varies depending on the type of intervention, the specific this compound metabolite being measured, and participant adherence. The following tables summarize quantitative data from key studies that have evaluated different approaches.

Dietary Interventions

Diet is considered a primary exposure route for many phthalates, particularly high-molecular-weight phthalates like di(2-ethylhexyl) this compound (DEHP). Interventions typically focus on reducing the consumption of processed and packaged foods.

Intervention TypeStudyTarget this compound MetabolitesResults
Fresh, Organic, Catered Diet Sathyanarayana et al. (2013)[1][2]Sum of DEHP metabolites (ΣDEHP)Unexpected increase in urinary ΣDEHP concentrations during the intervention arm, attributed to contamination of provided food (e.g., spices). This highlights the challenge of sourcing truly low-phthalate foods.
Written Dietary Recommendations Sathyanarayana et al. (2013)[1][2]Sum of DEHP metabolites (ΣDEHP)No significant change in urinary ΣDEHP concentrations.
General Dietary Advice A review of multiple studies suggests that providing fresh, unprocessed foods can be effective, but results are inconsistent.[3][4]VariousReductions in some this compound metabolites have been observed, but participant compliance and unintentional contamination are significant barriers.[3]
Personal Care Product Interventions

Low-molecular-weight phthalates are often found in personal care products (PCPs) as solvents and fragrance retainers. Interventions in this category involve substituting conventional products with those labeled as "this compound-free."

Intervention TypeStudyTarget this compound MetabolitesResults
Provision of "this compound-Free" PCPs Harley et al. (2016)[5][6][7]Mono-ethyl this compound (MEP)27.4% decrease in urinary MEP concentrations after a 3-day intervention.
Mono-n-butyl this compound (MnBP) & Mono-isobutyl this compound (MiBP)No significant change.
Reduced Use of Specific PCPs Chen et al. (2015)[8][9][10]Mono-n-butyl this compound (MBP) & Mono-ethyl this compound (MEP)Marginally significant lower urinary MBP and MEP in girls who used less shampoo and shower gel.
Behavioral and Educational Interventions

These interventions focus on providing individuals with knowledge and strategies to reduce their exposure from various sources.

Intervention TypeStudyKey StrategiesResults
Multi-strategy Educational Intervention Chen et al. (2015)[8][9][10]Handwashing, avoiding plastic containers/wrap, not microwaving in plastic, reducing use of cosmetics/PCPs.Significant decrease in eight urinary this compound metabolites post-intervention.
High-frequency handwashingSignificantly lower urinary mono-n-butyl this compound (MBP) and mono-methyl this compound (MMP).
Drinking fewer beverages from plastic cupsSignificantly lower urinary MBP, mono-(2-ethyl-5-hydroxyhexyl) this compound (MEHHP), and mono-(2-ethyl-5-carboxypentyl) this compound (MECPP).

Experimental Protocols

Accurate assessment of this compound exposure is fundamental to evaluating intervention effectiveness. The standard method involves the analysis of this compound metabolites in urine.

Urine Sample Collection and Analysis

1. Sample Collection:

  • First morning void urine samples are typically collected from participants.

  • Samples are collected in polypropylene (B1209903) containers to minimize contamination.

  • Samples are stored at -20°C or lower until analysis.

2. Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Enzymatic Deconjugation: this compound metabolites are often excreted in urine as glucuronidated conjugates. An enzymatic hydrolysis step using β-glucuronidase is performed to convert the conjugated metabolites to their free form.

  • Sample Preparation: The urine sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.

  • Chromatographic Separation: The extracted and concentrated sample is injected into an HPLC system. The different this compound metabolites are separated based on their chemical properties as they pass through a chromatography column.

  • Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification of each metabolite.

  • Quantification: The concentration of each metabolite is determined by comparing its signal to that of a known concentration of an isotopically labeled internal standard.

Visualizing this compound Action and Intervention Logic

The following diagrams illustrate the biological pathways affected by phthalates and the logical flow of an intervention study.

phthalate_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_Complex This compound-Receptor Complex This compound->Receptor_Complex Binds to DNA DNA (Hormone Response Element) Receptor_Complex->DNA Translocates to Nucleus and Binds to HRE ER Estrogen Receptor (ER) ER->Receptor_Complex PPAR PPAR PPAR->Receptor_Complex Gene_Transcription Altered Gene Transcription DNA->Gene_Transcription Initiates Endocrine_Disruption Endocrine Disruption Gene_Transcription->Endocrine_Disruption Leads to

This compound Endocrine Disruption Pathway

intervention_workflow cluster_study_design Intervention Study Workflow Recruitment Participant Recruitment Baseline Baseline Assessment: - Questionnaire - Urine Sample Collection Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention_Group Intervention Group: - Dietary Change - PCP Substitution - Education Randomization->Intervention_Group Control_Group Control Group: - Usual Habits Randomization->Control_Group Follow_Up Follow-up Assessment: - Urine Sample Collection Intervention_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis: - Compare Pre- and Post- Intervention Metabolite Levels Follow_Up->Data_Analysis Results Evaluation of Intervention Effectiveness Data_Analysis->Results

This compound Intervention Study Workflow

Conclusion

The evidence presented in this guide demonstrates that interventions can be effective in reducing this compound exposure, particularly those that are targeted and well-defined. Interventions focusing on the substitution of personal care products have shown measurable success in reducing urinary concentrations of low-molecular-weight this compound metabolites.[5][6][7] Behavioral interventions that combine education with actionable strategies, such as frequent handwashing and avoiding the use of plastics with food, have also proven effective in lowering the body burden of several phthalates.[8][9][10]

Dietary interventions present a greater challenge. While diet is a significant source of this compound exposure, the ubiquity of these chemicals in the food supply chain makes it difficult to achieve significant reductions through dietary changes alone, as evidenced by studies where even catered, fresh-food diets did not consistently lower exposure levels and were susceptible to contamination.[1][2]

For researchers and drug development professionals, these findings underscore the importance of considering environmental exposures like phthalates as potential confounding factors in clinical studies and in the development of new therapeutics. The signaling pathways disrupted by phthalates, including the estrogen and PPAR pathways, are critical targets in many disease areas.[11][12][13] Therefore, a comprehensive understanding of how to mitigate exposure to these endocrine-disrupting chemicals is of paramount importance. Future research should focus on identifying the most effective and practical intervention strategies that can be implemented on a broader scale to reduce population-wide exposure to phthalates.

References

Navigating the Labyrinth of Phthalate Measurement: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of phthalate measurements in quality control (QC) samples is paramount for product safety and regulatory compliance. This guide provides an objective comparison of inter-laboratory performance for this compound analysis, supported by experimental data, to aid in the selection and validation of analytical methods.

Phthalates, a class of chemical compounds commonly used as plasticizers, are under increasing scrutiny due to their potential as endocrine disruptors. Their presence in pharmaceutical products, often as leachables from packaging or manufacturing components, necessitates robust and reliable analytical methods for their detection and quantification. Inter-laboratory comparison studies and proficiency testing (PT) schemes are crucial for evaluating the performance and variability of these methods across different laboratories.

Comparative Performance in this compound Analysis

The accuracy and reproducibility of this compound measurements can be influenced by various factors, including the analytical technique employed, sample matrix, and laboratory-specific protocols. Data from multi-laboratory studies provide valuable insights into the expected performance of these methods.

A key aspect of a robust analytical method is the use of isotopically labeled internal standards, such as Monobutyl this compound-d4 (MBP-d4) and Dibutyl this compound-d4 (DBP-d4), which significantly improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Case Study: Di(2-ethylhexyl) this compound (DEHP) Measurement

An inter-laboratory comparison involving five laboratories was conducted to assess the accuracy of dialkyl this compound ester (DPE) concentration measurements in various samples.[2] For a fish muscle certified reference material (CARP-2), the concentrations of DEHP reported by three independent laboratories showed good agreement, highlighting the potential for consistent results when standardized materials are used.[2]

Table 1: Inter-laboratory Comparison of DEHP Concentration in Fish Muscle (CARP-2) [2]

LaboratoryReported DEHP Concentration (ng/g wet wt)
Lab A1,550 ± 148
Lab B1,410 ± 193
Lab C1,380 ± 187
Proficiency Testing in Polymer Matrices

A study involving four laboratories on the quantitative analysis of seven this compound esters in polymer samples using pyrolyzer/thermal desorption-gas chromatography/mass spectrometry (Py/TD-GC/MS) demonstrated good recovery rates, indicating the method's effectiveness.[3]

Table 2: Mean Recovery Rates of this compound Esters from Polymer Samples in a Four-Laboratory Study [3]

This compound EsterMean Recovery Rate Range (%)
Di-isobutyl this compound (DIBP)79 - 113
Di-n-butyl this compound (DBP)79 - 113
Benzylbutyl this compound (BBP)79 - 113
Di-(2-ethylhexyl) this compound (DEHP)79 - 113
Di-n-octyl this compound (DNOP)79 - 113
Di-isononyl this compound (DINP)79 - 113
Di-isodecyl this compound (DIDP)79 - 113

The HBM4EU project, a comprehensive proficiency testing program for this compound biomarkers in human urine, provides further insight into inter-laboratory variability. Over four rounds with 28 participating laboratories, the inter-laboratory reproducibility (a measure of variability between labs) averaged 24% for single-isomer phthalates and 43% for more complex mixed-isomer phthalates.[4] This highlights the importance of robust analytical methods and participation in PT schemes to ensure and improve measurement accuracy.[5]

Experimental Protocols

Accurate and reproducible measurement of phthalates in quality control samples relies on well-defined and validated experimental protocols. The following outlines a generalized workflow for the analysis of phthalates in a solid polymer QC sample using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique.

Sample Preparation: Ultrasonic Extraction
  • Sample Comminution: The polymer quality control sample is mechanically ground or cut into small pieces to increase the surface area for efficient extraction.

  • Internal Standard Spiking: A known amount of an appropriate isotopically labeled internal standard solution (e.g., DBP-d4, DEHP-d4) is added to a precisely weighed portion of the comminuted sample.

  • Solvent Extraction: An appropriate organic solvent, such as hexane (B92381) or a hexane/acetone mixture, is added to the sample.

  • Ultrasonic Extraction: The sample is placed in an ultrasonic bath for a defined period (e.g., 30-60 minutes) to facilitate the extraction of phthalates from the polymer matrix into the solvent.

  • Centrifugation and Filtration: The extract is centrifuged to pellet any solid particles, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates before analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC):

    • Injection Port: A split/splitless injector is typically used, with an injection volume of 1-2 µL.

    • Column: A fused silica (B1680970) capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for separation.

    • Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all analytes have eluted.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of each target this compound and internal standard.

  • Quantification: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of each this compound and the internal standard. The concentration of each this compound in the QC sample is then determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Visualizing the Process and Influencing Factors

To better understand the workflow of an inter-laboratory comparison and the factors that can affect the accuracy of this compound measurements, the following diagrams are provided.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A QC Sample Preparation (Spiking & Homogenization) B Sample Distribution to Participating Labs A->B C1 Lab 1 Analysis B->C1 C2 Lab 2 Analysis B->C2 Cn Lab 'n' Analysis B->Cn D Data Submission to Coordinator C1->D C2->D Cn->D E Statistical Analysis (e.g., z-scores) D->E F Performance Report Generation E->F

Caption: Workflow of an inter-laboratory comparison for this compound measurement.

G cluster_0 Methodological Factors cluster_1 Laboratory Factors cluster_2 Matrix Factors center_node Measurement Accuracy M1 Analytical Technique (GC-MS, LC-MS/MS) M1->center_node M2 Sample Preparation (Extraction, Cleanup) M2->center_node M3 Internal Standard Usage M3->center_node M4 Calibration Strategy M4->center_node L1 Analyst Experience L1->center_node L2 Instrument Maintenance L2->center_node L3 Quality Control Procedures L3->center_node X1 Sample Complexity X1->center_node X2 Interfering Substances X2->center_node

Caption: Factors influencing the accuracy of this compound measurements.

References

Shifting Plastics: A Comparative Risk Assessment of Phthalates and Their Successors

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of phthalates as plasticizers has raised significant health and environmental concerns, prompting a shift towards alternative compounds. This guide offers a comparative risk assessment of traditional phthalates and their replacement plasticizers, providing researchers, scientists, and drug development professionals with the objective data and experimental context necessary to make informed decisions. The primary concerns associated with many of these plasticizers include reproductive and developmental toxicity, and endocrine disruption.[1][2]

Executive Summary

Phthalates, particularly low molecular weight compounds like di(2-ethylhexyl) phthalate (DEHP), dibutyl this compound (DBP), and benzyl (B1604629) butyl this compound (BBP), have been identified as reproductive and developmental toxicants.[3] Some are also classified as potential human carcinogens.[3] Due to these health risks, their use has been restricted in many consumer products, especially those for children.[3][4] This has led to the increased use of alternative plasticizers such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), bis(2-ethylhexyl) terethis compound (B1205515) (DEHT), and acetyl tributyl citrate (B86180) (ATBC).[5][6] While often marketed as safer alternatives, emerging research indicates that some replacement plasticizers may also exhibit adverse health effects, including potential endocrine disruption.[7][8] This guide provides a detailed comparison of the toxicological profiles of these compounds, supported by experimental data.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on common phthalates and their replacement plasticizers. These values are critical for understanding the dose-response relationships of these compounds.

Table 1: Acute and General Toxicity Data

PlasticizerChemical ClassOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Primary Target Organs for Repeated Dose Toxicity
Phthalates
DIHPThis compound> 10,000[1]> 3,160[1]Liver, Kidney (expected)[1]
DEHPThis compound25,000 - 30,000[1]> 25,000[1]Liver, Testes[1]
DINPThis compound> 10,000[1]> 4,700[1]Liver, Kidney[1]
DBPThis compound8,000[1]> 20,000[1]Liver, Kidney, Testes[1]
Replacement Plasticizers
DINCHCyclohexane dicarboxylate> 5,000> 2,000Liver, Kidney, Thyroid
DEHTTerethis compound> 5,000> 2,000Kidney
ATBCCitrate> 30,000> 5,000No significant effects observed
TOTMTrimellitate> 5,000> 2,000Liver

Table 2: Reproductive and Developmental Toxicity Data (NOAEL/LOAEL in mg/kg/day)

PlasticizerNOAEL (Reproductive)LOAEL (Reproductive)NOAEL (Developmental)LOAEL (Developmental)
Phthalates
DIHPNot well established-50150
DEHP4.8 (male effects)371.34.8
DINP150500200400
DBP5015050150
Replacement Plasticizers
DINCH100300100300
DEHT> 1000-3001000
ATBC1000-1000-
TOTM1003003001000

Table 3: In Vitro Endocrine Disruption Potential

PlasticizerEstrogenic Activity (E-Screen)Anti-Androgenic Activity (MDA-kb2)Steroidogenesis (H295R Assay)
Phthalates
DEHPModerate[5]YesIncreased estradiol (B170435) production[5]
DINPNoNoIncreased estradiol production[5]
DBPYesYes-
BBPYesYes-
Replacement Plasticizers
DINCHNoNoIncreased estradiol production[5]
DEHTNoNoIncreased estradiol production[5]
ATBCNoNoNo significant effect
TOTMNoNoIncreased estradiol production[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used to assess the safety of plasticizers.

OECD TG 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This test guideline is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a period of 28 days.

  • Test Animals: Typically, young adult rats of a recognized laboratory strain are used. Animals are randomized and assigned to control and treatment groups.

  • Administration of Test Substance: The test substance is administered orally by gavage daily for 28 days. At least three dose levels and a concurrent control group receiving the vehicle alone are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analyses.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all control and high-dose animals are examined microscopically.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Human cell lines, such as HaCaT keratinocytes, are cultured in a suitable medium and seeded into 96-well plates.[9]

  • Exposure: Cells are exposed to various concentrations of the test plasticizer for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated to allow viable cells with active metabolism to convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

E-Screen Assay for Estrogenic Activity

This assay assesses the potential of a chemical to induce the proliferation of estrogen-responsive cells.

  • Cell Line: Human breast cancer cells (MCF-7) that express the estrogen receptor are used.

  • Hormone Deprivation: Cells are maintained in a medium without estrogens to ensure a low basal proliferation rate.

  • Exposure: The cells are then exposed to a range of concentrations of the test substance, along with positive (17β-estradiol) and negative controls.

  • Proliferation Measurement: After a defined incubation period, cell proliferation is measured using a suitable method, such as the sulforhodamine B (SRB) assay. An increase in cell proliferation compared to the negative control indicates estrogenic activity.

MDA-kb2 Assay for Androgenic and Anti-Androgenic Activity

This assay utilizes a human breast cancer cell line (MDA-kb2) that is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Cell Culture and Exposure: MDA-kb2 cells are exposed to the test compound in the presence (for anti-androgenicity) or absence (for androgenicity) of a known androgen, such as dihydrotestosterone (B1667394) (DHT).

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Interpretation: An increase in luciferase activity indicates androgenic activity, while a decrease in DHT-induced luciferase activity suggests anti-androgenic activity.[5]

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone (B1683101) and estradiol.[5]

  • Cell Culture and Exposure: H295R cells are cultured and then exposed to the test chemical at various concentrations for 48 hours.

  • Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: The hormone production in the treated cells is compared to that in the solvent control cells to determine if the test chemical has an effect on steroidogenesis.

Visualizing the Science

The following diagrams illustrate key concepts and workflows in the comparative risk assessment of plasticizers.

Experimental_Workflow_for_Toxicity_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Testing (Rodent Models) cluster_2 Risk Assessment Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Endocrine Disruption (E-Screen, MDA-kb2, H295R) Endocrine Disruption (E-Screen, MDA-kb2, H295R) Cytotoxicity (MTT Assay)->Endocrine Disruption (E-Screen, MDA-kb2, H295R) If low cytotoxicity Acute Toxicity (LD50) Acute Toxicity (LD50) Endocrine Disruption (E-Screen, MDA-kb2, H295R)->Acute Toxicity (LD50) Genotoxicity Genotoxicity Repeated Dose Toxicity (OECD TG 407) Repeated Dose Toxicity (OECD TG 407) Acute Toxicity (LD50)->Repeated Dose Toxicity (OECD TG 407) Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Repeated Dose Toxicity (OECD TG 407)->Reproductive/Developmental Toxicity Hazard Identification Hazard Identification Reproductive/Developmental Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Test Compound Test Compound Test Compound->Cytotoxicity (MTT Assay)

Caption: A typical workflow for the toxicological screening and risk assessment of plasticizers.

Endocrine_Disruption_Pathways cluster_androgen Androgen Signaling cluster_estrogen Estrogen Signaling cluster_steroidogenesis Steroidogenesis AR Androgen Receptor ARE Androgen Response Element AR->ARE binds to Androgen Androgen Androgen->AR Gene Transcription Gene Transcription ARE->Gene Transcription ER Estrogen Receptor ERE Estrogen Response Element ER->ERE binds to Estrogen Estrogen Estrogen->ER ERE->Gene Transcription Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens Progesterone->Androgens Estrogens Estrogens Androgens->Estrogens Plasticizer Plasticizer Plasticizer->AR Antagonist Plasticizer->ER Agonist Plasticizer->Progesterone Inhibits/Induces Conversion

References

A Comparative Guide to Non-Invasive Methods for Phthalate Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-invasive methods for the assessment of phthalate exposure, with a focus on urine, saliva, and sweat as biological matrices. Phthalates are a class of synthetic chemicals widely used in consumer and personal care products, leading to widespread human exposure.[1] Accurate assessment of this exposure is critical for epidemiological studies and understanding potential health effects. This document outlines the performance of various non-invasive methods, supported by experimental data and detailed protocols.

Introduction to this compound Biomonitoring

Human exposure to phthalates occurs through ingestion, inhalation, and dermal contact.[2][3] Once in the body, phthalates are quickly metabolized and their metabolites are excreted.[1][2] The measurement of these metabolites in biological samples serves as a reliable biomarker of internal dose, accounting for all routes of exposure.[1] While various biological specimens can be used, the choice of matrix is crucial for obtaining accurate and reliable data.

The most common non-invasive matrices for this compound exposure assessment include urine, saliva, and sweat. Each has distinct advantages and limitations regarding sample collection, analyte concentration, and temporal representation of exposure.

Comparison of Non-Invasive Matrices

Urine is the most widely used and validated non-invasive matrix for assessing this compound exposure.[1][2] This is primarily due to the significantly higher concentrations and detection rates of this compound metabolites in urine compared to other non-invasive samples like saliva and sweat.[1][4]

FeatureUrineSalivaSweat
Metabolite Concentration High (ng/mL to µg/L range)[2][5][6]Very Low (<10% detection rate for many metabolites)[4][7]Variable, some parent compounds and metabolites detected[8]
Detection Frequency High (>85% for many common metabolites)[4][7]Very Low[4][7]Moderate, but data is limited[8]
Temporal Resolution Reflects recent exposure (half-life of 3-18 hours)[1]Reflects recent exposureMay indicate retained and bioaccumulated phthalates[8]
Ease of Collection Non-invasive and relatively easy to collect large volumesNon-invasive and easy to collectCan be challenging to collect sufficient volume under controlled conditions
Established Protocols Well-established and validated analytical methods (e.g., LC-MS/MS)[5][6][9]Limited validated protocols for this compound metabolitesEmerging methods, not yet standardized
Interference Potential for urine dilution issues, often corrected with creatinine (B1669602) adjustment[1][7]Esterase activity can degrade metabolites, complicating analysis[4][10]Potential for external contamination
Recommendation Recommended for most epidemiological and exposure assessment studies.Not Recommended as a primary matrix due to low detection rates.[4]May have utility for specific research on bioaccumulation, but requires further validation.[8]

Experimental Protocol: Urinary this compound Metabolite Analysis

The "gold standard" for the quantification of this compound metabolites in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often preceded by Solid-Phase Extraction (SPE) for sample clean-up and concentration.[5][6][11]

Key Steps in Urinary Analysis:
  • Sample Collection: A spot or first-morning urine sample is collected in a sterile container.

  • Enzymatic Deconjugation: Many this compound metabolites are excreted as glucuronidated conjugates. An enzymatic hydrolysis step using β-glucuronidase is performed to convert the conjugated metabolites back to their free form for detection.

  • Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge. This step removes interfering substances and concentrates the this compound metabolites. Automated SPE systems can increase throughput and reproducibility.[5][12]

  • Isotope Dilution: Isotopically-labeled internal standards for each target analyte are added to the sample before processing. This improves the accuracy and precision of the quantification by correcting for any analyte loss during sample preparation and analysis.[9]

  • HPLC-MS/MS Analysis: The extracted and concentrated sample is injected into an HPLC system, which separates the different this compound metabolites. The separated metabolites then enter a tandem mass spectrometer, which provides highly selective and sensitive quantification.[6][13]

Method Performance:
  • Sensitivity: Limits of Detection (LODs) are typically in the low ng/mL range.[5][6]

  • Accuracy: Spike recoveries are generally around 100%.[6]

  • Precision: Inter- and intra-day coefficients of variation are typically less than 10%.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting a non-invasive matrix and the experimental workflow for urinary this compound analysis.

cluster_matrix_selection Matrix Selection for this compound Biomonitoring Start Assess Research Goal Urine Urine (High Metabolite Concentration) Start->Urine Routine Exposure Assessment Saliva Saliva (Low Detection Rate) Start->Saliva Limited Applicability Sweat Sweat (Emerging Matrix) Start->Sweat Bioaccumulation Studies HairNails Hair/Nails (Long-term Exposure) Start->HairNails Long-term Trends

Caption: Decision tree for selecting a non-invasive matrix.

cluster_workflow Urinary this compound Metabolite Analysis Workflow A 1. Urine Sample Collection B 2. Addition of Isotope-Labeled Standards A->B C 3. Enzymatic Deconjugation (β-glucuronidase) B->C D 4. Automated Solid-Phase Extraction (SPE) C->D E 5. HPLC Separation D->E F 6. Tandem Mass Spectrometry (MS/MS) Detection E->F G 7. Data Quantification F->G

References

A Comparative Guide to the Neurotoxic Effects of Phthalate Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. A growing body of evidence indicates that exposure to various phthalate congeners can impair brain development and function. This guide provides a comparative overview of the neurotoxic effects of different phthalates, supported by experimental data, to aid researchers in understanding their relative toxicities and underlying mechanisms.

Comparative Neurotoxicity of this compound Congeners

The neurotoxic potential of phthalates varies depending on their chemical structure. Studies in various models, from cell lines to animal models, have demonstrated a range of adverse effects on the nervous system. Below is a summary of comparative data from key experimental studies.

Table 1: Comparative Effects of Phthalates on Locomotor Activity in Zebrafish Larvae
This compound CongenerEffect on Locomotor ActivityConcentrationReference
DMP (Dimethyl this compound) No significant alterationUp to 10,000 µg/L[1][2]
DEP (Diethyl this compound) No significant alterationUp to 10,000 µg/L[1][2]
BBzP (Benzyl butyl this compound) Altered larval behavior (hypoactivity)5, 50, 500 µg/L[1][2]
DEHP (Di-2-ethylhexyl this compound) Altered larval behavior (hyperactivity and hypoactivity)5, 50, 500 µg/L[1][2]
DnOP (Di-n-octyl this compound) No significant alterationUp to 10,000 µg/L[1][2]
DiNP (Diisononyl this compound) Altered larval behavior (hyperactivity)5, 50, 500 µg/L[1][2]
DBP (Dibutyl this compound) Locomotor behavior defectsNot specified[3]
DIBP (Diisobutyl this compound) Locomotor behavior defectsNot specified[3]
Table 2: Comparative Effects of Phthalates on Neuronal Development and Neurochemical Systems in Zebrafish Embryos
This compound CongenerEffect on Primary Neurons (HuC:eGFP)Effect on Oligodendrocytes (sox10:eGFP)Effect on Myelination (mbp:GFP)Effect on Cholinergic System (ache)Effect on Dopaminergic System (drd1b, th)Reference
BBzP Reduced expressionReduced expressionNo significant changeNo significant changeSuppressed th expression[1][2]
DEHP Reduced expressionNo significant changeNo significant changeUpregulatedDownregulated drd1b[1][2]
DiNP Reduced expressionReduced expressionReduced expressionUpregulatedUpregulated drd1b[1][2]
Table 3: Comparative Effects of Phthalates on Oxidative Stress
This compound CongenerModel SystemKey FindingsReference
DEHP C. elegansIncreased intracellular ROS levels[3]
DBP C. elegansIncreased intracellular ROS levels[3]
DIBP C. elegansIncreased intracellular ROS levels[3]
DiNP MiceIncreased ROS, decreased GSH and SOD activity[4]
BBP MiceOxidative damage to the hippocampus[5]

Key Signaling Pathways in this compound-Induced Neurotoxicity

Phthalates exert their neurotoxic effects through various mechanisms, often involving the disruption of critical signaling pathways.

Oxidative Stress and Apoptosis

A common mechanism underlying the neurotoxicity of many phthalates is the induction of oxidative stress.[6][7] Phthalates like DEHP, DBP, DIBP, and DiNP have been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[3][4] This oxidative imbalance can lead to cellular damage and trigger apoptosis (programmed cell death) in neuronal cells.[8]

G Phthalates This compound Congeners (DEHP, DBP, DiNP, etc.) ROS Increased Reactive Oxygen Species (ROS) Phthalates->ROS Antioxidants Decreased Antioxidants (GSH, SOD) Phthalates->Antioxidants OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

This compound-induced oxidative stress and apoptosis pathway.
Disruption of Cellular Signaling

Phthalates can interfere with several key signaling pathways crucial for neuronal function and development:

  • Thyroid Hormone Signaling : Disruption of thyroid hormone pathways is a potential mechanism of this compound neurotoxicity, as thyroid hormones are essential for brain development.[9]

  • Calcium Signaling : Altered calcium homeostasis has been implicated in the neurotoxic effects of phthalates.[6][9]

  • Peroxisome Proliferator-Activated Receptors (PPARs) : Phthalates can activate PPARs, which may contribute to their neurotoxic effects.[9][10]

  • CREB Signaling : Benzyl butyl this compound (BBP) has been shown to decrease the phosphorylation of CREB (cAMP response element-binding protein), a key regulator of learning and memory.[5]

  • PI3K/AKT Pathway : DEHP can induce neuronal apoptosis through the PI3K/AKT pathway and mitochondrial dysfunction.[11]

G Phthalates This compound Congeners Thyroid Thyroid Hormone Signaling Phthalates->Thyroid Calcium Calcium Signaling Phthalates->Calcium PPAR PPAR Signaling Phthalates->PPAR CREB CREB Signaling Phthalates->CREB PI3K_AKT PI3K/AKT Pathway Phthalates->PI3K_AKT Neurotoxicity Neurotoxic Effects (Impaired Development, Apoptosis, etc.) Thyroid->Neurotoxicity Calcium->Neurotoxicity PPAR->Neurotoxicity CREB->Neurotoxicity PI3K_AKT->Neurotoxicity

Overview of signaling pathways disrupted by phthalates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound neurotoxicity.

Zebrafish Larval Locomotor Activity Assay

This assay is used to assess the effects of chemical exposure on the behavior of zebrafish larvae.

  • Animal Husbandry : Zebrafish embryos are raised in E3 medium at 28.5°C on a 14/10-hour light/dark cycle.

  • Exposure : Healthy, fertilized embryos are selected and placed in 96-well plates (one embryo per well) containing E3 medium with varying concentrations of the test this compound or a vehicle control (e.g., 0.1% DMSO). The exposure period typically lasts from a few hours post-fertilization (hpf) to 5 days post-fertilization (dpf).

  • Behavioral Recording : At 5 dpf, the 96-well plate is placed in an automated video tracking system. The larval movement is recorded during alternating light and dark periods. A typical paradigm is 10 minutes of dark adaptation, followed by three cycles of 5 minutes of light and 5 minutes of dark.

  • Data Analysis : The video tracking software analyzes various parameters of locomotor activity, including total distance moved, velocity, and time spent in different activity states (e.g., freezing, normal swimming, rapid movement). Statistical analysis is performed to compare the activity levels of exposed larvae to the control group.

Oxidative Stress Assays

These assays quantify the extent of oxidative damage and the status of antioxidant defenses in cells or tissues exposed to phthalates.

  • Sample Preparation : Neuronal cells or brain tissue from animal models are homogenized in an appropriate buffer on ice. The homogenate is then centrifuged to obtain the supernatant for subsequent assays.

  • Measurement of Reactive Oxygen Species (ROS) : Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.

  • Lipid Peroxidation Assay : The level of malondialdehyde (MDA), a product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored product is measured spectrophotometrically.

  • Antioxidant Enzyme Activity Assays :

    • Superoxide Dismutase (SOD) : SOD activity is measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT) : CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2).

    • Glutathione Peroxidase (GPx) : GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.

  • Glutathione (GSH) Assay : The concentration of reduced glutathione is determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue/Cell Preparation : Brain tissue sections or cultured neuronal cells are fixed and permeabilized.

  • Labeling : The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection : The fluorescent signal is detected using a fluorescence microscope. The number of TUNEL-positive cells (apoptotic cells) is counted and often expressed as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).

G Start Experimental Model (e.g., Zebrafish, Rodents, Cell Culture) Exposure This compound Exposure (Different Congeners and Concentrations) Start->Exposure Behavioral Behavioral Assays (e.g., Locomotor Activity) Exposure->Behavioral Molecular Molecular & Cellular Assays Exposure->Molecular DataAnalysis Data Analysis & Comparison Behavioral->DataAnalysis OxidativeStress Oxidative Stress Assays (ROS, MDA, SOD, etc.) Molecular->OxidativeStress Apoptosis Apoptosis Assays (e.g., TUNEL Staining) Molecular->Apoptosis GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-Seq) Molecular->GeneExpression OxidativeStress->DataAnalysis Apoptosis->DataAnalysis GeneExpression->DataAnalysis

General experimental workflow for assessing this compound neurotoxicity.

Conclusion

The experimental evidence clearly indicates that various this compound congeners pose a risk to neurological health. Higher molecular weight phthalates such as BBzP, DEHP, and DiNP appear to be more neurotoxic in some assays compared to lower molecular weight phthalates like DMP and DEP.[1][2] The underlying mechanisms of their neurotoxicity are multifactorial, with oxidative stress and the disruption of key cellular signaling pathways being central themes. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to better understand the risks associated with this compound exposure and to develop potential therapeutic or preventative strategies.

References

Navigating the Murky Waters of Phthalate Contamination: A Comparative Guide to Treatment Efficacies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and environmental scientists now have a comprehensive resource for evaluating the most effective methods for removing harmful phthalates from water. This guide provides a detailed comparison of advanced oxidation processes, adsorption, membrane filtration, and biodegradation, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable water treatment strategies.

Phthalates, a class of synthetic chemicals widely used as plasticizers, are pervasive environmental contaminants known for their endocrine-disrupting properties. Their removal from water sources is a critical public health and environmental priority. This guide offers an objective assessment of the leading treatment technologies, presenting quantitative data in a clear, comparative format.

Comparative Efficacy of Phthalate Removal Methods

The selection of an appropriate water treatment technology for this compound removal depends on various factors, including the specific this compound compound, its concentration, the water matrix, and operational costs. The following table summarizes the performance of four major treatment categories based on published experimental data.

Treatment MethodThis compound(s)Initial Concentration (mg/L)Removal Efficiency (%)Treatment TimeKey Experimental Conditions
Advanced Oxidation Processes (AOPs)
UV/H₂O₂Diethyl this compound (DEP)1.0>98.660 minUV intensity: 133.9 µW/cm², H₂O₂ dosage: 20 mg/L[1]
UV/H₂O₂Dimethyl this compound (DMP)20>9845 minH₂O₂ dosage: 136 ppm[2][3]
Fenton OxidationDiallyl this compound (DAP)100>95 (TOC removal)360 min[H₂O₂] = 1000 mg/L, [Fe²⁺] = 50 mg/L, pH = 3.2[4]
Fenton-like (Mn²⁺/H₂O₂)DMP, DEP, DPP20100 (DMP & DEP)30-60 min[H₂O₂] = 100 mg/L, [Mn²⁺] = 10 mg/L, pH = 3.0[5]
Adsorption
Activated CarbonDiethyl this compound (DEP)Not Specified83.5360 min0.4 g AC, pH 7, 30°C[6]
Activated CarbonDibutyl this compound (DBP)Not Specified97.46Not SpecifiedpH 13[7]
Modified Activated Carbon (Cu-impregnated)This compoundNot Specified~2x higher than plain ACNot SpecifiedpH 4[8]
Membrane Filtration
Nanofiltration (NF3)Dibutyl this compound (DBP)1092.5 - 98.8Not SpecifiedpH 3-10[9][10]
Nanofiltration (NF3)Butyl benzyl (B1604629) this compound (BBP)288.7 - 91.7Not SpecifiedpH 3-10[9][10]
Nanofiltration (NF90)DEP, DEHPNot Specified97.7 (DEP), 98.9 (DEHP)Not SpecifiedNot Specified[9]
Reverse Osmosis (RO)DEP, DBP, DEHPNot Specified99.9Not SpecifiedOperating pressure: 2.0 MPa[11]
Biodegradation
Activated SludgeDMP, DBP, BBP, DEHP0.0019 - 0.071981 - 93Not SpecifiedFull-scale WWTP[12]
Anaerobic/Aerobic CombinationThis compound estersNot Specified95 - 97Not SpecifiedCombined anaerobic treatment and membrane bioreactor[13]

Experimental Workflow for Efficacy Assessment

To ensure robust and reproducible results when evaluating this compound removal technologies, a standardized experimental workflow is essential. The following diagram outlines the key steps, from initial sample characterization to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results & Interpretation A Characterize Influent: - this compound Concentration - Water Quality Parameters (pH, TOC, etc.) B Prepare Treatment System: - AOP Reactor Setup - Adsorbent Preparation - Membrane Installation - Bioreactor Acclimation A->B System Setup C Conduct Treatment Experiment: - Controlled Conditions (Time, Temp, pH) - Collect Samples at Intervals B->C Initiate Treatment D Analyze Samples: - this compound Concentration (GC-MS, HPLC) - Water Quality Parameters C->D Sample Analysis E Calculate Removal Efficiency D->E F Evaluate Treatment Kinetics D->F G Data Interpretation and Comparison E->G F->G

Caption: General experimental workflow for assessing this compound removal efficacy.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Advanced Oxidation Process: UV/H₂O₂

This protocol is based on the methodology for the removal of dimethyl this compound (DMP) from water.[2][3]

  • Materials and Reagents:

    • Dimethyl this compound (DMP) standard

    • Hydrogen peroxide (H₂O₂), 30% (w/w)

    • Deionized water

    • Low-pressure mercury UV lamp (100 mW power output)

    • Batch reactor

  • Procedure:

    • Prepare a stock solution of 20 ppm DMP in deionized water.

    • Transfer a known volume of the DMP solution to the batch reactor.

    • Adjust the pH of the solution if required for specific experimental conditions.

    • Add the desired concentration of H₂O₂ (e.g., ranging from 34 to 136 ppm) to the reactor and mix thoroughly.

    • Turn on the UV lamp to initiate the photooxidation reaction.

    • Collect samples at predetermined time intervals (e.g., 0, 15, 30, 45, 60 minutes).

    • Immediately quench the reaction in the collected samples (e.g., by adding sodium thiosulfate) to stop the degradation process.

    • Analyze the concentration of DMP in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculate the removal efficiency at each time point.

Adsorption: Batch Adsorption Study with Activated Carbon

This protocol outlines a general procedure for evaluating the adsorption of phthalates onto activated carbon.[6][7]

  • Materials and Reagents:

    • This compound standard (e.g., DEP, DBP)

    • Activated carbon (AC)

    • Deionized water

    • pH meter

    • Shaker or magnetic stirrer

    • Centrifuge or filtration apparatus

  • Procedure:

    • Prepare a stock solution of the target this compound in deionized water.

    • Conduct a series of batch experiments by adding a known mass of activated carbon (e.g., 0.05 g to 0.4 g) to a fixed volume of the this compound solution in separate flasks.

    • Adjust the initial pH of the solutions to the desired value (e.g., 7 or 13) using dilute acid or base.

    • Place the flasks on a shaker or use magnetic stirrers to ensure continuous mixing for a specified contact time (e.g., 30 to 360 minutes) at a constant temperature.

    • After the desired contact time, separate the activated carbon from the solution by centrifugation or filtration.

    • Analyze the final concentration of the this compound in the supernatant or filtrate using an appropriate analytical technique.

    • Calculate the amount of this compound adsorbed per unit mass of activated carbon and the percentage removal.

Membrane Filtration: Nanofiltration Performance Evaluation

This protocol describes the evaluation of a nanofiltration membrane for this compound removal.[9][10]

  • Materials and Reagents:

    • This compound standards (e.g., DBP, BBP)

    • Deionized water

    • Nanofiltration (NF) membrane (e.g., NF3)

    • Cross-flow or dead-end filtration setup

    • High-pressure pump

    • Conductivity meter and pH meter

  • Procedure:

    • Prepare feed solutions of the target phthalates at known concentrations (e.g., 10 ppm DBP, 2 ppm BBP) in deionized water.

    • Install the NF membrane in the filtration setup and pre-pressurize with deionized water to compact the membrane and obtain a stable water flux.

    • Introduce the this compound feed solution into the system.

    • Operate the filtration system at a constant pressure (e.g., as recommended by the membrane manufacturer) and temperature.

    • Collect permeate samples at regular intervals.

    • Analyze the concentration of the this compound in both the feed and permeate samples.

    • Calculate the this compound rejection (removal efficiency) using the formula: Rejection (%) = (1 - (Permeate Concentration / Feed Concentration)) * 100.

    • Investigate the effect of feed solution pH by adjusting the pH of the feed and repeating the filtration experiment.

Biodegradation: Activated Sludge Batch Test

This protocol provides a general framework for assessing the biodegradation of phthalates using activated sludge.[12]

  • Materials and Reagents:

    • This compound standard

    • Activated sludge from a wastewater treatment plant

    • Mineral salts medium

    • Incubator shaker

  • Procedure:

    • Collect a fresh sample of activated sludge. The sludge can be used as is or washed and resuspended in a mineral salts medium.

    • Prepare batch reactors (e.g., serum bottles) containing the activated sludge and the mineral salts medium.

    • Spike the reactors with a known concentration of the target this compound.

    • Set up control reactors, including a biotic control (sludge without this compound) and an abiotic control (this compound in sterile medium without sludge).

    • Incubate the reactors under controlled conditions (e.g., aerobic or anaerobic, specific temperature) in a shaker to ensure mixing.

    • Monitor the degradation of the this compound over time by periodically sacrificing a reactor or withdrawing a subsample.

    • Analyze the this compound concentration in the samples.

    • The extent of biodegradation can be determined by the disappearance of the parent compound. For mineralization studies, the production of CO₂ (aerobic) or CH₄ (anaerobic) can be monitored.

References

A Comparative Guide to Predictive Models for Phthalate Migration from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of predictive models for the migration of phthalates from plastic materials. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate models for assessing the safety of plastic components in contact with pharmaceuticals and other sensitive products. The information presented is based on a review of scientific literature and experimental data.

Introduction to Phthalate Migration and Predictive Modeling

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] However, they are not chemically bound to the polymer matrix and can migrate into contacting substances, including food, beverages, and pharmaceutical products.[1][2] This migration is a significant concern due to the potential endocrine-disrupting effects of some phthalates.[3]

Predictive modeling offers a valuable tool for estimating the extent of this compound migration, complementing or reducing the need for extensive and time-consuming experimental testing.[4][5] These models are primarily used for compliance testing and risk assessment.[4]

Comparison of Predictive Migration Models

Predictive models for this compound migration can be broadly categorized into two main types: deterministic models based on Fick's law of diffusion and empirical or kinetic models derived from experimental data.

1. Deterministic Models (Fick's Law-Based)

These models are the most widely accepted and utilized for regulatory purposes.[4][5] They are based on the fundamental principles of mass transfer, specifically Fick's second law of diffusion, which describes the movement of a substance through a medium over time.[4]

The core equation for Fickian diffusion is:

Where:

  • C is the concentration of the migrant (this compound).

  • t is time.

  • D is the diffusion coefficient of the migrant in the polymer.

  • x is the distance.

Key Parameters:

  • Diffusion Coefficient (D): This parameter represents the rate at which a this compound molecule moves through the plastic matrix. It is influenced by factors such as the temperature, the molecular size of the this compound, and the properties of the polymer.

  • Partition Coefficient (K): This describes the equilibrium distribution of the this compound between the plastic and the contacting medium (e.g., food simulant, drug product). A lower partition coefficient indicates a higher affinity of the this compound for the contacting medium, leading to greater migration.

Validation and Performance:

  • Fick's law-based models have been shown to provide a good description of migration, often resulting in a slight overestimation, which is considered a "worst-case" and thus safe approach for regulatory compliance.[5]

  • The accuracy of these models is highly dependent on the quality of the input parameters (D and K), which can be determined experimentally or estimated using mathematical models.[4]

  • Several software tools, such as MIGRATEST Lite, are available to perform these calculations.[4]

2. Empirical and Kinetic Models

These models are based on fitting mathematical equations to experimental migration data without necessarily being derived from fundamental physical laws.

  • Weibull Model: This is an empirical model that has shown promise in describing the migration of substances from certain food contact materials.[4]

  • Pseudo-first-order and Pseudo-second-order Models: These kinetic models are used to describe the rate of migration and have been applied to study the migration of total phthalates from non-food plastics.[6] One study found that the pseudo-second-order model best described the migration of total phthalates from paint buckets into a food simulant.[6]

  • Logarithmic Relationship Models: Mathematical models with good logarithmic relationships have been established to demonstrate the relationship between this compound migration and contact time at different storage temperatures.[7]

Validation and Performance:

  • Empirical models can provide a good fit to experimental data for specific plastic-phthalate-simulant systems.

  • However, their predictive power for systems outside the range of the initial experimental data may be limited.

  • Kinetic models can provide insights into the mechanism of migration.

Data Presentation: Comparison of Model Performance

Due to the lack of publicly available studies that directly compare the predictive performance of different model types using the same comprehensive experimental dataset for this compound migration, a direct quantitative comparison in a single table is not feasible. The performance of each model is highly dependent on the specific this compound, plastic material, food simulant, and experimental conditions.

However, based on the literature reviewed, a qualitative comparison is presented below:

Model TypePrimary ApplicationStrengthsLimitations
Deterministic (Fick's Law-Based) Regulatory compliance, worst-case estimationBased on fundamental physical principles, widely accepted, can be applied to a wide range of systems with appropriate input parameters.Accuracy is highly dependent on the quality of the diffusion and partition coefficients, can be complex to solve for intricate geometries.
Empirical (e.g., Weibull) Describing migration curves for specific systemsMathematically simpler than Fickian models, can provide a good fit to experimental data.Lacks a strong theoretical basis, limited predictive power for new systems, parameters are not directly linked to physical properties.
Kinetic (e.g., Pseudo-order) Understanding migration mechanisms and ratesCan provide insights into the rate-limiting steps of migration.May not be as accurate for predicting absolute migration amounts as Fickian models, applicability may be limited to specific conditions.

Experimental Protocols for Model Validation

The validation of predictive models for this compound migration relies on robust and well-documented experimental data. Below are detailed methodologies for key experiments cited in the literature.

Migration Testing Protocol

This protocol is a generalized procedure based on common practices for determining this compound migration into food simulants.

a. Materials and Reagents:

  • Plastic material samples (e.g., PVC sheets, finished articles).

  • Food Simulants:

    • Distilled or deionized water (for aqueous foods).

    • 3% (w/v) acetic acid (for acidic foods).

    • 10% (v/v) ethanol (B145695) (for alcoholic foods).

    • Olive oil or other fatty food simulants (e.g., 95% ethanol, isooctane) for fatty foods.[1][3]

  • This compound standards (e.g., DEHP, DBP, BBP).

  • Solvents for extraction (e.g., hexane, acetonitrile).

  • Internal standards (e.g., deuterated phthalates) for analytical quantification.[8]

b. Experimental Procedure:

  • Sample Preparation: Cut the plastic material into specified dimensions to ensure a known surface area-to-volume ratio with the food simulant. Clean the samples to remove any surface contamination.

  • Migration Cell Setup: Place the plastic sample in a migration cell or a sealed container with the chosen food simulant. Ensure complete immersion or one-sided contact, depending on the intended use of the plastic.

  • Incubation: Store the migration cells at controlled temperatures and for specific durations that simulate the intended use and storage conditions of the product. For example, 10 days at 40°C is a common condition for long-term storage simulation.[1]

  • Sample Collection: At predetermined time points, withdraw aliquots of the food simulant for analysis.

  • Extraction:

    • For aqueous simulants, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the phthalates.

    • For oily simulants, the sample may be diluted with a suitable solvent before analysis.

  • Analysis: Analyze the extracts using analytical instrumentation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive technique for the identification and quantification of phthalates.[3]

a. Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5MS).[3]

  • Mass Spectrometer (MS) detector (e.g., Quadrupole or Time-of-Flight).

b. GC-MS Conditions (Typical):

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is typically used to separate different phthalates (e.g., starting at 60°C, ramping to 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for targeted analysis of known phthalates or full scan mode for identifying unknown migrants.

c. Method Validation: The analytical method should be validated according to established guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, linearity, and sensitivity.[8] This includes determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).[1]

Mandatory Visualization

Validation_Workflow cluster_model Predictive Modeling cluster_experiment Experimental Validation cluster_comparison Comparison and Validation Model_Selection Select Predictive Model (e.g., Fick's Law, Empirical) Parameter_Estimation Estimate Model Parameters (Diffusion & Partition Coefficients) Model_Selection->Parameter_Estimation Prediction Predict this compound Migration Parameter_Estimation->Prediction Comparison Compare Predicted vs. Experimental Data Prediction->Comparison Migration_Test Perform Migration Test (Plastic, Simulant, Time, Temp) Analysis Analyze Simulant (e.g., GC-MS, LC-MS) Migration_Test->Analysis Experimental_Data Obtain Experimental Migration Data Analysis->Experimental_Data Experimental_Data->Comparison Validation Validate Model Performance Comparison->Validation

Caption: Workflow for the validation of predictive models for this compound migration.

Conclusion

The validation of predictive models for this compound migration is a critical step in ensuring the safety of plastic materials used in sensitive applications. While deterministic models based on Fick's law are the most established and widely used for regulatory purposes, empirical and kinetic models can provide valuable insights for specific scenarios. The selection of an appropriate model should be based on the specific application, the availability of accurate input parameters, and the required level of conservatism. Robust experimental validation using well-defined protocols and sensitive analytical techniques is essential to ensure the reliability of any predictive model. Further research involving direct comparative studies of different models against the same experimental datasets would be beneficial for the scientific community.

References

Safety Operating Guide

Proper Disposal of Phthalates in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Phthalates, a common class of plasticizers and solvents, necessitate careful handling and disposal to mitigate risks to personnel and the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of phthalate waste, in alignment with institutional safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be prepared for potential spills.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as butyl rubber or nitrile rubber, to prevent skin contact.[1]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Lab Coat: A standard laboratory coat is essential to protect clothing and skin.[1]

In Case of a Spill:

  • Evacuate and Ventilate: In the event of a significant spill, evacuate all non-essential personnel from the area and ensure the space is well-ventilated.[1]

  • Containment: If it can be done safely, prevent the further spread of the spill. Do not allow the chemical to enter drains or waterways.[1][2]

  • Absorb: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the spilled this compound.[1]

  • Collect: Carefully place the absorbed material into a suitable, sealable, and properly labeled container for disposal.[1]

  • Decontaminate: Thoroughly clean the spill area.

Step-by-Step this compound Disposal Procedure

The disposal of this compound waste must be conducted in strict accordance with local, regional, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Step 1: Waste Determination (Hazardous vs. Non-Hazardous)

The initial and most critical step is to determine if the this compound waste is classified as hazardous.[2] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it is either "listed" or exhibits specific "characteristics."[2]

  • Listed Wastes: Several phthalates are explicitly listed as hazardous wastes. For example, di(2-ethylhexyl)this compound (DEHP), dibutyl this compound, and di-n-octyl this compound are on the EPA's list of regulated hazardous wastes.[3][4][5]

  • Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: A liquid with a flash point below 140°F (60°C).[2]

    • Corrosivity: An aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.[2]

    • Reactivity: A substance that is unstable, can undergo violent change, or reacts violently with water.

    • Toxicity: A substance that is harmful if ingested or absorbed. The toxicity of a waste can be determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2]

Unless your institution has specific data to prove that the waste is non-toxic according to the TCLP, it is best practice to manage it as a hazardous waste.[2]

Step 2: Waste Collection and Storage

Proper collection and storage are crucial to ensure safety and compliance.

  • Container: Collect this compound waste in a designated, sealable container made of a compatible material.[1] The original chemical container is often a suitable choice.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Diheptyl this compound"), and the date when the waste was first added.[2]

  • Segregation: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents, acids, or strong bases.[1]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from any sources of ignition.[1] Ensure the container is tightly closed to prevent leaks.[1]

Step 3: Professional Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

  • Request Pickup: Follow your institution's established procedures to request a pickup of the hazardous waste.[2]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[2]

  • Provide Information: Supply the waste disposal contractor with the Safety Data Sheet (SDS) for the specific this compound to ensure they have all the necessary information for safe handling and disposal.[1]

Disposal Method Selection:

The primary recommended methods for the disposal of phthalates are incineration and landfilling.[1]

  • Incineration: To improve combustion, mixing the this compound with a more flammable solvent may be beneficial.[1]

  • Landfill: For landfill disposal, the this compound should first be adsorbed onto an inert material like vermiculite.[1] It is crucial to consult with environmental regulatory agencies for guidance on acceptable landfill practices.[1]

Never dispose of phthalates by pouring them down the sink or by evaporation.[6][7]

Quantitative Data for this compound Waste Classification

The following table provides examples of regulatory levels that can help in the classification of this compound-containing waste. Note that regulations can vary by jurisdiction.

This compound CompoundRegulatory Agency/StateRegulatory Level/ContextReference
Di(2-ethylhexyl)this compound (DEHP)U.S. EPAMaximum contaminant level in drinking water: 6 ppb[8]
Bis(2-ethylhexyl)this compoundTexas (TCEQ)Class 1 nonhazardous industrial waste if ≥ 30 ppm[9]
Butylbenzyl this compoundTexas (TCEQ)Class 1 nonhazardous industrial waste if ≥ 700 ppm[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PhthalateDisposalWorkflow start This compound Waste Generated waste_determination Step 1: Waste Determination Is the waste hazardous (listed or characteristic)? start->waste_determination hazardous_waste Manage as Hazardous Waste waste_determination->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult EHS for confirmation) waste_determination->non_hazardous_waste No collection Step 2: Waste Collection & Storage - Designated, compatible, sealed container - Label: 'Hazardous Waste', chemical name, date - Segregate from incompatibles - Store in cool, dry, ventilated area hazardous_waste->collection disposal Step 3: Professional Disposal - Contact EHS or licensed contractor - Complete hazardous waste manifest - Provide SDS non_hazardous_waste->disposal collection->disposal end Waste Disposed Compliantly disposal->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety Protocols for Handling Phthalates in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of phthalates in a laboratory setting. Adherence to these protocols is essential to minimize exposure risks and ensure a safe working environment. Phthalates are a class of chemicals that can pose health risks, necessitating the use of appropriate personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against phthalate exposure. The following recommendations are based on guidelines from occupational safety and health organizations.

Eye and Face Protection:

  • Always wear chemical safety goggles that provide a complete seal around the eyes.

  • For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin and Body Protection:

  • Gloves: The choice of glove material is critical for preventing skin contact. Nitrile, neoprene, butyl rubber, and Viton are recommended for their resistance to phthalates.[1] Breakthrough times, which indicate how long a glove can be in contact with a chemical before the chemical permeates the glove, are crucial for selecting the appropriate glove for a given task. When direct contact is anticipated, thicker gloves (12-15 mil) are recommended.[2] Always inspect gloves for any signs of degradation or damage before use.

  • Lab Coats and Aprons: A buttoned lab coat should be worn to protect personal clothing. For tasks with a significant risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection:

  • Work with phthalates should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • If engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[2] The OSHA standard for respiratory protection (29 CFR 1910.134) must be followed, which includes requirements for a written program, training, fit-testing, and medical evaluations.[1]

Glove Chemical Resistance Guide for Phthalates

The following table summarizes available data on the chemical resistance of various glove materials to specific phthalates. It is important to note that breakthrough times can vary based on glove thickness, manufacturer, and the specific formulation of the this compound. Always consult the glove manufacturer's specific chemical resistance data.

This compoundGlove MaterialBreakthrough Time (minutes)Recommendation/Rating
n-Dibutyl this compound (DBP)Nitrile> 480Excellent
Diethyl this compound (DEP)PE/EVAL> 240 (4 hours)Good
Diethyl this compound (DEP)Butyl RubberData Not AvailableRecommended
Diethyl this compound (DEP)NeopreneData Not AvailableRecommended
Diethyl this compound (DEP)VitonData Not AvailableRecommended
Di(2-ethylhexyl) this compound (DEHP)NitrileData Not AvailableGood (General)
Di(2-ethylhexyl) this compound (DEHP)NeopreneData Not AvailableGood (General)
Dimethyl this compoundNitrileData Not AvailableRecommended
Diisononyl this compound (DINP)NitrileData Not AvailableGood (General)
Diisononyl this compound (DINP)NeopreneData Not AvailableGood (General)

This table is a compilation of available data and general recommendations. Users should always consult manufacturer-specific data for the gloves they are using.

Operational Plan for Handling Phthalates

A systematic approach to handling phthalates is crucial for laboratory safety.

1. Pre-Handling Preparations:

  • Review Safety Data Sheets (SDS): Before working with any this compound, thoroughly review its SDS to understand its specific hazards.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble PPE: Put on all required PPE as outlined above before entering the work area.

2. Handling Procedures:

  • Weighing and Transferring: Conduct all weighing and transferring of phthalates within a chemical fume hood to minimize inhalation of vapors.

  • Prevent Splashes: Handle phthalates with care to avoid splashes and direct contact with skin, eyes, and clothing.

  • Keep Containers Closed: Ensure that containers of phthalates are tightly sealed when not in use.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces after use.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, according to the disposal plan outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound-Contaminated Waste

All waste materials contaminated with phthalates are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing phthalates in a dedicated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, in a separate, clearly labeled hazardous waste container.[2]

Disposal Protocol:

  • Labeling: Ensure all hazardous waste containers are clearly labeled with the words "Hazardous Waste" and the specific contents.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of phthalates down the drain or in the regular trash.

Mandatory Visualization

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Safe Handling Procedure Start Handling this compound AssessTask Assess Task-Specific Risks (e.g., splashing, aerosol generation) Start->AssessTask EyeProtection Eye Protection: - Chemical Safety Goggles - Face Shield (if splash risk) AssessTask->EyeProtection Select Based on Risk HandProtection Hand Protection: - Select appropriate gloves (Nitrile, Neoprene, Butyl, Viton) - Check breakthrough time AssessTask->HandProtection Select Based on Risk BodyProtection Body Protection: - Lab Coat - Chemical Resistant Apron (if needed) AssessTask->BodyProtection Select Based on Risk RespiratoryProtection Respiratory Protection: - Work in Fume Hood - NIOSH-approved respirator (if ventilation is inadequate) AssessTask->RespiratoryProtection Select Based on Risk Proceed Proceed with Handling EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed Dispose Proper Disposal of Contaminated PPE Proceed->Dispose

Caption: Logical workflow for selecting appropriate PPE for handling phthalates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalate
Reactant of Route 2
Phthalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.